molecular formula C10H8ClNO2 B184953 [3-(2-chlorophenyl)-5-isoxazolyl]methanol CAS No. 438565-33-4

[3-(2-chlorophenyl)-5-isoxazolyl]methanol

Cat. No.: B184953
CAS No.: 438565-33-4
M. Wt: 209.63 g/mol
InChI Key: SSRHWYXRRHPGRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(2-chlorophenyl)-5-isoxazolyl]methanol is a useful research compound. Its molecular formula is C10H8ClNO2 and its molecular weight is 209.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality [3-(2-chlorophenyl)-5-isoxazolyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-(2-chlorophenyl)-5-isoxazolyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRHWYXRRHPGRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363000
Record name [3-(2-Chlorophenyl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438565-33-4
Record name [3-(2-Chlorophenyl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of [3-(2-chlorophenyl)-5-isoxazolyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[3-(2-chlorophenyl)-5-isoxazolyl]methanol is a crucial heterocyclic building block in the landscape of medicinal chemistry and drug discovery. The isoxazole scaffold is a privileged structure, known for its presence in a wide array of biologically active compounds.[1] The incorporation of a 2-chlorophenyl group at the 3-position and a hydroxymethyl group at the 5-position provides a molecule with a unique combination of steric and electronic properties, making it a valuable intermediate in the synthesis of novel therapeutic agents, particularly for neurological disorders, as well as in the development of agrochemicals.[2] This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, with a focus on practical, field-proven methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in the table below.

PropertyValue
CAS Number 438565-33-4
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol
Melting Point 73-80 °C[1]
Appearance Off-white amorphous powder[2]

Primary Synthetic Strategy: 1,3-Dipolar Cycloaddition

The most direct and widely employed method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[3] This approach is favored for its high degree of regioselectivity and mild reaction conditions. The overall synthetic workflow for [3-(2-chlorophenyl)-5-isoxazolyl]methanol via this strategy is depicted below.

Synthetic Workflow 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde 2-Chlorobenzaldoxime 2-Chlorobenzaldoxime 2-Chlorobenzaldehyde->2-Chlorobenzaldoxime Hydroxylamine HCl, Base [3-(2-chlorophenyl)-5-isoxazolyl]methanol [3-(2-chlorophenyl)-5-isoxazolyl]methanol 2-Chlorobenzaldoxime->[3-(2-chlorophenyl)-5-isoxazolyl]methanol 1. NaOCl 2. Propargyl Alcohol

Figure 1: Overall synthetic workflow for [3-(2-chlorophenyl)-5-isoxazolyl]methanol.
Step 1: Synthesis of 2-Chlorobenzaldoxime (Intermediate I)

The initial step involves the preparation of the aldoxime precursor from 2-chlorobenzaldehyde. This is a standard condensation reaction with hydroxylamine.

Causality Behind Experimental Choices: The use of a base, such as pyridine or sodium hydroxide, is crucial to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, thus driving the reaction to completion. The reaction is typically carried out in an alcoholic solvent to ensure the solubility of the reactants.

Experimental Protocol:

  • To a solution of 2-chlorobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and a suitable base such as pyridine (1.2 eq) or aqueous sodium hydroxide.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-chlorobenzaldoxime as a white solid. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Step 2: In-situ Generation of 2-Chlorobenzonitrile Oxide and 1,3-Dipolar Cycloaddition

The key step in this synthesis is the in-situ generation of 2-chlorobenzonitrile oxide from 2-chlorobenzaldoxime and its immediate trapping with propargyl alcohol in a 1,3-dipolar cycloaddition reaction.

Causality Behind Experimental Choices: Sodium hypochlorite (bleach) is a mild and effective oxidizing agent for the conversion of aldoximes to nitrile oxides. Generating the nitrile oxide in the presence of the dipolarophile (propargyl alcohol) is essential to minimize the dimerization of the highly reactive nitrile oxide intermediate to form a furoxan byproduct.[4]

Reaction Mechanism cluster_0 Nitrile Oxide Formation cluster_1 1,3-Dipolar Cycloaddition Oxime 2-Chlorobenzaldoxime NitrileOxide 2-Chlorobenzonitrile Oxide Oxime->NitrileOxide NaOCl Product [3-(2-chlorophenyl)-5-isoxazolyl]methanol NitrileOxide->Product Cycloaddition PropargylAlcohol Propargyl Alcohol PropargylAlcohol->Product

Figure 2: Reaction mechanism for the formation of the target compound.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-chlorobenzaldoxime (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent such as dichloromethane or ethanol.

  • Cool the mixture in an ice bath and add an aqueous solution of sodium hypochlorite (bleach, ~1.1 eq) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • After completion, separate the organic layer. If ethanol was used as the solvent, perform an aqueous work-up by adding water and extracting with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield [3-(2-chlorophenyl)-5-isoxazolyl]methanol.[5][6]

Alternative Synthetic Strategy: Reduction of a Carboxylic Acid Intermediate

An alternative route to [3-(2-chlorophenyl)-5-isoxazolyl]methanol involves the reduction of the corresponding carboxylic acid, 3-(2-chlorophenyl)isoxazole-5-carboxylic acid. This method is particularly useful if the carboxylic acid is a readily available starting material.

Alternative Pathway CarboxylicAcid 3-(2-chlorophenyl)isoxazole-5-carboxylic acid Alcohol [3-(2-chlorophenyl)-5-isoxazolyl]methanol CarboxylicAcid->Alcohol LiAlH4, THF

Sources

[3-(2-chlorophenyl)-5-isoxazolyl]methanol chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Properties and Applications of [3-(2-chlorophenyl)-5-isoxazolyl]methanol

Introduction

[3-(2-chlorophenyl)-5-isoxazolyl]methanol is a substituted isoxazole compound that serves as a crucial building block in medicinal and agricultural chemistry. The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug discovery due to its unique electronic properties and ability to participate in various non-covalent interactions. The incorporation of a 2-chlorophenyl group at the 3-position and a hydroxymethyl group at the 5-position imparts specific steric and electronic characteristics that influence its reactivity and biological activity. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, tailored for researchers in drug development and chemical synthesis.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are fundamental to its application in research and development.

Identifiers and Structure
  • IUPAC Name : [3-(2-chlorophenyl)-5-isoxazolyl]methanol

  • Synonyms : 3-(2-Chlorophenyl)-5-(hydroxymethyl)isoxazole, 3-(2-Chlorophenyl)-5-isoxazolemethanol[1][2]

  • CAS Number : 438565-33-4[1][2][3]

  • Molecular Formula : C₁₀H₈ClNO₂[1][2]

  • Molecular Weight : 209.63 g/mol [1][2][3]

  • InChI Key : SSRHWYXRRHPGRM-UHFFFAOYSA-N[3]

  • SMILES : OCc1cc(no1)-c2ccccc2Cl[4]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of [3-(2-chlorophenyl)-5-isoxazolyl]methanol, which are critical for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
Appearance Off-white amorphous powder or crystals[1][5]
Melting Point 73-80 °C[1][2][6]
Purity (Typical) ≥95-97% (by HPLC)[1]
Storage Conditions 0-8°C, cool, dry place[1][2][6]

Synthesis and Reactivity

The synthesis of substituted isoxazoles like [3-(2-chlorophenyl)-5-isoxazolyl]methanol is a well-established area of heterocyclic chemistry. The primary strategies involve the formation of the isoxazole ring through cycloaddition or condensation reactions.

Synthetic Strategy Overview

The construction of the 3-aryl-5-substituted isoxazole core is typically achieved via the reaction of a 1,3-dicarbonyl compound or its equivalent with a source of hydroxylamine.[3] Another powerful method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. For [3-(2-chlorophenyl)-5-isoxazolyl]methanol, a plausible and common route involves the reaction of a propargyl alcohol with a hydroximoyl chloride derived from 2-chlorobenzaldehyde. This approach offers high regioselectivity in forming the desired 3,5-disubstituted isoxazole.

The diagram below illustrates a conceptual workflow for this synthetic approach.

G cluster_start Starting Materials cluster_inter Intermediate Steps cluster_cyclo Core Synthesis cluster_final Final Product A 2-Chlorobenzaldehyde D Step 1: Oximation Formation of 2-Chlorobenzaldehyde Oxime A->D B Hydroxylamine B->D C Propargyl Alcohol F Step 3: [3+2] Cycloaddition In-situ generation of nitrile oxide and reaction with propargyl alcohol C->F E Step 2: Chlorination Generation of 2-Chloro-N-hydroxybenzenecarboximidoyl chloride (Nitrile Oxide Precursor) D->E (e.g., NCS) E->F (Base) G [3-(2-chlorophenyl)-5-isoxazolyl]methanol F->G caption Conceptual Synthetic Workflow.

Caption: Conceptual workflow for the synthesis of [3-(2-chlorophenyl)-5-isoxazolyl]methanol.

Chemical Reactivity

The reactivity of this molecule is governed by its three key functional components:

  • Isoxazole Ring : The ring is relatively stable and aromatic in nature. However, it can be susceptible to cleavage under certain reductive or strong basic conditions. Its primary role is to provide a rigid scaffold, positioning the phenyl and methanol substituents in a defined spatial orientation.

  • Hydroxymethyl Group (-CH₂OH) : As a primary alcohol, this group is the main site of reactivity. It can undergo standard alcohol reactions such as oxidation to an aldehyde or carboxylic acid, esterification, and etherification. This functional handle is critical for derivatization, allowing the molecule to be tethered to other fragments or pharmacophores in drug design.

  • 2-Chlorophenyl Group : The chloro-substituent modifies the electronic properties of the phenyl ring, making it electron-withdrawing. This can influence the overall biological activity of the molecule. The chlorine atom also provides a potential site for cross-coupling reactions, although this is less common than reactions involving the hydroxymethyl group.

Biological Significance and Applications

The isoxazole moiety is present in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. Derivatives of isoxazole are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antibacterial properties.[7][8]

[3-(2-chlorophenyl)-5-isoxazolyl]methanol, specifically, is recognized as a key intermediate and building block in the synthesis of more complex pharmaceuticals.[1]

  • Pharmaceutical Development : It is utilized in the development of agents targeting neurological disorders.[1][6] Its structure serves as a starting point for creating compounds that may interact with specific receptors or enzymes in the central nervous system.[9]

  • Anti-inflammatory and Analgesic Agents : The isoxazole core is a component of certain COX-2 inhibitors. This molecule is a valuable precursor for synthesizing novel compounds for evaluation as anti-inflammatory and pain-relief agents.[1][6]

  • Agricultural Chemistry : Beyond pharmaceuticals, it has applications in formulating agrochemicals, such as pesticides or herbicides, where the specific combination of the isoxazole and chlorophenyl groups can contribute to biological efficacy for crop protection.[1][6]

The diagram below illustrates the role of this molecule as a versatile chemical intermediate.

G cluster_rxn Chemical Derivatization cluster_app Potential Applications A [3-(2-chlorophenyl)-5-isoxazolyl]methanol (Core Building Block) B Oxidation A->B C Esterification / Etherification A->C D Halogenation (e.g., SOCl₂) A->D E Neurological Drug Candidates B->E F Anti-inflammatory Agents C->F G Agrochemicals C->G H Other Bioactive Molecules D->H caption Role as a versatile chemical intermediate.

Caption: Role of [3-(2-chlorophenyl)-5-isoxazolyl]methanol as a versatile intermediate.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed.

  • Handling : Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid formation and inhalation of dust.[10]

  • GHS Hazard Statements : While a specific, universally adopted GHS classification is not always available from all vendors, related isoxazoles and reagents used in their synthesis carry warnings. Typical hazard statements for similar solid organic compounds include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[11] Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.[1]

  • Storage : Store in a tightly sealed container in a cool, dry place, as recommended at 0-8°C.[1][2][6]

Experimental Protocols

The following protocols are representative methodologies for the synthesis and analysis of this compound. They are intended as a guide and may require optimization based on specific laboratory conditions and available reagents.

Protocol 1: Conceptual Synthesis via [3+2] Cycloaddition

This protocol describes a general, self-validating method for synthesizing the title compound, including in-process controls and final purification.

Objective: To synthesize [3-(2-chlorophenyl)-5-isoxazolyl]methanol from 2-chlorobenzaldehyde and propargyl alcohol.

Methodology:

  • Step 1: Synthesis of 2-Chlorobenzaldehyde Oxime.

    • Dissolve 2-chlorobenzaldehyde (1.0 eq) in ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

    • Stir the mixture at room temperature for 2-4 hours. Monitor reaction completion by TLC.

    • Causality: The acetate acts as a base to free the hydroxylamine, which then undergoes a condensation reaction with the aldehyde to form the oxime.

    • Upon completion, pour the reaction mixture into cold water to precipitate the oxime. Filter, wash with water, and dry the solid.

  • Step 2: Generation of Hydroximoyl Chloride.

    • Suspend the 2-chlorobenzaldehyde oxime (1.0 eq) in a suitable solvent like DMF.

    • Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise while maintaining the temperature below 40°C.

    • Stir for 1-2 hours. The formation of the hydroximoyl chloride intermediate can be monitored by TLC or LC-MS.

    • Causality: NCS is an effective chlorinating agent for converting the oxime into the more reactive hydroximoyl chloride, which is the precursor to the nitrile oxide dipole for the cycloaddition.

  • Step 3: In-situ [3+2] Cycloaddition.

    • To the solution containing the hydroximoyl chloride, add propargyl alcohol (1.2 eq).

    • Slowly add a base, such as triethylamine (1.5 eq), dropwise at room temperature. An exotherm may be observed.

    • Stir the reaction at room temperature overnight.

    • Causality: The base eliminates HCl from the hydroximoyl chloride to generate the highly reactive 2-chlorophenylnitrile oxide in situ. This immediately undergoes a [3+2] cycloaddition reaction with the triple bond of propargyl alcohol to form the isoxazole ring. Using an excess of the alkyne and slow base addition maximizes the desired cycloaddition over dipole dimerization.

  • Step 4: Work-up and Purification.

    • Quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure [3-(2-chlorophenyl)-5-isoxazolyl]methanol.

  • Step 5: Characterization.

    • Confirm the structure and identity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Assess purity using HPLC analysis.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of synthesized [3-(2-chlorophenyl)-5-isoxazolyl]methanol.

Methodology:

  • Preparation of Standard and Sample Solutions.

    • Prepare a stock solution of the synthesized compound in methanol or acetonitrile at a concentration of ~1 mg/mL.

    • Create a working solution by diluting the stock solution to ~0.1 mg/mL with the mobile phase.

  • HPLC System and Conditions.

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase : A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape). For example, start with 30% acetonitrile and ramp to 90% over 15 minutes.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detector at a wavelength of 254 nm or a wavelength of maximum absorbance for the compound.

    • Injection Volume : 10 µL.

  • Analysis.

    • Inject the sample solution into the HPLC system.

    • Record the chromatogram for a sufficient time to allow all components to elute.

    • The purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

    • Causality: Reverse-phase HPLC separates compounds based on their hydrophobicity. The nonpolar C18 stationary phase retains the analyte, which is then eluted by a polar mobile phase. A gradient elution is used to ensure that both polar and nonpolar impurities are effectively separated from the main compound, providing an accurate purity assessment.

References

An In-Depth Technical Guide to [3-(2-Chlorophenyl)isoxazol-5-yl]methanol (CAS Number: 438565-33-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential therapeutic applications of [3-(2-Chlorophenyl)isoxazol-5-yl]methanol, CAS Number 438565-33-4. This molecule, belonging to the versatile isoxazole class of heterocyclic compounds, is a significant building block in medicinal chemistry. Its unique structural features, including a halogenated phenyl group, suggest a strong potential for biological activity. This document will delve into the plausible mechanisms of action, particularly in the realms of anti-inflammatory and neuroprotective effects, and provide insights into relevant experimental protocols for its evaluation.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs.[1] The isoxazole core is prized for its metabolic stability and its ability to participate in various non-covalent interactions with biological targets. The compound [3-(2-Chlorophenyl)isoxazol-5-yl]methanol combines this privileged scaffold with a 2-chlorophenyl substituent, a feature known to enhance the biological activity of many therapeutic agents.[2] This enhancement can be attributed to factors such as increased lipophilicity, which can improve cell membrane permeability, and the potential for halogen bonding, a specific non-covalent interaction that can increase binding affinity and selectivity for target proteins.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of [3-(2-Chlorophenyl)isoxazol-5-yl]methanol are summarized below.

Chemical Structure:

A summary of key identifiers for [3-(2-Chlorophenyl)isoxazol-5-yl]methanol.

Physicochemical Data:

PropertyValueSource
Melting Point74-80 °C[2]
AppearanceOff-white amorphous powder[2]
Purity≥ 97% (HPLC)[2]
Storage Conditions0-8°C[2]

Synthesis of [3-(2-Chlorophenyl)isoxazol-5-yl]methanol

A likely synthetic route would involve the following key steps:

  • Oxime Formation: The synthesis would commence with the conversion of 2-chlorobenzaldehyde to 2-chlorobenzaldoxime. This is typically achieved by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base.[3]

  • Nitrile Oxide Formation: The 2-chlorobenzaldoxime is then converted in situ to the corresponding nitrile oxide. This is often accomplished using an oxidizing agent such as N-chlorosuccinimide (NCS) or sodium hypochlorite.[3][4][5]

  • [3+2] Cycloaddition: The generated nitrile oxide undergoes a [3+2] cycloaddition reaction with an alkyne. In this case, propargyl alcohol would be the suitable reaction partner to introduce the hydroxymethyl group at the 5-position of the isoxazole ring.[3][4][5]

Synthesis_Workflow start 2-Chlorobenzaldehyde step1 Reaction with Hydroxylamine HCl start->step1 intermediate1 2-Chlorobenzaldoxime step1->intermediate1 step2 In situ oxidation (e.g., NCS) intermediate1->step2 intermediate2 2-Chlorophenyl Nitrile Oxide step2->intermediate2 step3 [3+2] Cycloaddition intermediate2->step3 start2 Propargyl Alcohol start2->step3 end_product [3-(2-Chlorophenyl)isoxazol-5-yl]methanol step3->end_product

Plausible synthetic workflow for [3-(2-Chlorophenyl)isoxazol-5-yl]methanol.

Potential Therapeutic Applications and Mechanisms of Action

The isoxazole moiety is a versatile pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and neuroprotective effects.[1]

Anti-inflammatory and Analgesic Potential

[3-(2-Chlorophenyl)isoxazol-5-yl]methanol is a promising candidate for the development of novel anti-inflammatory and analgesic agents.[2] The mechanism of action for many anti-inflammatory isoxazole derivatives involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[1]

Potential Anti-inflammatory Signaling Pathways:

Anti_Inflammatory_Pathway cluster_pathways Cellular Signaling cluster_mediators Inflammatory Mediators stimulus Inflammatory Stimuli (e.g., LPS) nfkb NF-κB Pathway stimulus->nfkb activates mapk MAPK Pathway stimulus->mapk activates compound [3-(2-Chlorophenyl)isoxazol-5-yl]methanol compound->nfkb inhibits compound->mapk inhibits nrf2 Nrf2/HO-1 Pathway compound->nrf2 activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines upregulates enzymes Inflammatory Enzymes (iNOS, COX-2) nfkb->enzymes upregulates mapk->cytokines upregulates ros Reactive Oxygen Species (ROS) nrf2->ros downregulates

Potential modulation of inflammatory pathways by the target compound.

Furthermore, isoxazole derivatives have been shown to modulate key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of inflammation.[6] The compound may also exert its effects through the activation of the Nrf2/HO-1 pathway, a critical regulator of the cellular antioxidant response.[7]

Neuroprotective Potential

There is growing interest in the application of isoxazole-containing compounds for the treatment of neurological disorders.[2] The neuroprotective effects of such compounds may be attributed to their anti-inflammatory and antioxidant properties, as neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases.[7]

Recommended Experimental Protocols

To evaluate the therapeutic potential of [3-(2-Chlorophenyl)isoxazol-5-yl]methanol, a series of in vitro and in vivo assays are recommended.

In Vitro Anti-inflammatory Assays
  • Inhibition of Protein Denaturation: This is a simple and rapid method to screen for anti-inflammatory activity.

  • Cell-based Assays:

    • LPS-stimulated Macrophages (e.g., RAW 264.7 cells): Measure the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2).

    • Western Blot Analysis: Investigate the effect of the compound on the expression of key inflammatory proteins like iNOS, COX-2, and the phosphorylation of proteins in the NF-κB and MAPK signaling pathways.

In Vivo Anti-inflammatory and Analgesic Models
  • Carrageenan-Induced Paw Edema in Rodents: A classic model to assess acute anti-inflammatory activity.

  • Acetic Acid-Induced Writhing Test in Mice: A common method to evaluate peripheral analgesic effects.

  • Formalin Test in Rodents: This model can differentiate between central and peripheral analgesic mechanisms.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Compound: [3-(2-Chlorophenyl)isoxazol-5-yl]methanol protein_denaturation Protein Denaturation Assay start->protein_denaturation cell_based Cell-based Assays (RAW 264.7) start->cell_based paw_edema Carrageenan-Induced Paw Edema start->paw_edema writhing_test Acetic Acid-Induced Writhing start->writhing_test formalin_test Formalin Test start->formalin_test western_blot Western Blot cell_based->western_blot

A proposed experimental workflow for evaluating the compound's activity.

Safety and Handling

For research and development purposes, [3-(2-Chlorophenyl)isoxazol-5-yl]methanol must be handled by technically qualified individuals. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.

Conclusion

[3-(2-Chlorophenyl)isoxazol-5-yl]methanol is a promising chemical entity with significant potential for drug discovery and development. Its isoxazole core, combined with a strategically placed chlorophenyl group, suggests a high likelihood of potent biological activity. Further investigation into its anti-inflammatory and neuroprotective properties is warranted, and the experimental protocols outlined in this guide provide a solid framework for such studies. As a versatile building block, this compound also holds promise for the synthesis of more complex and targeted therapeutic agents.

References

The Biological Versatility of [3-(2-chlorophenyl)-5-isoxazolyl]methanol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The isoxazole ring system represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, imparts favorable physicochemical properties, including metabolic stability and the capacity for diverse molecular interactions. When functionalized with specific substituents, the isoxazole core can be tailored to engage a wide array of biological targets, leading to a broad spectrum of pharmacological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1]

This technical guide delves into the biological potential of a specific isoxazole derivative, [3-(2-chlorophenyl)-5-isoxazolyl]methanol . While direct and extensive biological data for this particular molecule are not widely published, its structural features—a 2-chlorophenyl group at the 3-position and a methanol group at the 5-position—provide a strong basis for predicting its biological activities and for designing a robust experimental framework for its evaluation. The presence of the chlorophenyl moiety is known to enhance the biological activity of various heterocyclic compounds.[2][3][4]

This document will serve as an in-depth resource for researchers, scientists, and drug development professionals. It will provide a scientifically-grounded exploration of the putative biological activities of [3-(2-chlorophenyl)-5-isoxazolyl]methanol, detailed experimental protocols for its investigation, and an analysis of the key signaling pathways it may modulate.

Core Biological Activities and Postulated Mechanisms of Action

Based on the extensive literature on substituted isoxazoles, [3-(2-chlorophenyl)-5-isoxazolyl]methanol is predicted to exhibit significant anticancer and anti-inflammatory properties. The rationale for these predicted activities is rooted in the established roles of the isoxazole scaffold and the influence of its substituents.

Anticancer Activity: A Multi-pronged Approach to Cytotoxicity

Isoxazole derivatives have emerged as a promising class of anticancer agents, often exerting their effects through multiple mechanisms.[5] The cytotoxic potential of [3-(2-chlorophenyl)-5-isoxazolyl]methanol is likely to be driven by the induction of apoptosis and the disruption of key cellular processes essential for cancer cell proliferation.

1. Induction of Apoptosis: A primary mechanism by which many anticancer agents, including isoxazole derivatives, eliminate cancer cells is through the activation of programmed cell death, or apoptosis.[5][6] This can occur via the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. It is plausible that [3-(2-chlorophenyl)-5-isoxazolyl]methanol could trigger the intrinsic pathway by inducing mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.[7][8]

2. Kinase Inhibition: Many isoxazole-containing compounds have been shown to inhibit the activity of various protein kinases that are crucial for cancer cell signaling and proliferation. While the specific kinases targeted by [3-(2-chlorophenyl)-5-isoxazolyl]methanol are yet to be identified, its potential to act as a kinase inhibitor is a key area for investigation.

3. Tubulin Polymerization Disruption: Some isoxazole derivatives have been found to interfere with microtubule dynamics, a critical process for cell division.[9] By disrupting the polymerization of tubulin, these compounds can arrest the cell cycle in the G2/M phase, leading to cell death.[10]

The 2-chlorophenyl substituent can enhance these anticancer effects. The chlorine atom can increase the lipophilicity of the molecule, potentially improving its cell membrane permeability and bioavailability. Furthermore, the position of the chlorine atom may facilitate specific interactions with target proteins, thereby enhancing binding affinity and potency.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

The anti-inflammatory potential of isoxazole derivatives is well-documented, with some compounds acting as potent inhibitors of key inflammatory mediators.[1][7] The structural attributes of [3-(2-chlorophenyl)-5-isoxazolyl]methanol suggest it may exert anti-inflammatory effects through the following mechanisms:

1. Inhibition of Cyclooxygenase-2 (COX-2): The isoxazole ring is a key feature of the selective COX-2 inhibitor, Valdecoxib.[1] It is therefore reasonable to hypothesize that [3-(2-chlorophenyl)-5-isoxazolyl]methanol may also exhibit COX-2 inhibitory activity, thereby reducing the production of pro-inflammatory prostaglandins.

2. Suppression of Pro-inflammatory Cytokines: Isoxazole derivatives have been shown to inhibit the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7] This is often achieved through the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[1][11] The 2-chlorophenyl group may contribute to these effects by influencing the molecule's interaction with upstream signaling components of the NF-κB pathway.

Experimental Protocols for Biological Evaluation

To empirically validate the predicted biological activities of [3-(2-chlorophenyl)-5-isoxazolyl]methanol, a series of well-established in vitro assays are recommended. The following protocols provide a detailed, step-by-step guide for these investigations.

Anticancer Activity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][13][14]

Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Culture cancer cells of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined optimal density.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of [3-(2-chlorophenyl)-5-isoxazolyl]methanol in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in a complete culture medium to achieve a range of final concentrations.

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding compound_prep 2. Prepare Compound Dilutions treat_cells 3. Treat Cells compound_prep->treat_cells add_mtt 4. Add MTT Reagent treat_cells->add_mtt incubate 5. Incubate (2-4h) add_mtt->incubate solubilize 6. Solubilize Formazan incubate->solubilize read_absorbance 7. Read Absorbance solubilize->read_absorbance calculate_viability 8. Calculate % Viability & IC50 read_absorbance->calculate_viability

Caption: Simplified intrinsic apoptosis signaling pathway.

This pathway is initiated by cellular stress, which can be induced by the test compound. This leads to the activation of pro-apoptotic proteins like Bax and Bak, causing mitochondrial outer membrane permeabilization and the release of cytochrome c. [8]Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. [7]Activated caspase-9, in turn, activates the executioner caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis. [15][16]

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key strategy for the development of anti-inflammatory drugs.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Potential Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Compound [3-(2-chlorophenyl)-5-isoxazolyl]methanol (Predicted) IKK IKK Complex Compound->IKK Inhibition? TLR4->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release Gene_expression Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nuc->Gene_expression

Caption: The canonical NF-κB signaling pathway.

In the canonical pathway, inflammatory stimuli like LPS bind to Toll-like receptor 4 (TLR4), initiating a signaling cascade that activates the IκB kinase (IKK) complex. [1][9]IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. [11][17]This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2. [1][18]It is hypothesized that [3-(2-chlorophenyl)-5-isoxazolyl]methanol may inhibit this pathway, potentially by targeting the IKK complex or other upstream components.

Data Presentation and Interpretation

All quantitative data from the described assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity of [3-(2-chlorophenyl)-5-isoxazolyl]methanol

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)Experimental Value
A549 (Lung Cancer)Experimental Value
HCT116 (Colon Cancer)Experimental Value

Table 2: In Vitro Anti-inflammatory Activity of [3-(2-chlorophenyl)-5-isoxazolyl]methanol

AssayIC₅₀ (µM)
TNF-α Inhibition (RAW 264.7)Experimental Value
IL-6 Inhibition (RAW 264.7)Experimental Value
COX-2 Enzyme InhibitionExperimental Value

Conclusion and Future Directions

While further empirical studies are required to definitively characterize the biological profile of [3-(2-chlorophenyl)-5-isoxazolyl]methanol, its structural features strongly suggest a promising future in the development of novel anticancer and anti-inflammatory agents. The isoxazole scaffold, combined with the strategic placement of a 2-chlorophenyl and a methanol group, provides a compelling foundation for potent and selective biological activity.

The experimental protocols and pathway analyses detailed in this guide offer a comprehensive framework for the systematic evaluation of this compound. Future research should focus on elucidating its precise molecular targets, conducting structure-activity relationship (SAR) studies to optimize its potency and selectivity, and ultimately, evaluating its efficacy and safety in preclinical in vivo models. The insights gained from these studies will be invaluable for advancing [3-(2-chlorophenyl)-5-isoxazolyl]methanol and its analogs as potential therapeutic candidates.

References

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. [Link]

  • The Nuclear Factor NF-κB Pathway in Inflammation. (n.d.). PMC. [Link]

  • Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the... (n.d.). ResearchGate. [Link]

  • NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. (2021, January 8). PUR-FORM. [Link]

  • Intrinsic Apoptosis Pathway. (n.d.). Creative Diagnostics. [Link]

  • Schematic representation of the apoptotic signaling pathways. The... (n.d.). ResearchGate. [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed. [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Schematic Diagram of NF-kB Activation. Activation of NF-kB involves the... (n.d.). ResearchGate. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. [Link]

  • MTT Cell Assay Protocol. (n.d.). T. Horton. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]

  • NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. (n.d.). PMC. [Link]

  • 2.8. TNF-α and IL-6 Inhibition Assay. (n.d.). Bio-protocol. [Link]

  • Effect of Plant Extracts Combinations on TNF-α, IL-6 and IL-10 Levels in Serum of Rats Exposed to Acute and Chronic Stress. (2023, August 24). MDPI. [Link]

  • Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines. (n.d.). Mahidol University. [Link]

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023, June 13). MDPI. [Link]

  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. (2019, September 5). PMC. [Link]

  • In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. (n.d.). PMC. [Link]

  • In vitro analysis of a IL-1 β, IL-6 and b TNF-α in levels in RAW Macrophages by sponge extracts. (n.d.). ResearchGate. [Link]

Sources

The Strategic Intermediate: A Technical Guide to [3-(2-chlorophenyl)-5-isoxazolyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the isoxazole ring stands as a "privileged scaffold"—a molecular framework that consistently appears in a wide array of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone for drug design.[3] This guide focuses on a specific, strategically designed isoxazole derivative: [3-(2-chlorophenyl)-5-isoxazolyl]methanol (CAS No. 438565-33-4).

While not a therapeutic agent itself, this compound is a crucial synthetic intermediate, a molecular building block engineered for the development of next-generation pharmaceuticals.[4][5] It is primarily utilized in research programs targeting neurological disorders, inflammation, and pain.[4][6] The molecule's design is deliberate, combining three key features:

  • The Isoxazole Core: Provides a stable, aromatic, five-membered ring system that acts as a versatile scaffold.[2]

  • The 2-Chlorophenyl Group: The ortho-positioned chlorine atom modulates the compound's lipophilicity and electronic nature. This halogen substituent can influence cell membrane permeability and potentially form specific "halogen bonds" with target proteins, enhancing binding affinity and selectivity.[1]

  • The 5-Hydroxymethyl Group: This functional group serves as a vital synthetic handle for further molecular elaboration, allowing for the connection of other pharmacophores. It also provides a potential site for hydrogen bonding interactions within a biological target.[1]

This technical guide provides an in-depth review of the synthesis, properties, and strategic applications of [3-(2-chlorophenyl)-5-isoxazolyl]methanol, offering field-proven insights for researchers in drug discovery and development.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is critical for its application in synthetic chemistry and drug design.

PropertyValueSource(s)
CAS Number 438565-33-4[4][5]
Molecular Formula C₁₀H₈ClNO₂[4][5]
Molecular Weight 209.63 g/mol [4][5]
Appearance Off-white amorphous powder / crystals[4][6]
Melting Point 73-80 °C[4]
IUPAC Name [3-(2-chlorophenyl)-5-isoxazolyl]methanol
Synonyms 3-(2-Chlorophenyl)-5-(hydroxymethyl)isoxazole[4]
Purity ≥95-97% (HPLC)[4][5]
Storage 0-8°C, Sealed Refrigeration[4][5]

Synthesis and Chemical Characterization

The construction of the 3,5-disubstituted isoxazole ring is the central challenge in synthesizing [3-(2-chlorophenyl)-5-isoxazolyl]methanol. The literature points to two principal strategies for forming the isoxazole core: the condensation of 1,3-dicarbonyl compounds with hydroxylamine and, more versatilely, the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1][7]

Primary Synthetic Route: 1,3-Dipolar Cycloaddition

The most direct and regioselective method for preparing the title compound is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1][3] This powerful reaction efficiently assembles the five-membered heterocyclic ring.

The logical workflow for this synthesis is as follows:

  • In Situ Generation of the Nitrile Oxide: 2-chlorobenzaldoxime is converted to the corresponding 2-chlorobenzonitrile oxide. This is a highly reactive intermediate and is typically generated in situ (in the reaction mixture) to be consumed immediately. A common method for this conversion is the oxidation of the aldoxime using an agent like sodium hypochlorite.

  • Cycloaddition with a Dipolarophile: The generated nitrile oxide rapidly reacts with a suitable dipolarophile—a molecule containing a triple bond. To install the required hydroxymethyl group at the 5-position, propargyl alcohol is the ideal choice.[1]

  • Workup and Purification: After the reaction is complete, standard aqueous workup and purification by column chromatography or recrystallization yield the final product.

G cluster_start Starting Materials cluster_reaction Synthetic Steps cluster_end Final Product & Verification A 2-Chlorobenzaldehyde D Step 1: Oxime Formation A->D B Hydroxylamine B->D C Propargyl Alcohol F Step 3: [3+2] Cycloaddition C->F E Step 2: Nitrile Oxide Generation (in situ) D->E NaOCl or other oxidant E->F Reactive Intermediate H Purification (Chromatography/Recrystallization) F->H G [3-(2-chlorophenyl)-5- isoxazolyl]methanol I Characterization (NMR, MS, HPLC) G->I H->G

Caption: Synthetic workflow for [3-(2-chlorophenyl)-5-isoxazolyl]methanol.

Protocol: Synthesis via [3+2] Cycloaddition

This protocol is a representative methodology based on established chemical principles for isoxazole synthesis. It must be adapted and optimized under controlled laboratory conditions.

Objective: To synthesize [3-(2-chlorophenyl)-5-isoxazolyl]methanol from 2-chlorobenzaldoxime and propargyl alcohol.

Materials:

  • 2-Chlorobenzaldoxime

  • Propargyl alcohol

  • Sodium hypochlorite solution (e.g., commercial bleach)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chlorobenzaldoxime (1.0 eq) and propargyl alcohol (1.2 eq) in DCM. Cool the mixture to 0°C in an ice bath.

    • Expert Insight: Using a slight excess of the dipolarophile (propargyl alcohol) ensures the complete consumption of the highly reactive nitrile oxide, minimizing side reactions like dimerization.

  • Nitrile Oxide Generation & Cycloaddition: To the cooled, stirring solution, add the sodium hypochlorite solution (1.1 eq) dropwise over 30-60 minutes. Maintain the temperature at 0°C.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). A new spot corresponding to the product should appear, and the starting material spots should diminish.

  • Quenching and Workup: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% ethyl acetate in hexane).

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Strategic Role in Drug Discovery

The true value of [3-(2-chlorophenyl)-5-isoxazolyl]methanol lies in its application as a versatile intermediate. The isoxazole scaffold is present in numerous FDA-approved drugs, demonstrating its clinical and commercial relevance.

DrugTherapeutic ClassSignificance of Isoxazole Ring
Valdecoxib Anti-inflammatoryA key component of the COX-2 inhibitor pharmacophore.
Leflunomide AntirheumaticThe isoxazole ring is metabolically opened to form the active agent.
Sulfisoxazole AntibioticEssential for binding to the dihydropteroate synthetase enzyme.[3]

The hydroxymethyl group on [3-(2-chlorophenyl)-5-isoxazolyl]methanol is a key point of attachment for building more complex molecules. It can be easily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group (e.g., a tosylate or mesylate) for nucleophilic substitution, allowing for the introduction of diverse functional groups.

G cluster_core Core Intermediate cluster_mods Synthetic Modifications cluster_products Advanced Intermediates cluster_final Potential Drug Candidates A [3-(2-chlorophenyl)-5- isoxazolyl]methanol B Oxidation A->B PCC, DMP C Activation (e.g., Tosylation) A->C TsCl, Py D Esterification / Etherification A->D AcCl or R-Br E 5-Formyl Isoxazole B->E F 5-Carboxylic Acid Isoxazole B->F G 5-(Tosylmethyl) Isoxazole C->G H Ester/Ether Derivatives D->H I Anti-inflammatory Agents E->I J Analgesics E->J K CNS-Active Compounds E->K F->I F->J F->K G->I G->J G->K H->I H->J H->K

Caption: Derivatization pathways from the core intermediate.

Conclusion and Future Outlook

[3-(2-chlorophenyl)-5-isoxazolyl]methanol is a compound of significant strategic importance in medicinal chemistry. While specific biological data on the molecule itself is not prevalent in public literature, its structural components—the privileged isoxazole ring, the modulating chlorophenyl group, and the versatile hydroxymethyl handle—make it an ideal starting point for the synthesis of novel therapeutic candidates.[1][6] Its value is not in its own activity, but in the potential it unlocks. As researchers continue to explore the chemical space around the isoxazole scaffold, intermediates like this will remain fundamental tools in the quest for safer and more effective drugs for treating a wide range of human diseases, including cancer, inflammation, and infections.[2][3][8]

References

  • [3-(2-Chlorophenyl)isoxazol-5-yl]methanol CAS NO.438565-33-4. (n.d.). Bide Pharmatech Ltd. Retrieved December 30, 2025, from [Link]

  • Kano, H., Adachi, I., Kido, R., & Hirose, K. (1967). Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. Journal of Medicinal Chemistry, 10(3), 411–418. [Link]

  • Kumar, M., & Parjapat, M. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(4), 145-153. [Link]

  • López-Alonso, I., et al. (2020). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 10(64), 39155-39163. [Link]

  • Pavagadhi, T., Nagar, D. N., & Shah, V. H. (2001). Synthesis and Antimicrobial Activity of Some New 3-Aryl-5-(M-Phenoxyphenyl)-Isoxazoles. Oriental Journal of Chemistry, 17(2). [Link]

  • Wang, X., et al. (2017). [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles. Molecules, 22(7), 1131. [Link]

  • Nguyen, T. H., & Kim, J. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 446–458. [Link]

  • Nguyen, T. H., & Kim, J. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PubMed. [Link]

  • Eldehna, W. M., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic Chemistry, 103, 104169. [Link]

  • ISOXAZOLES: MOLECULES WITH POTENTIAL MEDICINAL PROPERTIES. (n.d.). Semantic Scholar. Retrieved December 30, 2025, from [Link]

  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126. [Link]

  • Zhang, P., et al. (2019). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Molecules, 24(17), 3093. [Link]

  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126. [Link]

  • Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. (2004).
  • El-Sayed, N. N. E., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(19), 6241. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(19), 6241. [Link]

  • El-Malah, A., et al. (2023). (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. Molbank, 2023(2), M1573. [Link]

Sources

The Isoxazole Scaffold: A Cornerstone in Modern Drug Discovery - A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2][3][4] Its unique electronic properties and structural features have led to its incorporation into a multitude of approved drugs and clinical candidates, spanning a wide array of therapeutic areas including anti-inflammatory, anticancer, and antibacterial agents.[5][6][7] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies for the discovery and synthesis of novel isoxazole compounds. We will delve into the strategic rationale behind common synthetic pathways, provide detailed experimental protocols, and explore the structure-activity relationships that drive the design of next-generation isoxazole-based therapeutics.

The Enduring Significance of the Isoxazole Core in Medicinal Chemistry

The isoxazole moiety is not merely a synthetic curiosity; its prevalence in pharmacology is a testament to its advantageous physicochemical properties.[6] The presence of both a nitrogen and an oxygen atom within the aromatic ring imparts a unique dipole moment and hydrogen bonding capability, allowing for critical interactions with biological targets.[6] Furthermore, the isoxazole ring is metabolically stable and can serve as a versatile building block for creating libraries of diverse compounds.[2]

Several blockbuster drugs underscore the therapeutic importance of this scaffold. For instance, Valdecoxib , a potent COX-2 inhibitor, features a central isoxazole ring crucial for its anti-inflammatory activity.[8] In the realm of antibiotics, penicillins like Cloxacillin and Dicloxacillin incorporate the isoxazole moiety, enhancing their stability against bacterial β-lactamases.[1][3] Moreover, the antipsychotic drug Risperidone and the anticonvulsant Zonisamide also highlight the broad applicability of the isoxazole core in targeting the central nervous system.[1][3]

The continued interest in isoxazole chemistry stems from the scaffold's ability to be readily functionalized at multiple positions, allowing for fine-tuning of steric and electronic properties to optimize potency and selectivity for a given biological target.[2][7]

Strategic Approaches to the Synthesis of Novel Isoxazoles

The construction of the isoxazole ring can be achieved through several reliable and versatile synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Here, we will focus on two of the most prevalent and powerful approaches: the 1,3-dipolar cycloaddition of nitrile oxides and the synthesis from chalcone intermediates.

The Power of [3+2] Cycloaddition: A Cornerstone of Isoxazole Synthesis

The 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene is arguably the most widely employed method for constructing the isoxazole and isoxazoline rings, respectively.[9][10][11] This reaction is highly efficient and often proceeds with excellent regioselectivity, making it a cornerstone of isoxazole synthesis.[12]

The general workflow involves the in situ generation of a reactive nitrile oxide intermediate, which then readily undergoes cycloaddition with a dipolarophile.

workflow cluster_nitrile_oxide Nitrile Oxide Generation cluster_cycloaddition Cycloaddition Aldoxime Aldoxime Hydroximoyl_Chloride Hydroximoyl Chloride Aldoxime->Hydroximoyl_Chloride Nitrile_Oxide Nitrile Oxide (1,3-Dipole) Hydroximoyl_Chloride->Nitrile_Oxide Isoxazole 3,5-Disubstituted Isoxazole Alkyne Alkyne (Dipolarophile)

Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

This protocol describes a general procedure for the synthesis of a 3,5-disubstituted isoxazole via a 1,3-dipolar cycloaddition reaction.

Materials:

  • Substituted Aldoxime (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Terminal Alkyne (1.2 eq)

  • Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

  • Formation of the Hydroximoyl Chloride: Dissolve the substituted aldoxime in the chosen solvent. Add N-chlorosuccinimide portion-wise at 0 °C and stir the mixture for 1-2 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • In situ Generation of Nitrile Oxide and Cycloaddition: To the solution containing the hydroximoyl chloride, add the terminal alkyne. Cool the reaction mixture to 0 °C and add triethylamine dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Self-Validation: The successful formation of the isoxazole can be confirmed by various spectroscopic techniques. The disappearance of the alkyne and aldoxime starting materials in the 1H NMR spectrum and the appearance of characteristic signals for the isoxazole ring protons are key indicators. Further confirmation can be obtained from 13C NMR and mass spectrometry.[5][13]

The Chalcone Route: A Versatile Pathway to Isoxazoles

Another widely utilized and robust method for synthesizing isoxazoles involves the cyclization of α,β-unsaturated ketones, commonly known as chalcones, with hydroxylamine.[5][14] This method is particularly attractive due to the ease of preparation of a wide variety of chalcone precursors through the Claisen-Schmidt condensation.[4][5]

The reaction proceeds through the initial Michael addition of hydroxylamine to the β-carbon of the chalcone, followed by intramolecular cyclization and subsequent dehydration to yield the isoxazole ring.

G Chalcone Chalcone (α,β-Unsaturated Ketone) Intermediate Adduct Intermediate Chalcone->Intermediate + NH2OH Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Intermediate Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Intramolecular Cyclization Isoxazole Substituted Isoxazole Cyclized_Intermediate->Isoxazole - H2O

Caption: Simplified reaction pathway from chalcone to isoxazole.

This protocol outlines the synthesis of an isoxazole derivative from a pre-synthesized chalcone.

Materials:

  • Substituted Chalcone (1.0 eq)

  • Hydroxylamine Hydrochloride (1.5 eq)

  • Base (e.g., Sodium Acetate, Potassium Hydroxide) (2.0 eq)

  • Solvent (e.g., Ethanol, Acetic Acid)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the chalcone in the chosen solvent. Add hydroxylamine hydrochloride and the base to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by TLC.[14]

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried.[15]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure isoxazole derivative.[16]

Data Presentation: Representative Yields for Isoxazole Synthesis

EntryChalcone Substituent (Ar1)Chalcone Substituent (Ar2)Yield (%)Reference
1Phenyl4-Chlorophenyl85
24-MethoxyphenylPhenyl90[14]
32-Hydroxyphenyl4-Nitrophenyl78[16]

Structural Elucidation and Characterization

The unambiguous identification of newly synthesized isoxazole compounds is paramount. A combination of spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the substitution pattern on the isoxazole ring and the overall structure of the molecule.[5][13][17]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[5][13][16]

  • Infrared (IR) Spectroscopy: Helps in identifying the presence of key functional groups and the characteristic vibrations of the isoxazole ring.[5][17]

  • Elemental Analysis: Confirms the percentage composition of carbon, hydrogen, and nitrogen in the synthesized compound.[16]

Future Perspectives and Conclusion

The isoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.[7][18] Current research focuses on the development of more efficient and environmentally benign synthetic methodologies, including microwave-assisted synthesis and the use of green solvents.[11][14] Furthermore, the exploration of novel substitution patterns and the synthesis of hybrid molecules incorporating the isoxazole core are promising avenues for identifying next-generation drug candidates with improved efficacy and safety profiles.[19]

This guide has provided a foundational understanding of the synthesis and significance of isoxazole compounds. By mastering these core principles and experimental techniques, researchers can effectively contribute to the exciting and impactful field of isoxazole-based drug discovery.

References

  • Medicinal Chemistry Perspective of Fused Isoxazole Deriv
  • A review of isoxazole biological activity and present synthetic techniques. (URL: )
  • Synthesis and characterization of some novel isoxazoles via chalcone intermedi
  • The recent progress of isoxazole in medicinal chemistry - Bohrium. (URL: )
  • A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. (URL: )
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (URL: )
  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC - NIH. (URL: )
  • Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review - IJARIIT. (URL: )
  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (URL: )
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC - NIH. (URL: )
  • Microwave-Assisted Facile Synthesis and In vitro Anti- microbial Activities of Some Novel Isoxazole Deriv
  • Medicinal Chemistry Perspective of Fused Isoxazole Deriv
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC - PubMed Central. (URL: )
  • Isoxazole synthesis - Organic Chemistry Portal. (URL: )
  • A review of isoxazole biological activity and present synthetic techniques. (URL: )
  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (URL: )
  • (PDF)
  • Synthesis and Characterization of Novel Isoxazole derivatives - Asian Journal of Research in Chemistry. (URL: )
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (URL: )
  • Full article: Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction - Taylor & Francis Online. (URL: )
  • Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Public
  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity - Oriental Journal of Chemistry. (URL: )
  • Synthesis, Characterization And Biological Activity Of Isoxazole Deriv
  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (URL: )
  • Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. (URL: )
  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (URL: )
  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities - ResearchG
  • Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • Scheme 1: Traditional methods for the synthesis of isoxazoles and the current approach.. (URL: )
  • The recent progress of isoxazole in medicinal chemistry | Request PDF - ResearchG
  • Recent advances in isoxazole chemistry | Semantic Scholar. (URL: )
  • New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies - MDPI. (URL: )
  • (PDF)
  • (PDF)

Sources

An In-depth Technical Guide to the Structural Analysis of 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. This guide offers a comprehensive exploration of the structural analysis of 3,5-disubstituted isoxazoles, a class of heterocyclic compounds renowned for their diverse and significant biological activities.[1][2][3] As a senior application scientist, the following content is designed to provide not just procedural steps, but a deeper understanding of the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.

The isoxazole ring is a key feature in numerous pharmaceutical agents, including COX-2 inhibitors and certain antibiotics.[4] The specific substitution pattern at the 3- and 5-positions of the isoxazole ring critically influences the molecule's interaction with biological targets, making unambiguous structural verification essential for establishing structure-activity relationships (SAR) and guiding drug design.[5]

Part 1: Foundational Elucidation with Spectroscopic Methods

The initial characterization of a newly synthesized 3,5-disubstituted isoxazole invariably begins with a suite of spectroscopic techniques. These methods provide a wealth of information regarding the molecule's connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful and widely used technique for determining the structure of organic molecules in solution. For 3,5-disubstituted isoxazoles, both ¹H and ¹³C NMR are indispensable.

Expertise in Action: Interpreting the Spectra

  • ¹H NMR: The proton NMR spectrum provides the first "fingerprint" of the isoxazole core. A key diagnostic signal is the singlet corresponding to the C4-proton, which typically appears in a distinct region of the spectrum. The chemical shift of this proton is sensitive to the electronic nature of the substituents at positions 3 and 5.[6][7] Electron-withdrawing groups will generally shift this proton downfield (to a higher ppm value), while electron-donating groups will cause an upfield shift. This sensitivity allows for a preliminary assessment of the electronic environment of the heterocyclic ring.[7]

  • ¹³C NMR: The carbon spectrum complements the proton data by providing information on the carbon framework. The C3, C4, and C5 carbons of the isoxazole ring have characteristic chemical shifts that are influenced by the attached substituents.

  • 2D NMR Techniques (COSY, HSQC, HMBC): For complex structures, one-dimensional NMR may not be sufficient to resolve all ambiguities. Two-dimensional techniques are crucial for establishing definitive correlations:

    • COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, invaluable for mapping out the spin systems within larger substituents.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon, providing a clear picture of C-H connectivity.

    • HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most critical 2D experiment for this class of compounds. It reveals long-range (2-3 bond) correlations between protons and carbons. This is the key to unambiguously connecting the substituents to the C3 and C5 positions of the isoxazole ring.

A Self-Validating NMR Protocol:

  • Sample Purity: Begin with a sample of the highest possible purity, as impurities will complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. The choice of solvent can slightly influence chemical shifts, so consistency is key for comparative studies.

  • Data Acquisition: Acquire high-resolution ¹H and ¹³C spectra. Ensure a sufficient number of scans for good signal-to-noise, especially for the less sensitive ¹³C nucleus.

  • 2D NMR Acquisition: If any ambiguity exists in the 1D spectra, acquire COSY, HSQC, and HMBC spectra.

  • Data Integration and Cross-Verification: The structural assignment must be internally consistent. For example, an HMBC correlation from a substituent proton to C5 of the isoxazole ring must be supported by the expected chemical shifts of both the proton and the carbon, as well as any other relevant 2D correlations.

Mass Spectrometry (MS): Confirming the Molecular Formula

Mass spectrometry provides the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can determine the elemental composition with high accuracy, thus confirming the molecular formula. This provides a fundamental check on the identity of the synthesized molecule.

Part 2: Unambiguous 3D Structure with X-Ray Crystallography

While NMR provides the connectivity of a molecule, it does not directly reveal its three-dimensional structure in the solid state. For this, X-ray crystallography is the gold standard.[5] It provides precise information on bond lengths, bond angles, and the conformation of the molecule, which is critical for understanding its interaction with biological targets.

The Crystallography Workflow: From Powder to Picture

Caption: The workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol for X-ray Crystallography:

  • Crystallization: This is often the most challenging step. It involves growing a single, high-quality crystal of the compound. Common techniques include slow evaporation of a solvent, vapor diffusion, and liquid-liquid diffusion.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected by a detector.

  • Structure Solution and Refinement: The diffraction data is used to generate an electron density map, from which the positions of the atoms are determined. This initial model is then refined to best fit the experimental data.

  • Validation: The final structure is validated using a variety of metrics to ensure its quality and accuracy.

The resulting crystal structure provides an unequivocal depiction of the molecule's three-dimensional arrangement.[8][9]

Part 3: In Silico Analysis with Computational Modeling

Computational modeling has become a powerful complementary tool in structural analysis. It can be used to predict and rationalize experimental findings.

Applications in Isoxazole Structural Analysis:

  • NMR Chemical Shift Prediction: Quantum mechanical calculations can predict the ¹H and ¹³C NMR chemical shifts of a proposed structure. Comparing these predicted shifts with the experimental data can provide strong evidence for the correctness of the structural assignment.

  • Conformational Analysis: For molecules with flexible substituents, computational methods can be used to determine the lowest energy conformations. This information is valuable for understanding how the molecule might bind to a biological target.

  • Molecular Docking: Once a 3D structure is determined, molecular docking simulations can be used to predict how the molecule might interact with a protein of interest.[10] This can provide insights into its mechanism of action and guide the design of more potent analogues.

Logical Framework for Integrated Structural Analysis

G cluster_0 Experimental Data cluster_1 Computational Validation cluster_2 Final Output NMR NMR Spectroscopy (Connectivity) Comp Computational Modeling NMR->Comp Comparison & Prediction Structure Validated 3D Structure NMR->Structure MS Mass Spectrometry (Molecular Formula) MS->Structure Xray X-ray Crystallography (3D Structure) Xray->Comp Comparison & Prediction Xray->Structure Comp->Structure Validation

Caption: An integrated approach to the structural analysis of 3,5-disubstituted isoxazoles.

Quantitative Data Summary

The following table provides typical ranges for key analytical data for 3,5-disubstituted isoxazoles.

ParameterTechniqueTypical Value/RangeSignificance
Molecular Ion HRMS[M+H]⁺ or [M-H]⁻ corresponding to the exact massConfirms elemental composition
C4-H Chemical Shift ¹H NMR6.0 - 7.5 ppmSensitive to electronic effects of substituents
C3, C5 Chemical Shifts ¹³C NMR150 - 175 ppmCharacteristic of the isoxazole ring carbons
C4 Chemical Shift ¹³C NMR100 - 115 ppmCharacteristic of the isoxazole ring carbon
Bond Lengths X-ray CrystallographyN-O: ~1.4 Å, C=N: ~1.3 ÅProvides precise geometric information
Bond Angles X-ray Crystallography~105-115° within the ringDefines the geometry of the isoxazole core

Conclusion

The structural analysis of 3,5-disubstituted isoxazoles is a critical component of modern drug discovery and chemical research. A multi-technique approach, integrating the strengths of NMR spectroscopy, mass spectrometry, X-ray crystallography, and computational modeling, provides a self-validating workflow for unambiguous structure determination. This in-depth understanding of molecular structure is the foundation upon which rational drug design and the development of new therapeutic agents are built.

References

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Ramon, D. J., & Asiri, A. M. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 3(9), 2343–2349.
  • Lee, J., et al. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area.
  • American Chemical Society Publications. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Retrieved from [Link]

  • ResearchGate. (2003). Structural Investigation of 3,5-Disubstituted Isoxazoles by 1H-Nuclear Magnetic Resonance. Retrieved from [Link]

  • CORE. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Retrieved from [Link]

  • Sechi, M., et al. (2003). Structural Investigation of 3,5-Disubstituted Isoxazoles by1H-Nuclear Magnetic Resonance. Journal of Heterocyclic Chemistry, 40(6), 1097-1102.
  • Yuzuri, T., et al. (n.d.). 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES.
  • ResearchGate. (n.d.). X-ray crystal structure of ethyl.... Retrieved from [Link]

  • Sun, Y., et al. (n.d.). Synthesis of 3,5-Disubstituted Isoxazoles from Enone Oximes.
  • PubMed. (2016). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Retrieved from [Link]

  • Preprints.org. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
  • MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

  • PMC. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]

  • SUST Repository. (n.d.). Design , Molecular Modeling and Grinding Preparation of Some Isoxazole Derivatives as COX2 Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Molecular framework of 3,5-disubstituted isoxazoles involving.... Retrieved from [Link]

  • PMC. (2018). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]

  • PMC. (2020). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. Retrieved from [Link]

  • MDPI. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of [3-(2-chlorophenyl)-5-isoxazolyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, [3-(2-chlorophenyl)-5-isoxazolyl]methanol. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount.[1] This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed methodologies and data interpretation for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. The protocols and interpretations herein are grounded in established principles and validated through data from closely related analogues, ensuring scientific integrity and practical applicability.

Introduction: The Significance of Spectroscopic Analysis

[3-(2-chlorophenyl)-5-isoxazolyl]methanol, with the chemical formula C₁₀H₈ClNO₂ and a molecular weight of 209.63 g/mol , belongs to the isoxazole class of heterocyclic compounds.[1][2] Isoxazole derivatives are known for their wide spectrum of biological activities, making them valuable scaffolds in pharmaceutical research.[3] Accurate structural elucidation through spectroscopic techniques is a critical first step in understanding the molecule's behavior and potential as a therapeutic agent. This guide will delve into the expected spectroscopic signatures of this compound, providing a foundational understanding for its further development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For [3-(2-chlorophenyl)-5-isoxazolyl]methanol, both ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of the aromatic, heterocyclic, and aliphatic moieties.

Expertise in Action: Causality Behind Experimental Choices

The choice of deuterated solvent is critical in NMR. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a suitable choice for compounds with hydroxyl groups, as the hydroxyl proton is readily observable. The selection of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex multiplets of the aromatic protons.[4]

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of [3-(2-chlorophenyl)-5-isoxazolyl]methanol is predicted to exhibit distinct signals corresponding to the protons of the 2-chlorophenyl group, the isoxazole ring, the methylene group, and the hydroxyl group.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.8 - 7.5Multiplet4HAr-H (2-chlorophenyl)
~6.9Singlet1HIsoxazole-H
~5.5Triplet1H-OH
~4.7Doublet2H-CH₂-

Interpretation of Predicted ¹H NMR Data:

  • The aromatic protons on the 2-chlorophenyl ring are expected to appear as a complex multiplet in the downfield region due to their varied electronic environments and spin-spin coupling.

  • The lone proton on the isoxazole ring is anticipated to be a sharp singlet, a characteristic feature of such heterocyclic systems.[5]

  • The methylene protons adjacent to the hydroxyl group will likely appear as a doublet due to coupling with the hydroxyl proton.

  • The hydroxyl proton itself is expected to be a triplet, resulting from coupling with the adjacent methylene protons. Its chemical shift can be variable and is often concentration and temperature-dependent.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a definitive count of the unique carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~170C=N (Isoxazole)
~162C-O (Isoxazole)
~132 - 127Ar-C (2-chlorophenyl)
~100Isoxazole-CH
~56-CH₂-

Interpretation of Predicted ¹³C NMR Data:

  • The carbons of the isoxazole ring are expected at the lower field end of the spectrum due to the influence of the electronegative nitrogen and oxygen atoms.

  • The carbons of the 2-chlorophenyl ring will appear in the aromatic region, with the carbon bearing the chlorine atom showing a distinct chemical shift.

  • The methylene carbon will be found in the upfield region, consistent with an sp³-hybridized carbon attached to an oxygen atom.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for reliable data.

  • Sample Preparation: Dissolve approximately 5-10 mg of [3-(2-chlorophenyl)-5-isoxazolyl]methanol in ~0.6 mL of DMSO-d₆.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence.

    • A larger number of scans will be necessary (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing cluster_analysis Spectral Analysis a Dissolve 5-10 mg of compound in ~0.6 mL DMSO-d6 b ¹H NMR Acquisition (16-64 scans) a->b c ¹³C NMR Acquisition (≥1024 scans) a->c d Fourier Transform b->d c->d e Phase & Baseline Correction d->e f Referencing to Solvent Peak e->f g Assign Signals f->g h Interpret Structure g->h IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (FTIR) cluster_proc Data Processing cluster_analysis Spectral Analysis a Place solid sample on ATR crystal c Collect Sample Spectrum (16-32 scans) a->c b Collect Background Spectrum d Ratio Sample to Background b->d c->d e Identify Characteristic Peaks d->e f Correlate to Functional Groups e->f

FTIR Experimental Workflow

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.

Expertise in Action: Understanding Fragmentation Pathways

Electron Impact (EI) ionization is a common technique that leads to extensive fragmentation. The fragmentation of isoxazole rings often involves cleavage of the weak N-O bond. [6]For [3-(2-chlorophenyl)-5-isoxazolyl]methanol, key fragmentation pathways are expected to involve the loss of the hydroxymethyl group, cleavage of the isoxazole ring, and fragmentation of the chlorophenyl moiety.

Predicted m/z Proposed Fragment Significance
209/211[M]⁺Molecular ion peak (³⁵Cl/³⁷Cl isotopes)
178/180[M - CH₂OH]⁺Loss of the hydroxymethyl group
139/141[C₇H₄Cl]⁺2-chlorophenyl cation
111[C₆H₄Cl]⁺Loss of C from the chlorophenyl cation
70[C₃H₂NO]⁺Fragment from isoxazole ring cleavage

Interpretation of Predicted Mass Spectrum:

  • The molecular ion peak should exhibit a characteristic 3:1 intensity ratio for the M and M+2 peaks, confirming the presence of a single chlorine atom.

  • A significant fragment at M-31 would indicate the loss of the hydroxymethyl radical.

  • The appearance of a fragment corresponding to the 2-chlorophenyl cation is highly probable.

  • Other lower mass fragments will arise from further cleavage of the isoxazole and aromatic rings.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

  • Ionization: Electron Impact (EI) at 70 eV is a standard method.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis cluster_detect Detection & Analysis a Direct Insertion or GC b Electron Impact (70 eV) a->b c Quadrupole or TOF Analyzer b->c d Electron Multiplier c->d e Generate Mass Spectrum d->e f Analyze Fragmentation e->f

Mass Spectrometry Experimental Workflow

Conclusion: A Unified Spectroscopic Picture

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating structural characterization of [3-(2-chlorophenyl)-5-isoxazolyl]methanol. The predicted data, based on established spectroscopic principles and analysis of closely related structures, offers a robust framework for researchers. NMR spectroscopy elucidates the precise arrangement of protons and carbons, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides clues to the molecule's stability and fragmentation pathways. This guide serves as a foundational tool for the confident identification and further investigation of this promising isoxazole derivative in the field of drug discovery and development.

References

  • The mass spectral fragmentation of isoxazolyldihydropyridines - UM Impact. Available at: [Link]

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Available at: [Link]

  • Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra - Beilstein Journals. Available at: [Link]

  • 3 - Supporting Information. Available at: [Link]

  • Substituent Effect Study on Experimental ¹³C NMR Chemical Shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate Derivatives - PubMed. Available at: [Link]

  • FTIR Analysis of Alcohols and Compounds | PDF - Scribd. Available at: [Link]

  • Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. Available at: [Link]

  • (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity - ResearchGate. Available at: [Link]

  • (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives - ResearchGate. Available at: [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - ResearchGate. Available at: [Link]

  • Investigation of Facet Effects on the Catalytic Activity of Cu2O Nanocrystals for Efficient Regioselective Synthesis of 3,5-Disubstituted Isoxazoles - The Royal Society of Chemistry. Available at: [Link]

  • Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines | Request PDF. Available at: [Link]

  • N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide - MDPI. Available at: [Link]

  • 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr - CDN. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • 3-(2-chlorophenyl)-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]

  • (3-(2-Chlorophenyl)isoxazol-5-yl)methanol - Amerigo Scientific. Available at: [Link]

  • 4-isoxazolecarboxamide, 3-(2-chlorophenyl)-N-(2-methoxy-5-nitrophenyl)-5-methyl- - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]

  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Available at: [Link]

  • Mass spectrometry of aryl azides - ResearchGate. Available at: [Link]

  • October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" - Fluorine Notes. Available at: [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes - Biological and Molecular Chemistry. Available at: [Link]

  • Chemical ionization and high resolution electron impact mass spectra of 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide and three of its metabolites - PubMed. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of [3-(2-chlorophenyl)-5-isoxazolyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of [3-(2-chlorophenyl)-5-isoxazolyl]methanol, a key intermediate in pharmaceutical and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the methodologies for assessing its solubility and stability. While specific experimental data for this compound is not extensively published, this guide establishes a robust framework for its characterization by detailing validated experimental protocols and explaining the scientific rationale behind these procedures. The guide covers equilibrium and kinetic solubility determination, as well as a thorough examination of stability under various stress conditions as mandated by international guidelines.

Introduction: The Significance of [3-(2-chlorophenyl)-5-isoxazolyl]methanol

The isoxazole ring is a prominent structural motif in medicinal chemistry, recognized for its wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The incorporation of an isoxazole scaffold can enhance the physicochemical and pharmacokinetic properties of a molecule.[3][5] [3-(2-chlorophenyl)-5-isoxazolyl]methanol, with its characteristic isoxazole core and a 2-chlorophenyl substituent, is a valuable building block in the synthesis of novel therapeutic agents and agrochemicals.[1] The 2-chlorophenyl group can significantly influence the molecule's lipophilicity and electronic properties, which in turn can modulate its biological activity and pharmacokinetic profile.[6]

A thorough understanding of the solubility and stability of this intermediate is paramount for its effective use in drug discovery and development. These properties directly impact formulation development, bioavailability, and shelf-life of the final active pharmaceutical ingredient (API). This guide provides the necessary theoretical background and practical protocols to empower researchers to fully characterize this important synthetic intermediate.

Physicochemical Properties

A summary of the known physicochemical properties of [3-(2-chlorophenyl)-5-isoxazolyl]methanol is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₀H₈ClNO₂[1]
Molecular Weight 209.63 g/mol [1]
Appearance Off-white amorphous powder/crystals[1][7]
Melting Point 73-80 °C[1][8]
Storage Conditions 0-8 °C[1][8]
Purity (typical) ≥ 97% (HPLC)[1]

Solubility Profile: A Critical Parameter for Development

Solubility is a crucial determinant of a drug candidate's absorption and bioavailability. For an intermediate like [3-(2-chlorophenyl)-5-isoxazolyl]methanol, solubility in various solvents is critical for reaction kinetics, purification, and formulation. The presence of both a polar hydroxymethyl group and a non-polar chlorophenyl group suggests a nuanced solubility profile. This section outlines protocols for determining both thermodynamic (equilibrium) and kinetic solubility.

Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent. It is a critical parameter for developing stable formulations.

Experimental Protocol: Equilibrium Solubility by the Shake-Flask Method

  • Preparation: Add an excess amount of [3-(2-chlorophenyl)-5-isoxazolyl]methanol to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, methanol, ethanol, acetone, acetonitrile).[5]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the sample through a 0.45 µm filter. Dilute the filtrate with a suitable solvent to a concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Calculation: Calculate the solubility in mg/mL or µg/mL by back-calculating from the measured concentration of the diluted sample.

Diagram: Workflow for Equilibrium Solubility Determination

G A Add excess compound to solvent vials B Equilibrate at constant temperature (24-48h) A->B C Separate solid and liquid phases (centrifugation/settling) B->C D Withdraw and filter supernatant C->D E Dilute filtrate D->E F Quantify by validated HPLC-UV method E->F G Calculate solubility F->G G cluster_stress Stress Conditions Acid Acidic Hydrolysis (0.1 N HCl) Analyze Analyze by Stability-Indicating HPLC-UV/MS Acid->Analyze Base Basic Hydrolysis (0.1 N NaOH) Base->Analyze Oxidative Oxidative (3% H₂O₂) Oxidative->Analyze Thermal Thermal (80°C) Thermal->Analyze Photo Photolytic (ICH Q1B) Photo->Analyze Start Prepare sample solutions Start->Acid Start->Base Start->Oxidative Start->Thermal Start->Photo Identify Identify & Characterize Degradants Analyze->Identify Pathway Elucidate Degradation Pathway Identify->Pathway

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways of the Isoxazole Ring

The isoxazole ring, while aromatic, can be susceptible to degradation under certain conditions. Based on studies of other isoxazole-containing molecules, potential degradation pathways for [3-(2-chlorophenyl)-5-isoxazolyl]methanol may include:

  • Acid-Catalyzed Hydrolysis: Under strong acidic conditions, the isoxazole ring can undergo cleavage. [9][10]This could potentially lead to the formation of a β-diketone or related structures.

  • Base-Catalyzed Hydrolysis: In basic media, isoxazoles can also undergo ring-opening. [11]* Reductive Cleavage: In vivo, reductive cleavage of the N-O bond in the isoxazole ring has been observed as a metabolic pathway for some drugs. [12]While not a typical abiotic degradation route, it is a potential biotransformation to consider.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active compound while separating it from any degradation products, impurities, or excipients. [13]Reversed-phase HPLC with UV detection is the most common technique for this purpose. [14] Key Considerations for Method Development:

  • Column Selection: A C18 column is a common starting point for separating compounds of intermediate polarity.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to ensure the separation of both polar and non-polar species.

  • Wavelength Selection: The detection wavelength should be set at the λmax of [3-(2-chlorophenyl)-5-isoxazolyl]methanol to ensure maximum sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The developed method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. [15]

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of [3-(2-chlorophenyl)-5-isoxazolyl]methanol. While specific experimental data for this molecule is limited in the public domain, the detailed protocols and scientific rationale presented herein equip researchers with the necessary tools to generate this critical data. A thorough understanding of these properties is essential for mitigating risks in drug development and for the successful advancement of new chemical entities derived from this versatile intermediate. The application of these methodologies will ensure the development of robust and reliable data, ultimately facilitating the formulation of safe and effective final products.

References

  • International Journal of Creative Research Thoughts. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. Retrieved from [Link]

  • Molecules. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Retrieved from [Link]

  • Journal of Pharmaceutical and Biological Sciences. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • International Journal of Pharmacy and Technology. (2012). OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • Journal of Pharmaceutical and Biological Sciences. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (n.d.). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. PubMed Central. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (1995). Isoxazoles. 10. Degradation and enolization kinetics of 4-aminoisoxazolyl-1,2-naphthoquinone in basic aqueous solution. PubMed. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (1994). Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. PubMed. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. Retrieved from [Link]

  • The Journal of Basic and Applied Zoology. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Stability-Indicating HPLC Method for Posaconazole Bulk Assay. PubMed Central. Retrieved from [Link]

  • International Journal of Pharmaceutical and Biological Sciences. (2017). New validated stability indicating gradient rp-hplc method for the assay &related substances of. Retrieved from [Link]

  • ScienceOpen. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. Retrieved from [Link]

  • Drug Metabolism and Disposition. (n.d.). Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. PubMed. Retrieved from [Link]

Sources

A Technical Guide to the Therapeutic Targets of Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in modern medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the capacity to engage in diverse non-covalent interactions, have established it as a cornerstone in the design of novel therapeutics.[1] Isoxazole derivatives exhibit a remarkable spectrum of biological activities, leading to their investigation and clinical use in treating a wide array of diseases, including cancer, inflammatory disorders, and neurological conditions.[2][3] This guide provides an in-depth technical exploration of the key molecular targets modulated by isoxazole-based compounds. We will delve into the mechanisms of action, present quantitative data, detail exemplary experimental protocols for target validation, and offer insights into the causality behind methodological choices, providing a comprehensive resource for researchers and drug development professionals.

The Isoxazole Scaffold: A Privileged Structure in Drug Design

The isoxazole moiety is more than just a synthetic building block; its electronic and structural features make it an ideal component for interacting with biological macromolecules. The nitrogen and oxygen heteroatoms act as hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking and hydrophobic interactions. This versatility allows medicinal chemists to fine-tune the pharmacological properties of a lead compound to enhance potency, selectivity, and pharmacokinetic profiles.[4][5] The successful incorporation of the isoxazole ring into clinically approved drugs like the anti-inflammatory agent Valdecoxib (a COX-2 inhibitor) and the antirheumatic drug Leflunomide underscores its therapeutic value.[5][6]

Major Therapeutic Areas and Key Molecular Targets

The broad therapeutic potential of isoxazole compounds stems from their ability to interact with a diverse range of biological targets.[5][7][8] This section categorizes the primary targets by therapeutic area, providing a mechanistic overview for each.

Anti-inflammatory and Immunomodulatory Targets

Inflammation is a complex biological response, and isoxazole derivatives have been successfully developed to modulate key nodes in inflammatory signaling pathways.[6]

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[9] Two isoforms, COX-1 and COX-2, are primary drug targets. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible at sites of inflammation.[10][11] Selective inhibition of COX-2 is a validated strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[11][12]

  • Mechanism of Action: Isoxazole-containing compounds, such as Valdecoxib and Parecoxib, are designed to fit selectively into the active site of the COX-2 enzyme.[5][12] The isoxazole scaffold often serves as a central structural element that orients other functional groups to form specific interactions with amino acid residues in the enzyme's binding pocket, blocking substrate access and preventing prostaglandin synthesis.[12][13]

// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., LPS, Cytokines)", fillcolor="#F1F3F4", fontcolor="#202124"]; Membrane_Phospholipids [label="Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; PLA2 [label="PLA2", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; COX2 [label="COX-2 Enzyme", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins\n(PGE2, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation\n(Pain, Fever, Edema)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Isoxazole_Inhibitor [label="Isoxazole COX-2\nInhibitor (e.g., Valdecoxib)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Inflammatory_Stimuli -> COX2 [label=" Induces\nExpression ", style=dashed]; Membrane_Phospholipids -> Arachidonic_Acid [label=" Catalyzes "]; Arachidonic_Acid -> Prostaglandins [label=" Catalyzes "]; Prostaglandins -> Inflammation [label=" Mediates "];

// Invisible nodes for edge routing subgraph { rank=same; Membrane_Phospholipids; PLA2; Arachidonic_Acid; } subgraph { rank=same; Arachidonic_Acid; COX2; Prostaglandins; } subgraph { rank=same; Prostaglandins; Inflammation; } subgraph { rank=same; Isoxazole_Inhibitor; COX2; }

// Positioning and connecting enzymes PLA2 -> Membrane_Phospholipids [arrowhead=none, style=dashed, color="#34A853"]; COX2 -> Arachidonic_Acid [arrowhead=none, style=dashed, color="#4285F4"]; Isoxazole_Inhibitor -> COX2 [label=" Inhibits ", style=bold, color="#EA4335"]; }

Caption: The COX-2 pathway, a key target for anti-inflammatory isoxazole drugs.

The p38 MAP kinases are a family of serine/threonine kinases that play a crucial role in regulating the production of pro-inflammatory cytokines like TNF-α and IL-1β.[14] As such, inhibitors of p38 MAPK are attractive therapeutic candidates for autoimmune and inflammatory diseases. Several isoxazole derivatives have been developed as potent p38 MAPK inhibitors, functioning as bioisosteric replacements for the imidazole ring found in early-generation inhibitors.[15]

Anticancer Targets

The versatility of the isoxazole scaffold has enabled its use in developing anticancer agents that act on a multitude of targets crucial for tumor growth and survival.[8][16][17]

Aberrant protein kinase activity is a hallmark of many cancers. Isoxazole derivatives have been designed as small molecule kinase inhibitors targeting the ATP-binding site of these enzymes.[14][18]

  • VEGFR2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Isoxazole-based compounds have been developed to block the ATP-binding site of VEGFR2, thereby inhibiting tumor angiogenesis.[19]

  • Casein Kinase 1 (CK1): The CK1 family of serine/threonine kinases is implicated in various cellular processes, and its dysregulation is linked to cancer. Diaryl-isoxazole-based inhibitors have shown potent and selective inhibition of CK1δ.[20]

  • RET Kinase: The RET (Rearranged during Transfection) proto-oncogene is a receptor tyrosine kinase. Mutations can lead to its constitutive activation, driving certain types of cancer. Specific isoxazole compounds have been identified as potent RET inhibitors, inducing apoptosis in cancer cell lines.[21]

HSP90 is a molecular chaperone responsible for the stability and function of numerous "client" proteins, many of which are oncoproteins critical for cancer cell survival. Inhibition of HSP90 leads to the degradation of these client proteins, making it a powerful anticancer strategy. Isoxazole-based compounds, such as NVP-AUY922, are potent HSP90 inhibitors that have shown efficacy against various tumors.[21]

PARP enzymes are critical for DNA damage repair. PARP inhibitors have shown significant success in treating cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations) through a concept known as synthetic lethality. While no isoxazole-based PARP inhibitors are yet approved, the scaffold's molecular design flexibility makes it a promising candidate for developing novel inhibitors in this class.[22]

The microtubule network is essential for cell division, making tubulin a key target for chemotherapy. Some isoxazole-derived compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[4][21]

Neurological and Psychiatric Targets

Isoxazole derivatives have demonstrated significant potential in modulating targets within the central nervous system (CNS).

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the CNS.[23] It is a ligand-gated chloride ion channel that can be allosterically modulated to either enhance or decrease its activity. Isoxazole derivatives have been developed as both antagonists and positive allosteric modulators (PAMs) of the GABA-A receptor, making them useful for studying neurological disorders and as potential therapeutics.[24][25][26]

MAO-A and MAO-B are mitochondrial flavoenzymes that metabolize neurotransmitter amines, such as dopamine and serotonin.[27] MAO inhibitors are used to treat depression (MAO-A inhibitors) and Parkinson's disease (MAO-B inhibitors).[27][28] A number of novel benzisoxazole derivatives have been identified as potent, reversible, and isoform-selective MAO inhibitors.[27][29] Some compounds even exhibit a unique "differential reversibility," with a longer duration of inhibition for MAO-B than for MAO-A.[29]

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are primary mediators of fast excitatory synaptic transmission in the brain. Interestingly, these receptors have been implicated in the progression of high-grade gliomas, where they are found on tumor microtubes, facilitating neuron-glioma synapses that drive tumor proliferation.[30] This makes AMPA receptors a potential therapeutic target for disrupting glioma growth.

Table 1: Summary of Key Therapeutic Targets for Isoxazole Compounds

Target ClassSpecific Target(s)Therapeutic AreaExample Isoxazole Compound TypeMechanism of ActionReferences
Enzymes COX-2InflammationDiaryl Isoxazoles (e.g., Valdecoxib)Selective inhibition of prostaglandin synthesis[6][11][12]
p38 MAP KinaseInflammationSubstituted IsoxazolesInhibition of pro-inflammatory cytokine production[14][15]
PARPCancerIsoxazole ScaffoldsInhibition of DNA damage repair
MAO-A / MAO-BNeurological DisordersBenzisoxazole DerivativesInhibition of neurotransmitter metabolism[29]
Kinases VEGFR2CancerIsoxazole-based ScaffoldsInhibition of angiogenesis[19]
HSP90CancerResorcinol-isoxazoles (e.g., NVP-AUY922)Destabilization of oncoproteins[21]
Receptors GABA-A ReceptorNeurological Disorders3-Isoxazolol DerivativesAllosteric modulation of chloride channel[24][26]
Structural TubulinCancerIsoxazole DerivativesDisruption of microtubule formation[4][21]

Methodologies for Target Identification and Validation

As a Senior Application Scientist, it is crucial to not only identify a potential target but also to rigorously validate it. The choice of assay is dictated by the nature of the target and the information sought. A self-validating workflow ensures that results are robust and reproducible.

A Generalized Workflow for Target Validation

The process of validating a therapeutic target for a novel isoxazole compound is a multi-step endeavor. It begins with high-throughput screening to identify "hits" and progresses through increasingly complex biological systems to confirm the mechanism of action and therapeutic potential.

// Nodes HTS [label="1. High-Throughput Screening\n(Biochemical or Cellular)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hit_ID [label="2. Hit Identification &\nSAR Exploration", fillcolor="#FBBC05", fontcolor="#202124"]; Biochem [label="3. Biochemical Assays\n(e.g., IC₅₀ Determination)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Binding [label="4. Target Engagement Assays\n(e.g., SPR, CETSA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular [label="5. Cell-Based Functional Assays\n(e.g., Viability, Signaling)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mechanism [label="6. Mechanism of Action Studies\n(e.g., Western Blot, Proteomics)", fillcolor="#34A853", fontcolor="#FFFFFF"]; InVivo [label="7. In Vivo Models\n(e.g., Xenograft, Disease Model)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead_Opt [label="8. Lead Optimization", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges HTS -> Hit_ID; Hit_ID -> Biochem; Biochem -> Binding [label="Confirms direct binding"]; Binding -> Cellular [label="Links binding to function"]; Cellular -> Mechanism; Mechanism -> InVivo [label="Confirms efficacy"]; InVivo -> Lead_Opt; }

Caption: A streamlined workflow for validating novel isoxazole compounds.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a common method to determine the inhibitory potency (IC₅₀) of an isoxazole compound against the COX-2 enzyme.

  • Principle: This is a colorimetric assay that measures the peroxidase activity of COX. The cyclooxygenase reaction produces PGG₂, which is then reduced by the peroxidase component to PGH₂. This peroxidase activity is measured by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Causality: Using a coupled assay allows for a continuous and sensitive readout. The choice of a specific COX-2 inhibitor like Celecoxib as a positive control is critical for validating assay performance and providing a benchmark for the test compounds.[11][12]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Heme Cofactor: Prepare a stock solution in DMSO.

    • COX-2 Enzyme (human recombinant): Dilute to the desired concentration in assay buffer.

    • Arachidonic Acid (Substrate): Prepare a stock solution in ethanol.

    • TMPD (Colorimetric Probe): Prepare a fresh solution in assay buffer.

    • Test Compound: Prepare a serial dilution series in DMSO (e.g., from 10 mM to 1 nM).

  • Assay Procedure (96-well plate format):

    • To each well, add 150 µL of assay buffer, 10 µL of Heme, and 10 µL of the COX-2 enzyme solution.

    • Add 1 µL of the test compound dilution (or DMSO for vehicle control, Celecoxib for positive control).

    • Justification: A small volume of DMSO (≤1%) is used to minimize its effect on enzyme activity.

    • Incubate the plate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction starts, which is crucial for time-dependent inhibitors.

    • Add 10 µL of TMPD solution to each well.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

  • Data Acquisition and Analysis:

    • Immediately begin reading the absorbance at 590 nm every minute for 10-20 minutes using a plate reader.

    • Calculate the rate of reaction (Vmax) for each concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve. A self-validating run will show an IC₅₀ for the Celecoxib control that is within the expected literature range.

Experimental Protocol: Cell Viability (MTT) Assay for Anticancer Activity

This protocol assesses the effect of an isoxazole compound on the viability of a cancer cell line.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized for quantification.

  • Causality: This assay provides a robust measure of cytotoxicity. A decrease in metabolic activity is a reliable indicator of cell death or proliferation arrest. Including an untreated control and a vehicle (DMSO) control is essential to ensure that the observed effects are due to the compound and not the solvent.

Methodology:

  • Cell Culture:

    • Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.[8][17]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the isoxazole compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound (or vehicle control).

    • Incubate for 48-72 hours. The incubation time is critical and should be optimized based on the cell line's doubling time and the compound's expected mechanism (e.g., cell cycle inhibitors may require longer incubation).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability versus the log of compound concentration to determine the IC₅₀ value.

Future Perspectives and Emerging Trends

The field of isoxazole-based drug discovery continues to evolve.[3][7] Key emerging trends include:

  • Multi-Targeted Therapies: Designing single isoxazole molecules that can modulate multiple targets simultaneously is a promising strategy for complex diseases like cancer and neurodegeneration.[2][31]

  • Molecular Hybrids: Fusing the isoxazole scaffold with other bioactive moieties (a strategy known as molecular hybridization) is being explored to create novel compounds with enhanced or synergistic activities.

  • Targeting Protein-Protein Interactions: The isoxazole ring can serve as a scaffold to develop inhibitors of challenging targets like protein-protein interactions, which are often considered "undruggable."

Conclusion

Isoxazole and its derivatives represent a profoundly important and versatile class of compounds in medicinal chemistry. Their ability to potently and selectively modulate a wide range of therapeutic targets—from enzymes like COX-2 and MAO to protein kinases and ion channels—has cemented their role in modern drug discovery. The continued exploration of this privileged scaffold, guided by robust target validation methodologies and innovative chemical synthesis, promises to deliver the next generation of therapies for some of the most challenging human diseases.

References

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate. [Link]

  • The recent progress of isoxazole in medicinal chemistry. (n.d.). Bohrium. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). International Journal of Health Sciences. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Journal of Chemical Health Risks. [Link]

  • Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. (2024). PubMed. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar. [Link]

  • The Role of Isoxazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. (2018). PubMed Central. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). PubMed Central. [Link]

  • Substituted isoxazoles as potent inhibitors of p38 MAP kinase. (n.d.). PubMed. [Link]

  • Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. (2023). Encyclopedia.pub. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central. [Link]

  • Novel monoamine oxidase inhibitors, 3-(2-aminoethoxy)-1,2-benzisoxazole derivatives, and their differential reversibility. (n.d.). PubMed. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PubMed Central. [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. [Link]

  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. (n.d.). PubMed Central. [Link]

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. (n.d.). PubMed Central. [Link]

  • The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. (2025). Semantic Scholar. [Link]

  • Anti-inflammatory evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. [Link]

  • Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. (2022). PubMed Central. [Link]

  • Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. (n.d.). PubMed. [Link]

  • Potential activities of isoxazole derivatives. (2024). ResearchGate. [Link]

  • Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). (2016). PubMed. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PubMed. [Link]

  • Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. (2023). PubMed Central. [Link]

  • A novel class of potent 3-isoxazolol GABA(A) antagonists: design, synthesis, and pharmacology. (2000). PubMed. [Link]

  • Isoxazole substituted chromans against oxidative stress-induced neuronal damage. (2011). PubMed. [Link]

  • Screening of Synthetic Isoxazolone Derivative Role in Alzheimer's Disease: Computational and Pharmacological Approach. (2021). PubMed. [Link]

  • The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. (2025). ResearchGate. [Link]

  • Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). (n.d.). ResearchGate. [Link]

  • 4-Heterocyclic aryl isoxazoline derivatives as GABAA receptor modulators. (n.d.). ResearchGate. [Link]

  • [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review]. (n.d.). PubMed. [Link]

  • Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. (n.d.). MDPI. [Link]

  • GABAA receptor positive allosteric modulator. (n.d.). Wikipedia. [Link]

  • Neuron–Glioma Synapses in Tumor Progression. (n.d.). MDPI. [Link]

Sources

The Convergence of a Privileged Scaffold and a Predictive Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Computational Docking Studies of Isoxazole Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive, technically grounded framework for conducting computational docking studies on isoxazole derivatives. Moving beyond a simple procedural checklist, this document elucidates the causal reasoning behind critical methodological choices, ensuring a robust and self-validating approach to in silico drug discovery.

The isoxazole ring is a five-membered heterocycle that represents a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural features—including its ability to act as a hydrogen bond acceptor and engage in various non-covalent interactions—have led to its incorporation into a wide array of therapeutic agents with demonstrated anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][2][3][4] The design of novel therapeutics based on this scaffold is significantly accelerated by computational methods, particularly molecular docking.[5][6]

Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as an isoxazole derivative) to a second (a receptor, typically a protein).[7][8] By simulating the molecular "handshake" between a ligand and its target protein at an atomic level, docking allows researchers to rapidly screen vast virtual libraries, prioritize compounds for synthesis, and generate hypotheses about the structural basis of biological activity, thereby streamlining the drug discovery pipeline.[9][10]

Foundational Pillars of Molecular Docking

At its core, the goal of molecular docking is to predict the structure of the ligand-receptor complex using computational methods.[7] This process is governed by two fundamental components: a search algorithm and a scoring function.[7][9]

  • Search Algorithms: These are the engines of docking, responsible for exploring the vast conformational space of the ligand within the defined binding site of the protein. They generate a multitude of possible binding poses by systematically or stochastically altering the ligand's translational, rotational, and torsional degrees of freedom.

  • Scoring Functions: Once a pose is generated, a scoring function is used to estimate its energetic favorability.[11][12] These mathematical models approximate the binding free energy of the complex. A lower score typically indicates a more favorable binding affinity.[13] Scoring functions are broadly categorized into three types: force-field-based, empirical, and knowledge-based, each with its own strengths and limitations.[12][14][15][16]

A Self-Validating Workflow for Docking Isoxazole Derivatives

The reliability of any docking study hinges on a meticulously executed and validated protocol. The following section details a comprehensive workflow, emphasizing the scientific rationale at each stage.

Experimental Workflow: Computational Docking of Isoxazole Derivatives

G cluster_prep Phase 1: Preparation & Validation cluster_exec Phase 2: Execution & Analysis cluster_refine Phase 3: Advanced Refinement PDB 1. Target Selection (e.g., PDB download) PrepProt 2. Protein Preparation (Clean, Repair, Add Hydrogens) PDB->PrepProt Validate 4. Protocol Validation (Redock Native Ligand) PrepProt->Validate PrepLig 3. Ligand Preparation (Isoxazole 2D to 3D, Energy Minimization) PrepLig->Validate RMSD RMSD < 2.0 Å ? Validate->RMSD Grid 5. Grid Generation (Define Binding Site) RMSD->Grid Yes (Protocol Validated) Dock 6. Docking Simulation (Run AutoDock Vina) Grid->Dock Analyze 7. Results Analysis (Scores & Pose Interactions) Dock->Analyze PostDock 8. Post-Docking Rescoring (MM/GBSA Calculation) Analyze->PostDock Hits Prioritized Hit Compounds PostDock->Hits

Caption: A validated workflow for computational docking studies.

Step-by-Step Methodology

Step 1: Target Protein Preparation The quality of the receptor structure is paramount for a meaningful docking result.

  • Protocol:

    • Obtain Structure: Download the 3D crystal structure of the target protein from a repository like the RCSB Protein Data Bank (PDB).

    • Initial Cleaning: Remove all non-essential components from the PDB file. This includes crystallographic water molecules, ions, and co-solvents, unless a specific water molecule is known to be critical for mediating ligand binding.[17] If the protein is a multimer, isolate the biologically relevant chain(s).[18]

    • Repair and Protonate: Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds and are typically not resolved in crystal structures.[17] Use software tools (e.g., the Protein Preparation Workflow in Schrödinger Maestro or AutoDock Tools) to repair any missing side chains or loops in the protein structure.[19][20]

    • Assign Charges: Assign partial atomic charges to the protein atoms (e.g., using a force field like AMBER). This step is critical for calculating electrostatic interactions.

  • Expertise & Causality: Removing most water molecules is standard practice because their positions in a static crystal structure may not reflect the dynamic reality of the binding pocket and can sterically hinder the docking of a novel ligand.[21] Proper protonation at a simulated physiological pH (e.g., 7.4) is essential, as the charge state of acidic and basic residues like Aspartate, Glutamate, Lysine, and Histidine directly dictates their ability to form salt bridges and hydrogen bonds.

Step 2: Ligand (Isoxazole Derivative) Preparation The ligand must be correctly prepared to represent its most likely state in the biological environment.

  • Protocol:

    • Obtain Structure: The 2D structure of the isoxazole derivative can be drawn using chemical sketchers or downloaded from databases like PubChem.[22]

    • Convert to 3D and Minimize: Convert the 2D structure to a 3D conformation. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, geometrically realistic structure.[21] This step ensures correct bond lengths and angles.

    • Assign Charges and Define Torsions: Assign partial charges (e.g., Gasteiger charges for use in AutoDock).[22] The software will automatically identify rotatable bonds, which allows for ligand flexibility during the docking simulation. The isoxazole ring itself is aromatic and rigid, but the bonds connecting its substituents are typically rotatable.

  • Expertise & Causality: A ligand's 3D conformation is not static. Energy minimization provides a stable starting point for the docking search. Correctly defining rotatable bonds is critical for flexible docking, allowing the algorithm to explore how the molecule might adapt its shape to fit optimally within the binding site.

Step 3: Defining the Binding Site (Grid Generation) The search for the best ligand pose must be confined to a specific area of the protein.

  • Protocol:

    • A 3D grid is generated within the protein's binding site. This grid box defines the volume where the docking algorithm will attempt to place the ligand.[23][24]

    • If the PDB structure contains a co-crystallized ligand, the center of the grid box is typically defined by the geometric center of this known ligand. The dimensions (x, y, z) are set to be large enough to encompass the entire binding pocket, usually with a 4-5 Å buffer around the known ligand.[17]

    • If the binding site is unknown ("blind docking"), the grid box can be made large enough to cover the entire protein surface, though this is computationally more expensive and less precise.[25]

  • Expertise & Causality: The grid-based approach pre-calculates potential energy values for different atom types at each grid point. This dramatically speeds up the docking calculation, as the interaction energies can be rapidly looked up rather than recalculated for every single movement of the ligand.

Step 4: Protocol Validation (A Self-Validating System) This is the most critical step for ensuring the trustworthiness of your docking protocol.

  • Protocol:

    • Before docking your novel isoxazole derivatives, you must first validate your setup. This is done by taking the native ligand that was co-crystallized with the protein (and removed during protein preparation) and docking it back into the prepared protein structure using the exact same parameters you intend to use for your test compounds.[26][27]

    • Success Criterion: The validation is successful if the docking program can reproduce the original crystallographic pose of the native ligand. The accuracy is measured by the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the experimental pose. A successful validation requires an RMSD value of less than 2.0 Å .[12][26][28]

  • Expertise & Causality: A low RMSD value demonstrates that your chosen protein preparation method, grid parameters, and docking algorithm are capable of identifying the experimentally observed, correct binding mode.[29] If you cannot reproduce the known binding pose, your results for novel compounds are not reliable. This step validates the entire protocol, not just the software.

Step 5: Docking Execution and Results Analysis With a validated protocol, you can now dock your library of isoxazole derivatives.

  • Protocol:

    • Execution: Run the docking simulation for each prepared isoxazole derivative using software like AutoDock Vina.[30][31] The program will generate multiple binding poses for each ligand, ranked by their docking scores.

    • Score Analysis: The primary output is the binding affinity, typically reported in kcal/mol. This score estimates the free energy of binding. More negative values indicate stronger predicted binding.

    • Pose Analysis: The top-ranked poses must be visually inspected using molecular graphics software (e.g., PyMOL, Chimera, Discovery Studio).[25] Analyze the specific non-covalent interactions:

      • Hydrogen Bonds: Identify H-bonds between the ligand and protein backbone or side-chain residues. The nitrogen and oxygen atoms of the isoxazole ring are potential hydrogen bond acceptors.

      • Hydrophobic Interactions: Look for interactions between nonpolar parts of the ligand and hydrophobic residues (e.g., Leu, Val, Phe).

      • Pi-Stacking: The aromatic isoxazole ring can engage in π-π stacking or T-stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

  • Data Presentation: The results should be summarized in a clear, tabular format for easy comparison.

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
Isoxazole-A-9.2Tyr123, Ser210, Leu245H-Bond with Ser210, Pi-Stacking with Tyr123
Isoxazole-B-8.5Val110, Asp208, Phe250H-Bond with Asp208, Hydrophobic contact with Val110
Isoxazole-C-7.1Ser210, Gly211H-Bond with Ser210 backbone

Advanced Post-Docking Refinement with MM/GBSA

While docking scores are excellent for initial ranking, they are based on simplified scoring functions.[32] For greater accuracy in predicting binding affinity, especially when comparing a small number of high-priority candidates, it is advisable to use a more rigorous post-processing method.

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is a popular technique that re-evaluates the binding energy of the top-ranked docking poses.[33] It combines molecular mechanics energy calculations with continuum solvation models to provide a more accurate estimate of the binding free energy (ΔG).[32][34] This method can help re-rank candidate compounds and provide results that correlate better with experimental affinities.[33][35]

Conclusion

Computational docking is an indispensable tool in the modern drug discovery campaign for isoxazole derivatives. It provides critical insights into ligand-receptor interactions that guide molecular design and optimization. However, the predictive power of docking is directly proportional to the rigor of the methodology. By employing a comprehensive, self-validating workflow as outlined in this guide—from meticulous preparation and stringent validation to sophisticated analysis and post-docking refinement—researchers can significantly enhance the accuracy and reliability of their in silico predictions, ultimately accelerating the journey from a promising isoxazole scaffold to a clinically effective therapeutic.

References

  • Scoring functions for docking - Wikipedia. Wikipedia.
  • Scoring functions for docking - Grokipedia. Grokipedia.
  • Molecular Docking Scoring - acemate | The AI.
  • Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions.
  • The recent progress of isoxazole in medicinal chemistry. Bohrium.
  • Isoxazole Deriv
  • Advances in isoxazole chemistry and their role in drug discovery. PubMed.
  • Tutorial: Prepping Molecules. UCSF DOCK.
  • Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central (PMC).
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
  • A Comprehensive Review on Molecular Docking in Drug Discovery.
  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube.
  • AutoDock Vina Tutorial: Molecular Docking for Beginners. YouTube.
  • Advances in isoxazole chemistry and their role in drug discovery.
  • Docking Score Functions. Slideshare.
  • Beginner's Guide for Docking using Autodock Vina.
  • How does one prepare proteins for molecular docking? Quora.
  • Molecular docking protocol validation.
  • Navigating the Binding Landscape: A Comparative Guide to Computational Docking of Furo[3,4-d]isoxazole Analogs. Benchchem.
  • Basic docking — Autodock Vina 1.2.
  • Basics, types and applic
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • How can I valid
  • Molecular Docking Tutorial.
  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Taylor & Francis Online.
  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube.
  • (PDF) Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article.
  • Molecular Docking: Shifting Paradigms in Drug Discovery. MDPI.
  • What is the current value of MM/PBSA and MM/GBSA methods in drug discovery?
  • Preparing the protein and ligand for docking.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
  • Application of a post-docking procedure based on MM-PBSA and MM-GBSA on single and multiple protein conform
  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents | Request PDF.
  • (PDF) Validation of Docking Methodology (Redocking).
  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube.
  • Application of a post-docking procedure based on MM-PBSA and MM-GBSA on single and multiple protein conformations | Request PDF.
  • The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. PubMed Central (PMC).
  • Learn Maestro: Preparing protein structures. YouTube.
  • Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents. Connect Journals.
  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies.
  • Protein Ligand Docking Lesson Plan. Schrödinger.
  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents.
  • Peptide Docking in Schrödinger | Glide & Prime MM-GBSA Workflow Explained. YouTube.

Sources

An In-depth Technical Guide to the Pharmacophore of Chlorophenyl Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chlorophenyl isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] Understanding the key molecular features responsible for these activities—the pharmacophore—is critical for the rational design of novel, more potent, and selective therapeutic agents. This guide provides an in-depth exploration of the chlorophenyl isoxazole pharmacophore, synthesizing data from structure-activity relationship (SAR) studies, computational modeling, and biological evaluations. We will dissect the essential structural components, explain the causality behind experimental and computational choices in pharmacophore mapping, and provide detailed protocols for both ligand-based and structure-based modeling approaches.

Introduction: The Significance of the Chlorophenyl Isoxazole Moiety

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of many therapeutic agents.[5] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it an attractive scaffold for drug design.[6][7] When combined with a chlorophenyl ring, the resulting moiety offers a synthetically tractable framework with a tunable property space. The chlorine substituent can modulate lipophilicity, influence metabolic stability, and provide key interaction points within a biological target, such as hydrophobic pockets.[8]

A pharmacophore is the three-dimensional arrangement of electronic and steric features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response.[9][10][11] Identifying the pharmacophore of chlorophenyl isoxazoles allows researchers to move beyond serendipitous discovery toward a rational, hypothesis-driven design of new chemical entities.

Deconstructing the Scaffold: Core Structural Features and Their Roles

The chlorophenyl isoxazole pharmacophore can be broken down into three primary components:

  • The Isoxazole Core: This aromatic ring system acts as a rigid scaffold, positioning the other functional groups in a precise 3D orientation. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, which are crucial for anchoring the ligand within a protein's active site.[7]

  • The Chlorophenyl Ring: This group typically engages in hydrophobic and aromatic (π-π or cation-π) interactions. The position of the chlorine atom (ortho, meta, or para) is critical and can drastically alter binding affinity and selectivity by probing specific sub-pockets within the target.[8]

  • Substituents (R-groups): Additional functional groups attached to either the isoxazole or phenyl ring are what truly define the compound's specific activity. These groups are responsible for fine-tuning the molecule's interaction profile, contributing hydrogen bond donors/acceptors, charged groups, or additional hydrophobic moieties.

Structure-activity relationship (SAR) studies have consistently shown that modifications to these three components directly impact biological potency. For example, in a series of isoxazole derivatives targeting the Farnesoid X receptor (FXR), the presence of specific electronegative groups and hydrophobic features were found to be crucial for agonistic activity.[8][12]

The Workflow of Pharmacophore Discovery and Validation

Identifying a pharmacophore is not a single experiment but a multi-step, iterative process that combines computational modeling with experimental validation. The goal is to build a predictive model that can be used to screen virtual libraries and prioritize compounds for synthesis.

Below is a generalized workflow that represents a self-validating system for pharmacophore elucidation.

G cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Model Validation cluster_2 Phase 3: Application & Refinement A 1. Data Collection (Active Ligands / Protein Structure) B 2. Conformational Analysis A->B C 3. Ligand Alignment / Site Mapping B->C D 4. Pharmacophore Hypothesis Generation C->D E 5. Database Screening (Actives vs. Decoys) D->E F 6. Hit Identification & Scoring E->F G 7. Statistical Validation (ROC Curves, Enrichment Factor) F->G H 8. Virtual Screening of New Libraries G->H I 9. Synthesis of Prioritized Hits H->I J 10. Biological Testing & SAR Expansion I->J K 11. Refine Pharmacophore Model J->K K->D Iterative Refinement

Caption: A generalized workflow for pharmacophore modeling and validation.

Methodologies for Pharmacophore Identification

There are two primary approaches to generating a pharmacophore model, the choice of which depends on the available data.[9][11]

Ligand-Based Pharmacophore Modeling

Causality: When the 3D structure of the biological target is unknown, but a set of active ligands exists, we can infer the pharmacophore by identifying the common chemical features shared by these molecules.[11][13] The underlying principle is that molecules with similar activity often bind in a similar manner, thus sharing a common set of interaction features.

  • Ligand Set Preparation:

    • Collect a structurally diverse set of at least 15-20 active compounds with known biological activity (e.g., IC₅₀ or EC₅₀ values).

    • Ensure data consistency (e.g., all tested under the same assay conditions).[8][12]

    • Generate realistic 3D conformations for each ligand using computational chemistry software (e.g., Schrödinger's LigPrep, MOE). This step is critical as the bioactive conformation may not be the lowest energy state.

  • Feature Definition:

    • Identify potential pharmacophoric features for each ligand. Standard features include:

      • Hydrogen Bond Acceptor (HBA)

      • Hydrogen Bond Donor (HBD)

      • Hydrophobic (HY)

      • Aromatic Ring (AR)

      • Positive/Negative Ionizable

  • Conformational Alignment & Hypothesis Generation:

    • Use a program like Phase (Schrödinger) or Catalyst (BIOVIA) to align the flexible ligands. The software explores conformational space to find a common 3D arrangement of features.

    • The algorithm will generate multiple pharmacophore hypotheses, each consisting of a specific combination of features and their spatial relationships.

  • Model Scoring and Selection:

    • Each hypothesis is scored based on how well it maps to the active ligands. The best model is typically the one that aligns well with the most active compounds while excluding inactive ones.

    • The selected model should be statistically robust and chemically sensible.

Structure-Based Pharmacophore Modeling

Causality: When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or Cryo-EM) is available, a pharmacophore can be derived directly from the key interaction points within the binding site.[9] This method is often more accurate as it is based on direct structural information rather than inference.

  • Protein Preparation:

    • Obtain the protein structure from the Protein Data Bank (PDB).

    • Prepare the structure by adding hydrogen atoms, assigning bond orders, removing water molecules (unless they are known to be critical for binding), and optimizing the hydrogen-bonding network.

  • Binding Site Identification:

    • Define the binding pocket, typically based on the location of a co-crystallized ligand or through pocket detection algorithms.

  • Interaction Mapping:

    • Use software (e.g., Schrödinger's Maestro, MOE) to automatically identify key interaction sites within the pocket. The software maps features like H-bond donors/acceptors from protein residues and hydrophobic regions.

    • This creates a "negative image" of the binding site, defining the features a ligand must have to bind effectively.

  • Pharmacophore Query Generation:

    • The mapped interaction points are converted into a pharmacophore query. This query can then be used to screen compound libraries for molecules that geometrically and chemically match the binding site's requirements.

The Generic Pharmacophore of Chlorophenyl Isoxazoles: A Synthesis

Based on numerous SAR studies and computational analyses, a generalized pharmacophore for biologically active chlorophenyl isoxazoles can be proposed.[12][14][15]

Caption: Generalized pharmacophore for chlorophenyl isoxazoles.

Key Features:

  • Hydrogen Bond Acceptor (HBA): Provided by the nitrogen or oxygen of the isoxazole ring.

  • Aromatic Ring (R1): The core isoxazole ring itself.

  • Hydrophobic Group (H1): The chlorophenyl ring, which occupies a hydrophobic pocket.

  • Additional Feature (X1): A variable R-group, often containing another H-bond donor or acceptor, which is crucial for defining selectivity and enhancing potency.

Quantitative Data and SAR Insights

Structure-activity relationship studies provide the quantitative data needed to build and refine a pharmacophore model.

Compound IDR-Group at Isoxazole C5Chlorophenyl PositionActivity (IC₅₀, µM)Reference
1a -H4-chloro15.2Fictional Data for Illustration
1b -COOH4-chloro1.8Fictional Data for Illustration
1c -CONH₂4-chloro0.9Fictional Data for Illustration
2a -CONH₂3-chloro2.5Fictional Data for Illustration
2b -CONH₂2-chloro8.1Fictional Data for Illustration

Note: This table uses illustrative data. Real-world SAR tables are often much larger and more complex.

Insights from the Table:

  • R-Group Importance: Adding a hydrogen-bonding group like a carboxylic acid (1b) or an amide (1c) at the R-position dramatically increases potency compared to the unsubstituted parent (1a). This validates the "R-Group (HBD/HBA)" feature in our model.

  • Positional Effects: The position of the chlorine atom is critical. A 4-chloro (para) substitution (1c) is significantly more potent than a 3-chloro (meta) or 2-chloro (ortho) substitution, suggesting the shape of the hydrophobic pocket best accommodates a para-substituted ring.

Conclusion and Future Directions

The pharmacophore for the chlorophenyl isoxazole class is characterized by a central aromatic/hydrophobic core complemented by strategically placed hydrogen bond acceptors and donors. By employing the robust, self-validating workflows of ligand- and structure-based design, medicinal chemists can effectively leverage this knowledge.[9][10] Future efforts should focus on designing compounds with improved selectivity by targeting unique features of the intended target's binding site and optimizing ADME-Tox properties early in the discovery process. The integration of machine learning with pharmacophore modeling promises to further accelerate the identification of novel chlorophenyl isoxazole derivatives as next-generation therapeutics.[10]

References

  • IJPPR. (2025).
  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • IJARIIT. Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review.
  • Scholars Research Library.
  • Der Pharma Chemica.
  • PMC - NIH. (2022). 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists.
  • PMC.
  • NIH. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line.
  • MDPI. (2022). 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists.
  • ResearchGate. (2021).
  • PubMed. (2015).
  • ResearchGate. (2021).
  • ResearchGate. (2017). ISOXAZOLE – A POTENT PHARMACOPHORE.
  • Benchchem. (2025). Navigating the Binding Landscape: A Comparative Guide to Computational Docking of Furo[3,4-d]isoxazole Analogs.
  • University of Dundee. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands.
  • MDPI. (2024).
  • ResearchGate. (2024).
  • NIH. (2023). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections.
  • MDPI. (2023).
  • NIH. (2022).
  • Dove Press. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery.
  • RSC Publishing. (2023). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
  • PubMed. (2025). Pharmacophore modeling in drug design.
  • Slideshare. Pharmacophore modeling.
  • MDPI. (2023).

Sources

Methodological & Application

Application Note & Protocol: A Streamlined One-Pot Synthesis of 3,5-Disubstituted Isoxazoles for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2] This application note presents a robust and highly efficient one-pot protocol for the regioselective synthesis of 3,5-disubstituted isoxazoles. By leveraging a copper(I)-catalyzed [3+2] cycloaddition of terminal alkynes with in situ generated nitrile oxides, this method circumvents the need for isolating unstable intermediates and ensures high yields with excellent regiocontrol.[3][4] The protocol is designed for researchers in synthetic chemistry and drug development, offering a practical, step-economic approach to generating diverse isoxazole libraries.

Introduction: The Significance of the Isoxazole Moiety

Isoxazoles are five-membered heterocyclic compounds that have garnered significant attention in pharmaceutical research. Their unique electronic properties and ability to act as bioisosteres for other functional groups make them valuable components in drug design.[5] Isoxazole-containing molecules exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][6]

Traditional synthetic routes to isoxazoles often involve the condensation of 1,3-dicarbonyl compounds with hydroxylamine or the 1,3-dipolar cycloaddition of an isolated nitrile oxide with an alkyne.[7][8] However, these methods can suffer from drawbacks such as harsh reaction conditions, low regioselectivity, or the need to handle potentially unstable nitrile oxide intermediates.[3] One-pot tandem reactions provide a superior alternative by enhancing operational simplicity, minimizing waste, and improving overall efficiency.[9][10] This guide details a one-pot, three-step synthesis that proceeds under mild conditions to deliver 3,5-disubstituted isoxazoles with high purity and regioselectivity.[3]

Mechanistic Rationale and Strategy

The cornerstone of this protocol is the Huisgen [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and a terminal alkyne (the dipolarophile).[11] To maximize efficiency and safety, the highly reactive nitrile oxide is generated in situ from a stable aldoxime precursor. The regioselectivity of the cycloaddition is precisely controlled by a copper(I) catalyst, which directs the reaction to exclusively form the 3,5-disubstituted regioisomer.[11][12]

The one-pot sequence unfolds in three seamless steps within the same reaction vessel:

  • Aldoxime Formation: A readily available aldehyde is condensed with hydroxylamine to form the corresponding aldoxime.

  • Nitrile Oxide Generation: The aldoxime is then oxidized. This protocol uses Chloramine-T, which effectively generates the nitrile oxide intermediate without the need to isolate the precursor hydroximoyl chloride, a potentially unstable and hazardous compound.[3][13]

  • Regioselective [3+2] Cycloaddition: In the presence of a copper(I) catalyst, the in situ generated nitrile oxide rapidly undergoes a cycloaddition reaction with a terminal alkyne to yield the final 3,5-disubstituted isoxazole.[4]

The use of a copper(I) catalyst is critical. In its absence, the thermal cycloaddition often yields a mixture of 3,4- and 3,5-disubstituted isoxazoles.[3] The catalytic cycle is believed to involve the formation of a copper(I) acetylide, which then undergoes a stepwise reaction with the nitrile oxide, ensuring the observed high regioselectivity.[4]

G cluster_workflow One-Pot Synthesis Workflow A Aldehyde + Hydroxylamine B Aldoxime Intermediate A->B Base C Nitrile Oxide (in situ) B->C Oxidant (Chloramine-T) D 3,5-Disubstituted Isoxazole C->D [3+2] Cycloaddition E Terminal Alkyne E->D F Cu(I) Catalyst F->D

Figure 1: Experimental workflow for the one-pot synthesis.

Detailed Experimental Protocol

This protocol is adapted from the highly reliable copper(I)-catalyzed procedure developed by Fokin and coworkers.[3][4]

3.1. Materials and Equipment

  • Reagents: Starting aldehyde (1.0 eq), hydroxylamine hydrochloride (1.05 eq), sodium hydroxide (1.05 eq), Chloramine-T trihydrate (1.05 eq), terminal alkyne (1.0 eq), copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 3 mol%), copper turnings (catalytic amount), tert-butanol (t-BuOH), deionized water, ethyl acetate, brine, and anhydrous magnesium sulfate (MgSO₄). All reagents should be of analytical grade or higher.

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, TLC plates (silica gel 60 F₂₅₄), standard glassware for extraction, rotary evaporator, and column chromatography setup with silica gel.

3.2. Step-by-Step Procedure (This procedure is exemplified for a 20 mmol scale reaction)

  • Aldoxime Formation:

    • To a 250 mL round-bottom flask, add hydroxylamine hydrochloride (1.46 g, 21 mmol) and dissolve it in a 1:1 mixture of t-BuOH:H₂O (80 mL).

    • Add the starting aldehyde (20 mmol) to the solution.

    • Add sodium hydroxide (0.84 g, 21 mmol) and stir the mixture vigorously at room temperature for 30 minutes.

    • Monitor the reaction progress by TLC. The disappearance of the aldehyde spot indicates complete formation of the aldoxime.

  • Nitrile Oxide Generation and Cycloaddition:

    • To the reaction mixture containing the aldoxime, add Chloramine-T trihydrate (5.9 g, 21 mmol) in small portions over 5 minutes. A slight exotherm may be observed.

    • Add copper(II) sulfate pentahydrate (0.15 g, 0.6 mmol) and a few copper turnings (~50 mg). The copper turnings, in conjunction with CuSO₄, generate the active Cu(I) catalyst in situ.[4]

    • Add the terminal alkyne (20 mmol) to the mixture.

    • Stir the reaction at ambient temperature for 4-12 hours, monitoring by TLC until the starting materials are consumed.

  • Workup and Purification:

    • Once the reaction is complete, add 100 mL of water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the pure 3,5-disubstituted isoxazole.

Data and Expected Results

The protocol is versatile and accommodates a wide range of functional groups on both the aldehyde and alkyne components, consistently providing moderate to good yields.

EntryAldehydeAlkyneProductYield (%)
1BenzaldehydePhenylacetylene3,5-Diphenylisoxazole85
24-MethoxybenzaldehydePhenylacetylene3-(4-Methoxyphenyl)-5-phenylisoxazole82
3Cinnamaldehyde1-Ethynylcyclohexene5-(Cyclohex-1-enyl)-3-styrylisoxazole78[3]
4Heptanal1-Octyne5-Hexyl-3-hexylisoxazole71
54-Nitrobenzaldehyde4-Ethynylanisole3-(4-Nitrophenyl)-5-(4-methoxyphenyl)isoxazole90

Table 1: Representative scope and yields for the one-pot synthesis of 3,5-disubstituted isoxazoles. Yields are based on reported literature values and typical experimental outcomes.

G CuI Cu(I) CuAcetylide R'−C≡C−Cu(I) CuI->CuAcetylide + Alkyne Alkyne R'−C≡C−H Alkyne->CuAcetylide Intermediate [Intermediate Complex] CuAcetylide->Intermediate + Nitrile Oxide NitrileOxide R−C≡N⁺−O⁻ NitrileOxide->Intermediate Intermediate->CuI Catalyst Regeneration Isoxazole 3,5-Disubstituted Isoxazole Intermediate->Isoxazole Ring Closure

Figure 2: Proposed catalytic cycle for Cu(I)-mediated cycloaddition.

Troubleshooting and Key Considerations

  • Low Yield: Ensure the complete formation of the aldoxime in the first step before adding the oxidant. Incomplete conversion can lower the overall yield. The activity of the copper catalyst is also crucial; using fresh copper turnings is recommended.

  • Formation of Byproducts: The primary byproduct is typically a furoxan, resulting from the dimerization of the nitrile oxide.[3] This is minimized by ensuring the alkyne and catalyst are present as the nitrile oxide is generated, allowing for efficient trapping in the cycloaddition reaction.

  • Regioselectivity Issues: The absence of a 3,4-disubstituted isomer is a hallmark of this copper-catalyzed reaction. If other isomers are detected, it may indicate insufficient catalytic activity or the presence of a competing uncatalyzed thermal pathway.

Conclusion

This application note provides a scientifically grounded and field-proven protocol for the one-pot synthesis of 3,5-disubstituted isoxazoles. The methodology is characterized by its operational simplicity, mild reaction conditions, broad substrate tolerance, and, most importantly, high regioselectivity.[3][4] By eliminating the need for intermediate isolation and purification, this approach aligns with the principles of green chemistry and provides a powerful tool for chemists in academia and industry to rapidly assemble libraries of isoxazole-based compounds for drug discovery and development.[1]

References

  • Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Singh, P. (2015). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molecules, 20(7), 13354-13364. Available from: [Link]

  • Lenis, J. D., et al. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 3(9), 2343-2349. Available from: [Link]

  • Reddy, K. R., et al. (2023). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Journal of the Indian Chemical Society. Available from: [Link]

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761-7764. Available from: [Link]

  • Fokin, V. V., et al. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. Organic Letters, 7(12), 2405-2407. Available from: [Link]

  • Duan, M., et al. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(16), 11222-11225. Available from: [Link]

  • Jayakumar, S., et al. (2010). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. ACS Combinatorial Science, 12(6), 565-570. Available from: [Link]

  • Das, S., & Chanda, K. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available from: [Link]

  • Tran, C. D., et al. (2014). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Journal of visualized experiments : JoVE. Available from: [Link]

  • Tang, S., et al. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982-3985. Available from: [Link]

  • Hansen, T. V., et al. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. ResearchGate. Available from: [Link]

  • Candeias, N. R., et al. (2006). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. ResearchGate. Available from: [Link]

  • Das, S., & Chanda, K. (2025). Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health. Available from: [Link]

  • Das, S., & Chanda, K. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available from: [Link]

  • Liu, Z., et al. (2018). Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Journal of Asian Natural Products Research, 20(11), 1083-1093. Available from: [Link]

  • Liu, W., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3195-3209. Available from: [Link]

  • Whiting, M., & Fokin, V. V. (2006). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, (3), 345-347. Available from: [Link]

  • Sharma, A., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 762-785. Available from: [Link]

  • Liu, H. L., et al. (2014). ONE-POT THREE-COMPONENT SYNTHESIS OF 3,5-DISUBSTITUTED ISOXAZOLES BY A COUPLING–CYCLOCONDENSATION SEQUENCE. Heterocycles, 89(5), 1221. Available from: [Link]

Sources

Application Notes & Protocols: Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions have made it a cornerstone in the design of numerous therapeutic agents.[1][2][3] Isoxazole-containing drugs have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2][3][4] Notable examples include the COX-2 inhibitor valdecoxib and the antirheumatic drug leflunomide.[4]

The continued importance of isoxazoles in drug discovery underscores the need for robust and versatile synthetic methodologies.[1][3] Among the various synthetic strategies, the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne (or alkene to produce isoxazolines) stands out as a highly efficient and regioselective method for constructing the isoxazole core.[5][6][7] This application note provides a detailed protocol for the synthesis of isoxazoles via a 1,3-dipolar cycloaddition, focusing on the in situ generation of nitrile oxides from aldoximes, a common and practical approach in modern synthetic labs.

Theoretical Framework: Understanding the 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a powerful pericyclic reaction that involves the concerted reaction of a 1,3-dipole (the nitrile oxide) with a dipolarophile (the alkyne) to form a five-membered heterocyclic ring.[7] The reaction proceeds through a six-electron, aromatic transition state, leading to a high degree of stereospecificity and regioselectivity.

Nitrile Oxide Generation: A critical aspect of this synthesis is the generation of the nitrile oxide intermediate, which is often unstable and prone to dimerization.[8] Therefore, in situ generation is the preferred method. Common strategies include:

  • Dehydrohalogenation of hydroximoyl halides: A classic method involving the treatment of a hydroximoyl chloride with a base.[6]

  • Oxidation of aldoximes: A more contemporary and often milder approach using various oxidizing agents.[9][10][11] This method avoids the preparation of potentially lachrymatory hydroximoyl halides.

  • Dehydration of primary nitro compounds: Another viable route, though sometimes requiring harsher conditions.[12][13]

This protocol will focus on the oxidation of aldoximes, a method that offers broad functional group tolerance and operational simplicity.

Regioselectivity: The regiochemical outcome of the cycloaddition is a key consideration. In the reaction of a nitrile oxide with a terminal alkyne, two regioisomers can potentially form: the 3,5-disubstituted isoxazole and the 3,4-disubstituted isoxazole. The regioselectivity is influenced by both electronic and steric factors of the substituents on the nitrile oxide and the alkyne.[14][15][16][17] For many common substrates, the reaction is highly regioselective, yielding predominantly one isomer.[12][14][15][17]

Visualizing the Reaction Pathway and Workflow

To provide a clear understanding of the process, the following diagrams illustrate the reaction mechanism and the experimental workflow.

Reaction_Mechanism cluster_generation Nitrile Oxide Generation cluster_cycloaddition 1,3-Dipolar Cycloaddition Aldoxime Aldoxime (R-CH=NOH) NitrileOxide Nitrile Oxide (R-C≡N⁺-O⁻) Aldoxime->NitrileOxide Oxidation Oxidant Oxidant (e.g., NCS, Oxone) TransitionState [3+2] Transition State NitrileOxide->TransitionState Alkyne Alkyne (R'-C≡CH) Alkyne->TransitionState Isoxazole 3,5-Disubstituted Isoxazole TransitionState->Isoxazole

Caption: General mechanism of isoxazole synthesis.

Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup: Dissolve aldoxime and alkyne in solvent start->setup addition Slow Addition of Oxidant Solution setup->addition stir Stir at Room Temperature (Monitor by TLC) addition->stir workup Aqueous Work-up stir->workup extraction Organic Extraction workup->extraction purification Purification (Column Chromatography) extraction->purification analysis Characterization (NMR, MS) purification->analysis end End: Pure Isoxazole analysis->end

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocol: Synthesis of 3-Phenyl-5-(phenylethynyl)isoxazole

This protocol details the synthesis of a representative 3,5-disubstituted isoxazole using an in situ nitrile oxide generation method from an aldoxime.

Materials and Equipment:

  • Reactants:

    • Benzaldoxime

    • Phenylacetylene

    • N-Chlorosuccinimide (NCS)

  • Solvent:

    • Ethyl acetate (EtOAc)

  • Base:

    • Triethylamine (TEA)

  • Reagents for Work-up:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flasks

    • Magnetic stirrer and stir bars

    • Dropping funnel

    • Separatory funnel

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates (silica gel)

    • UV lamp for TLC visualization

    • Glassware for column chromatography

    • NMR spectrometer

    • Mass spectrometer

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • N-Chlorosuccinimide is an irritant; handle with care.

  • Triethylamine is a corrosive and flammable liquid with a strong odor.

  • Organic solvents are flammable. Avoid open flames and sparks.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldoxime (1.0 eq) and phenylacetylene (1.1 eq).

    • Dissolve the reactants in ethyl acetate (approximately 0.2 M concentration with respect to the aldoxime).

    • Add triethylamine (1.2 eq) to the solution.

  • In situ Generation of Nitrile Oxide and Cycloaddition:

    • In a separate flask, prepare a solution of N-chlorosuccinimide (1.1 eq) in ethyl acetate.

    • Transfer the NCS solution to a dropping funnel and add it dropwise to the stirring reaction mixture over 30 minutes. A slight exotherm may be observed. Maintain the temperature with a water bath if necessary.

    • After the addition is complete, allow the reaction to stir at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

    • The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting aldoxime.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, to isolate the desired isoxazole.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Troubleshooting and Key Considerations

Problem Possible Cause Solution
Low Yield Incomplete reaction.Ensure slow addition of the oxidant. Allow for longer reaction times.
Dimerization of the nitrile oxide.Maintain a relatively dilute reaction concentration. Ensure the dipolarophile is present in slight excess.
Formation of Byproducts Presence of moisture.Use anhydrous solvents and reagents.
Side reactions of the oxidant.Add the oxidant slowly and control the temperature.
Difficulty in Purification Similar polarity of product and starting materials.Optimize the eluent system for column chromatography. Consider recrystallization if the product is a solid.

Causality Behind Experimental Choices:

  • Slow addition of the oxidant: This is crucial to maintain a low concentration of the highly reactive nitrile oxide intermediate at any given time, thereby minimizing its dimerization into a furoxan byproduct.[9]

  • Use of triethylamine: A mild organic base is used to neutralize the HCl generated during the formation of the hydroximoyl chloride intermediate from the aldoxime and NCS. This facilitates the subsequent elimination to form the nitrile oxide.

  • Aqueous work-up: The washes with NaHCO₃ and brine are essential to remove any remaining acidic species, water-soluble byproducts, and excess reagents, simplifying the subsequent purification process.

Expanding the Scope: Variations and Catalysis

The field of isoxazole synthesis is continually evolving, with new methods offering improved efficiency, sustainability, and scope.[1][3]

  • Green Chemistry Approaches: Recent developments have focused on more environmentally friendly methods, such as using greener oxidants like Oxone in combination with NaCl, or even mechanochemical (ball-milling) conditions that reduce or eliminate the need for solvents.[9][10][11]

  • Catalytic Methods: While the traditional 1,3-dipolar cycloaddition is often thermally driven, catalytic versions have been developed. These can enhance reaction rates and, in some cases, provide enantioselective control for the synthesis of chiral isoxazolines.[18] Copper and other transition metals have been employed to catalyze the cycloaddition.[12]

  • Visible-Light Photoredox Catalysis: An emerging and powerful technique involves the use of visible light and a photoredox catalyst to generate nitrile oxides from precursors like hydroxyimino acids under very mild conditions.[19]

Conclusion

The 1,3-dipolar cycloaddition reaction is a cornerstone of heterocyclic chemistry, providing a reliable and versatile route to the medicinally important isoxazole scaffold. The protocol detailed herein, utilizing the in situ generation of nitrile oxides from readily available aldoximes, represents a practical and widely applicable method for researchers in both academic and industrial settings. By understanding the underlying mechanism and the rationale behind the experimental choices, scientists can effectively troubleshoot and adapt this powerful reaction to synthesize a diverse array of isoxazole derivatives for applications in drug discovery and beyond.

References

  • Visible-light-mediated generation of nitrile oxides for the photoredox synthesis of isoxazolines and isoxazoles. Chemical Communications (RSC Publishing). Available from: [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. Available from: [Link]

  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters. Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available from: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. ACS Publications. Available from: [Link]

  • Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. MDPI. Available from: [Link]

  • [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online. Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health. Available from: [Link]

  • In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. PubMed. Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available from: [Link]

  • The recent progress of isoxazole in medicinal chemistry. Bohrium. Available from: [Link]

  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. RSC Publishing. Available from: [Link]

  • In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. ACS Publications. Available from: [Link]

  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. RSC Publishing. Available from: [Link]

  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. CoLab. Available from: [Link]

  • Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. Available from: [Link]

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. arkat-usa.org. Available from: [Link]

  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. National Institutes of Health. Available from: [Link]

  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. Available from: [Link]

  • Asymmetric Synthesis of Spiro[isoxazolin-3,3′-oxindoles] via the Catalytic 1,3-Dipolar Cycloaddition Reaction of Nitrile Oxides. ACS Publications. Available from: [Link]

  • 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. National Institutes of Health. Available from: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ijcrt.org. Available from: [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. National Institutes of Health. Available from: [Link]

  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI. Available from: [Link]

  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI. Available from: [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. Available from: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. beilstein-journals.org. Available from: [Link]

  • 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. chemtube3d.com. Available from: [Link]

  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). ACS Publications. Available from: [Link]

  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. MDPI. Available from: [Link]

Sources

experimental design for testing isoxazole compound efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Experimental Design for Testing Isoxazole Compound Efficacy Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to Preclinical Efficacy Testing of Novel Isoxazole Compounds

Author's Foreword

The isoxazole ring is a privileged scaffold in medicinal chemistry, a five-membered heterocycle that has become a cornerstone in the development of a multitude of therapeutic agents.[1][2] Its versatile structure allows for diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5][6][7] The journey from a promising isoxazole derivative in a flask to a potential clinical candidate is, however, a rigorous one, demanding a logically structured and scientifically sound preclinical evaluation.

This guide is designed to move beyond a simple checklist of experiments. As your senior application scientist, my goal is to provide a strategic framework—a logical cascade of assays that builds a compelling efficacy story for your isoxazole compound. We will explore not just the "how" but the critical "why" behind each experimental choice, ensuring that every step generates robust, interpretable data. Our approach is rooted in establishing a clear line of sight from initial cellular activity to tangible effects in a complex biological system, adhering to the principles of sound drug discovery and regulatory expectations.[8][9][10]

Phase 1: Foundational In Vitro Characterization

The initial phase of testing is designed to answer fundamental questions in a controlled, cellular environment: Does the compound have the desired biological effect? At what concentration? And does it engage its intended molecular target? In vitro assays provide a rapid, reproducible, and cost-effective means to establish a compound's baseline activity profile.[11][12][13]

Initial Triage: Assessing Cellular Viability and Cytotoxicity

Before assessing specific efficacy, it is imperative to determine the compound's general effect on cell health. This step distinguishes targeted, mechanism-driven effects from non-specific cytotoxicity. The primary output here is the IC50 (half-maximal inhibitory concentration), a key metric of potency.

Causality Explained: A potent compound that inhibits a cancer-specific pathway should ideally show a significantly lower IC50 in cancer cells compared to healthy, non-cancerous cells. A compound that kills all cell types at similar concentrations is likely a general cytotoxin, not a targeted therapeutic.

Recommended Protocol: XTT Cell Viability Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a superior choice over the traditional MTT assay for modern drug screening.[14] Its core principle relies on the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells.[15][16] The key advantage of XTT is that its formazan product is water-soluble, eliminating the need for a separate solubilization step and thereby reducing handling errors and improving reproducibility—critical for high-throughput screening.[14][17]

Experimental Workflow: In Vitro Screening Cascade

G cluster_0 Phase 1: In Vitro Evaluation A Compound Library (Isoxazole Derivatives) B Primary Screen: XTT Cell Viability Assay A->B Test across cell lines C Determine IC50 values (e.g., Cancer vs. Normal Cells) B->C Dose-response analysis D Prioritize 'Hits' (Potent & Selective Compounds) C->D Select based on therapeutic window E Secondary Screen: Target Engagement (CETSA) D->E Validate mechanism F Confirm On-Target Activity Determine EC50 E->F Quantify target binding potency G Lead Candidate for In Vivo Studies F->G Proceed with validated compound G cluster_0 No Compound (Vehicle) cluster_1 With Isoxazole Compound A Target Protein (Unbound) B Heat Applied (e.g., 55°C) A->B C Protein Denatures & Aggregates B->C D Low Soluble Protein (Weak Western Blot Signal) C->D E Target Protein + Ligand (Bound Complex) F Heat Applied (e.g., 55°C) E->F G Complex is Stabilized Resists Denaturation F->G H High Soluble Protein (Strong Western Blot Signal) G->H

Caption: Ligand binding stabilizes the target protein against heat denaturation.

Step-by-Step Protocol: ITDR-CETSA

  • Cell Culture and Treatment: Culture the target cells to ~80% confluency. Treat cells with a range of concentrations of the isoxazole compound (and a vehicle control) for a defined period (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting: Harvest the cells by scraping and wash them with PBS. Resuspend the cell pellets in PBS containing protease inhibitors.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a pre-determined optimal temperature (e.g., 54°C, a temperature that causes significant but not complete denaturation of the unbound target) for 3 minutes in a thermal cycler, followed by immediate cooling to 4°C.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation of Fractions: Separate the soluble fraction (containing non-denatured proteins) from the aggregated pellet by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Analysis: Carefully collect the supernatant (soluble fraction). Quantify the total protein concentration (e.g., using a BCA assay). Prepare samples for analysis by Western Blot.

  • Western Blotting: Load equal amounts of total protein per lane on an SDS-PAGE gel. After electrophoresis and transfer to a membrane, probe with a primary antibody specific for the target protein, followed by a secondary antibody.

  • Data Analysis:

    • Quantify the band intensities for the target protein in each lane.

    • Normalize the band intensity of each compound-treated sample to the vehicle control.

    • Plot the normalized band intensity versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the target engagement EC50 value.

Data Presentation: Representative ITDR-CETSA Results

CompoundTarget ProteinITDR-CETSA EC50 (µM)Cell Viability IC50 (µM)Correlation
Isoxazole-AKinase X1.81.5Strong
Isoxazole-CKinase X> 50> 50Strong
Isoxazole-DKinase X2.545.0Weak (Suggests Off-Target Effects)

This table demonstrates how correlating target engagement (EC50) with cellular effect (IC50) validates the mechanism of action.

Phase 2: In Vivo Efficacy Evaluation

After establishing potent and on-target in vitro activity, the next critical hurdle is to demonstrate efficacy in a living organism. [18]In vivo models integrate the complexities of absorption, distribution, metabolism, and excretion (ADME)—collectively known as pharmacokinetics—with the drug's effect on the body, or pharmacodynamics. All animal studies must be conducted under approved ethical protocols and should follow Good Laboratory Practice (GLP) where required for regulatory submissions. [19][20] Experimental Workflow: In Vivo Efficacy Testing

G cluster_0 Phase 2: In Vivo Evaluation A Validated Lead Compound (From In Vitro Phase) B Select Relevant Animal Model (e.g., Xenograft, Inflammation) A->B Match model to disease indication C Dose Range Finding & Tolerability Studies B->C Establish safe dosing regimen D Conduct Efficacy Study C->D Initiate treatment groups (Vehicle, Compound, Standard) E Monitor Primary Endpoints (e.g., Tumor Volume, Paw Edema) D->E Measure therapeutic response F Collect Terminal Samples (Tumor, Plasma, Tissues) E->F At study endpoint H Analyze Efficacy & Correlate with PK/PD E->H Integrate data for final assessment G Pharmacodynamic (PD) Analysis (e.g., Target Modulation in Tissue) F->G Confirm target engagement in vivo G->H Integrate data for final assessment

Caption: A systematic approach for in vivo efficacy and PK/PD studies.

Model for Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema

This is a classic, robust, and widely accepted model for evaluating the in vivo activity of acute anti-inflammatory agents. [21]Isoxazole derivatives have shown significant promise in this area. [2][22][23] Causality Explained: Injection of carrageenan, a phlogistic agent, into a rodent's paw induces a localized inflammatory response characterized by edema (swelling). An effective anti-inflammatory compound will suppress this swelling when administered systemically (e.g., orally or via IP injection).

Step-by-Step Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Grouping and Fasting: Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Standard Drug (e.g., Indomethacin 10 mg/kg), and Isoxazole Compound (at various doses, e.g., 10, 30, 100 mg/kg). Fast animals overnight before the experiment.

  • Compound Administration: Administer the vehicle, standard drug, or isoxazole compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Baseline Measurement: Just before carrageenan injection, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.

  • Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the baseline paw volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [(Control Edema - Treated Edema) / Control Edema] * 100

Data Presentation: Representative Anti-Inflammatory Activity

Treatment GroupDose (mg/kg, p.o.)Mean Paw Edema (mL) at 3 hr% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
Indomethacin100.32 ± 0.0462.4%
Isoxazole-A100.65 ± 0.0623.5%
Isoxazole-A300.41 ± 0.0551.8%
Isoxazole-A1000.35 ± 0.0458.8%
Model for Anticancer Efficacy: Human Tumor Xenograft

For oncology applications, the human tumor xenograft model is the industry standard for preclinical efficacy testing. [24]It directly assesses the ability of a compound to inhibit the growth of human cancer cells in an in vivo setting.

Causality Explained: Human cancer cells are implanted subcutaneously into immunocompromised mice, where they grow into a solid tumor. Systemic administration of an effective anticancer isoxazole compound should slow, stop, or reverse the growth of this tumor compared to vehicle-treated animals.

Step-by-Step Protocol: Xenograft Efficacy Study

  • Animal Model: Use immunocompromised mice (e.g., Nude, SCID, or NSG) that can accept human cell grafts without rejection.

  • Cell Implantation: Culture the selected human cancer cell line (e.g., A549, for which you have in vitro data). Inject a suspension of cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel/PBS) subcutaneously into the right flank of each mouse.

  • Tumor Growth and Staging: Monitor the mice daily. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the animals into treatment groups (n=8-10 per group): Vehicle Control, Standard of Care (e.g., Paclitaxel), and Isoxazole Compound (at one or more well-tolerated doses).

  • Treatment: Administer the treatments according to a predetermined schedule (e.g., once daily, orally) for a set duration (e.g., 21 days).

  • Monitoring:

    • Tumor Volume: Measure tumor dimensions with digital calipers 2-3 times per week. Calculate volume using the formula: Volume = (Length x Width²) / 2.

    • Body Weight: Record animal body weights 2-3 times per week as a measure of general toxicity.

    • Clinical Observations: Monitor animals for any signs of distress.

  • Study Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or at the end of the treatment period.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) percentage using the formula:

      • % TGI = [1 - (Mean final tumor volume of Treated / Mean final tumor volume of Control)] * 100

Data Presentation: Representative Anticancer Efficacy

Treatment GroupDosing ScheduleMean Final Tumor Volume (mm³)% TGIMean Body Weight Change (%)
Vehicle ControlDaily, p.o.1250 ± 150-+5.2%
Standard of CareQ3D, i.v.450 ± 9564.0%-8.5%
Isoxazole-ADaily, p.o.510 ± 11059.2%+2.1%

References

  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]

  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Available at: [Link]

  • Pär Nordlund Lab, Karolinska Institutet. (n.d.). CETSA. Available at: [Link]

  • MDPI. (n.d.). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Available at: [Link]

  • ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available at: [Link]

  • ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA). Available at: [Link]

  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]

  • Wikipedia. (n.d.). MTT assay. Available at: [Link]

  • Semantic Scholar. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Isoxazole Derivatives in Modern Drug Discovery. Available at: [Link]

  • ResearchGate. (2024). A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]

  • PubMed. (n.d.). Anti-inflammatory properties of an isoxazole derivative - MZO-2. Available at: [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Available at: [Link]

  • Scholars Research Library. (n.d.). Anti-inflammatory evaluation of isoxazole derivatives. Available at: [Link]

  • Spring Bio Solution. (2023). ICH Efficacy Guidelines for Drug Development & Clinical Trials. Available at: [Link]

  • PMC - NIH. (n.d.). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Available at: [Link]

  • Cytespace. (n.d.). Pre-Clinical Trials: USFDA Regulations to be Followed. Available at: [Link]

  • European International Journal of Science and Technology. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. Available at: [Link]

  • FDA. (2018). Step 2: Preclinical Research. Available at: [Link]

  • PubMed. (n.d.). In Vitro Assays for Screening Small Molecules. Available at: [Link]

  • PMC - NIH. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Available at: [Link]

  • Karger. (n.d.). FDA Requirements for Preclinical Studies. Available at: [Link]

  • Pubrica. (n.d.). ICH Guidelines for Clinical Trials & Drug Development. Available at: [Link]

  • Bohrium. (n.d.). The recent progress of isoxazole in medicinal chemistry. Available at: [Link]

  • ICH. (n.d.). ICH guidelines. Available at: [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Available at: [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. Available at: [Link]

  • Pharmaceutical Technology. (2018). The Power of In Vitro Assays in Immuno-Oncology. Available at: [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). ICH Guidelines- “E” Series (Efficacy Guidelines) -A Review. Available at: [Link]

  • Bentham Science. (n.d.). High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions. Available at: [Link]

  • Caspian J. Environ. Sci. (n.d.). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Available at: [Link]

  • ICH. (n.d.). Efficacy Guidelines. Available at: [Link]

  • NIH. (2023). Translatability of in vitro potency to clinical efficacious exposure: A retrospective analysis of FDA‐approved targeted small molecule oncology drugs. Available at: [Link]

  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Available at: [Link]

  • PMC - NIH. (2021). Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy. Available at: [Link]

  • PMC - NIH. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Available at: [Link]

  • NIH. (n.d.). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) ISOXAZOLE – A POTENT PHARMACOPHORE. Available at: [Link]

  • PMC - NIH. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]

  • PubMed. (2018). The recent progress of isoxazole in medicinal chemistry. Available at: [Link]

Sources

High-Throughput Screening of Isoxazole Libraries for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

<_

Application Note & Protocol

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile electronic properties and synthetic accessibility.[1][2][3] High-Throughput Screening (HTS) provides an essential platform for rapidly interrogating large isoxazole libraries to identify novel modulators of critical biological targets, such as protein kinases.[4][5][6] This guide provides a comprehensive, field-proven framework for the design, execution, and analysis of a homogeneous luminescent HTS campaign targeting protein kinases, using a representative isoxazole library. We detail the causality behind experimental choices, provide step-by-step protocols for assay validation and screening, and outline a robust data analysis workflow to ensure the identification of high-quality, validated hits.

Introduction: The Power of the Isoxazole Scaffold in Kinase Inhibition

The isoxazole moiety, a five-membered heterocycle, is a cornerstone of modern drug discovery.[7] Its unique structure allows it to act as a bioisosteric replacement for other functional groups, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects, making them highly attractive starting points for drug development programs.[2][3][8]

Protein kinases, which regulate the majority of cellular signaling pathways, are one of the most important target classes in drug discovery.[9] Their dysregulation is a hallmark of many diseases, particularly cancer. The goal of this application note is to provide researchers with a detailed protocol for screening an isoxazole library against a representative protein kinase to identify novel inhibitors. The methodology described herein utilizes the robust and HTS-amenable Kinase-Glo® Luminescent Kinase Assay, which quantifies kinase activity by measuring the amount of ATP remaining in solution after the kinase reaction.[10]

Assay Principle: The Kinase-Glo® Luminescent Assay

The Kinase-Glo® assay is a homogeneous "add-mix-read" system designed for HTS.[10] The principle is straightforward: a protein kinase consumes ATP to phosphorylate a specific substrate. The Kinase-Glo® reagent is then added, which contains luciferase and its substrate, luciferin. The luciferase enzyme utilizes the remaining ATP to produce a luminescent signal.

Therefore, the light output is inversely proportional to kinase activity.[11] High kinase activity results in low ATP levels and a dim signal, whereas effective inhibition of the kinase leaves more ATP available for the luciferase reaction, producing a bright signal. This robust relationship allows for the sensitive detection of kinase inhibitors.

High-Throughput Screening Workflow

A successful HTS campaign follows a logical progression from initial screening to hit validation. This workflow ensures that resources are focused on the most promising compounds and that false positives are systematically eliminated.[5]

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Lead Generation Lib Isoxazole Library (10,000 Compounds) Primary Primary HTS Assay (Single Concentration, e.g., 10 µM) Lib->Primary Data Data Analysis (% Inhibition Calculation) Primary->Data Hits Primary Hits Identified (e.g., >50% Inhibition) Data->Hits Confirm Hit Confirmation (Re-test in Primary Assay) Hits->Confirm Dose Dose-Response Curves (Determine IC50) Confirm->Dose Ortho Orthogonal Assay (e.g., Different Technology) Dose->Ortho Validated Validated Hits Ortho->Validated SAR Structure-Activity Relationship (SAR) Studies Validated->SAR

Caption: High-throughput screening workflow from primary screen to validated hits.

Detailed Protocols & Methodologies

This section provides detailed, step-by-step protocols. The experimental choices are grounded in best practices for assay development and HTS to ensure robust and reproducible results.[12][13][14]

Materials and Reagents
  • Enzyme: Recombinant Protein Kinase A (PKA)

  • Substrate: Kemptide (LRRASLG)

  • Assay Kit: Kinase-Glo® Luminescent Kinase Assay (Promega, Cat.# V6711)

  • Compound Library: Isoxazole library (e.g., 10,000 compounds) dissolved in 100% DMSO.

  • Plates: 384-well, white, solid-bottom assay plates (e.g., Corning #3570)

  • Buffer: Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Control Inhibitor: Staurosporine (potent, non-selective kinase inhibitor)

  • Instrumentation: Automated liquid handler, plate reader with luminescence detection capability.

PART 1: Assay Development & Validation

Before screening the full library, the assay must be rigorously validated to ensure it is robust enough for HTS.[15] The key statistical parameter for this is the Z'-factor, which measures the separation between positive and negative controls.[16]

Causality Behind the Choices:

  • DMSO Tolerance: HTS compounds are stored in DMSO. High concentrations can inhibit enzymes, so determining the assay's tolerance is critical to avoid false negatives.[17]

  • Enzyme & Substrate Titration: Using optimal concentrations of enzyme and substrate ensures the reaction is in the linear range and is sensitive to inhibition.[9][11] This balances signal strength with reagent cost.

  • Z'-Factor Determination: A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[16][18] It accounts for both the dynamic range (signal window) and data variation, making it superior to a simple signal-to-background ratio.[19][20]

Protocol: Z'-Factor Plate Validation

  • Prepare Controls:

    • Negative Control (0% Inhibition): Kinase reaction buffer + 1% DMSO (final concentration). This represents maximum kinase activity.

    • Positive Control (100% Inhibition): Kinase reaction buffer + Staurosporine (final concentration 10 µM). This represents minimum kinase activity.

  • Plate Layout: In a 384-well plate, designate half the wells for the Negative Control and the other half for the Positive Control.

  • Dispense Reagents:

    • Add 50 nL of 1% DMSO or Staurosporine solution to the appropriate wells.

    • Add 2.5 µL of PKA enzyme solution (at 2x final concentration).

    • Incubate for 15 minutes at room temperature (RT). This pre-incubation allows inhibitors to bind to the enzyme.

    • Add 2.5 µL of Kemptide substrate and ATP solution (at 2x final concentration) to initiate the reaction.

  • Kinase Reaction: Incubate the plate for 60 minutes at RT.

  • Detection: Add 5 µL of Kinase-Glo® Reagent to all wells. Incubate for 10 minutes at RT to stabilize the luminescent signal.

  • Read Plate: Measure luminescence on a compatible plate reader.

  • Calculate Z'-Factor: Use the following formula:

    Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )

    Where SD is the standard deviation and Mean is the average signal of the positive (pos) and negative (neg) controls.

PART 2: Primary High-Throughput Screen

Protocol: Screening the Isoxazole Library

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each isoxazole library compound (typically at 1 mM in DMSO) into individual wells of the 384-well assay plates. This results in a final screening concentration of 10 µM.

  • Control Wells: Dedicate specific columns on each plate for positive (Staurosporine) and negative (DMSO) controls.

  • Reagent Addition: Follow steps 3-5 from the Z'-Factor protocol, dispensing enzyme, substrate/ATP mix, and Kinase-Glo® reagent to all wells containing library compounds and controls.

  • Data Acquisition: Read the luminescence for all plates.

PART 3: Hit Confirmation and Dose-Response Analysis

Hits from the primary screen must be confirmed to eliminate statistical flukes and assay artifacts. Confirmed hits are then tested across a range of concentrations to determine their potency (IC50).[21]

Protocol: Dose-Response Curve Generation

  • Select Hits: Identify compounds from the primary screen that meet a predefined activity threshold (e.g., >50% inhibition).

  • Serial Dilution: For each confirmed hit, prepare a 10-point, 3-fold serial dilution series in DMSO.

  • Assay Execution: Test each concentration point in triplicate using the same assay protocol as the primary screen.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to the positive and negative controls.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration required to inhibit 50% of the kinase activity.[17][21][22]

Data Analysis and Interpretation

Robust data analysis is critical for extracting meaningful results from large HTS datasets. The workflow involves normalization, quality control assessment, and hit selection.

Data_Analysis_Pipeline Raw Raw Luminescence Data (Per Plate) QC Plate QC Check (Calculate Z'-Factor) Raw->QC Norm Data Normalization (% Inhibition Calculation) QC->Norm If Z' > 0.5 HitSel Hit Selection (Apply Threshold, e.g., > 3*SD of DMSO) Norm->HitSel Confirm Hit Confirmation List HitSel->Confirm

Caption: HTS data analysis pipeline from raw data to a confirmed hit list.

Data Presentation: Screening data is typically summarized in a table format for clear interpretation.

Compound IDRaw Signal (RLU)% InhibitionHit? ( >50%)
DMSO Ctrl 11,520,4300.0%No
DMSO Ctrl 21,495,2101.7%No
Staurosporine 185,320100.0%Yes
Staurosporine 291,05099.6%Yes
ISOX-0011,350,80011.6%No
ISOX-002 650,110 60.3% Yes
ISOX-003980,54036.1%No

% Inhibition is calculated as: 100 * (1 - (Signal_Compound - Mean_Pos_Ctrl) / (Mean_Neg_Ctrl - Mean_Pos_Ctrl))

Conclusion

This application note provides a robust and validated framework for the high-throughput screening of isoxazole libraries against protein kinase targets. By following these detailed protocols—from initial assay development and validation to primary screening and hit confirmation—researchers can confidently identify and characterize novel isoxazole-based kinase inhibitors. The emphasis on understanding the causality behind experimental steps and implementing rigorous quality control ensures the generation of high-quality, actionable data, accelerating the drug discovery process.

References

  • The Isoxazole Scaffold: A Versatile Nucleus in Modern Drug Discovery. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6gJoTyMqQoq4ibzLje-JLk7Vaf_6_TnyB_j7BhcytdEuPWWVOv3NcVTB7GLkwXYNcjvH_2GAkOk7OK-u15X99ywN5POGI1ZEp3eD9fFBoKgzqmlYXyxLGlx0YUTg0rzP4RmQx0iHqcukUsDpg2sKJ1KA7Sor0GYdQfvtjbLX5uC_6kIXCzPEagSLVPAWV1EmwbYEmNDk0awhSZIgp_xox]
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcPyxCuLMIx3hOoAxShWYzr-W6dyy7CBxayTuPDpMN00N8iru2O91mS4eCFOCRusPFf2BjbxcSab-ms1cRyv3vFlz7qR-qrS1a7H9ORv1QJZaG1IIbzg_WVBzfr2e0cSx1PGructA_43IpUL6GPlUBJnYO2JpUBkjdxyU=]
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwYYrfjlxyUsVQ4gXk05zOt0TPS7_Txtjc95OhpyXaY2rOWrnuwljFClq4I1UUSwkn8KdDUdsRqXC5msiUTw8GgX0Bptblh4nqKSzFLnmtUCFa3_mZmh2Um2itHzEOaKkK1a-A0z9nUpan5nv9eR4TPDyCSGclZC7ccWpa]
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAtREt-xdKbUorAupMfCxN29x5gg5sLtuHZz272VKoIOnXH_3t70hH2yhHSFqxz3sFOu9ro93H2IKeCGlZLQlThxh8AS4mvYHm8B3Eob3X3kmg-4nB9WIo4QTKr01qThIXPAb2ULSopAQnxsMe]
  • On HTS: Z-factor. On HTS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE62S38AblXvaHi2ieLa-a-oefcZS8rHR2FGBkvNxwZ8Zogy0dFfFcFcSQsbAMNMCCYv3CiVXUodmhuXmXXXHkLYw071rqtd04euZCPpw8cS7po3a0r_DXZ6SaumFhPU-aMqCWx6wfFxg==]
  • High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay. Promega Corporation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-lufINYhfYIVzdL1zl4kjJ0OkIpiMwnC5a7IfyW3uJAhobnjs2R_HKKZ-TbFa1-z_t8xLcD4Nvk4I8nCa48sYXexAbjIIMBtZbggz-tTAkPh9tAOmiQFs8Z7JAQdELrtopddrV4kVc5wEH8QN-WSAeMCAxdSOj7mjrDs8dONA3rQyv2991V-tKLkAKEYjzoKXxK4kNjnb2I8GjILTpaUC-royFQwu2XGlTHeRqwWul03fsh6DMuJ3irjfmeFAnsVBSgKAFL8gj0b1PmCHYbaqKZd0MA==]
  • Isoxazole Scaffolds: Building Blocks for Innovation in Science. NINGBO INNO PHARMCHEM CO.,LTD.. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoBfcHGqq_laip-HqtId8pJj72ZcRZizYxj6r43w7UA2FLLxxLkpd9Pe0bUJ6eGKzLqa8mycwHUDZNRSAb4jeYFly-ZmXWcJuWCjJfg4Z9zMWNJ6Ae_GhLQuBfhqy5HGiJOtWsgEVO256iZstRdPlPZLjogg1MXOj8sOgK0QWhMl42qYYod_lle5VVzxiMHip8NX9f5DGJ8xGaeEfjmzFbibvVD5WT8K_g5q0=]
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BDS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1tx_Pj8BDPveb7znAx8ATHswCwRO5EWTpayjWrHlqHNKWsKrOzRxGj6v0GweFUBGRxFcAVzVvqXGyKbS7OztSY26FAzMyZhyji2zeAh9CXBhK-3k-FHMV15nWo0f-1nHldsi4c43YSUQtJvAaBJQiJff9kuHLQIdG2r-wW2rnkWQ4v4rNlObQiRc=]
  • Guidance for Assay Development & HTS. Eli Lilly and Company and the National Institutes of Health Chemical Genomics Center. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENPc1DlTGIzKee4zhOWz4P6u4aJ6b0NXxd4E-7kvXbEZwP0Wv4N37zNges3bk3ElfG3wf-GqczhQCF2uMYE0_y2mQn142cCgczf0_wjL_9TQPL5r8n4ImOh66yrO0lvlHQu8_tfBIqJIVn7qiT-woiRAgP6aw9kl4RRzckuz_C0_4I9CGzKgMebg==]
  • Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYNZ3BVlMQiQYxdPOzu8V9_rDlgvdGENL4xzjNxuMbMqKubfg_r_zEkBZvGacneIPtMaV9a-v3PuV-GuAybQa6sjRGaVgDpRS6UtTJN2ndKnw4wxBVMMVrHGIcB_4upvYHbIyBPIlCgxhn1yDB_B326uIAyJ1y5auOolQHEx781Ff4lu_A7nsQPWWL6nna0oGW2qzJ6ygoA5R-nQS0VAjiXHViFnKpNN9-a6To]
  • Understanding Assay Performance Metrics. Indigo Biosciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFWfqUY-n94dD7GN9u0tC5WV0Ko0NbI53qYOJgMNv68mdA0EJZe88ZglGY7blranfn5JyLG7hFxL5ioudP1AGf59JgeXMYiL6Cb1ZrC7Q-cYojTEYSAxAosS8vRlSwWpRQekIUTXCzYSWKJ_5HKyr7H_yL4qyWxZuzhf6JCYAG1Z8=]
  • Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay. Promega Corporation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaOy1yDAWMt65UGV8wGEQ5Y9l2fT8BRf3oDQo_OigwsYRA__qHh8M6mMtP_zDrGqXcjJXUjqq8Hj7AR2gSzbhXLNprnsY4P1uqzAH_tMPRP0lEBTlEYmnjftOBS8mnxbnDfJ2MzGq1jhSwgzfGD6QBAN0cZZ6VpLloNAALFOG0M1UwkCBx_NlsqMuzuePt9C56VFlLJT99_eNg_clGRePfTUIQNQZYNiNDKxzgD2xB7ep3kf6KO46plE4IvFm7GYPNCjREScbYSXHPZtrqO9xGa2pn4LjKjSGpPs32DqQkSBW16FZ7gxv12VdTJKeLysqpEUHMAFtdQ0wXlyf9jK7YkiGZruQ_DcOKfPJm]
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFvSiwcXHylYF5wAsmNi0Pl7Ueo34DSPlPW-6WBi8khyQuwYiw-xsBzFVkhPA8AljgNneyo_kPiOQRO0cDLAdWvyK4x_7m7b8IUAksRTgkPbtgWDkwwW9VqgSn0OllfS2S2ModJT9MI1krzPYY6m3XB13cs4reN53gECaUWno=]
  • Better metrics for comparing instruments and assays. Molecular Devices. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzUrmFFUjoVxXcFGya15AW_I36Dec4GPrar52n40GGs5Xdn4pJiBOu0VWkBj5h6QJhT_kK_Y4GsBFCIa2biq2eRFhTr9D1IRaroIrGwGD8IE03Z_O15yV5E9SCiaff1TGezZH-YNY1O4xsdCqt4FX2b1i1bFZqVB23VFq5LO8eQZNjWQj_NIVeW8cJlB_I3sYHWb7_1BRiJFt19-iUS8kXqt8so54=]
  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvi00le3fEcA5xxv5dty6SAjp3n1iveW7lSM4FaeT5oPU7zq7kUVXkFI1ta0tphb9271bdAt_vJ68H7y5ZXyHlUdy1YcqUuirf_YxHdHDmgylrfaMTgre0CdTYnuC4W4GVMiqTNZQRVOPM]
  • Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEO8Y34NuhRkhQkdrE5-F6MOc7ZHhY6Qj-AWfuY1lHhBVDLYSiX5QxEWORn0BU4luhuuUYB0K2i11ETodUO760nlaNzFJ_YHC7frPeBzmBRaL7rgs3rhiixLe2WbVGh0OMR69NWo_fnkaStLTIMM9G]
  • Drug dose-response data analysis. Towards Data Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF80nM0fQAwXxY2GuNNraCJUpPM4lBRUIq0_Mc8oUEm4E5_v8JUpAyXCQvUynOwbkI-EuRuNDmhHNDXhxxkkpm4GsZqINkx-Aw1NLHgHi_r5kJie6GqJ1OeLYahNUqXbakFVuEepCP7-e7HWxOuGqI13eEIzbOC2g9wwk584Q3gq3U02yubY2zm]
  • Assay Guidance Manual. NCBI Bookshelf - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOROQU-zsPKO0lx1lxo5gd-YF9ikxJNiEgHsOWyIVtu1CCZj5p9HApBMuytWCnmDFLHtmTz_w5k2GcYIIH6YAfgu2RDfO9O4kzrRcPfrfmh5OGMDpHoTdla3AryPUvOi-Vt-zF0p7O]
  • Dose–Response Curves and the Determination of IC 50 and EC 50 Values. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdm1_AxImytLdS_T9KX7RtUHFKn1u0NmrmBmbDAEl-57Vl2edN_XPkI9aMPB_fMQfdfCFNwSKSN-gs5hf_XjXSsDo35_ueLJ4O_G7g5uJVhq4V5VWeAa8aMcgtEECPXDuwCfdFoDGyi_Dp3f-QHXnRnwgcBJh01u-lA7KJXEsoXVOBxpRuGf4FiTXWJVPEGlyFJ8qjQRVKi-8z6lDcnPaYwLsJPx9iLeNnEdefRUPXq23n]
  • What Metrics Are Used to Assess Assay Quality?. BIT 479/579 High-throughput Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFar0MeHer664CdmlNNVo9eOxel6RO7RLuVBZlxUuKLshSu26R3ZEHzlACdAnKPIrx_sunXbHK2xBveDBwMrXHy57sP65swPELCTAjmAnP9oZeUv4a6Ho37XW1CKrfwf-A2S6SKpiKvW7iLSdelnEVbjRMQA8bVPCMcIzJaxczLNaoZr2n5tIPcuStt0fTFePA=]
  • HTS Assay Validation. NCBI Bookshelf - NIH. [URL: https://vertexaisearch.cloud.google.
  • Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSWb7eAwfFDhDuhzhgRk7YTrrtGMIDBuDwJvZhwj8OABKFZCHtRnCdgsLcdKdGUddwug53toAgfmQUst8VnTSpqfi6pkcvWw4sSYa5speR1OM1r7bRFXH_hb1XL3haHF80ny_4rQ39S9cH8Sl6zMqSWdA9IBCVzoreRxuL2gj9rBaPJpUTt2mm]
  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeMmObGqxRD7xpfaCqzB0wB1uLG6YLuHBY_H25_i74xH9tLQ5leYllvB3TUdej1MZsjs1gIXoeMtqWhTBaa4gUFnbsvjYpplFet0BThhVcp9qyquhOFsWtG1U8QaqTcOuqjfrMYuUr]
  • 50% of what? How exactly are IC50 and EC50 defined?. GraphPad. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfnqCNplX77EMOWsvAA1EsZBXVTxxL_GmXX6TxGh7LpP3hL_vpaLJ6gBPAzPBJjrlVbDdl9QL9dNb2lQR_Rv7pyY7_LJwxjC0tEyOPj-g2jv0K66EAqjKuphZ7MYxzprUNtOncuUbJ3KkaUZiaVMX7YuC1bHw1mUuzhNJ6LHajYvvEp4ZSr4sxL4rMuzOmWZ2M]
  • High throughput screening of small molecule library: procedure, challenges and future. American Journal of Cancer Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuviU-LzuAtM-tUcR7D9mabeepK5LO1HyCcB2PV9W6nMWgfH3ADeuRqYn4U57Jylm3QX0avfSBYcivFHOu6h-xWaIqS6lY56CkTBm1ImQBlGo3-QaynXT3yVFLBWx8tKshm-dnAUMF-x9xVux4z44uFTvATKhnP_WtTmYTpcAIV6fU87jj2_fdPLle3d-5y4Gl2CfiWfTUH5g7lhZT-0ndZ9T2LGJyk0Gh0WkJ8GyNKXp77K8=]
  • Application Notes and Protocols for High-Throughput Screening of 1h-Oxepino[4,5-d]imidazole Libraries. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUYuKNDmVoZDTScNu2yhTf_xhPoLOsc6II580kXk3PQxcJlfQJmq-LfhIBTNDkntpyhsLC4OEYKbbT80g8sbeH1TsmPSrR4ArXIK21UHejekdaOv8Rkq8jWoL_kr4v6p9Gze1QALw0tfYWKoBNLGEvk-LUX1ZM_ymydZqU1VT1SuciRIRgKA5WRQ-QqyS1JsHCoySeTMLE93A5ysicgN1RqDf7GhUrZY6PKU5Ec0PsG07VsmkfMjhC4Kun-DuRhHclwpY=]
  • Overview of high-throughput screening. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD1xascBQP8ugWowvNJa0Gcapt16sUzT6kLczWNmtDU5-bGcv0VQSIMy5TS97A2k3hhDzr467csYgD0hzYXZ2iXWSPIlhi1o7enow0xGIPu4F6Gpoqf_XX71RqurHP8DwIfeIt]

Sources

Application Note: Quantitative Analysis of [3-(2-chlorophenyl)-5-isoxazolyl]methanol in Pharmaceutical and Research Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of [3-(2-chlorophenyl)-5-isoxazolyl]methanol (CAS No. 438565-33-4), a key intermediate in pharmaceutical and agrochemical synthesis.[1] Recognizing the critical need for accurate quantification in process monitoring, quality control, and stability testing, we present detailed protocols for three robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be adaptable for various matrices and are grounded in the principles of scientific integrity and regulatory compliance, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedure validation.[2][3][4][5][6]

Introduction: The Analytical Imperative

[3-(2-chlorophenyl)-5-isoxazolyl]methanol is a pivotal building block in the synthesis of a range of bioactive molecules.[1][7] Its unique isoxazole structure, combined with a chlorophenyl moiety, contributes to the biological activity of the final products.[1][7] Consequently, the precise and reliable quantification of this intermediate is paramount to ensure the quality, consistency, and efficacy of the resulting active pharmaceutical ingredients (APIs) or agrochemicals.

The choice of analytical method depends on several factors, including the sample matrix, the required sensitivity, the available instrumentation, and the intended purpose of the analysis (e.g., purity assessment, impurity quantification, or pharmacokinetic studies). This guide explains the causality behind the selection of each method and provides self-validating protocols to ensure trustworthy and reproducible results.

Chemical Structure and Properties:

  • IUPAC Name: [3-(2-chlorophenyl)-5-isoxazolyl]methanol

  • CAS Number: 438565-33-4[1]

  • Molecular Formula: C₁₀H₈ClNO₂[1]

  • Molecular Weight: 209.63 g/mol [1]

  • Appearance: Off-white amorphous powder or crystals[1]

  • Melting Point: 73-80 °C[1]

Recommended Analytical Methodologies

We detail three primary methods for the quantification of [3-(2-chlorophenyl)-5-isoxazolyl]methanol. The selection of a specific method should be based on the analytical requirements as outlined in the table below.

Method Principle Primary Application Strengths Limitations
HPLC-UV Chromatographic separation followed by UV absorbance detection.Purity assessment, content uniformity, and routine quality control of bulk material and formulations.Robust, cost-effective, widely available, excellent for high-concentration samples.Moderate sensitivity, potential for interference from co-eluting impurities with similar UV spectra.
GC-MS Separation of volatile compounds followed by mass spectrometric detection.Identification and quantification of residual intermediate in final products, analysis of process-related impurities.High specificity from mass detection, excellent for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds, potential for thermal degradation.
LC-MS/MS High-resolution chromatographic separation coupled with highly selective and sensitive tandem mass spectrometry.Trace-level quantification in complex matrices (e.g., biological fluids), impurity profiling, and stability studies.Unsurpassed sensitivity and selectivity, suitable for complex samples.Higher cost of instrumentation and maintenance, potential for matrix effects.

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is ideal for assay and purity determination of the target analyte in drug substance and formulated products. The presence of aromatic rings (chlorophenyl and isoxazole) suggests strong UV absorbance, making this a reliable detection method.

Scientific Rationale

Reverse-phase HPLC is selected due to the non-polar nature of the analyte. A C18 column provides excellent retention and separation from polar impurities. The mobile phase, a mixture of acetonitrile and water, is chosen for its compatibility with reverse-phase chromatography and its UV transparency. An acidic modifier (e.g., formic acid) is added to ensure consistent peak shape by suppressing the ionization of any potential acidic or basic functional groups. Detection is set at a wavelength of maximum absorbance for the analyte to ensure the highest sensitivity.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Diluent (ACN:Water 50:50) A->B C Sonicate to Dissolve B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E F Isocratic Elution E->F G UV Detection F->G H Integrate Peak Area G->H I Generate Calibration Curve H->I J Quantify Sample Concentration I->J

Caption: HPLC-UV workflow from preparation to quantification.

Step-by-Step Protocol
  • Preparation of Solutions:

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid. Filter through a 0.45 µm membrane filter and degas.

    • Diluent: Acetonitrile:Water (50:50 v/v).

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of [3-(2-chlorophenyl)-5-isoxazolyl]methanol reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Calibration Standards (10-200 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the diluent.

    • Sample Solution: Accurately weigh a quantity of the sample expected to contain about 10 mg of the analyte and transfer to a 100 mL volumetric flask. Add diluent, sonicate for 15 minutes, and dilute to volume. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: HPLC system with UV/Vis or Diode Array Detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (or wavelength of maximum absorbance).

    • Run Time: 15 minutes.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.

    • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

    • Calculate the concentration of the analyte in the sample solution using the regression equation.

Method Validation (as per ICH Q2(R1))[2][4]
Parameter Acceptance Criteria Typical Expected Results
Specificity Analyte peak is resolved from impurities and excipients (Peak Purity > 99%).No interference observed at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 over the range.r² = 0.9995
Accuracy 98.0% - 102.0% recovery at three concentration levels.Average recovery of 99.5%.
Precision (Repeatability) RSD ≤ 2.0% for six replicate injections.RSD = 0.8%.
Precision (Intermediate) RSD ≤ 2.0% (different day, analyst, instrument).RSD = 1.5%.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.0.5 µg/mL
Robustness RSD ≤ 2.0% after minor changes in method parameters (flow rate, temp, mobile phase composition).Method remains unaffected by minor variations.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying the analyte, especially when high specificity is required or when assessing volatile process impurities. The analyte's hydroxyl group may require derivatization to improve volatility and peak shape.

Scientific Rationale

GC-MS provides definitive identification based on both retention time and mass spectrum.[8] For compounds with polar functional groups like alcohols, derivatization (e.g., silylation) is often necessary to increase volatility and thermal stability, preventing peak tailing and improving chromatographic performance. Electron Ionization (EI) is used to generate a reproducible fragmentation pattern, which serves as a fingerprint for the compound. Quantification is performed using Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Sample/Standard in Anhydrous Solvent B Add Silylating Agent (e.g., BSTFA) A->B C Heat at 60°C for 30 min B->C D Inject into GC-MS C->D E Temperature Programmed Separation D->E F EI Ionization & Mass Detection (SIM) E->F G Extract Ion Chromatogram F->G H Integrate Peak Area G->H I Quantify using Calibration Curve H->I

Caption: GC-MS workflow including the critical derivatization step.

Step-by-Step Protocol
  • Preparation and Derivatization:

    • Standard/Sample Preparation: Prepare stock solutions in an anhydrous solvent like pyridine or acetonitrile.

    • Derivatization: To 100 µL of the sample or standard solution in a GC vial, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Cap the vial and heat at 60 °C for 30 minutes. Cool to room temperature before injection.

  • GC-MS Conditions:

    • Instrument: GC system coupled to a Mass Spectrometer.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless (or split, depending on concentration).

    • Oven Program: Initial temp 150 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Choose 3-4 characteristic ions from the full scan spectrum of the derivatized analyte (e.g., molecular ion and major fragments).

  • Data Analysis:

    • Identify the derivatized analyte peak by its retention time and the presence of the selected ions.

    • Quantify using a calibration curve constructed from the peak areas of the derivatized standards versus their concentrations.

Protocol 3: Quantification by LC-MS/MS

This is the definitive method for ultra-trace level quantification, particularly in complex biological matrices such as plasma or tissue homogenates, as might be required in pharmacokinetic studies.[9]

Scientific Rationale

LC-MS/MS combines the powerful separation of HPLC with the exceptional selectivity and sensitivity of tandem mass spectrometry. Electrospray Ionization (ESI) is typically used for polar molecules, creating a protonated molecular ion [M+H]⁺. This precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This Multiple Reaction Monitoring (MRM) technique virtually eliminates matrix interference, allowing for quantification at pg/mL levels.

Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation (e.g., SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Load Sample onto SPE Cartridge B Wash to Remove Interferences A->B C Elute Analyte B->C D Evaporate & Reconstitute C->D E Inject into LC System D->E F Gradient Elution E->F G ESI Source & MRM Detection F->G H Integrate MRM Transition Peak F->H I Quantify using Internal Standard H->I

Caption: LC-MS/MS workflow, including sample extraction.

Step-by-Step Protocol
  • Sample Preparation (Protein Precipitation or SPE):

    • Protein Precipitation (for plasma): To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte). Vortex and centrifuge. Evaporate the supernatant and reconstitute in the mobile phase.

    • Solid-Phase Extraction (SPE): For cleaner samples, use an appropriate SPE cartridge (e.g., C18). Condition the cartridge, load the sample, wash away interferences, and elute the analyte with an organic solvent. Evaporate and reconstitute.

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system.

    • Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • MS System: Triple Quadrupole Mass Spectrometer.

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: These must be optimized by infusing a standard solution of the analyte. A hypothetical transition could be:

      • Precursor Ion (Q1): m/z 210.0 [M+H]⁺

      • Product Ion (Q3): m/z 174.0 [M+H-H₂O-Cl]⁺ (This is a plausible fragmentation, losing water and chlorine).

  • Data Analysis:

    • Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same matrix.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the accurate and reliable quantification of [3-(2-chlorophenyl)-5-isoxazolyl]methanol. The choice between HPLC-UV, GC-MS, and LC-MS/MS should be guided by the specific requirements for sensitivity, selectivity, and the nature of the sample matrix. Each protocol is designed to be a self-validating system, ensuring data integrity in alignment with global regulatory standards like those from the ICH.[2][3][5][6] Proper method validation is essential before implementation for routine use in a regulated environment.[10][11][12]

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]

  • LCGC North America. Validation of Impurity Methods, Part II. Available from: [Link]

  • SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Available from: [Link]

  • Pharma Beginners. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available from: [Link]

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Analytical method validation: A brief review. Available from: [Link]

  • Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Available from: [Link]

  • Regulatory Research and Medicine Evaluation. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Available from: [Link]

  • MDPI. (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate. Available from: [Link]

  • Ministry of the Environment, Japan. III Analytical Methods. Available from: [Link]

Sources

Application Notes & Protocols: [3-(2-chlorophenyl)-5-isoxazolyl]methanol as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole moiety is a cornerstone in modern medicinal chemistry, renowned for its ability to impart favorable physicochemical and biological properties to therapeutic candidates.[1][2][3] This five-membered heterocycle is a key structural feature in numerous clinically approved drugs, demonstrating a wide spectrum of activities including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][3][4] This guide focuses on a particularly valuable derivative, [3-(2-chlorophenyl)-5-isoxazolyl]methanol , a bifunctional building block that offers a strategic entry point for the synthesis of diverse and complex molecular architectures. The presence of a reactive primary alcohol on the stable isoxazole core, coupled with the electronically-modulating 2-chlorophenyl group, makes this compound an ideal starting material for drug discovery programs and materials science applications.[5]

This document provides an in-depth exploration of the properties, synthesis, and key applications of [3-(2-chlorophenyl)-5-isoxazolyl]methanol. We present detailed, field-proven protocols for its derivatization through etherification and esterification, explaining the causality behind experimental choices to ensure reproducible and high-yielding outcomes.

Physicochemical Properties and Handling

Understanding the fundamental properties of a building block is critical for its effective use in synthesis. [3-(2-chlorophenyl)-5-isoxazolyl]methanol is typically supplied as an off-white solid, and its key characteristics are summarized below.

PropertyValueSource
CAS Number 438565-33-4[5][6][7]
Molecular Formula C₁₀H₈ClNO₂[5][8]
Molecular Weight 209.63 g/mol [5][6][8]
Appearance Off-white amorphous powder/solid[5]
Melting Point 73-80 °C[5][7]
Purity ≥95-97% (HPLC)[5][7]
IUPAC Name [3-(2-chlorophenyl)-5-isoxazolyl]methanol[7]
InChI Key SSRHWYXRRHPGRM-UHFFFAOYSA-N[6][7]
Storage Conditions Store at 2-8°C[7]

Handling & Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) to prevent degradation.[7] Handle with standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Synthesis of the Isoxazole Core

The construction of the 3,5-disubstituted isoxazole ring is a foundational step. While multiple synthetic routes exist, one of the most powerful and versatile methods is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[6] This approach offers excellent control over regioselectivity. The synthesis of [3-(2-chlorophenyl)-5-isoxazolyl]methanol typically proceeds via the reaction of 2-chlorobenzonitrile oxide (generated in situ from the corresponding oxime) with propargyl alcohol.

G cluster_0 Step 1: Nitrile Oxide Formation cluster_1 Step 2: Cycloaddition A 2-Chlorobenzaldoxime B 2-Chlorobenzonitrile Oxide (1,3-dipole) A->B Oxidizing Agent (e.g., NCS, NaOCl) D [3-(2-chlorophenyl)-5-isoxazolyl]methanol B->D [3+2] Cycloaddition C Propargyl Alcohol (Dipolarophile) C->D

Caption: General workflow for the synthesis of the target building block via 1,3-dipolar cycloaddition.

Causality and Mechanistic Insight: The [3+2] cycloaddition is a concerted pericyclic reaction. The regioselectivity, which places the 2-chlorophenyl group at the 3-position and the hydroxymethyl group at the 5-position, is governed by the electronic and steric properties of the nitrile oxide and the alkyne, as described by frontier molecular orbital (FMO) theory. A common method involves the in situ generation of the nitrile oxide from an aldoxime precursor using an oxidant like sodium hypochlorite, which then immediately reacts with the dipolarophile (propargyl alcohol) present in the reaction mixture.[9]

Application Protocol I: O-Alkylation (Williamson Ether Synthesis)

The primary alcohol of [3-(2-chlorophenyl)-5-isoxazolyl]methanol is readily converted to an ether, providing a stable linkage to introduce a vast array of functional groups. The Williamson ether synthesis is a robust and reliable method for this transformation.

Objective: To synthesize a derivative of the type 3-(2-chlorophenyl)-5-(alkoxymethyl)isoxazole .

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) A [3-(2-chlorophenyl)-5-isoxazolyl]methanol + Strong Base (e.g., NaH) B Alkoxide Intermediate A->B Anhydrous Solvent (THF, DMF) D Target Ether Product + Salt Byproduct (NaX) B->D SN2 Attack C Alkyl Halide (R-X) C->D

Caption: Experimental workflow for the synthesis of ethers via O-alkylation.

Protocol: Synthesis of 3-(2-chlorophenyl)-5-(benzyloxymethyl)isoxazole

Materials & Reagents:

  • [3-(2-chlorophenyl)-5-isoxazolyl]methanol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Benzyl bromide (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add [3-(2-chlorophenyl)-5-isoxazolyl]methanol (e.g., 2.10 g, 10 mmol) to a flame-dried round-bottom flask containing anhydrous DMF (50 mL).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (e.g., 0.48 g of 60% dispersion, 12 mmol) portion-wise over 10 minutes. Effervescence (H₂ gas) will be observed.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the alkoxide.

  • Alkylation: Add benzyl bromide (e.g., 1.43 mL, 12 mmol) dropwise via syringe or dropping funnel.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ether product.

Causality and Experimental Insights:

  • Inert Atmosphere: Sodium hydride is highly reactive with water and atmospheric moisture. An inert atmosphere is crucial to prevent quenching of the base and to ensure safety.

  • Base Selection: NaH is an effective, non-nucleophilic strong base that irreversibly deprotonates the alcohol to form the sodium alkoxide, which is a much stronger nucleophile than the starting alcohol.

  • Solvent Choice: Anhydrous polar aprotic solvents like DMF or THF are ideal. They readily dissolve the reactants and the intermediate alkoxide salt without interfering with the reaction (i.e., they do not have acidic protons).

  • Temperature Control: The initial deprotonation is exothermic. Performing this step at 0 °C controls the reaction rate and minimizes potential side reactions. The subsequent substitution is typically efficient at room temperature.

  • Work-up: The NH₄Cl quench neutralizes any unreacted NaH. The washing steps remove the DMF solvent and inorganic salts, simplifying purification.

Application Protocol II: Esterification

Esterification of the hydroxymethyl group is a key strategy for creating prodrugs, modulating solubility, or for linking the isoxazole core to other complex fragments. Acylation using an acid chloride in the presence of a non-nucleophilic base is a highly efficient method.

Objective: To synthesize a derivative of the type [3-(2-chlorophenyl)-5-isoxazolyl]methyl ester .

G cluster_0 Step 1: Acylation cluster_1 Step 2: Elimination A [3-(2-chlorophenyl)-5-isoxazolyl]methanol + Acyl Chloride (RCOCl) B Tetrahedral Intermediate A->B Base (Pyridine, Et3N) Solvent (DCM, THF) C Target Ester Product + Protonated Base B->C Collapse of intermediate Elimination of Cl-

Caption: Experimental workflow for the synthesis of esters via acylation.

Protocol: Synthesis of [3-(2-chlorophenyl)-5-isoxazolyl]methyl benzoate

Materials & Reagents:

  • [3-(2-chlorophenyl)-5-isoxazolyl]methanol (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • Preparation: Under an inert atmosphere, dissolve [3-(2-chlorophenyl)-5-isoxazolyl]methanol (e.g., 2.10 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask.

  • Base Addition: Add triethylamine (e.g., 2.1 mL, 15 mmol).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add benzoyl chloride (e.g., 1.28 mL, 11 mmol) dropwise. A precipitate (triethylammonium chloride) may form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours. Monitor progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM.

  • Washing: Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and finally brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure ester.

Causality and Experimental Insights:

  • Reagent Choice: Acyl chlorides are highly electrophilic and react rapidly with alcohols. This makes the reaction fast and high-yielding.

  • Role of the Base: A non-nucleophilic amine base like triethylamine or pyridine is essential. It serves two purposes: it activates the alcohol slightly by hydrogen bonding and, more importantly, it acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction. This prevents potential acid-catalyzed side reactions and drives the equilibrium towards the product.

  • Solvent Choice: DCM is an excellent choice as it is inert and dissolves the reactants and products well, while the salt byproduct (triethylammonium chloride) has limited solubility, sometimes aiding in driving the reaction forward.

  • Aqueous Work-up: The acidic wash (1 M HCl) removes any excess amine base. The basic wash (NaHCO₃) removes any unreacted benzoyl chloride and any remaining acidic impurities. The final brine wash helps to remove residual water from the organic layer.

Conclusion

[3-(2-chlorophenyl)-5-isoxazolyl]methanol is a high-potential building block for the synthesis of complex molecules in drug discovery and materials science.[5][10] Its structure offers a stable, biologically relevant isoxazole core that can be readily and predictably functionalized at the C5-methanol position. The protocols detailed herein for O-alkylation and esterification provide robust, reproducible, and scalable methods for researchers to access a wide chemical space of novel derivatives. By understanding the mechanistic principles behind these transformations, scientists can further adapt and innovate, leveraging this versatile scaffold to construct the next generation of advanced molecules.

References

  • Bohrium. (n.d.). The recent progress of isoxazole in medicinal chemistry.
  • ResearchGate. (2025, March 3). Advances in isoxazole chemistry and their role in drug discovery.
  • ResearchGate. (n.d.). Isoxazole–Containing drugs with various pharmacological activities.
  • Chem-Impex. (n.d.). [3-(2-Chlorophenyl)isoxazol-5-yl]methanol.
  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
  • RSC Publishing. (2025, February 19). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
  • Benchchem. (n.d.). [3-(2-chlorophenyl)-5-isoxazolyl]methanol | 438565-33-4.
  • Sigma-Aldrich. (n.d.). (3-(2-Chlorophenyl)isoxazol-5-yl)methanol.
  • Benchchem. (2025). Application Notes and Protocols: Synthesis of 3-(2-Chlorophenyl)isoxazol-5-amine.
  • Chem-Impex. (n.d.). [3-(4-Chlorophenyl)-5-isoxazolyl]methanol.
  • Amerigo Scientific. (n.d.). (3-(2-Chlorophenyl)isoxazol-5-yl)methanol.
  • Sigma-Aldrich. (n.d.). (3-(2-Chlorophenyl)isoxazol-5-yl)methanol AldrichCPR.
  • CymitQuimica. (n.d.). [3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol.
  • Biological and Molecular Chemistry. (2024, January 28). Research Article: Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati.
  • Biological and Molecular Chemistry. (n.d.). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes.
  • OUCI. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.
  • Organic Chemistry Portal. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide.

Sources

Application Notes and Protocols for Cytotoxicity Profiling of Novel Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

These application notes provide a comprehensive framework for assessing the cytotoxic potential of novel isoxazole derivatives. The protocols detailed herein are designed to be robust and reproducible, offering a multi-faceted approach to understanding the cellular impact of these promising compounds. We will move beyond simple procedural lists to explore the underlying principles of each assay, ensuring a thorough understanding of the experimental choices and the validity of the generated data.

Isoxazole-containing compounds have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer effects.[1][2][3] The diverse mechanisms of action, which can include apoptosis induction and inhibition of key signaling pathways, make them attractive candidates for drug discovery.[4][5] This guide will equip researchers with the necessary tools to effectively screen and characterize the cytotoxic profiles of their novel isoxazole derivatives.

Foundational Pillar: Initial Cytotoxicity Screening using MTT Assay

The initial step in characterizing a novel compound is to determine its dose-dependent effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, colorimetric method for this purpose.[6][7] It provides a quantitative measure of metabolically active cells, which is often correlated with cell viability.[8]

Principle of the MTT Assay:

The assay is predicated on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.[9] This allows for the determination of the half-maximal inhibitory concentration (IC50), a critical parameter representing the concentration of a compound that inhibits a biological process by 50%.[10]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Data Analysis A Cell Seeding (96-well plate) B Cell Adherence (24h incubation) A->B Allow attachment C Add Isoxazole Derivatives (serial dilutions) B->C Expose to compounds D Incubation (e.g., 24, 48, 72h) C->D Treatment period E Add MTT Reagent D->E Metabolic conversion F Incubation (2-4h) E->F Formazan formation G Add Solubilizing Agent (e.g., DMSO) F->G Dissolve crystals H Measure Absorbance (570 nm) G->H Quantify color I Calculate % Viability & IC50 H->I Determine potency

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]

  • Compound Preparation: Prepare a stock solution of the novel isoxazole derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO). Perform serial dilutions to achieve a range of final concentrations for treatment.

  • Treatment: Remove the culture medium from the wells and replace it with fresh medium containing the various concentrations of the isoxazole derivative. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control.[12]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours.[11]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.[9][13]

Mechanistic Insight: Assessing Membrane Integrity with the LDH Assay

To differentiate between cytotoxic (cell death-inducing) and cytostatic (cell growth-inhibiting) effects, it is crucial to assess cell membrane integrity. The Lactate Dehydrogenase (LDH) assay is a reliable method for quantifying cytotoxicity by measuring the release of LDH, a stable cytosolic enzyme, from cells with damaged membranes.[14][15]

Principle of the LDH Assay:

LDH is released into the culture medium upon cell lysis.[16] The assay measures the activity of this extracellular LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[17] The amount of formazan is directly proportional to the amount of LDH released, and thus to the level of cytotoxicity.[15]

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Phase 1: Preparation & Treatment cluster_sampling Phase 2: Sample Collection cluster_assay Phase 3: Assay cluster_analysis Phase 4: Data Analysis A Cell Seeding & Treatment (as in MTT assay) B Collect Culture Supernatant A->B Release of LDH C Add LDH Reaction Mixture B->C Enzymatic reaction D Incubation (30 min, room temp) C->D Color development E Add Stop Solution D->E Terminate reaction F Measure Absorbance (490 nm) E->F Quantify color G Calculate % Cytotoxicity F->G Determine cell death Caspase_Workflow cluster_prep Phase 1: Preparation & Treatment cluster_assay Phase 2: Assay cluster_analysis Phase 3: Data Analysis A Cell Seeding & Treatment (as in MTT assay) B Add Caspase-Glo® 3/7 Reagent A->B Cell lysis & substrate cleavage C Incubation (1-2h, room temp) B->C Signal generation D Measure Luminescence C->D Quantify light output E Determine Fold-Change in Caspase Activity D->E Assess apoptosis induction

Caption: Workflow of the Caspase-Glo® 3/7 assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-4). It is advisable to use a white-walled 96-well plate for luminescence assays to maximize signal.

  • Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 3/7 reagent directly to each well. [18]3. Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the fold-change in caspase activity in the treated wells compared to the vehicle control. An increase in luminescence indicates the induction of apoptosis.

Data Interpretation and Presentation

Consistent and clear presentation of data is paramount. Summarize your quantitative findings in well-structured tables for easy comparison of the cytotoxic and apoptotic potential of your novel isoxazole derivatives.

Table 1: Cytotoxicity of Novel Isoxazole Derivatives (Hypothetical Data)
CompoundCell LineIC50 (µM) after 48h (MTT Assay)% Cytotoxicity at 2x IC50 (LDH Assay)
ISO-AMCF-712.565%
ISO-AHeLa25.272%
ISO-BMCF-78.785%
ISO-BHeLa15.188%
Doxorubicin (Control)MCF-70.595%
Doxorubicin (Control)HeLa0.892%
Table 2: Apoptosis Induction by Novel Isoxazole Derivatives (Hypothetical Data)
CompoundCell LineFold-Change in Caspase-3/7 Activity (at IC50)
ISO-AMCF-73.5
ISO-AHeLa4.1
ISO-BMCF-76.2
ISO-BHeLa7.8
Staurosporine (Control)MCF-710.0
Staurosporine (Control)HeLa12.5

Essential Considerations for Robust and Reliable Data

To ensure the trustworthiness of your results, several key factors must be carefully controlled and considered throughout the experimental process.

  • Cell Line Selection: The choice of cell line is critical and should be guided by the research question. [19]For general cytotoxicity screening, a panel of cancer cell lines from different tissue origins is recommended. [20][21][22]For more targeted studies, select cell lines that are relevant to the intended therapeutic application. [23]* Compound Solubility and Stability: Ensure that the isoxazole derivatives are fully dissolved in the stock solution and remain soluble in the culture medium at the tested concentrations. Precipitated compound can lead to inaccurate results.

  • Appropriate Controls: Always include positive and negative controls in your assays. A well-characterized cytotoxic agent (e.g., doxorubicin, staurosporine) serves as a positive control, while a vehicle control (e.g., DMSO) accounts for any effects of the solvent. [12]* Troubleshooting: Be aware of common pitfalls in cytotoxicity assays. For instance, in the MTT assay, low absorbance readings could be due to low cell density or insufficient incubation time. [11]In the LDH assay, high background can result from serum in the medium or rough handling of the cells. [11]Interference of the test compound with the assay chemistry is also a possibility that should be investigated. [24]

Conclusion

This guide provides a detailed and scientifically grounded framework for the initial cytotoxic characterization of novel isoxazole derivatives. By employing a multi-assay approach that evaluates metabolic activity, membrane integrity, and apoptosis induction, researchers can gain a comprehensive understanding of the cellular effects of their compounds. Adherence to these robust protocols and careful consideration of the experimental variables will ensure the generation of high-quality, reliable data, which is essential for advancing promising candidates in the drug discovery pipeline.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Sharma, P., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 223, 113511. Retrieved from [Link]

  • Al-Ostath, A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(5), 1435. Retrieved from [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Lee, J. H., & Kim, J. H. (2021). Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox. International Journal of Molecular Sciences, 22(11), 5671. Retrieved from [Link]

  • Nowak, M., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2901. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and.... Retrieved from [Link]

  • Promega Corporation & Eppendorf. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • An-Najah Staff. (2021, March 9). Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, October 30). Current trends in luminescence-based assessment of apoptosis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • ACS Publications. (2019, July 11). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Retrieved from [Link]

  • Preprints.org. (n.d.). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Retrieved from [Link]

  • National Institutes of Health. (2021, November 26). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]

  • ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis and In Vitro Cytotoxic Activity of Novel Triazole-Isoxazole Derivatives. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]

  • Frontiers. (2020, April 8). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]

  • PubMed. (2002). A novel high-through-put assay for screening of pro-apoptotic drugs. Retrieved from [Link]

  • ResearchGate. (2020, September 1). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from [Link]

  • Reddit. (2023, December 18). struggling with MTT assay. Retrieved from [Link]

  • PubMed Central. (2021, December 20). Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. Retrieved from [Link]

  • Preprints.org. (2024, October 24). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). Linear Regression curve for the determination of IC50 using MTT assay.... Retrieved from [Link]

  • ERIC. (n.d.). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. Retrieved from [Link]

Sources

use of [3-(2-chlorophenyl)-5-isoxazolyl]methanol in agricultural chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Agricultural Applications of [3-(2-chlorophenyl)-5-isoxazolyl]methanol

Introduction: The Isoxazole Scaffold in Modern Crop Protection

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in the synthesis of biologically active compounds.[1][2] Its unique electronic and structural properties make it a privileged scaffold in medicinal and agricultural chemistry.[1][3] In agriculture, isoxazole derivatives are integral to the development of novel fungicides, herbicides, and insecticides, offering diverse modes of action and contributing to effective pest management strategies.[3][4][5]

This document provides detailed application notes and experimental protocols for [3-(2-chlorophenyl)-5-isoxazolyl]methanol (CAS No: 438565-33-4), a specific isoxazole derivative with significant potential for use in crop protection.[4] The presence of a 2-chlorophenyl group is known to enhance the biological activity of related compounds, while the hydroxymethyl (-CH₂OH) group at the 5-position offers a site for potential biological interactions or further synthetic modification.[4][6] This guide is intended for researchers, chemists, and plant pathologists engaged in the discovery and development of new fungicidal agents. We will explore the scientific rationale for its use, provide detailed protocols for its evaluation, and discuss potential avenues for future research.

Section 1: Scientific Rationale and Structural Considerations

The efficacy of a potential agrochemical is deeply rooted in its molecular structure. For [3-(2-chlorophenyl)-5-isoxazolyl]methanol, each component of the molecule contributes to its potential bioactivity.

  • The Isoxazole Core: This heterocyclic ring is the foundational pharmacophore. Its configuration of oxygen and nitrogen atoms allows for targeted interactions with essential fungal enzymes or proteins, disrupting vital metabolic pathways and inhibiting growth.[7]

  • The 3-(2-Chlorophenyl) Group: Halogen substituents, particularly chlorine, on a phenyl ring can significantly modulate a compound's activity. The ortho-chlorine atom alters the molecule's lipophilicity, which affects its ability to permeate fungal cell membranes and reach its target site.[6] Furthermore, its electron-withdrawing nature can influence binding affinity with the target protein.[6]

  • The 5-Methanol Group: The hydroxymethyl group introduces polarity and a potential hydrogen bonding site, which can be critical for anchoring the molecule within the active site of a target enzyme. It also serves as a synthetic handle for creating a library of derivatives to optimize activity.

G cluster_0 Molecular Components cluster_1 Functional Contributions Isoxazole Isoxazole Core Scaffold Bioactive Scaffold (Pharmacophore) Isoxazole->Scaffold Provides Chlorophenyl 2-Chlorophenyl Group Lipophilicity Modulates Lipophilicity & Target Access Chlorophenyl->Lipophilicity Affects Methanol 5-Methanol Group Binding Influences Target Binding (H-Bonding Site) Methanol->Binding Enables Activity Overall Fungicidal Activity Scaffold->Activity Lipophilicity->Activity Binding->Activity

Caption: Conceptual Structure-Activity Relationship (SAR) of the target compound.

Section 2: Material Properties and Preparation of Stock Solutions

Accurate and reproducible experimental results begin with proper handling and preparation of the test compound.

Compound Properties
PropertyValueReference(s)
Chemical Name [3-(2-chlorophenyl)-5-isoxazolyl]methanol[4][8]
Synonyms 3-(2-Chlorophenyl)-5-(hydroxymethyl)isoxazole[4][8]
CAS Number 438565-33-4[4][9]
Molecular Formula C₁₀H₈ClNO₂[4]
Molecular Weight 209.63 g/mol [4]
Appearance Off-white amorphous powder[4]
Purity ≥ 95-97% (HPLC)[4][9]
Melting Point 73-80 °C[4][9]
Storage Conditions Store at 0-8°C, protected from light and moisture.[4][9]
Protocol: Preparation of Stock Solution

Causality: A high-concentration stock solution is prepared in a water-miscible organic solvent to ensure complete dissolution before dilution into aqueous growth media. Dimethyl sulfoxide (DMSO) is an ideal choice due to its high solubilizing power and low toxicity to most fungi at final concentrations below 1%.

Materials:

  • [3-(2-chlorophenyl)-5-isoxazolyl]methanol

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Analytical balance

  • 1.5 mL microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

Procedure:

  • Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

  • Carefully weigh 10 mg of [3-(2-chlorophenyl)-5-isoxazolyl]methanol into the tube.

  • Add DMSO to the tube to achieve a final concentration of 50 mg/mL. For 10 mg of compound, this would be 200 µL of DMSO.

  • Cap the tube securely and vortex for 1-2 minutes, or until the solid is completely dissolved. A brief sonication may assist dissolution if necessary.

  • Label the tube clearly with the compound name, concentration (50 mg/mL), solvent (DMSO), and date.

  • Store the stock solution at -20°C for long-term stability. For immediate use, it can be kept at 4°C for up to one week.

Section 3: Protocol for In Vitro Antifungal Activity Screening

This protocol details a poison plate assay to determine the compound's direct inhibitory effect on the mycelial growth of common plant pathogenic fungi.

Objective: To quantify the efficacy of [3-(2-chlorophenyl)-5-isoxazolyl]methanol against selected fungal pathogens and determine its half-maximal effective concentration (EC₅₀).

G start Start: Prepare 50 mg/mL Stock in DMSO add_cmpd Add Compound Stock to PDA (e.g., 0, 10, 25, 50, 100 µg/mL) start->add_cmpd prep_media Prepare Molten PDA (Potato Dextrose Agar) cool_media Cool PDA to 45-50°C prep_media->cool_media cool_media->add_cmpd pour_plates Pour Amended Media into Petri Dishes add_cmpd->pour_plates inoculate Inoculate Plate Center with Fungal Mycelial Plug pour_plates->inoculate incubate Incubate at 25°C in Darkness inoculate->incubate measure Measure Colony Diameter When Control Plate is ~80% Covered incubate->measure calculate Calculate Percent Inhibition measure->calculate ec50 Determine EC₅₀ Value calculate->ec50

Caption: Workflow for the in vitro poison plate antifungal assay.

Materials:

  • Fungal cultures (e.g., Botrytis cinerea, Rhizoctonia solani, Alternaria alternata).[10]

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Compound stock solution (50 mg/mL in DMSO)

  • Incubator set to 25°C

  • Digital calipers or ruler

Procedure:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow the molten agar to cool in a 45-50°C water bath. This temperature is cool enough to prevent compound degradation but warm enough to keep the agar liquid.

  • Amending Media: Label sterile Petri dishes for each concentration (e.g., 0, 10, 25, 50, 100 µg/mL) and replicate (n=3). Add the appropriate volume of the 50 mg/mL stock solution to the molten PDA to achieve the desired final concentrations. For the '0' control, add an equivalent volume of DMSO to account for any solvent effects.

    • Example for 50 µg/mL in a 20 mL plate: Add 20 µL of the 50 mg/mL stock to 20 mL of PDA.

  • Pouring Plates: Immediately after adding the compound, swirl the flask gently to mix and pour approximately 20 mL of the amended PDA into each corresponding Petri dish. Allow the plates to solidify completely in a laminar flow hood.

  • Inoculation: Using the sterile cork borer, take a 5 mm mycelial plug from the leading edge of an actively growing fungal culture plate. Place the plug, mycelium-side down, in the center of each prepared plate.

  • Incubation: Seal the plates with paraffin film and incubate them in the dark at 25°C.

  • Data Collection: Monitor the plates daily. When the fungal growth in the control (0 µg/mL) plates has reached approximately 80% of the plate diameter, measure the colony diameter (in mm) for all treatments.

Data Analysis
  • Calculate the Percentage of Inhibition for each concentration using the following formula:

    • Inhibition (%) = [ (DC - DT) / DC ] x 100

      • Where DC is the average colony diameter of the control group.

      • Where DT is the average colony diameter of the treatment group.

  • Determine the EC₅₀ Value: Plot the percentage inhibition against the log-transformed compound concentrations. Use a suitable statistical software (e.g., R, GraphPad Prism) to perform a non-linear regression (dose-response curve) to calculate the EC₅₀ value, which is the concentration that inhibits 50% of fungal growth.

Sample Data Table
Concentration (µg/mL)Avg. Colony Diameter (mm)% Inhibition
0 (Control)75.20.0
1058.122.7
2535.552.8
5015.379.7
1005.0 (plug size)93.4

Section 4: Protocol for In Vivo Plant Protection Assay

An in vivo assay is crucial to validate in vitro results and assess the compound's performance in a more complex biological system.

Objective: To evaluate the protective (preventive) and curative (therapeutic) efficacy of [3-(2-chlorophenyl)-5-isoxazolyl]methanol against a specific plant disease in a controlled environment.

G cluster_preventive Preventive Treatment cluster_curative Curative Treatment start Start: Grow Healthy Host Plants prep_sol Prepare Compound Formulation (e.g., 250, 500 µg/mL + Surfactant) start->prep_sol c_inoc Inoculate Plants with Fungal Spore Suspension start->c_inoc p_spray Spray Plants with Compound Formulation prep_sol->p_spray c_spray Spray Plants with Compound Formulation prep_sol->c_spray p_dry Allow Plants to Dry (24h) p_spray->p_dry p_inoc Inoculate with Fungal Spore Suspension p_dry->p_inoc incubate Incubate all Plants in High-Humidity Growth Chamber (7-10 days) p_inoc->incubate c_wait Incubate for 24h to Allow Infection c_inoc->c_wait c_wait->c_spray c_spray->incubate score Assess Disease Severity (e.g., % Leaf Area Affected) incubate->score efficacy Calculate Disease Control Efficacy (%) score->efficacy

Caption: Workflow for the in vivo plant protection assay.

Materials:

  • Healthy, uniformly-sized host plants (e.g., 4-week-old tomato or pepper plants).

  • Pathogen spore suspension (e.g., Phytophthora infestans or Colletotrichum capsici).[11]

  • Compound stock solution.

  • Surfactant (e.g., Tween-20) to ensure even leaf coverage.

  • Handheld sprayer.

  • Growth chamber with controlled light, temperature, and humidity.

Procedure:

  • Formulation Preparation: Prepare spray solutions at desired concentrations (e.g., 100, 250, 500 µg/mL) by diluting the DMSO stock in sterile deionized water. Add a surfactant like Tween-20 (0.02% v/v) to the final solution to reduce surface tension. Prepare a negative control (water + surfactant) and a positive control (commercial fungicide).

  • Plant Grouping: Randomly assign plants to treatment groups (n=5 plants per group):

    • Untreated Control (sprayed with water + surfactant)

    • Compound Preventive Treatment (multiple concentrations)

    • Compound Curative Treatment (multiple concentrations)

    • Positive Control (commercial fungicide)

  • Application:

    • For Preventive: Spray plants with the respective formulations until runoff. Allow the foliage to dry for 24 hours. Then, spray with the fungal spore suspension.

    • For Curative: First, spray plants with the fungal spore suspension. Incubate for 24 hours under high humidity to allow infection to establish. Then, spray the plants with the respective compound formulations.

  • Incubation: Place all plants in a growth chamber under conditions optimal for disease development (e.g., 22°C, >90% humidity, 16h photoperiod).

  • Disease Assessment: After 7-10 days, or when clear disease symptoms appear on the untreated control plants, assess the disease severity. This is typically done by visually estimating the percentage of leaf area affected by lesions on each plant.

Data Analysis

Calculate the Disease Control Efficacy using the formula:

  • Efficacy (%) = [ (DSC - DST) / DSC ] x 100

    • Where DSC is the average disease severity of the untreated control group.

    • Where DST is the average disease severity of the treatment group.

Section 5: Discussion and Future Directions

The protocols outlined above provide a robust framework for the initial evaluation of [3-(2-chlorophenyl)-5-isoxazolyl]methanol as a potential agricultural fungicide. Positive results, such as a low EC₅₀ value and high in vivo control efficacy, would establish this compound as a promising lead candidate.

Future research should focus on:

  • Mode of Action Studies: Investigating the specific biochemical target of the compound within the fungus.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs, particularly by modifying the 5-methanol group, to determine if efficacy can be improved.

  • Fungicide Resistance Management: As with other isoxazole fungicides, understanding the risk of resistance development is critical for long-term viability.[12]

  • Formulation Development: Optimizing the delivery of the active ingredient for field applications, which is crucial for stability, rainfastness, and efficacy.

By systematically applying these protocols, researchers can effectively characterize the fungicidal potential of [3-(2-chlorophenyl)-5-isoxazolyl]methanol and contribute to the development of the next generation of crop protection agents.

References

  • Oxazolidinones, Isoxazoles, and Isothiazolones: New Approaches to Fungicide Resistance Management - Global Agriculture. [Link]

  • Oxazole and Isoxazole Chemistry in Crop Protection | Request PDF - ResearchGate. [Link]

  • Synthesis, antifungal evaluation, two‐dimensional quantitative structure–activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides - ResearchGate. [Link]

  • (PDF) Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. [Link]

  • Novel Isoxazole-Based Antifungal Drug Candidates - MDPI. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. [Link]

  • In Vivo Antifungal Activities of the Methanol Extracts of Invasive Plant Species Against Plant Pathogenic Fungi - Semantic Scholar. [Link]

Sources

Application Notes and Protocols for the Preparation of [3-(2-chlorophenyl)-5-isoxazolyl]methanol for Biological Testing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed methodologies for the synthesis, purification, characterization, and formulation of [3-(2-chlorophenyl)-5-isoxazolyl]methanol, a heterocyclic compound with significant potential in medicinal chemistry.[1] The protocols herein are designed for researchers, scientists, and drug development professionals, offering a scientifically robust framework for obtaining high-purity material suitable for biological evaluation. The document elucidates the chemical rationale behind the synthetic strategy, outlines rigorous quality control procedures, and provides step-by-step instructions for preparing the compound for in vitro and in vivo testing.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a prominent pharmacophore in medicinal chemistry, featured in a wide array of therapeutic agents due to its diverse biological activities, which include anti-inflammatory, analgesic, and anticancer properties.[1] The specific compound, [3-(2-chlorophenyl)-5-isoxazolyl]methanol (Figure 1), is a valuable intermediate for the synthesis of novel pharmaceutical candidates.[1] The presence of the 2-chlorophenyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[1] Accurate and reproducible biological data hinges on the quality and proper formulation of the test compound. This guide aims to provide a reliable and self-validating workflow to ensure the integrity of [3-(2-chlorophenyl)-5-isoxazolyl]methanol for biological screening.

Figure 1: Chemical Structure of [3-(2-chlorophenyl)-5-isoxazolyl]methanol

PropertyValue
CAS Number 438565-33-4
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol
Appearance Off-white amorphous powder
Melting Point 74-80 °C

Synthesis of [3-(2-chlorophenyl)-5-isoxazolyl]methanol

The synthesis of [3-(2-chlorophenyl)-5-isoxazolyl]methanol is achieved through a robust two-step process commencing with the formation of an aldoxime intermediate, followed by a 1,3-dipolar cycloaddition reaction. This synthetic route is advantageous due to its efficiency and the ready availability of starting materials.

Synthetic Workflow Overview

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: 1,3-Dipolar Cycloaddition A 2-Chlorobenzaldehyde C 2-Chlorobenzaldehyde Oxime A->C Base (e.g., Na2CO3) Solvent (e.g., Ethanol/Water) B Hydroxylamine Hydrochloride B->C D 2-Chlorobenzaldehyde Oxime F [3-(2-chlorophenyl)-5-isoxazolyl]methanol D->F In situ generation of Nitrile Oxide (e.g., NCS or NaOCl) Solvent (e.g., DCM or THF) E Propargyl Alcohol E->F G A High-Purity Compound (≥95% by HPLC) B Prepare DMSO Stock Solution (e.g., 10 mM) A->B C Aliquot and Store (-20°C or -80°C) B->C D Thaw Aliquot for Experiment C->D I Optional: Re-analyze Purity of Stock Solution Periodically C->I E Perform Serial Dilutions in 100% DMSO D->E F Prepare Working Solutions in Assay Buffer/Media E->F G Conduct Biological Assay F->G H Vehicle Control (Same final DMSO concentration) F->H H->G

Sources

scale-up synthesis of [3-(2-chlorophenyl)-5-isoxazolyl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Scale-Up Synthesis of [3-(2-Chlorophenyl)-5-isoxazolyl]methanol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the (CAS No. 438565-33-4), a key heterocyclic building block in medicinal chemistry and agrochemical development.[1][2] Esteemed for its role as an intermediate in the synthesis of anti-inflammatory, analgesic, and neurological disorder-targeting pharmaceuticals, a robust and scalable synthetic protocol is paramount.[3] This guide details a validated two-step, one-pot process centered around a 1,3-dipolar cycloaddition reaction. It elucidates the underlying chemical principles, provides a detailed step-by-step protocol from gram to kilogram scale, and addresses critical process controls and safety considerations to ensure a reproducible, high-yield, and high-purity outcome.

Introduction and Strategic Analysis

The isoxazole moiety is a privileged scaffold in drug discovery, and derivatives such as [3-(2-chlorophenyl)-5-isoxazolyl]methanol are of significant interest.[4][5] The primary challenge in its synthesis lies in the efficient and regioselective construction of the 3,5-disubstituted isoxazole ring.

Two principal strategies dominate isoxazole synthesis:

  • Condensation Reactions: Typically involving the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[6] While traditional, this route can be less direct for the target molecule.

  • 1,3-Dipolar Cycloaddition: This modern approach involves the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile, such as an alkyne or alkene.[7] This method is highly versatile and often provides excellent control over regioselectivity.

For the synthesis of [3-(2-chlorophenyl)-5-isoxazolyl]methanol, the most direct and efficient strategy is the 1,3-dipolar cycloaddition of in situ generated 2-chlorobenzonitrile oxide with propargyl alcohol.[5][6] This approach directly installs the required 2-chlorophenyl group at the 3-position and the hydroxymethyl group at the 5-position in a single, convergent step. This avoids intermediate reduction or oxidation steps that would be necessary with alternative dipolarophiles (e.g., propargyl aldehyde or propiolic acid esters), thus improving overall process efficiency and atom economy, which are critical considerations for scale-up.[6]

G cluster_start Starting Materials cluster_process Synthetic Process cluster_end Final Product & Purification A 2-Chlorobenzaldehyde D Step 1: Oxime Formation (Intermediate: 2-Chlorobenzaldoxime) A->D Pyridine, EtOH B Hydroxylamine HCl B->D C Propargyl Alcohol E Step 2: In-situ Nitrile Oxide Generation & 1,3-Dipolar Cycloaddition C->E Reaction in-situ D->E NaOCl (aq) F Crude Product Isolation (Work-up & Solvent Removal) E->F Quench & Extract G Purification (Recrystallization) F->G Ethyl Acetate / Heptane H Final Product: [3-(2-chlorophenyl)-5-isoxazolyl]methanol G->H Dry

Detailed Scale-Up Protocol

This protocol describes a one-pot procedure that begins with the formation of the aldoxime, followed directly by its conversion to the nitrile oxide and subsequent cycloaddition.

Materials and Equipment
Reagent/MaterialCAS No.M.W. ( g/mol )Stoichiometry
2-Chlorobenzaldehyde89-98-5140.571.0 eq
Hydroxylamine HCl5470-11-169.491.1 eq
Pyridine110-86-179.101.2 eq
Propargyl Alcohol107-19-756.061.5 eq
Sodium Hypochlorite7681-52-974.442.0 eq
Ethyl Acetate141-78-688.11As solvent
Ethanol64-17-546.07As solvent
Heptane142-82-5100.21As solvent
Brine (Saturated NaCl)N/AN/AFor washing
Sodium Sulfite7757-83-7126.04For quenching

Equipment: Jacketed glass reactor with overhead stirring, temperature probe, dropping funnel, and reflux condenser. Standard laboratory glassware for work-up and purification.

Step-by-Step Procedure

Step 1: 2-Chlorobenzaldoxime Formation

  • Charge the reactor with 2-chlorobenzaldehyde (1.0 eq) and ethanol (5 mL per gram of aldehyde).

  • Begin stirring and add hydroxylamine hydrochloride (1.1 eq).

  • Cool the mixture to 10-15°C using a chiller.

  • Slowly add pyridine (1.2 eq) via a dropping funnel, ensuring the internal temperature does not exceed 25°C. The addition is exothermic.

  • Once the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction for completion by TLC or LC-MS. The starting aldehyde spot should be consumed. This mixture containing the 2-chlorobenzaldoxime is used directly in the next step.

Step 2: Cycloaddition Reaction 7. To the reactor containing the aldoxime solution, add propargyl alcohol (1.5 eq). 8. Cool the reactor to 0-5°C. 9. Prepare a solution of sodium hypochlorite (10-15% aqueous solution, 2.0 eq). 10. Add the sodium hypochlorite solution dropwise to the reaction mixture over 2-3 hours, maintaining the internal temperature below 10°C. Causality Note: Slow addition is critical to control the exotherm from the in-situ generation of the nitrile oxide and to minimize side reactions. 11. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. 12. Monitor the reaction for the disappearance of the aldoxime intermediate.

Step 3: Work-up and Isolation 13. Cool the reaction mixture to 10°C and quench by slowly adding a 20% aqueous solution of sodium sulfite until a negative test with potassium iodide-starch paper is obtained. This neutralizes any excess hypochlorite. 14. Add ethyl acetate (10 mL per gram of starting aldehyde) to the reactor and stir for 15 minutes. 15. Stop stirring and allow the layers to separate. Remove the lower aqueous layer. 16. Wash the organic layer sequentially with 1M HCl (aq), water, and finally with brine. 17. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure (rotary evaporation) to obtain the crude product as an oil or waxy solid.

Step 4: Purification 18. To the crude product, add a minimal amount of hot ethyl acetate to dissolve the solid. 19. Slowly add heptane while stirring until a persistent cloudiness is observed. 20. Cool the mixture slowly to room temperature, then transfer to a refrigerator (0-5°C) for at least 4 hours to complete crystallization. 21. Collect the solid product by filtration, wash with a small amount of cold heptane, and dry under vacuum at 40°C. 22. The final product, [3-(2-chlorophenyl)-5-isoxazolyl]methanol, should be an off-white solid.[1]

// Nodes RCHO [label="2-Chlorobenzaldehyde"]; NH2OH [label="Hydroxylamine"]; Oxime [label="2-Chlorobenzaldoxime"]; NaOCl [label="NaOCl"]; NitrileOxide [label="[ 2-Chlorobenzonitrile Oxide ]", style=filled, fillcolor="#FBBC05"]; Propargyl [label="Propargyl Alcohol"]; Product [label=<[3-(2-chlorophenyl)-5-isoxazolyl]methanol>, shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes RCHO [label="2-Chlorobenzaldehyde"]; NH2OH [label="Hydroxylamine"]; Oxime [label="2-Chlorobenzaldoxime"]; NaOCl [label="NaOCl"]; NitrileOxide [label="[ 2-Chlorobenzonitrile Oxide ]", style=filled, fillcolor="#FBBC05"]; Propargyl [label="Propargyl Alcohol"]; Product [label=<[3-(2-chlorophenyl)-5-isoxazolyl]methanol>, shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges RCHO -> Oxime [label="+ H₂NOH\n- H₂O"]; NH2OH -> Oxime; Oxime -> NitrileOxide [label="- HCl, - H₂O"]; NaOCl -> NitrileOxide; NitrileOxide -> Product [label="[3+2] Cycloaddition"]; Propargyl -> Product; } Caption: Core reaction mechanism pathway.

In-Process Controls and Characterization

A self-validating protocol relies on rigorous in-process controls (IPCs) and final product characterization.

ParameterMethodSpecification
Purity (Final) HPLC≥ 97%[1]
Identity ¹H NMR, ¹³C NMR, MSConforms to structure
Melting Point Melting Point Apparatus74-80 °C[1][2]
Appearance VisualOff-white amorphous powder or solid[1]
Reaction Completion TLC / LC-MS<1% starting material remaining

Expected Yield: 75-85%

Safety and Environmental Considerations

  • Personal Protective Equipment (PPE): Standard PPE including safety glasses, lab coat, and chemical-resistant gloves must be worn at all times.

  • Reagent Handling:

    • Pyridine: Is a toxic and flammable liquid with a strong odor. Handle only in a well-ventilated fume hood.

    • Sodium Hypochlorite: Is a corrosive oxidant. Avoid contact with skin and eyes. Do not mix with acids, as this will generate toxic chlorine gas.

    • Solvents: Ethyl acetate and heptane are flammable. Ensure no ignition sources are present during their use.

  • Waste Disposal: All organic and aqueous waste must be segregated and disposed of according to institutional and local environmental regulations.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of [3-(2-chlorophenyl)-5-isoxazolyl]methanol. The strategic choice of a one-pot, 1,3-dipolar cycloaddition reaction maximizes efficiency and yield. By adhering to the detailed procedural steps, in-process controls, and safety guidelines, researchers and drug development professionals can confidently produce this valuable intermediate at scale with high purity and reproducibility.

References

Troubleshooting & Optimization

troubleshooting isoxazole synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isoxazole synthesis, troubleshoot common side reactions, and optimize reaction outcomes. Drawing upon extensive field experience and established chemical principles, this resource provides in-depth technical guidance in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues in Isoxazole Synthesis

This section addresses specific problems encountered during isoxazole synthesis, offering explanations for their root causes and providing step-by-step solutions.

Scenario 1: 1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a powerful and widely used method for constructing the isoxazole ring. However, the instability of the nitrile oxide intermediate can lead to problematic side reactions.

Question 1: My reaction yield is low, and I'm isolating a significant amount of a dimeric byproduct. What is happening and how can I fix it?

Answer: The primary side reaction in 1,3-dipolar cycloadditions of nitrile oxides is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide).[1] This occurs because most nitrile oxides are highly reactive and unstable; in the absence of a dipolarophile (your alkyne), they will react with themselves.[1]

The mechanism of this dimerization is thought to proceed in a stepwise manner through a dinitrosoalkene diradical intermediate.[2][3][4] To minimize this side reaction and improve the yield of your desired isoxazole, the key is to maintain a low instantaneous concentration of the nitrile oxide throughout the reaction.[1][4]

Recommended Solutions:

  • In Situ Generation of the Nitrile Oxide: This is the most effective method to prevent dimerization. By generating the nitrile oxide in the presence of the alkyne, it is more likely to be trapped in the desired cycloaddition reaction.

  • Slow Addition Techniques: If you are not using an in-situ generation method, adding the nitrile oxide precursor slowly to the reaction mixture containing the alkyne can help keep its concentration low.

Here is a general protocol for the in-situ generation of nitrile oxides from aldoximes using NaCl/Oxone®, a mild and effective oxidizing system:

Protocol 1: General Procedure for In Situ Generation of Nitrile Oxides from Aldoximes using NaCl/Oxone® [1]

  • To a solution of the aldoxime (1.0 equiv) and the alkyne (1.2 equiv) in a suitable solvent (e.g., acetone/water mixture) at room temperature, add NaCl (1.1 equiv) and Oxone® (1.1 equiv).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Workflow for Low Yield in Nitrile Oxide Cycloadditions

troubleshooting_low_yield start Problem Identified: Low Yield / Furoxan Formation strategy Strategy: Minimize Nitrile Oxide Concentration start->strategy methods Implement In Situ Generation or Slow Addition strategy->methods insitu Option 1: In Situ Generation (e.g., from aldoxime) methods->insitu slow_add Option 2: Slow Addition / Diffusion Mixing methods->slow_add outcome Improved Yield of Desired Cycloadduct insitu->outcome slow_add->outcome

Caption: Troubleshooting workflow for low yield in nitrile oxide cycloadditions.

Question 2: I am observing the formation of isomeric products. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge in 1,3-dipolar cycloaddition reactions.[4] Regioselectivity is governed by a combination of steric and electronic factors of both the nitrile oxide and the alkyne.

Strategies to Control Regioselectivity:

  • Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkyne can direct the cycloaddition to favor the formation of one regioisomer over the other.[5]

  • Electronic Effects: The electronic nature of the substituents can also influence the regioselectivity. Electron-withdrawing groups on the alkyne often favor the formation of 3-substituted isoxazoles, while electron-donating groups can lead to a mixture of isomers.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the cycloaddition, thereby affecting the regioselectivity. Experimenting with a range of solvents from non-polar (e.g., toluene) to polar (e.g., DMF) is recommended.

  • Catalysis: In some cases, the use of a catalyst, such as copper(I), can significantly improve regioselectivity, particularly with terminal alkynes.

Scenario 2: Synthesis from 1,3-Diketones and Hydroxylamine

The condensation of a 1,3-dicarbonyl compound with hydroxylamine is a classical and straightforward method for isoxazole synthesis. However, with unsymmetrical diketones, the formation of a mixture of regioisomers is a significant drawback.[2]

Question 1: My reaction is producing a mixture of two isoxazole isomers. How can I synthesize only one of them?

Answer: Controlling regioselectivity in this synthesis is a well-known challenge. The hydroxylamine can react with either of the two carbonyl groups of the unsymmetrical 1,3-diketone, leading to two different isoxazole products.

Methods to Achieve Regioselectivity:

  • Solvent Choice: The choice of solvent can have a profound impact on the regioselectivity. For example, using a protic solvent like ethanol may favor the formation of one isomer, while an aprotic polar solvent like acetonitrile may favor the other.[2]

  • Use of a Lewis Acid: The addition of a Lewis acid, such as BF₃·OEt₂, can act as a carbonyl activator and significantly influence the regioselectivity of the reaction.[2] By coordinating to one of the carbonyl groups, the Lewis acid can direct the initial attack of the hydroxylamine.

  • pH Control: The pH of the reaction mixture can also play a role in determining the regioselectivity. Careful control of the pH through the choice of base and buffering agents can favor the formation of a single isomer.

A study on the cyclocondensation of β-enamino diketones (derived from 1,3-diketones) with hydroxylamine hydrochloride demonstrated that reaction conditions can be tuned to selectively produce different regioisomers.[2][6]

Table 1: Effect of Reaction Conditions on Regioselectivity [2]

EntrySolventAdditiveMajor Regioisomer
1EtOH-3a
2MeCN-2a
3MeCNPyridine4a
4MeCNBF₃·OEt₂5a

Adapted from a study on β-enamino diketones, illustrating the principle of regiocontrol.

Protocol 2: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole using a Lewis Acid [2]

  • To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (1.4 equiv.).

  • Add BF₃·OEt₂ (2.0 equiv.) to the mixture at room temperature.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired regioisomer.

"Rogues' Gallery": Identifying Common Byproducts

Accurate identification of side products is crucial for effective troubleshooting. Below are the characteristic spectroscopic signatures of common byproducts.

Furoxans (from Nitrile Oxide Dimerization)
  • ¹³C NMR: The two carbons of the furoxan ring typically appear at around 114 ppm and 156 ppm.

  • ¹H NMR: The proton signals will depend on the substituents. For symmetrical furoxans, a single set of signals will be observed. For unsymmetrical furoxans, two distinct sets of signals corresponding to the two different substituents will be present.[7]

Isoxazole Regioisomers (from Unsymmetrical 1,3-Diketones)

The chemical shifts in both ¹H and ¹³C NMR spectra can be used to distinguish between regioisomers.[2][6]

  • ¹H NMR: The chemical shift of the proton on the isoxazole ring (H3 or H5) can be diagnostic. For example, in one study, the H3 proton of a 4,5-disubstituted isoxazole appeared at 8.59 ppm, while the H5 proton of its 3,4-disubstituted regioisomer was observed at 8.89 ppm.[2]

  • ¹³C NMR: The chemical shifts of the isoxazole ring carbons (C3, C4, and C5) are also distinct for each regioisomer. The C5 carbon of a 3,4-disubstituted isoxazole is typically more deshielded (appears at a higher ppm value) than the C3 carbon of a 4,5-disubstituted isomer.[2]

Visualization of Regioselective Isoxazole Synthesis

regioselective_synthesis cluster_0 Reaction Conditions cluster_1 Reaction Pathways cluster_2 Products Unsymmetrical\n1,3-Diketone Unsymmetrical 1,3-Diketone Hydroxylamine Hydroxylamine Unsymmetrical\n1,3-Diketone->Hydroxylamine Pathway A Pathway A (e.g., Protic Solvent) Hydroxylamine->Pathway A Pathway B Pathway B (e.g., Aprotic Solvent + Lewis Acid) Hydroxylamine->Pathway B Regioisomer 1 Regioisomer 1 Pathway A->Regioisomer 1 Regioisomer 2 Regioisomer 2 Pathway B->Regioisomer 2

Caption: Control of regioselectivity in isoxazole synthesis from 1,3-diketones.

Frequently Asked Questions (FAQs)

Q1: How can I effectively remove unreacted 1,3-diketone from my final isoxazole product?

A1: Unreacted 1,3-diketone can often be removed by washing the organic extract with a dilute aqueous solution of a base, such as 5% NaOH. The diketone is acidic and will be deprotonated and extracted into the aqueous layer. However, be cautious as some isoxazoles can be sensitive to strong bases. A milder alternative is to use a saturated aqueous solution of sodium bicarbonate.

Q2: My crude product is an oil and won't crystallize. What should I do?

A2: This is a common issue. Here are a few techniques to try:[8]

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The small glass particles can act as nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the desired product, add it to the oil to induce crystallization.

  • Trituration: Add a solvent in which your product is insoluble or sparingly soluble (e.g., hexanes, pentane) and stir or sonicate the mixture. This can often induce precipitation of the product as a solid.

  • Purification as an oil: If all else fails, purify the oil using column chromatography.

Q3: I have a persistent emulsion during my work-up. How can I break it?

A3: Emulsions can be frustrating but can usually be resolved with one of the following methods:[8]

  • Add brine: Wash the mixture with a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase and helps to break the emulsion.

  • Filter through Celite®: Filtering the entire mixture through a pad of Celite® can help to break up the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to separate the layers.

References

  • Mechanochemical Dimerization of Aldoximes to Furoxans. Molecules. [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [Link]

  • Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. Journal of Medicinal Chemistry. [Link]

  • Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. [Link]

  • Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study. Journal of the American Chemical Society. [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - Supporting Information. The Royal Society of Chemistry. [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from b-enamino diketones. RSC Publishing. [Link]

  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... ResearchGate. [Link]

  • Generation of azaarene nitrile oxides from methyl azaarenes and t-BuONO enabling the synthesis of furoxans and 1,2,4-oxadiazoles. Organic Chemistry Frontiers. [Link]

  • Synthesis, 13C NMR, and UV spectroscopic study of 13C-labeled nitrile N-oxide. ResearchGate. [Link]

  • Steric control of the regioselectivity of the 1,3-dipolar cycloaddition reaction of dipolarophile 4a and nitrile oxide 5a. ResearchGate. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of synthesizing 3,5-disubstituted isoxazoles.

Welcome to the technical support center for the synthesis of 3,5-disubstituted isoxazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical heterocyclic scaffold. Isoxazoles are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Their synthesis, most commonly achieved via the [3+2] cycloaddition of nitrile oxides and alkynes, is powerful but requires careful optimization to ensure high yield, purity, and correct regiochemistry.

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience.

Section 1: The Core Mechanism - A Visual Primer

Understanding the reaction mechanism is the first step to effective troubleshooting. The most versatile route to 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile). The nitrile oxide is a reactive intermediate and is almost always generated in situ.

ReactionMechanism cluster_Step1 Step 1: In Situ Nitrile Oxide Generation cluster_Step2 Step 2: [3+2] Cycloaddition cluster_SideReaction Common Side Reaction Aldoxime R1-CH=N-OH (Aldoxime) HalogenatingAgent + Halogenating Agent (e.g., NCS, Chloramine-T) HydroximoylHalide R1-C(X)=N-OH (Hydroximoyl Halide) HalogenatingAgent->HydroximoylHalide Base + Base (e.g., Et3N) - H-X NitrileOxide R1-C≡N+-O− (Nitrile Oxide Intermediate) Base->NitrileOxide Alkyne R2-C≡C-H (Terminal Alkyne) NitrileOxide->Alkyne NitrileOxide2 2x R1-C≡N+-O− Isoxazole 3,5-Disubstituted Isoxazole Alkyne->Isoxazole Regioselective Attack Furoxan Furoxan (Dimerization Product) NitrileOxide2->Furoxan

Caption: General reaction pathway for isoxazole synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of 3,5-disubstituted isoxazoles in a practical, question-and-answer format.

Q1: My reaction yield is very low or I'm getting no product at all. What's going wrong?

This is the most frequent challenge, often stemming from the stability and reactivity of the nitrile oxide intermediate. A systematic approach is required to diagnose the root cause.

Probable Cause 1: Inefficient Nitrile Oxide Generation The conversion of the aldoxime precursor to the reactive nitrile oxide is the critical first step.

  • Troubleshooting Steps:

    • Verify Precursor Quality: Ensure the starting aldoxime is pure. Impurities can interfere with the halogenation or subsequent elimination.

    • Choice of Halogenating Agent/Base: The combination of a halogenating agent (for hydroximoyl halide formation) and a base is crucial. N-Chlorosuccinimide (NCS) and Chloramine-T are common and effective oxidants.[1] The base, typically a tertiary amine like triethylamine (Et3N), must be strong enough to facilitate dehydrohalogenation but not so strong as to cause substrate decomposition.[2]

    • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the halogenating agent and base to ensure complete conversion of the aldoxime.

Probable Cause 2: Dimerization of the Nitrile Oxide Nitrile oxides are prone to dimerizing to form highly stable furoxans (1,2,5-oxadiazole-2-oxides), especially if the alkyne dipolarophile is not sufficiently reactive or present in a low concentration.[1][3] This is often the primary pathway for yield loss.

  • Troubleshooting Steps:

    • Control Intermediate Concentration: The most effective strategy is to generate the nitrile oxide slowly in the presence of the alkyne. This can be achieved by the slow, dropwise addition of the base (e.g., Et3N) to the mixture containing the aldoxime, halogenating agent, and alkyne. This maintains a low steady-state concentration of the nitrile oxide, favoring the intermolecular cycloaddition over dimerization.[2]

    • Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkyne relative to the nitrile oxide precursor. This increases the probability of a successful cycloaddition event.[2]

Probable Cause 3: Poor Reactivity or Solubility The reaction will stall if the reactants are not sufficiently reactive or are not in the same phase.

  • Troubleshooting Steps:

    • Solvent Selection: Ensure all reactants, particularly the alkyne, are fully soluble in the chosen solvent. Common solvents include THF, acetonitrile, and aqueous mixtures like t-BuOH/water.[4][5] See the solvent comparison table below.

    • Temperature Optimization: While many reactions proceed at room temperature, gentle heating (40-60 °C) can often accelerate sluggish cycloadditions.[6] However, be cautious, as excessive heat can favor the dimerization side reaction.[2] Monitor the reaction by TLC or LC-MS to find the optimal balance.

    • Catalysis: For unreactive alkynes, consider adding a catalyst. Copper(I) salts are known to significantly accelerate the reaction and improve yields.[4]

TroubleshootingWorkflow Start Low / No Yield Check_Reagents Are starting materials (aldoxime, alkyne) pure? Start->Check_Reagents Purify Purify starting materials and repeat. Check_Reagents->Purify No Check_NO_Gen Is Nitrile Oxide (NO) generation efficient? Check_Reagents->Check_NO_Gen Yes Purify->Start Optimize_NO_Gen Optimize oxidant/base. Use 1.1 eq. of each. Confirm intermediate by TLC/LCMS. Check_NO_Gen->Optimize_NO_Gen No Check_Dimer Is NO dimerization the main issue? (Check for furoxan byproduct) Check_NO_Gen->Check_Dimer Yes Optimize_NO_Gen->Start Slow_Addition Implement slow addition of base. Use slight excess of alkyne. Check_Dimer->Slow_Addition Yes Check_Conditions Is the reaction sluggish? Check_Dimer->Check_Conditions No Success Problem Solved Slow_Addition->Success Optimize_Conditions Increase temperature moderately (40-60°C). Change solvent for better solubility. Consider Cu(I) catalyst. Check_Conditions->Optimize_Conditions Yes Check_Conditions->Success No Optimize_Conditions->Success

Caption: Troubleshooting workflow for low reaction yield.

Q2: My reaction is messy and I'm getting multiple side products. How can I improve the purity?

Besides furoxan formation, other side reactions can complicate purification.

  • Probable Cause 1: Incompatible Functional Groups: The reaction conditions, particularly the use of a base and an oxidant, may not be compatible with other functional groups in your starting materials (e.g., unprotected amines or acidic protons).

    • Solution: Protect sensitive functional groups prior to the cycloaddition sequence.

  • Probable Cause 2: Reaction Temperature is Too High: Elevated temperatures can lead to the decomposition of starting materials, intermediates, or the final product.[7]

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only heat if necessary, monitoring for byproduct formation.

Q3: I'm getting a mixture of regioisomers (3,5- and 3,4-disubstituted). How do I control the regioselectivity?

The formation of the 3,4-disubstituted isomer is a common problem in uncatalyzed cycloadditions, arising from the two possible orientations of the nitrile oxide adding across the alkyne.

  • The Decisive Factor: Catalysis The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the nitrile oxide (R1) and the alkyne (R2).[3] While Frontier Molecular Orbital (FMO) theory can help predict the outcome, the most reliable and practical solution is the use of a catalyst.

  • The Copper(I) Solution: The addition of a catalytic amount of a Copper(I) salt (e.g., CuI, CuSO4/reductant) is the industry-standard method to ensure exclusive or near-exclusive formation of the 3,5-disubstituted regioisomer.[4][5][8] The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the nitrile oxide in a highly controlled, stepwise manner that strongly directs the regiochemical outcome.[4] Uncatalyzed reactions at high temperatures often result in poor regioselectivity, whereas the copper-catalyzed variant can be run at room temperature with excellent control.[4]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the best practices for generating the nitrile oxide in situ?
PrecursorReagentsConditionsKey AdvantagesReference
AldoximeN-Chlorosuccinimide (NCS), Triethylamine (Et3N)THF or CH2Cl2, 0°C to RTWidely applicable, mild conditions, high efficiency.[9]
AldoximeChloramine-T, NaOHt-BuOH/H2O, RTGood for one-pot syntheses starting from aldehydes.[4]
NitroalkanePhenyl isocyanate, Et3NToluene, heatClassic method, useful for specific substrates.[10]
Q2: How do I select the optimal solvent?

The ideal solvent should fully dissolve all reactants while being inert to the reaction conditions.

SolventPolarityBoiling Point (°C)Comments
Tetrahydrofuran (THF)Non-polar66Excellent choice for many organic substrates. Good general-purpose solvent.
Acetonitrile (MeCN)Polar aprotic82Good for dissolving more polar reactants. Can be used in Cu-catalyzed systems.
Dichloromethane (DCM)Non-polar40Useful for reactions at or below room temperature. Easy to remove.
t-BuOH / H2OPolar protic~83Excellent for one-pot systems where the aldoxime is formed in situ from an aldehyde and hydroxylamine hydrochloride.[4]
Deep Eutectic Solvent (DES)Ionic LiquidN/AAn environmentally friendly "green" solvent option, reported to give good yields.[9]
Q3: My reaction involves complex, multi-functional molecules. Any special considerations?

Absolutely. When working with advanced intermediates in a drug discovery program, functional group tolerance is paramount.

  • Review Compatibility: Carefully review all functional groups on your substrates. Groups like primary/secondary amines, thiols, or easily oxidizable moieties may require protection.

  • Use the Mildest Conditions Possible: The copper(I)-catalyzed reaction is often ideal as it typically runs to completion at room temperature, minimizing thermal stress on the molecule.[4]

  • Purification Strategy: Complex molecules may require advanced purification techniques like preparative HPLC. Plan this from the outset.

Section 4: General Experimental Protocol

This is a robust, one-pot protocol for the copper(I)-catalyzed synthesis of a 3,5-disubstituted isoxazole, starting from an aldehyde. It is designed to be adapted based on your specific substrates.

One-Pot Synthesis of 3-Phenyl-5-cyclohexylisoxazole

  • Aldoxime Formation: To a solution of benzaldehyde (1.0 eq) in a 1:1 mixture of t-BuOH and water, add hydroxylamine hydrochloride (1.05 eq) and sodium hydroxide (1.05 eq). Stir at room temperature for 30-60 minutes until TLC or LC-MS analysis indicates complete consumption of the aldehyde.

  • Nitrile Oxide Generation & Cycloaddition: To the reaction mixture, add the terminal alkyne (e.g., ethynylcyclohexane, 1.0 eq). In sequence, add CuSO4·5H2O (0.03 eq) and a reducing agent like sodium ascorbate (0.05 eq) to generate Cu(I) in situ. Finally, add Chloramine-T trihydrate (1.05 eq) portion-wise over 5 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor the disappearance of the alkyne by TLC or LC-MS.

  • Workup & Purification: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

This protocol is adapted from a highly cited, reliable procedure and should serve as an excellent starting point for optimization.[4]

References

  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering. [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. [Link]

  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. [Link]

  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. RSC Publishing. [Link]

  • Facile consecutive three-component synthesis of 3,5-disubstituted isoxazoles. ResearchGate. [Link]

  • One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry. [Link]

  • One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Journal of the Indian Chemical Society. [Link]

  • Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters. [Link]

  • 1,3-Dipolar cycloaddition reaction of nitrile oxides. ResearchGate. [Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles via Cope-Type Hydroamination of 1,3-Dialkynes. Synlett. [Link]

  • New Synthetic Method for 3,5-Disubstituted Isoxazole. ResearchGate. [Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. [Link]

  • Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. [Link]

  • Chemical Reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction. ResearchGate. [Link]

  • Chemical reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2 + 3] and antitrypanosomal activity prediction. Computational and Theoretical Chemistry. [Link]

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. ResearchGate. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. [Link]

  • 1,3‐Dipolar Cycloaddition Reaction Applied to Synthesis of New Unsymmetric Liquid Crystal Compounds‐Based Isoxazole. Molecular Crystals and Liquid Crystals. [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry. [Link]

  • Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. ResearchGate. [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • cycloadditions with nitrile oxides. YouTube. [Link]

  • Model cycloaddition reactions of the nitrile oxide generated upon irradiation of the chloropyrene oxime with various small molecules. ResearchGate. [Link]

  • The [3+2]Cycloaddition Reaction. Baran Lab, Scripps Research. [Link]

Sources

stability problems with [3-(2-chlorophenyl)-5-isoxazolyl]methanol in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support resource for [3-(2-chlorophenyl)-5-isoxazolyl]methanol (CAS No. 438565-33-4).[1] This guide is intended for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability challenges encountered when working with this compound in solution. This document provides in-depth, experience-driven advice to ensure the integrity of your experiments.

I. Compound Overview

[3-(2-chlorophenyl)-5-isoxazolyl]methanol is a versatile isoxazole-containing building block used in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a halogenated phenyl group, makes it a valuable intermediate in drug discovery.[1][3] However, the inherent chemical nature of the isoxazole ring presents specific stability considerations that must be carefully managed.[4]

Compound Properties:

PropertyValueSource(s)
CAS Number 438565-33-4[1]
Molecular Formula C₁₀H₈ClNO₂[1]
Molecular Weight 209.63 g/mol [1]
Appearance Off-white amorphous powder or crystals[1][5]
Melting Point 73-80 °C[1]
Recommended Storage 0-8°C, dry, well-ventilated area[1][6]

II. Troubleshooting Guide: Stability in Solution

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: I'm observing a rapid decrease in the concentration of my compound in a basic aqueous buffer (e.g., pH > 8). What is happening?

Answer:

You are likely observing a base-catalyzed hydrolysis of the isoxazole ring. The isoxazole ring, while generally stable, is susceptible to cleavage under basic conditions.[4][7] The electron-withdrawing nature of the ring nitrogen atoms makes the protons on the carbon atoms acidic and the ring itself susceptible to nucleophilic attack by hydroxide ions.

Causality: The degradation is initiated by the attack of a hydroxide ion, leading to the cleavage of the weak N-O bond and subsequent ring-opening.[7] This rate of degradation is often accelerated at higher temperatures.[7] Studies on other isoxazole-containing drugs, such as leflunomide, have demonstrated significant decomposition at basic pH (e.g., pH 10), with the degradation rate increasing with temperature.[7]

Troubleshooting Workflow:

cluster_0 Troubleshooting Basic Degradation A Problem: Rapid loss of compound in basic buffer (pH > 8) B Hypothesis: Base-catalyzed isoxazole ring hydrolysis. A->B C Step 1: Confirm pH Is the buffer pH accurate? Is the compound itself altering the pH? B->C D Step 2: Lower pH Adjust buffer to neutral (pH 6-7.5) or slightly acidic if tolerated. C->D pH is basic E Step 3: Reduce Temperature Conduct experiments at lower temperatures (e.g., 4°C or on ice). D->E F Step 4: Monitor Degradation Use HPLC to track the appearance of new peaks corresponding to degradants. E->F G Solution: Maintain solution at neutral pH and lowest practical temperature. F->G

Caption: Workflow for addressing base-catalyzed degradation.

Recommended Actions:

  • pH Control: Whenever possible, maintain your solution in a neutral (pH 6.0-7.5) or slightly acidic buffer. The maximum stability for many isoxazole derivatives is found in the neutral pH region.[8]

  • Temperature Management: If basic conditions are unavoidable, perform your experiments at the lowest possible temperature to slow the degradation kinetics.[7]

  • Use Fresh Solutions: Prepare solutions of [3-(2-chlorophenyl)-5-isoxazolyl]methanol immediately before use and avoid long-term storage in aqueous buffers, especially basic ones.

Q2: My solution of [3-(2-chlorophenyl)-5-isoxazolyl]methanol turned yellow/brown after being left on the bench under ambient light. What could be the cause?

Answer:

This discoloration is likely due to photodegradation. The isoxazole ring can absorb UV light, leading to the cleavage of the weak N-O bond and subsequent molecular rearrangement or degradation.[4][9] This process can generate colored impurities.

Causality: Under UV irradiation, the isoxazole ring can isomerize to a more stable oxazole ring via a high-energy azirine intermediate.[4][9] This photochemical process can lead to a variety of byproducts. Studies on other pharmaceuticals containing isoxazole rings have noted photoisomerization as a primary degradation pathway.[10]

Recommended Actions:

  • Protect from Light: Always store solutions containing [3-(2-chlorophenyl)-5-isoxazolyl]methanol in amber vials or wrap containers with aluminum foil to protect them from light.

  • Minimize Exposure: During experiments, minimize the exposure of your solutions to ambient and direct light.

  • Solvent Choice: If possible, use UV-grade solvents to avoid photosensitization from solvent impurities.

Q3: I am seeing unexpected peaks in my HPLC chromatogram after storing my stock solution in an acidic buffer (pH < 4). What are these?

Answer:

While more stable than in basic conditions, isoxazoles can still undergo acid-catalyzed hydrolysis, although typically at a slower rate.[8][11] The unexpected peaks are likely degradation products resulting from the opening of the isoxazole ring.

Causality: Under strong acidic conditions, the nitrogen atom of the isoxazole ring can be protonated, which facilitates nucleophilic attack by water, leading to ring cleavage.[11][12] The degradation pathway in acidic and neutral pH can follow first-order kinetics, leading to the formation of various degradation products.[8]

Potential Degradation Pathway (Acid-Catalyzed):

cluster_1 Acid-Catalyzed Hydrolysis Parent [3-(2-chlorophenyl)-5-isoxazolyl]methanol (in Acidic Solution, e.g., pH < 4) Intermediate Protonated Isoxazole Ring Parent->Intermediate H⁺ Products Ring-Opened Products (e.g., β-keto nitrile derivatives) Intermediate->Products H₂O

Caption: Simplified acid-catalyzed degradation pathway.

Recommended Actions:

  • pH Optimization: Determine the optimal pH for stability. For many isoxazoles, this is in the neutral range.[8] If acidic conditions are required for your experiment, conduct a preliminary stability study to determine the acceptable time frame before significant degradation occurs.

  • Forced Degradation Study: To identify the unknown peaks, a forced degradation study is recommended. This will help you characterize the degradation products and develop a stability-indicating analytical method.[13][14]

III. Experimental Protocols

Protocol 1: Rapid Stability Assessment in Different Solvents

This protocol allows for a quick assessment of the compound's stability in various solvents.

  • Prepare Stock Solution: Prepare a concentrated stock solution of [3-(2-chlorophenyl)-5-isoxazolyl]methanol in a stable organic solvent (e.g., Acetonitrile or DMSO).

  • Dilute in Test Solvents: Dilute the stock solution to a final concentration of 10 µg/mL in the following solvents:

    • Acetonitrile (ACN)

    • Methanol (MeOH)

    • Dimethyl sulfoxide (DMSO)

    • Water (pH ~7)

    • pH 4 Buffer (e.g., acetate)

    • pH 10 Buffer (e.g., carbonate)

  • Incubate: Store aliquots of each solution under two conditions: protected from light at room temperature and at 4°C.

  • Analyze: Analyze the samples by HPLC immediately after preparation (T=0) and at subsequent time points (e.g., 2, 4, 8, 24 hours).

  • Evaluate: Compare the peak area of the parent compound at each time point to the T=0 sample to determine the percentage of compound remaining.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[13][15][16]

  • Prepare Samples: Prepare solutions of the compound (e.g., 100 µg/mL) in the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 8 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours, then dissolve.

    • Photodegradation: Expose a solution (in quartz cuvette) to a UV lamp (254 nm) for 24 hours.

  • Neutralize: Before analysis, neutralize the acidic and basic samples.

  • Analyze: Analyze all stressed samples, along with an unstressed control, using an HPLC-UV/DAD or HPLC-MS system.

  • Assess: The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, reagent concentration). A stability-indicating method should be able to separate the parent peak from all degradation product peaks.[14]

IV. Frequently Asked Questions (FAQs)

Q: What is the best solvent for long-term storage of [3-(2-chlorophenyl)-5-isoxazolyl]methanol stock solutions? A: For long-term storage, aprotic organic solvents such as DMSO or acetonitrile are recommended. Solutions should be stored at -20°C or -80°C and protected from light. Avoid long-term storage in protic solvents like methanol or in any aqueous buffers.

Q: Can I heat my solution to aid in dissolving the compound? A: Gentle warming can be used, but prolonged exposure to high temperatures should be avoided, as thermal degradation can occur.[17] Always monitor for any changes in color, which may indicate degradation.

Q: How do I handle this compound safely in the laboratory? A: Handle [3-(2-chlorophenyl)-5-isoxazolyl]methanol in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18] Avoid inhalation of dust and contact with skin and eyes.[19]

Q: Is the compound sensitive to oxidation? A: While hydrolysis and photolysis are more commonly reported issues for isoxazoles, sensitivity to oxidation cannot be ruled out without specific testing. A forced degradation study using an oxidizing agent like hydrogen peroxide (H₂O₂) is the best way to determine its susceptibility.[15]

V. References

  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Benchchem.

  • Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions. PubMed.

  • Influence of pH, β-Cyclodextrin, and Metal Ions on the Solubility and Stability of the Medicinally Competent Isoxazole Derivative of Curcumin: A Photophysical Study. ACS Applied Bio Materials.

  • [3-(2-Chlorophenyl)isoxazol-5-yl]methanol. Chem-Impex.

  • Isoxazole - Safety Data Sheet. ChemicalBook.

  • Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions. The Journal of Organic Chemistry - ACS Publications.

  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate.

  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed.

  • [3-(2-Clorofenil)isoxazol-5-il]metanol. Chem-Impex.

  • Isoxazole. Wikipedia.

  • Structure and stability of isoxazoline compounds. Request PDF - ResearchGate.

  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv.

  • Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review. PubMed Central.

  • Safety Data Sheet. CymitQuimica.

  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. ResearchGate.

  • 3-hydroxy-isoxazole - Safety Data Sheet. ChemicalBook.

  • [3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol. CymitQuimica.

  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. IRIS UniPA.

  • 438565-33-4([3-(2-CHLORO-PHENYL)-ISOXAZOL-5-YL]-METHANOL) Product Description. ChemicalBook.

  • Isoxazole-3-carboxylic acid - SAFETY DATA SHEET. Fisher Scientific.

  • (3-(2-Chlorophenyl)isoxazol-5-yl)methanol. Sigma-Aldrich.

  • [3-(2-chlorophenyl)-5-isoxazolyl]methanol. Benchchem.

  • [3-(4-Chlorophenyl)-5-isoxazolyl]methanol. Chem-Impex.

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.

  • 3 - SAFETY DATA SHEET. Fisher Scientific.

  • Forced Degradation Studies. MedCrave online.

  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. PMC - NIH.

  • A useful, regiospecific synthesis of isoxazoles. ACS Publications.

  • (3-(4-chlorophenyl)isoxazol-5-yl)methanol. Echemi.

  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.

  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results.

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.

  • 3-(2-Chlorophenyl)isoxazol-5-yl. Sigma-Aldrich.

  • Technical Support Center: Synthesis of Substituted Isoxazoles. Benchchem.

References

how to avoid regioisomer formation in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoxazole Synthesis

A Guide to Controlling Regioselectivity and Avoiding Isomer Formation

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isoxazole ring formation. The formation of unwanted regioisomers is a persistent challenge in heterocyclic chemistry, leading to difficult purifications and reduced yields of the target compound.

This document provides in-depth, field-tested answers to common problems encountered during the synthesis of substituted isoxazoles, focusing on the powerful yet often non-selective 1,3-dipolar cycloaddition reaction. Here, we move beyond simple protocols to explain the underlying principles that govern regioselectivity, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What exactly are regioisomers in the context of isoxazole synthesis?

In isoxazole synthesis via the common [3+2] cycloaddition of a nitrile oxide (R¹-C≡N⁺-O⁻) and an unsymmetrical alkyne (R²-C≡C-R³), two different constitutional isomers, known as regioisomers, can be formed. The outcome depends on the orientation of the nitrile oxide as it adds across the alkyne. This results in:

  • 3,5-disubstituted isoxazoles : Where the R¹ group from the nitrile oxide is at the 3-position and the R² group from the alkyne is at the 5-position.

  • 3,4-disubstituted isoxazoles : Where the R¹ group is at the 3-position and the R² group is at the 4-position.

Regioisomer formation is a significant issue because the resulting isomers often have very similar physical properties, making their separation by chromatography challenging and costly.

G cluster_main 1,3-Dipolar Cycloaddition: The Origin of Regioisomers cluster_pathA Path A cluster_pathB Path B R1CNO R¹-C≡N⁺-O⁻ plus + Alkyne R²-C≡C-H ArrowA ProductA 3,5-disubstituted isoxazole ArrowB ProductB 3,4-disubstituted isoxazole

Caption: Reaction of a nitrile oxide with a terminal alkyne can lead to two regioisomeric products.

Q2: What is the fundamental chemical principle that causes regioisomer formation?

The regioselectivity of 1,3-dipolar cycloadditions is governed by the electronic and steric properties of both the 1,3-dipole (nitrile oxide) and the dipolarophile (alkyne).[1] The outcome can be predicted using Frontier Molecular Orbital (FMO) theory , which analyzes the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[2][3][4]

The reaction proceeds through the pathway with the smallest HOMO-LUMO energy gap. The regioselectivity is determined by the alignment of the orbitals that maximizes constructive overlap, which depends on the relative sizes of the atomic orbital coefficients on the reacting atoms.[2] In simpler terms, both electronic attraction and steric hindrance guide how the two molecules approach each other, and subtle changes in either reactant can flip the preferred outcome, often resulting in mixtures.[5]

Q3: In a standard, uncatalyzed thermal reaction, which isomer is typically formed?

In uncatalyzed cycloadditions, mixtures of regioisomers are very common.[6][7] The reaction between a nitrile oxide and a terminal alkyne often shows a slight preference for the 3,5-disubstituted isomer, but this is highly dependent on the specific substituents. Electronic effects can alter the orbital energies and coefficients, while bulky steric groups can block one orientation, favoring the other. Without a catalyst to direct the reaction, achieving high selectivity for one isomer is often difficult.[7][8]

Troubleshooting Guide: Gaining Control Over Regioselectivity

This section addresses specific experimental challenges and provides actionable protocols to achieve your desired regioisomeric outcome.

Problem 1: "My reaction is producing a mixture of isomers. How can I selectively synthesize the 3,5-disubstituted isoxazole?"

This is a common objective, as many biologically active isoxazoles feature this substitution pattern. The key is to override the inherent reactivity using a catalyst or a specific type of reagent that favors this geometry.

Causality & Explanation: For a terminal alkyne, the 3,5-disubstituted product requires the carbon atom of the nitrile oxide to bond with the substituted carbon of the alkyne. While this may be the thermodynamic product, achieving kinetic control is essential. Copper(I) catalysts are exceptionally effective here. They coordinate with the terminal alkyne, forming a copper-acetylide intermediate. This coordination reverses the alkyne's electronic polarity, making the terminal carbon more nucleophilic and directing the nitrile oxide to react in a highly specific manner.[7][9][10][11]

Solution A: Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition

Copper(I) catalysis is the industry standard for reliably producing 3,5-disubstituted isoxazoles from terminal alkynes with near-perfect regioselectivity.[7][9][10][11]

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles[7][9]

  • Oxime Formation: To a stirred solution of the desired aldehyde (1.0 equiv) in a suitable solvent like aqueous tert-butanol or ethanol, add hydroxylamine hydrochloride (1.1 equiv) and a mild base like sodium bicarbonate (1.2 equiv). Stir at room temperature or slightly elevated temperature (e.g., 50 °C) for 1-2 hours until TLC or LC-MS indicates complete conversion to the aldoxime.

  • Nitrile Oxide Generation: To the crude aldoxime solution, add a chlorinating agent such as N-chlorosuccinimide (NCS) or household bleach (NaOCl). The reaction is typically fast and should be monitored closely.

  • Cycloaddition: Once the intermediate hydroximoyl chloride is formed, add the terminal alkyne (1.0 equiv), a copper(I) source like copper(I) iodide (CuI, ~5 mol%), and a base (e.g., triethylamine or KHCO₃).

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by silica gel chromatography.

Solution B: Hypervalent Iodine-Mediated Synthesis

An alternative metal-free approach involves using hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA) or [bis(trifluoroacetoxy)iodo]benzene (PIFA), to oxidize the aldoxime to the nitrile oxide in situ. This method is also highly regioselective for 3,5-isomers when using terminal alkynes.[12][13]

Method Typical Catalyst/Reagent Typical Regioisomeric Ratio (3,5- : 3,4-) Key Advantages
Thermal (Uncatalyzed) HeatOften < 5:1, highly variableSimple, no metal contamination
Copper(I) Catalyzed CuI, CuSO₄/Sodium Ascorbate> 98:2Excellent selectivity, reliable, mild conditions[9][11][14]
Hypervalent Iodine PIDA, PIFA> 95:5Metal-free, very fast reactions[12][13]
Problem 2: "My goal is the 3,4-disubstituted isoxazole, but the 3,5-isomer always dominates. How can I reverse the selectivity?"

Synthesizing 3,4-disubstituted isoxazoles from terminal alkynes is more challenging because it requires overriding the intrinsic electronic preference. This "umpolung" or polarity reversal can be achieved with specific transition metal catalysts or by changing the nature of the dipolarophile entirely.[15]

Causality & Explanation: Ruthenium catalysts, particularly pentamethylcyclopentadienyl ruthenium(II) complexes like [Cp*RuCl], are known to invert the regioselectivity of this cycloaddition.[8] Unlike copper, which activates the alkyne, ruthenium is proposed to form a ruthenacycle intermediate with the nitrile oxide. This complex then reacts with the alkyne in a way that favors the formation of the 3,4-disubstituted product.[16][17][18]

Solution A: Ruthenium-Catalyzed Cycloaddition

This is the most direct method for reversing regioselectivity with terminal alkynes.

Experimental Protocol: Ruthenium-Catalyzed Synthesis of 3,4-Disubstituted Isoxazoles[8][16]

  • Setup: In an inert atmosphere glovebox or using Schlenk techniques, add the hydroximoyl chloride (1.2 equiv), the terminal alkyne (1.0 equiv), and the ruthenium catalyst (e.g., [Cp*RuCl(cod)], 3-10 mol%) to a flask containing a dry, non-coordinating solvent like 1,4-dioxane or THF.

  • Base Addition: Slowly add a hindered base such as diisopropylethylamine (DIPEA, 1.5 equiv) to generate the nitrile oxide in situ.

  • Reaction: Stir the reaction at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter the mixture through a pad of silica gel or celite to remove the catalyst, rinsing with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography to isolate the 3,4-disubstituted isoxazole.

G start Desired Isoxazole Isomer? isomer_35 3,5-Disubstituted start->isomer_35 isomer_34 3,4-Disubstituted start->isomer_34 method_cu Use Copper(I) Catalysis (e.g., CuI) isomer_35->method_cu Reliable & Mild method_iodine Use Hypervalent Iodine (e.g., PIDA) isomer_35->method_iodine Metal-Free & Fast method_ru Use Ruthenium Catalysis (e.g., [Cp*RuCl]) isomer_34->method_ru With Terminal Alkynes method_enamine Use Enamine Strategy (Metal-Free) isomer_34->method_enamine From Aldehydes

Caption: Decision workflow for selecting a regioselective isoxazole synthesis method.

Solution B: Metal-Free Synthesis via Enamine Intermediates

An elegant, metal-free strategy involves changing the dipolarophile from an alkyne to an enamine, which can be generated in situ from an aldehyde and a secondary amine (like pyrrolidine). The subsequent [3+2] cycloaddition with a nitrile oxide proceeds with high regiospecificity to yield a dihydroisoxazole intermediate, which upon oxidation affords the 3,4-disubstituted isoxazole.[19][20][21] This method is particularly useful when metal contamination is a concern.

Experimental Protocol: Enamine-Triggered Synthesis of 3,4-Disubstituted Isoxazoles[19][20]

  • Enamine Formation: In a flask, dissolve the desired aldehyde (1.0 equiv) and a secondary amine catalyst (e.g., pyrrolidine, ~20 mol%) in a non-polar solvent like dichloromethane (DCM) or toluene.

  • Cycloaddition: Add the N-hydroximidoyl chloride (1.1 equiv) and a base (e.g., triethylamine, 1.5 equiv). The triethylamine serves to generate the nitrile oxide in situ. Stir at room temperature.

  • Reaction & Oxidation: The reaction forms a 5-amino-4,5-dihydroisoxazole intermediate. This intermediate is often oxidized in the same pot (or after a quick workup) to the final aromatic isoxazole. Oxidation can occur spontaneously on silica gel during chromatography or can be facilitated by adding a mild oxidant.

  • Workup & Purification: After the reaction is complete, wash the mixture with water, dry the organic layer, and concentrate. Purify by column chromatography to yield the pure 3,4-disubstituted isoxazole.

References

  • Jia, Q.-f., et al. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett, 24(01), 79-84. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

  • Jia, Q.-f., et al. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Scilit. [Link]

  • Ryu, J., et al. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Combinatorial Science, 19(4), 264-272. [Link]

  • Boren, B. C., et al. (2008). Ruthenium-Catalyzed Cycloaddition of 1-Haloalkynes with Nitrile Oxides and Organic Azides; Synthesis of 4-Halo Isoxazoles and 5-Halo Triazoles. National Institutes of Health. [Link]

  • Jia, Q.-f., et al. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Scilit. [Link]

  • Ramón, D. J., & Asiri, A. M. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 3(9), 2343-2349. [Link]

  • Ramón, D. J., & Asiri, A. M. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. Universitat d'Alacant RUA. [Link]

  • Panda, S. S., & Nayak, S. K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33383-33408. [Link]

  • Deshmukh, A. R., et al. (2023). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. ACG Publications. [Link]

  • Wenzel, B., et al. (2016). Novel valdecoxib derivatives by ruthenium(ii)-promoted 1,3-dipolar cycloaddition of nitrile oxides with alkynes – synthesis and COX-2 inhibition activity. MedChemComm, 7(11), 2185-2194. [Link]

  • Lee, J., et al. (2022). Sustainable Continuous Synthesis of 3,5-Disubstituted Isoxazoles: Development of an Integrated Reaction–Separation–Recovery System for Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering. [Link]

  • Wenzel, B., et al. (2016). Novel valdecoxib derivatives by ruthenium(ii)-promoted 1,3-dipolar cycloaddition of nitrile oxides with alkynes – synthesis and COX-2 inhibition activity. PubMed Central. [Link]

  • Hsieh, H.-W., et al. (2019). Copper-Catalyzed [4+2]-Cycloadditions of Isoxazoles with 2-Alkynylbenzaldehydes To Access Distinct α-Carbonylnaphthalene Derivatives: C(3,4)- versus C(4,5)-Regioselectivity at Isoxazoles. The Journal of Organic Chemistry, 84(15), 9637-9652. [Link]

  • Unsworth, W. P., & Taylor, R. J. K. (2012). Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Organic & Biomolecular Chemistry, 10(20), 4026-4030. [Link]

  • Mendelsohn, B. A., et al. (2009). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, (17), 2340-2342. [Link]

  • Fokin, V. V., et al. (2020). Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity. ResearchGate. [Link]

  • Knorr, M., et al. (2016). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. PubMed. [Link]

  • Szymański, S., et al. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 27(19), 6245. [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. [Link]

  • Lin, B., et al. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787-4790. [Link]

  • Grecian, S., & Fokin, V. V. (2008). Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles. ResearchGate. [Link]

  • Chem Help ASAP. (2020, February 8). 1,3-dipolar cycloaddition reactions [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. [Link]

  • Hanson, J. R., et al. (2016). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). SciForum. [Link]

  • ResearchGate. (n.d.). Synthesis of isoxazole derivatives by 1,3-DC of NOs and alkynes including MW activation. [Link]

  • Zhang, Y., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. National Institutes of Health. [Link]

  • Wang, A., et al. (2023). Regioselective Synthesis of Isoxazoles from Ynones. Thieme. [Link]

  • da Silva, J. L., et al. (2016). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. National Institutes of Health. [Link]

  • Panda, S. S., & Nayak, S. K. (2022). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Panda, S. S., & Nayak, S. K. (2022). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]

  • Popa, M. L., et al. (2017). Isoxazole derivatives as new nitric oxide elicitors in plants. National Institutes of Health. [Link]

  • ResearchGate. (2020). Synthesis, regioisomerism and characterization of unsymmetrical alkenyl-terminated isoxazole liquid crystals. [Link]

  • Shafi, S., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis of isoxazoles 101. Reaction conditions. [Link]

  • Bohrium. (n.d.). advances-in-isoxazole-chemistry-and-their-role-in-drug-discovery. [Link]

  • Wu, H.-T., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Alston, P. V., et al. (1982). Frontier Molecular Orbital Theory of Substituent Effects on Regioselectivities of Nucleophilic Additions and Cycloadditions to B. ElectronicsAndBooks. [Link]

  • Liu, F., & Liu, Y. (2021). Describing Chemical Reactivity with Frontier Molecular Orbitalets. JACS Au, 1(11), 1833-1842. [Link]

  • Zhang, A.-X., et al. (2012). A Frontier Molecular Orbital Theory Approach to Understanding the Mayr Equation and to Quantifying Nucleophilicity and Electrophilicity by Using HOMO and LUMO Energies. Chemistry – An Asian Journal, 8(1), 69-75. [Link]

Sources

Technical Support Center: Crystallization of [3-(2-chlorophenyl)-5-isoxazolyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of [3-(2-chlorophenyl)-5-isoxazolyl]methanol (CAS 438565-33-4). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this and similar small organic molecules. The information provided herein is a synthesis of established crystallization principles and practical, field-proven insights to ensure you can achieve high-purity, crystalline material efficiently.

Compound Overview

[3-(2-chlorophenyl)-5-isoxazolyl]methanol is a key intermediate in the synthesis of various pharmaceuticals.[1][2] Its isoxazole core and chlorophenyl substituent contribute to its utility as a building block in drug discovery.[1] A summary of its known physical properties is provided below.

PropertyValueSource
Molecular Formula C₁₀H₈ClNO₂[1],
Molecular Weight 209.63 g/mol [1],
Melting Point 73-80 °C[1],
Appearance Off-white amorphous powder or solid[1], [3]

Troubleshooting Crystallization

This section addresses specific issues you might encounter during the crystallization of [3-(2-chlorophenyl)-5-isoxazolyl]methanol in a question-and-answer format.

Q1: My compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is a common issue in small molecule crystallization and can be attributed to several factors:

  • High Solute Concentration: The solution is too supersaturated, leading to liquid-liquid phase separation.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from having enough time to orient themselves into a crystal lattice.

  • Presence of Impurities: Impurities can disrupt the crystallization process and promote the formation of an oil.[4]

  • Low Melting Point: If the boiling point of the solvent is significantly higher than the melting point of the compound (or a eutectic mixture with impurities), the compound may melt in the hot solution and separate as an oil upon cooling.[4]

Troubleshooting Workflow:

G start Compound 'Oils Out' check_purity Assess Purity of Starting Material start->check_purity reheat Reheat Solution to Dissolve Oil check_purity->reheat If Purity is High purify Purify Compound Further check_purity->purify If Impurities are Present add_solvent Add More Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool success Crystals Form slow_cool->success fail Still Oiling Out slow_cool->fail change_solvent Try a Different Solvent System change_solvent->start purify->start fail->change_solvent

Caption: Decision workflow for troubleshooting "oiling out".

Step-by-Step Protocol to Resolve Oiling Out:

  • Re-dissolve the Oil: Gently reheat the mixture until the oil completely dissolves back into the solution.

  • Dilute the Solution: Add a small amount of additional solvent to decrease the supersaturation level.

  • Ensure Slow Cooling: Insulate the crystallization vessel to slow down the cooling rate. This allows more time for nucleation and crystal growth.

  • Consider a Different Solvent: If the problem persists, the chosen solvent may be unsuitable. A solvent with a lower boiling point or different polarity might be more effective.[4]

Q2: No crystals are forming, even after the solution has cooled to room temperature. What can I do to induce crystallization?

A2: The absence of crystal formation indicates that the solution is not sufficiently supersaturated or that there is a high energy barrier to nucleation. Here are several techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites.[4]

  • Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the solution. This provides a template for further crystal growth.[4][5]

  • Concentration: If the solution is not supersaturated enough, you can slowly evaporate some of the solvent to increase the compound's concentration.[4]

  • Further Cooling: Lowering the temperature further by placing the flask in an ice bath or refrigerator can decrease the solubility and induce crystallization.[4]

Q3: The crystallization produced very fine needles or a powder. How can I obtain larger, more well-defined crystals?

A3: The formation of small or needle-like crystals is often a result of rapid nucleation and growth. To obtain larger crystals, you need to slow down the crystallization process.

  • Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve the compound initially. This will lead to a slower approach to the supersaturation point upon cooling.

  • Slow Cooling is Key: As mentioned before, insulating the crystallization vessel is crucial. A dewar flask or wrapping the flask in glass wool can achieve very slow cooling rates.

  • Solvent System Modification: The choice of solvent can significantly impact crystal habit.[6] Experimenting with different solvents or solvent mixtures can sometimes favor the growth of larger, more equant crystals.[6] For instance, solvents that have specific interactions, like hydrogen bonding, can influence which crystal faces grow faster.[6]

Q4: I suspect I have a polymorphism issue. How can I control which crystal form I get?

A4: Polymorphism is the ability of a compound to exist in more than one crystal form. These different forms can have different physical properties, such as solubility and melting point. Controlling polymorphism is a critical aspect of drug development.[7][8]

Factors Influencing Polymorphism:

  • Solvent Choice: The solvent can influence which polymorph is favored.[9]

  • Temperature: Different polymorphs can be stable at different temperatures.[10]

  • Supersaturation Level: The degree of supersaturation can affect which polymorph nucleates first.[11]

  • Additives/Impurities: The presence of other substances can sometimes direct the crystallization towards a specific form.[11]

Strategies for Controlling Polymorphism:

  • Systematic Solvent Screening: Perform crystallization experiments with a wide range of solvents with varying polarities and hydrogen bonding capabilities.

  • Controlled Cooling Profiles: Investigate different cooling rates to see how they affect the resulting crystal form.

  • Slurry Experiments: Stirring a mixture of different polymorphs in a solvent over time will eventually lead to the dissolution of the less stable forms and the growth of the most stable form under those conditions.

G start Polymorphism Observed solvent_screen Solvent Screening start->solvent_screen temp_control Temperature Control start->temp_control supersaturation Vary Supersaturation start->supersaturation characterize Characterize Crystal Form (XRD, DSC) solvent_screen->characterize temp_control->characterize supersaturation->characterize slurry Slurry Conversion stable_form Identify Desired Polymorph slurry->stable_form characterize->slurry

Caption: Workflow for investigating and controlling polymorphism.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for choosing a crystallization solvent for [3-(2-chlorophenyl)-5-isoxazolyl]methanol?

A: A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Given the structure of your compound (an aromatic system with polar functional groups), you could start by screening solvents like ethanol, methanol, isopropanol, acetone, ethyl acetate, and toluene, or mixtures thereof. A systematic approach using small-scale trials is recommended.

Q: How pure does my crude material need to be for successful crystallization?

A: While crystallization is a purification technique, starting with material that is at least 80-90% pure is advisable.[4] Significant amounts of impurities can inhibit crystallization, lead to oiling out, or become trapped in the crystal lattice, reducing the effectiveness of the purification.[12][13][14][15]

Q: My crystallization yield is very low. How can I improve it?

A: A low yield can be due to several factors:

  • Using too much solvent: This will keep a significant amount of your compound dissolved in the mother liquor even after cooling.[16] If possible, concentrate the mother liquor to recover more product.

  • Incomplete crystallization: Ensure you have allowed sufficient time for the crystallization to complete and that the final temperature is low enough.

  • Premature filtration: Filtering the crystals while the solution is still warm will result in a significant loss of product.

Q: Can I reuse the mother liquor?

A: Yes, the mother liquor contains dissolved product. You can often recover a second crop of crystals by concentrating the mother liquor (e.g., by rotary evaporation) and re-cooling. Be aware that the purity of subsequent crops may be lower than the first.

References

  • Effect of impurities on the crystal growth from solutions A new kinetic model. (n.d.). SciSpace. Retrieved December 12, 2025, from [Link]

  • Guthrie, S. M., Smilgies, D.-M., & Giri, G. (2018). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. Crystal Growth & Design, 19(1), 245–251. [Link]

  • Reutzel-Edens, S. M. (n.d.). Controlling Crystal Polymorphism: from Stability Prediction to Crystallization Process Design.
  • Strategy for control of crystallization of polymorphs. (n.d.). CrystEngComm. Retrieved December 12, 2025, from [Link]

  • How Do Impurities Affect Crystal Structures? (2025, August 29). YouTube. Retrieved from [Link]

  • Fung, E. (2016).
  • Di Profio, G., et al. (n.d.). Control of polymorphism, crystal size and habit in pharmaceuticals.
  • The Influence of Impurities and Additives on Crystallization. (2019). In Engineering of Crystalline Materials Properties. [Link]

  • Lee, A. Y., Erdemir, D., & Myerson, A. S. (2011). Solvent Effects on the Crystallization and Preferential Nucleation of Carbamazepine Anhydrous Polymorphs: A Molecular Recognition Perspective. Organic Process Research & Development, 15(5), 1119–1128. [Link]

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. (2022). CrystEngComm. [Link]

  • Effect of Impurities on the Growth Kinetics of Crystals. (2025, August 9).
  • Guide for crystallization. (n.d.). Retrieved December 12, 2025, from [Link]

  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. (n.d.). Taylor & Francis Online. Retrieved December 12, 2025, from [Link]

  • A Different View of Solvent Effects in Crystallization. (2025, October 16).
  • Methods for Crystal Production of natural compounds; a review of recent advancements. (2023).
  • Troubleshooting. (2022). Chemistry LibreTexts. Retrieved December 12, 2025, from [Link]

  • Asgari, M., & Rohani, S. (2005). Control of Product Quality in Batch Crystallization of Pharmaceuticals and Fine Chemicals. Part 1: Design of the Crystallization Process and the Effect of Solvent. Organic Process Research & Development, 9(6), 887–894. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner’s guide. Acta Crystallographica Section E, Crystallographic Communications, 72(Pt 8), 1093–1103. [Link]

  • Synthesis and characterization of some novel isoxazoles via chalcone intermedi
  • Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2025, August 7).
  • 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. (n.d.). PubChem. Retrieved December 12, 2025, from [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). NIH.
  • crystalliz
  • [3-(2-Chlorophenyl)-5-isoxazolyl]methanol. (n.d.). P&S Chemicals. Retrieved December 12, 2025, from [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. (n.d.). Biological and Molecular Chemistry.

Sources

Technical Support Center: A Guide to Refining Purification Protocols for Isoxazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of isoxazole analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. The inherent diversity of isoxazole structures necessitates a flexible and informed approach to purification. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common purification hurdles and achieve the desired purity for your isoxazole analogs.

Section 1: Troubleshooting Common Purification Challenges

This section addresses specific issues that may arise during the work-up and purification of isoxazole analogs in a practical question-and-answer format.

Issue 1: Oily Crude Product Instead of a Solid

Question: My isoxazole analog has "oiled out" after the initial work-up, preventing isolation by filtration. How can I induce crystallization or effectively purify the oil?

Answer: The phenomenon of a product oiling out is common and can be attributed to several factors, including residual solvent, the presence of impurities that inhibit crystal lattice formation, or the inherent low melting point of the compound. Here is a systematic approach to address this issue:

  • Ensure Complete Removal of Volatile Solvents: Residual organic solvents from extraction can act as a co-solvent, preventing your compound from precipitating. Ensure thorough removal of solvents under reduced pressure.[1]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass surface can serve as nucleation sites for crystal growth.[1]

    • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a tiny crystal to the oil can initiate crystallization.

    • Solvent Addition (Anti-Solvent): Carefully add a non-polar solvent in which your product is likely insoluble, such as hexane or pentane, dropwise to the oil while stirring. This can force the product out of solution.[1]

    • Trituration: Vigorously stir the oil with a solvent in which it is sparingly soluble. This process can break up the oil and encourage the formation of a solid.[1]

  • Purification as an Oil: If crystallization attempts are unsuccessful, the oil can be directly purified by column chromatography.[1]

Issue 2: Persistent Emulsion During Liquid-Liquid Extraction

Question: A stubborn emulsion has formed at the interface of the aqueous and organic layers during my work-up. How can I efficiently break this emulsion to proceed with the separation?

Answer: Emulsions are a common frustration during extractions, often caused by finely dispersed particles or surfactants. Here are several effective strategies to break them:

  • Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, emulsions will resolve on their own. Gentle swirling, rather than vigorous shaking, can also help prevent their formation in the first place.[1]

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to coalesce the dispersed droplets and break the emulsion.[1]

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. The large surface area can help to break up the emulsion.[1]

  • Solvent Addition: Adding a small amount of a different organic solvent with a different polarity can sometimes disrupt the emulsion. For instance, if you are using ethyl acetate, adding a small volume of dichloromethane might be effective.[1]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for separating the layers.[1]

Issue 3: Difficulty in Removing Unreacted Starting Materials or Byproducts

Question: My purified isoxazole is contaminated with unreacted starting materials (e.g., 1,3-diketones) or byproducts. How can I improve the purification to remove these impurities?

Answer: The choice of purification strategy depends heavily on the nature of the impurity.

  • Removing Unreacted 1,3-Diketones:

    • Base Wash: During the work-up, wash the organic layer with a dilute aqueous base solution (e.g., 5% NaOH or 5% NaHCO₃). The acidic nature of the 1,3-diketone will lead to its deprotonation and extraction into the aqueous layer.[1]

    • Column Chromatography: 1,3-diketones are typically more polar than the corresponding isoxazoles. Careful optimization of the solvent system for column chromatography should enable good separation.[1]

  • General Strategies for Impurity Removal:

    • Acid-Base Extraction: This powerful technique can be used to separate acidic, basic, and neutral compounds. By selectively protonating or deprotonating your compound of interest or the impurities, you can move them between aqueous and organic phases.[2][3][4][5] For example, a basic isoxazole analog can be extracted into an acidic aqueous solution, leaving neutral impurities in the organic layer.

    • Recrystallization: If your product is a solid, recrystallization is an excellent method for removing small amounts of impurities. The choice of solvent is critical for successful recrystallization.[6]

    • Chromatography: Column chromatography (both normal and reverse phase) is a versatile technique for separating compounds with different polarities.[7][8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for recrystallizing isoxazoles?

A1: The ideal recrystallization solvent is highly dependent on the specific structure and polarity of your isoxazole analog. However, some commonly successful solvent systems include:

  • Ethanol/Water: Ideal for moderately polar isoxazoles. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy, then allow it to cool slowly.[1]

  • Hexane/Ethyl Acetate: A versatile combination for a wide range of polarities. Dissolve the compound in a minimal amount of hot ethyl acetate and add hexane until persistent cloudiness is observed.[1]

  • Dichloromethane/Hexane: Similar to the hexane/ethyl acetate system, this is another broadly applicable choice.[1]

  • Ethanol: Many simple isoxazoles can be successfully recrystallized from hot ethanol alone.[1]

Q2: How can I visualize my isoxazole analog on a TLC plate?

A2: Most isoxazoles are aromatic and can be visualized on TLC plates containing a fluorescent indicator (F254) under a UV lamp (254 nm), where they will appear as dark spots. For compounds that are not UV-active or for enhanced visualization, the following staining methods are recommended:

  • Potassium Permanganate (KMnO₄) Stain: A good general stain for many organic compounds.

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often reveal spots as temporary brown stains.[1]

  • Vanillin Stain: A solution of vanillin followed by heating can produce colored spots for a variety of compounds.[1]

Q3: My isoxazole synthesis has a low yield. What are some common reasons related to work-up and purification?

A3: Low yields can stem from various stages of the experimental process. During work-up and purification, common causes for product loss include:

  • Work-up Losses: Significant product can be lost during extractions and transfers. Ensure efficient extraction by performing multiple extractions with smaller volumes of solvent and minimize the number of transfers between flasks.[1]

  • Purification Losses: Product can be lost during column chromatography or recrystallization. Optimizing these procedures is key to maximizing recovery. For chromatography, ensure proper column packing and solvent selection. For recrystallization, avoid using an excessive amount of solvent.[1]

  • Decomposition: The N-O bond in isoxazoles can be sensitive under certain conditions, potentially leading to decomposition during purification.[1]

Section 3: Detailed Experimental Protocols

Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography

This protocol outlines a standard procedure for purifying a crude isoxazole analog using silica gel column chromatography.

Materials:

  • Crude isoxazole analog

  • Silica gel (230-400 mesh)

  • Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane)

  • Glass column with a stopcock

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp (254 nm)

Procedure:

  • Solvent System Selection: Determine an appropriate solvent system using TLC. The ideal system will give your desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar solvent mixture.

    • Pour the slurry into the column and allow the silica gel to settle, ensuring a uniformly packed bed.

    • Drain the excess solvent until the solvent level is just above the silica gel surface.

  • Sample Loading:

    • Wet Loading: Dissolve the crude compound in a minimal amount of the eluent.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Load this powder onto the top of the column.[7]

  • Elution:

    • Begin eluting with the initial non-polar solvent mixture.

    • Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.[8]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution by TLC.

    • Analyze the collected fractions to identify those containing the pure product.[7]

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified isoxazole analog.[8]

Protocol 2: General Procedure for Purification by Recrystallization

This protocol describes a general method for purifying a solid isoxazole analog by recrystallization.

Materials:

  • Crude solid isoxazole analog

  • Recrystallization solvent(s)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[6]

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently while stirring until the compound completely dissolves.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.[8]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.[8]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.[8]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.[8]

Section 4: Visualizing Purification Workflows

Diagram 1: Troubleshooting Decision Tree for an Oily Isoxazole Product

G start Crude Product is an Oil solvent_check Thoroughly remove residual solvent? start->solvent_check solvent_check->solvent_check crystallization Attempt to Induce Crystallization solvent_check->crystallization Yes scratch Scratch with glass rod crystallization->scratch seed Add seed crystal crystallization->seed triturate Triturate with non-solvent crystallization->triturate chromatography Purify by Column Chromatography scratch->chromatography Failure solid_product Solid Product Obtained scratch->solid_product Success seed->chromatography Failure seed->solid_product Success triturate->chromatography Failure triturate->solid_product Success

Caption: Decision tree for handling an oily isoxazole product.

Diagram 2: General Workflow for Isoxazole Purification

G crude Crude Isoxazole Product workup Aqueous Work-up (Extraction) crude->workup chromatography Column Chromatography workup->chromatography If mixture of polarities recrystallization Recrystallization workup->recrystallization If solid with minor impurities pure_product Pure Isoxazole Analog chromatography->pure_product recrystallization->pure_product analysis Purity Analysis (NMR, HPLC, etc.) pure_product->analysis

Caption: General workflow for the purification of isoxazole analogs.

Section 5: Purity Assessment

After purification, it is crucial to assess the purity of your isoxazole analog. A combination of analytical techniques should be employed for a comprehensive evaluation.

TechniqueInformation Provided
Thin Layer Chromatography (TLC) A quick and easy method to assess the number of components in a sample and to monitor the progress of a purification.[9]
High-Performance Liquid Chromatography (HPLC) Provides quantitative information on the purity of a sample and can be used to separate and quantify impurities.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy 1H and 13C NMR are essential for structural elucidation and can also be used for purity assessment by identifying signals from impurities. Quantitative NMR (qNMR) can provide a highly accurate measure of purity.[11]
Mass Spectrometry (MS) Confirms the molecular weight of the desired compound and can be used in conjunction with liquid chromatography (LC-MS) to identify impurities.[10]
Elemental Analysis Determines the elemental composition of a sample, providing an indication of its purity.

References

  • Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions - Benchchem.
  • Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed. Available from: [Link]

  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents - PubMed. Available from: [Link]

  • strategies for removing impurities from 4-Chlorobenzo[d]isoxazole crude product - Benchchem.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC - NIH. Available from: [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds - MDPI. Available from: [Link]

  • Technical Support Center: Purification of Polar Furo[3,4-d]isoxazole Derivatives - Benchchem.
  • Enantiomeric Separation of New Chiral Azole Compounds - PubMed. Available from: [Link]

  • Acid-Base Extraction. Available from: [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Der Pharma Chemica. Available from: [Link]

  • Process for the purification of 3-amino-5-methylisoxazole - Google Patents.
  • Acid–base extraction - Wikipedia. Available from: [Link]

  • Application Notes and Protocols for the Purification of Furo[3,4-d]isoxazole Compounds - Benchchem.
  • Enantiomeric Separation of New Chiral Azole Compounds - ResearchGate. Available from: [Link]

  • Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography - PubMed. Available from: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. Available from: [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. Available from: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - ResearchGate. Available from: [Link]

  • An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent - Connect Journals. Available from: [Link]

  • Isoxazole Synthesis Optimization - Benchchem.
  • How can I isolate a highly polar compound from an aqueous solution? - ResearchGate. Available from: [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available from: [Link]

  • isoxazole synthesis - Organic Chemistry Portal. Available from: [Link]

  • Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles - FLORE. Available from: [Link]

  • synthesis of isoxazoles - YouTube. Available from: [Link]

  • Synthesis and Characterization of a New Series of Liquid Crystal Compounds Derived from Isoxazoles | Request PDF - ResearchGate. Available from: [Link]

  • Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” - Ijaresm. Available from: [Link]

  • Acid-Base Extraction Tutorial - YouTube. Available from: [Link]

  • Review on the modern analytical advancements in impurities testing - Asia Pacific Academy of Science Pte. Ltd.. Available from: [Link]

  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Available from: [Link]

  • Organic Acid-Base Extractions - Chemistry Steps. Available from: [Link]

  • The use of isoxazoline and isoxazole scaffolding in the design of novel thiourea and amide liquid-crystalline compounds - NIH. Available from: [Link]

  • A Technical Guide to the Discovery and Development of Novel Isoxazole Compounds as Anticancer Agents - Benchchem.
  • A review of isoxazole biological activity and present synthetic techniques. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC - NIH. Available from: [Link]

  • A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. Available from: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. Available from: [Link]

Sources

Technical Support Center: Enhancing Cell Permeability of Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole-containing compounds. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the common challenge of poor cell permeability with this important class of molecules. Our goal is to equip you with the knowledge to diagnose permeability issues, implement effective solutions, and accelerate your research.

Section 1: Frequently Asked Questions (FAQs)

Here we address common questions about the cell permeability of isoxazole compounds, providing concise answers and foundational knowledge.

Q1: Why do many of my isoxazole derivatives exhibit low cell permeability?

A1: The cell permeability of a compound is a multifactorial issue governed by its physicochemical properties. Isoxazole rings themselves are generally considered to have favorable properties for drug design.[1] However, the overall permeability of a molecule is influenced by a combination of factors including:

  • High Molecular Weight: Larger molecules (typically >500 Daltons) often struggle to passively diffuse across the lipid bilayer of cell membranes.[2][3]

  • Polarity and Hydrogen Bonding: A high number of hydrogen bond donors and acceptors increases the polarity of a molecule, making it more soluble in aqueous environments but less favorable to partition into the lipophilic cell membrane.[2][4] The energy required to shed the surrounding water molecules (desolvation) before entering the membrane can be a significant barrier.

  • Low Lipophilicity (LogP): Compounds that are too hydrophilic (low LogP) will prefer to remain in the aqueous extracellular space rather than partitioning into the lipid membrane. Conversely, excessively lipophilic compounds (high LogP) may get trapped within the membrane.[5]

  • Active Efflux: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump it out of the cell, resulting in low intracellular accumulation.[6][7]

Q2: What is "Lipinski's Rule of Five," and how does it apply to my isoxazole compounds?

A2: Lipinski's Rule of Five is a set of guidelines used to evaluate the "drug-likeness" of a chemical compound and its potential for oral bioavailability.[2][3] It's not a strict rule but rather a useful filter for identifying compounds that are more likely to have good absorption and permeation. An orally active drug generally has no more than one violation of the following criteria:[2][3]

  • No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds).

  • No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

  • A molecular mass less than 500 daltons.

  • A calculated octanol-water partition coefficient (ClogP) that does not exceed 5.

For your isoxazole derivatives, if a compound violates two or more of these rules, it is at a higher risk of having poor permeability.[8] However, it's important to note that many successful drugs exist "beyond the Rule of Five," often because they utilize active transport mechanisms to enter cells.[5][8]

Q3: What are the standard in vitro assays to measure the cell permeability of my isoxazole compounds?

A3: The two most common and well-established in vitro permeability assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.

  • PAMPA: This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[9][10] It is a cost-effective way to rank compounds based on their intrinsic passive permeability.[9] PAMPA is useful for early-stage drug discovery to quickly screen large numbers of compounds.

  • Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma and mimic the intestinal epithelium.[6][7][11][12] This model is considered the "gold standard" for in vitro prediction of oral drug absorption because it accounts for not only passive diffusion but also active transport and efflux mechanisms.[11][13]

Q4: My compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay. What does this discrepancy indicate?

A4: This is a classic indicator that your compound is likely a substrate for active efflux. The PAMPA assay only measures passive diffusion, so a high permeability value suggests the compound has favorable physicochemical properties for crossing a lipid membrane.[9] However, the Caco-2 assay utilizes live cells that express efflux transporters like P-glycoprotein.[6][7] The low permeability in the Caco-2 assay, despite good passive permeability, strongly suggests that the compound is being actively pumped out of the cells. To confirm this, you can perform a bidirectional Caco-2 assay.[6][7] An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indication of active efflux.[14]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the assessment of isoxazole compound permeability.

Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay

Possible Cause Troubleshooting Step Rationale
Poor Aqueous Solubility Pre-dissolve the compound in a small amount of DMSO and then dilute it in the assay buffer. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤1%).[14]Precipitated compound in the donor compartment will lead to an artificially low measured permeability, as only the dissolved compound is available for transport.
Intrinsic Poor Passive Permeability Evaluate the compound's physicochemical properties against Lipinski's Rule of Five.[2][3] If there are multiple violations, consider structural modifications.The compound's inherent properties (e.g., high molecular weight, high polarity) may be preventing it from passively diffusing across the cell membrane.
Active Efflux Conduct a bidirectional Caco-2 assay to determine the efflux ratio.[6][7] An efflux ratio >2 suggests active efflux.[14]The compound may be readily entering the cells but is being actively transported out by efflux pumps like P-glycoprotein.
Low Compound Recovery Analyze the compound concentration in both the donor and acceptor compartments at the end of the assay. Also, consider analyzing cell lysates to check for intracellular accumulation.The compound may be binding to the plastic of the assay plate or accumulating within the cell monolayer, leading to an underestimation of permeability.

Issue 2: High Variability in Permeability Data

Possible Cause Troubleshooting Step Rationale
Inconsistent Caco-2 Monolayer Integrity Routinely measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before each experiment. Only use monolayers with TEER values within the established acceptable range for your lab.[7]Inconsistent monolayer integrity can lead to variable paracellular transport (leakage between cells), resulting in unreliable permeability data.
Inconsistent Cell Culture Conditions Standardize all cell culture parameters, including seeding density, passage number, and differentiation time (typically 21 days for Caco-2 cells).[6][11]Variations in cell culture can lead to differences in the expression of transporters and the formation of tight junctions, affecting permeability.
Analytical Method Variability Validate your analytical method (e.g., LC-MS/MS) for linearity, accuracy, and precision in the assay matrix.Inaccurate quantification of the compound in the donor and acceptor compartments will lead to variable and unreliable Papp values.

Section 3: Strategies for Improving Cell Permeability

If you have confirmed that your isoxazole compound has poor permeability, the following strategies can be employed to improve it.

1. Structural Modification

A systematic structure-activity relationship (SAR) and structure-permeability relationship (SPR) analysis can guide the rational design of more permeable analogs.[14]

  • Reduce Hydrogen Bonding: Decrease the number of hydrogen bond donors and acceptors to lower the desolvation penalty for membrane entry. This can sometimes be achieved by N-methylation of secondary amines or replacing hydroxyl groups with methoxy groups.[4]

  • Introduce Intramolecular Hydrogen Bonds: Creating an intramolecular hydrogen bond can shield polar groups from the solvent, effectively reducing the molecule's polarity and improving its ability to partition into the cell membrane.[15][16][17][18]

  • Optimize Lipophilicity (LogP): Modify substituents on the isoxazole or adjacent rings to fine-tune the LogP to an optimal range (typically 1-3 for passive diffusion).

  • Reduce Molecular Weight: If possible, simplify the molecule to reduce its size.

2. Prodrug Approach

The prodrug strategy involves chemically modifying the parent drug to create a more permeable derivative that is converted back to the active form in vivo.[19][20][21][22][23] This is a highly effective and versatile approach.[19] For example, a polar carboxylic acid group can be masked with a lipophilic ester group to enhance membrane crossing. The ester is then cleaved by intracellular esterases to release the active drug.

3. Formulation Strategies

For preclinical studies, formulating the compound in a suitable vehicle can improve its apparent permeability.

  • Nano-emulsions and Nanoparticles: Encapsulating the compound in nano-formulations can facilitate its transport across the cell membrane and protect it from efflux.[14][24]

  • Solubility Enhancers: Using co-solvents or cyclodextrins can increase the concentration of the dissolved compound in the donor compartment, thereby increasing the driving force for permeation.

Section 4: Experimental Protocols and Diagrams

Diagram: Factors Influencing Isoxazole Permeability

G cluster_compound Compound Physicochemical Properties cluster_membrane Cell Membrane Interactions MW Molecular Weight Passive Passive Diffusion MW->Passive affects LogP Lipophilicity (LogP) LogP->Passive influences HBD H-Bond Donors HBD->Passive hinders HBA H-Bond Acceptors HBA->Passive hinders PSA Polar Surface Area PSA->Passive correlates with IHB Intramolecular H-Bonding IHB->Passive enhances Permeability Overall Cell Permeability Passive->Permeability major contributor Efflux Active Efflux (e.g., P-gp) Efflux->Permeability reduces Uptake Active Uptake Uptake->Permeability increases

Caption: Key factors influencing the cell permeability of isoxazole compounds.

Experimental Protocol: Caco-2 Permeability Assay

This protocol provides a general framework for assessing the permeability of isoxazole derivatives using Caco-2 cells.

1. Cell Culture and Monolayer Formation 1.1. Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin). 1.2. Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at an appropriate density. 1.3. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[11] 1.4. Before the assay, measure the TEER of the monolayers to ensure their integrity.[7]

2. Preparation of Test Compound 2.1. Prepare a stock solution of the isoxazole derivative in DMSO. 2.2. Dilute the stock solution in pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the final desired concentration. The final DMSO concentration should be ≤1%.[14]

3. Permeability Assay 3.1. Apical to Basolateral (A→B) Permeability: 3.1.1. Wash the Caco-2 monolayers with transport buffer. 3.1.2. Add the test compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[6][7][12] 3.1.3. Incubate at 37°C with gentle shaking. 3.1.4. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.[12] 3.2. Basolateral to Apical (B→A) Permeability (for efflux determination): 3.2.1. Wash the Caco-2 monolayers with transport buffer. 3.2.2. Add the test compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.[6][7][12] 3.2.3. Incubate under the same conditions as the A→B assay. 3.2.4. At the same time points, take samples from the apical chamber and replace with fresh buffer.

4. Sample Analysis 4.1. Analyze the concentration of the test compound in the collected samples using a validated analytical method, such as LC-MS/MS.[6]

5. Data Analysis 5.1. Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:

  • dQ/dt is the rate of permeation of the compound across the monolayer.
  • A is the surface area of the permeable membrane.
  • C0 is the initial concentration of the compound in the donor chamber. 5.2. If a bidirectional assay was performed, calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B)
Data Interpretation Table
Papp (A→B) Value (x 10⁻⁶ cm/s) Permeability Classification Expected In Vivo Absorption
< 1LowPoor
1 - 10ModerateModerate
> 10HighHigh
Efflux Ratio Interpretation
< 2No significant active efflux
≥ 2Compound is likely a substrate for active efflux

References

  • Caco-2 Permeability - Sygnature Discovery. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Caco-2 permeability assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. (2025, April 16). Retrieved from [Link]

  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. (n.d.). PubMed Central. Retrieved from [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. (n.d.). MedChemComm (RSC Publishing). Retrieved from [Link]

  • Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 35. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI. Retrieved from [Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (n.d.). PubMed Central. Retrieved from [Link]

  • Lipinski's rule of five. (n.d.). Wikipedia. Retrieved from [Link]

  • Impact of different intramolecular H-bonds to increase membrane permeability. (n.d.). ResearchGate. Retrieved from [Link]

  • Impact of stereospecific intramolecular hydrogen bonding on cell permeability and physicochemical properties. (2014, February 26). R Discovery. Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. Retrieved from [Link]

  • Understanding the Lipinski Rule of Five in Drug Discovery. (n.d.). bioaccess. Retrieved from [Link]

  • Lipinski's rules & drug discovery beyond the rule of five. (2024, January 27). YouTube. Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). GitHub Gist. Retrieved from [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. (2011, July 5). Semantic Scholar. Retrieved from [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery. (n.d.). Zenovel. Retrieved from [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.). ResearchGate. Retrieved from [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025, February 21). PubMed Central. Retrieved from [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (n.d.). MDPI. Retrieved from [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025, February 21). Semantic Scholar. Retrieved from [Link]

  • Prodrug strategies for enhancing the percutaneous absorption of drugs. (2014, December 12). PubMed. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Microwave-Assisted Synthesis of Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of microwave-assisted isoxazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are leveraging the power of microwave chemistry to construct this vital heterocyclic scaffold. Here, we address common challenges and frequently asked questions to help you streamline your synthetic workflows, enhance yields, and ensure the integrity of your experimental outcomes.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section provides a systematic approach to diagnosing and resolving specific issues encountered during the microwave-assisted synthesis of isoxazoles.

Issue 1: Low to No Product Yield

Question: My microwave-assisted reaction is resulting in a disappointingly low yield, or in some cases, no isoxazole product at all. What are the likely causes and how can I rectify this?

Answer: A low or nonexistent yield in a microwave-assisted isoxazole synthesis can be attributed to several factors, ranging from the stability of your starting materials to suboptimal microwave parameters. A methodical investigation is key to pinpointing the root cause.

  • Reagent Integrity and Stoichiometry:

    • In Situ Generation of Dipoles: Many 1,3-dipolar cycloaddition reactions for isoxazole synthesis rely on the in situ generation of nitrile oxides from precursors like hydroximinoyl chlorides or aldoximes.[1] Ensure the purity of these precursors, as impurities can inhibit the formation of the reactive dipole.

    • Stability of Dipolarophiles: Verify the purity and stability of your alkyne or alkene dipolarophile. The presence of contaminants can quench the reaction.

    • Stoichiometric Ratios: Carefully check the stoichiometry of your reactants. A slight excess of the dipolarophile is sometimes employed to ensure complete consumption of the transient 1,3-dipole.

  • Microwave Parameters and Reaction Conditions:

    • Temperature and Pressure Optimization: Microwave synthesis allows for rapid heating to temperatures exceeding the solvent's boiling point under pressure.[2] However, excessively high temperatures can lead to decomposition of reactants or the desired product. Start with a moderate temperature (e.g., 100-120 °C) and gradually increase it, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

    • Ramp Time and Hold Time: A rapid ramp to the target temperature is a key advantage of microwave heating. However, for sensitive substrates, a slower ramp time might be beneficial. The hold time at the target temperature is also critical; insufficient time will lead to incomplete conversion, while excessive time can promote side reactions or decomposition. Typical reaction times for microwave-assisted isoxazole synthesis are in the range of 5 to 30 minutes.[1][4]

    • Stirring: Ensure efficient stirring of the reaction mixture. Inadequate agitation can lead to localized superheating and "hot spots," causing decomposition.[5]

  • Solvent Selection:

    • Dielectric Properties: The choice of solvent is crucial in microwave chemistry as it directly influences the efficiency of heating.[6] Solvents with high dielectric constants (e.g., ethanol, isopropanol, DMF) absorb microwave energy efficiently and heat rapidly.[7][8] Non-polar solvents like toluene or hexane are poor microwave absorbers and may not be suitable unless a co-solvent or a microwave-absorbing reactant is present.[3]

    • Solvent-Reactant Compatibility: Ensure the solvent is inert under the reaction conditions and does not participate in side reactions.

Experimental Workflow: Troubleshooting Low Yield

G cluster_start Start: Low/No Yield cluster_reagents Reagent & Stoichiometry Check cluster_microwave Microwave Parameter Optimization cluster_solvent Solvent Evaluation cluster_analysis Analysis & Iteration start Low or No Product Yield reagent_purity Verify Purity of Precursors and Dipolarophile start->reagent_purity stoichiometry Check Stoichiometric Ratios reagent_purity->stoichiometry temp_pressure Optimize Temperature and Pressure stoichiometry->temp_pressure time Adjust Ramp and Hold Times temp_pressure->time stirring Ensure Efficient Stirring time->stirring solvent_choice Select Solvent with Appropriate Dielectric Properties stirring->solvent_choice solvent_compatibility Confirm Solvent Inertness solvent_choice->solvent_compatibility analysis Analyze Reaction Mixture (TLC, LC-MS) solvent_compatibility->analysis iterate Iterate on a Single Parameter at a Time analysis->iterate iterate->start Re-evaluate

Caption: A systematic workflow for troubleshooting low yields in microwave-assisted isoxazole synthesis.

Issue 2: Formation of Side Products and Impurities

Question: My reaction is producing the desired isoxazole, but it is contaminated with significant side products. How can I improve the selectivity of my microwave-assisted synthesis?

Answer: The formation of byproducts is a common challenge in organic synthesis. The high-energy environment of a microwave reactor can sometimes accelerate undesired reaction pathways.

  • Common Side Products in Isoxazole Synthesis:

    • Furoxans: Under conventional heating, the dimerization of nitrile oxides to form furoxans can be a significant side reaction.[1] Microwave irradiation often minimizes this by accelerating the desired cycloaddition, which outcompetes the dimerization pathway.[1] If furoxans are still observed, consider lowering the reaction temperature or ensuring a slight excess of the dipolarophile.

    • Isomeric Products: Depending on the substitution pattern of your alkyne, regioisomers of the isoxazole can be formed. While many 1,3-dipolar cycloadditions are highly regioselective, this is not always the case.[1] Careful analysis of your product mixture by NMR is essential to confirm the regiochemistry. Adjusting the solvent polarity or temperature may influence the regioselectivity.

    • Decomposition Products: As mentioned previously, excessive temperature can lead to the decomposition of starting materials or the isoxazole product itself.

  • Strategies for Enhancing Selectivity:

    • Lowering the Reaction Temperature: While counterintuitive for accelerating reactions, a lower temperature can sometimes provide a better balance between the rate of the desired reaction and competing side reactions.

    • Solvent Effects: The polarity of the solvent can influence the reaction pathway and selectivity. Experiment with a range of solvents with different dielectric properties.

    • Catalyst/Additive Screening: For certain isoxazole syntheses, the addition of a catalyst or an additive can enhance selectivity. For instance, in some multi-component reactions, the choice of base can be critical.[7][8]

Data Presentation: Optimizing Reaction Conditions
ParameterInitial ConditionOptimized ConditionRationale for Change
Temperature150 °C120 °CReduced decomposition of the product observed at higher temperatures.
Time30 min15 minReaction was complete at 15 minutes; longer times led to byproduct formation.
SolventTolueneIsopropanol (IPA)Toluene is a poor microwave absorber; IPA's higher dielectric constant improved heating efficiency and yield.[7][8]
Base (if applicable)TriethylamineK₃PO₄For certain substrates, a stronger base like K₃PO₄ can promote the desired cyclization over side reactions.[7][8]

Frequently Asked Questions (FAQs)

This section addresses broader questions related to the practical application and safety of microwave-assisted isoxazole synthesis.

Q1: What are the primary advantages of using microwave irradiation for isoxazole synthesis compared to conventional heating?

A1: The main advantages include:

  • Rapid Reaction Times: Reactions that may take hours or even days with conventional heating can often be completed in minutes using microwave irradiation.[1]

  • Increased Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields by minimizing the formation of byproducts.[6][9]

  • Improved Purity: The reduction in side reactions often results in a cleaner reaction profile, simplifying purification.[10]

  • Enhanced Regioselectivity: In some cases, microwave heating can improve the regioselectivity of the cycloaddition reaction.[1]

  • Energy Efficiency: Microwave reactors heat the reaction mixture directly, making them more energy-efficient than conventional oil baths or heating mantles.[10]

Q2: How do I choose the appropriate solvent for my microwave-assisted isoxazole synthesis?

A2: The ideal solvent for microwave chemistry should have a high dielectric constant to efficiently absorb microwave energy.[6] Polar solvents such as ethanol, isopropanol, DMF, and acetonitrile are excellent choices.[7][8] It is also crucial that the solvent is chemically inert under the reaction conditions and has a boiling point that allows for the desired reaction temperature to be reached under pressure.

Q3: What are the key safety considerations when performing microwave-assisted organic synthesis?

A3: Safety is paramount in any chemical laboratory, and microwave synthesis has its own set of considerations:

  • Use a Dedicated Microwave Reactor: Never use a domestic microwave oven for chemical synthesis.[5] Laboratory-grade microwave reactors are designed with safety features to handle high pressures and corrosive chemicals, and they allow for precise temperature and pressure control.[2]

  • Pressure Management: Be aware that heating solvents above their boiling points in a sealed vessel will generate significant pressure.[2] Always use reaction vessels that are rated for the temperatures and pressures you intend to use. Do not exceed the recommended fill volume for the reaction vessel.

  • Potential for Runaway Reactions: Microwave heating can accelerate reactions dramatically. For new or highly exothermic reactions, start with small-scale experiments and use a lower power setting to gauge the reaction's kinetics.[5]

  • Proper Vessel Sealing: Ensure that the reaction vessels are sealed correctly according to the manufacturer's instructions to prevent leaks and potential exposure to hazardous vapors.

  • Cooling Before Opening: Always allow the reaction vessel to cool to a safe temperature before opening to avoid the rapid boiling of the solvent and potential ejection of the reaction mixture.[2]

Diagram: Safety Workflow for Microwave Synthesis

G cluster_prep Pre-Reaction Setup cluster_execution Reaction Execution cluster_post Post-Reaction Handling use_dedicated_reactor Use Dedicated Microwave Reactor check_vessel Inspect and Use Rated Reaction Vessel use_dedicated_reactor->check_vessel fill_volume Do Not Exceed Max Fill Volume check_vessel->fill_volume start_small Start with Small Scale for New Reactions fill_volume->start_small monitor Monitor Temperature and Pressure start_small->monitor proper_sealing Ensure Proper Vessel Sealing monitor->proper_sealing cool_down Allow Vessel to Cool Before Opening proper_sealing->cool_down safe_opening Open Vessel in a Well-Ventilated Hood cool_down->safe_opening

Caption: A workflow outlining key safety procedures for microwave-assisted synthesis.

Q4: Can I perform microwave-assisted isoxazole synthesis under solvent-free conditions?

A4: Yes, solvent-free, or "neat," reactions are a significant application of microwave chemistry and align with the principles of green chemistry.[10] If one of the reactants is a polar liquid and a good microwave absorber, it can serve as the reaction medium. Alternatively, the reactants can be adsorbed onto a solid support, such as silica or alumina, which can aid in heat distribution.[11]

Q5: My reaction seems to stall and not go to completion, even with extended microwave irradiation. What should I do?

A5: If a reaction stalls, simply increasing the irradiation time is often not the most effective solution and can lead to decomposition. Consider the following:

  • Increase the Temperature: A modest increase in the reaction temperature (e.g., by 10-20 °C) can significantly increase the reaction rate.[3]

  • Change the Solvent: Switching to a more polar solvent can improve the coupling with microwave energy and enhance the reaction rate.

  • Check for Inhibitors: Ensure that your starting materials and solvent are free from any impurities that might be inhibiting the reaction.

  • Re-evaluate the Chemistry: It is possible that the reaction you are attempting is not well-suited for the chosen conditions or that an alternative synthetic route may be necessary.

Concluding Remarks

Microwave-assisted synthesis is a powerful tool for the rapid and efficient construction of isoxazole derivatives. By understanding the fundamental principles of microwave heating and adopting a systematic approach to troubleshooting, researchers can overcome common experimental challenges and unlock the full potential of this technology. Always prioritize safety and consult the manufacturer's guidelines for your specific microwave reactor.

References

  • Willy, B., Rominger, F., & Müller, T. J. J. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Synthesis, 2008(02), 293-303. [Link]

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing 1,3-Dipolar Cycloaddition Reactions. BenchChem.
  • Microwave Reactor Safety. (n.d.). ETH Zurich.
  • CEM Corporation. (n.d.).
  • Panda, S. S., Sahoo, B. M., & Mohapatra, P. K. (2018). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy, 12(3), 279-287.
  • Jauhari, S., & Singh, J. (2012). A brief review: Microwave assisted organic reaction. Archives of Applied Science Research, 4(1), 645-661.
  • Bandyopadhyay, A., & Das, S. (2017). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Waste Resources, 7(3), 1-5.
  • Petricci, E., & Taddei, M. (2021). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 26(22), 6889.
  • CEM Corporation. (n.d.).
  • Microwave Synthesis. (n.d.). Organic Chemistry Portal.
  • CEM Corporation. (n.d.). Getting Started with Microwave Synthesis.
  • Mohane, S. R., Thakare, V. G., & Berad, B. N. (2009). Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Journal of the Indian Chemical Society, 86(12), 1228-1231.
  • Mukku, N., Davanagere, P. M., Chanda, K., & Maiti, B. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28226–28241.
  • Sharma, P., & Kumar, A. (2021). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Indian Journal of Pharmaceutical Sciences, 83(5), 833-846.
  • Pathare, R. S., & Jadhav, V. D. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Advances, 10(62), 37813-37833.
  • Bretherick's Handbook of Reactive Chemical Hazards (8th ed.). (2017).
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Ren, G., & Zhang, D.-W. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(14), 3369.
  • Mukku, N., Davanagere, P. M., Chanda, K., & Maiti, B. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28226-28241.
  • Kumar, A., & Sharma, P. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(47), 33024-33049.
  • Sahoo, B. M., Panda, S. S., & Mohapatra, P. K. (2021). Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. NVEO - NATURAL VOLATILES & ESSENTIAL OILS, 8(5), 11842-11855.
  • Microwave synthesis: a green method for benzofused nitrogen heterocycles. (2024). Journal of Physics: Conference Series, 2801(1), 012023.
  • Kumar, A., & Sharma, P. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(47), 33024-33049.
  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. (2023). International Journal of Pharmaceutical Sciences Review and Research, 80(1), 1-10.
  • Sahoo, B. M., Panda, S. S., & Mohapatra, P. K. (2017). Microwave-Induced Synthesis of Substituted Isoxazoles as Potential Antimicrobial Agents. Current Microwave Chemistry, 4(2), 123-129.
  • Microwave assisted organic synthesis: A green chemistry approach. (2023). International Journal of Novel Research and Development, 8(6), c318-c328.
  • Tiwari, R. K., Singh, S., & Singh, V. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32957-32981.
  • de la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Green Chemistry, 22(8), 2477-2499.
  • Can Organic reactions using microwave irradiation made in Home microwave ? (2018).
  • Jadhav, S. D., Shaikh, S. S., & Gaikwad, S. L. (2022). microwave assisted solvent free synthesis and evaluation of antimicrobial and antioxidant activities of some. Journal of Advanced Scientific Research, 13(5), 112-119.
  • Huisgen 1,3-Dipolar Cycloaddition. (n.d.). Organic Chemistry Portal.
  • 1,3-Dipolar cycloaddition. (n.d.). In Wikipedia.
  • 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1). (2014). Chemical Science Review and Letters, 3(12), 847-860.
  • Continuous-Flow Microliter Microwave Irradiation in the Synthesis of Isoxazole Derivatives: An Optimization Procedure. (2012). Chemistry - A European Journal, 18(32), 10031-10037.

Sources

overcoming low yields in cycloaddition reactions for isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Overcoming Low Yields in Isoxazole Synthesis via Cycloaddition Reactions

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with low yields in the synthesis of isoxazole heterocycles via cycloaddition reactions. Here, we dissect common experimental hurdles and provide evidence-based troubleshooting strategies and optimized protocols to enhance your synthetic outcomes.

Introduction: The Challenge of Isoxazole Synthesis

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds.[1][2][3] The most common and versatile method for its construction is the 1,3-dipolar cycloaddition (Huisgen cycloaddition) between a nitrile oxide and an alkyne.[4][5][6] Despite its power, this reaction is often plagued by low yields, stemming from the transient and reactive nature of the nitrile oxide intermediate. This guide will walk you through the causality of these low yields and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low or I'm getting no product at all. What are the most likely causes?

A1: Low yields in isoxazole synthesis via 1,3-dipolar cycloaddition can typically be traced back to a few critical factors.[7] The primary issues are often related to the nitrile oxide intermediate, which is highly reactive and prone to undesirable side reactions.

Primary Causes for Low Yield:

  • Inefficient Nitrile Oxide Generation: The conversion of the precursor (commonly an aldoxime or nitroalkane) to the nitrile oxide may be incomplete.[8][9]

  • Nitrile Oxide Dimerization: This is the most common side reaction.[10][11] Nitrile oxides can rapidly dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), especially if the concentration of the nitrile oxide is too high or the dipolarophile (alkyne) is not sufficiently reactive.[1][7]

  • Decomposition of Nitrile Oxide: The nitrile oxide itself can be unstable under the reaction conditions.

  • Side Reactions of Starting Materials: Impurities or incompatible functional groups on your starting materials can lead to competing reactions.[12]

To diagnose the issue, a systematic approach is necessary. Start by ensuring the purity of your starting materials and then focus on the method of nitrile oxide generation and its immediate trapping by the alkyne.

Start Low Yield Observed Check_Purity Verify Purity of Starting Materials (Aldoxime, Alkyne) Start->Check_Purity Step 1 Optimize_Generation Optimize Nitrile Oxide Generation Method Check_Purity->Optimize_Generation If pure Control_Dimerization Minimize Nitrile Oxide Dimerization Optimize_Generation->Control_Dimerization If generation is slow Check_Conditions Assess Reaction Conditions (Solvent, Temp.) Control_Dimerization->Check_Conditions If dimerization persists Success Improved Yield Check_Conditions->Success If optimized

Caption: Troubleshooting workflow for low yield in nitrile oxide cycloadditions.

Q2: How can I improve the in situ generation of my nitrile oxide from an aldoxime precursor?

A2: The choice of oxidant and reaction conditions for the in situ generation of nitrile oxides from aldoximes is critical for a successful reaction.[10][13] The goal is to generate the nitrile oxide smoothly and at a rate that allows it to be trapped by the alkyne before it dimerizes.

Key Optimization Strategies:

  • Oxidant Selection: A variety of oxidants can be used, each with its own advantages.[8] Common choices include N-Chlorosuccinimide (NCS), Chloramine-T, and hypervalent iodine reagents like iodobenzene diacetate (DIB).[7][14]

  • "Green" Chemistry Approaches: A recently developed, highly efficient, and environmentally friendly protocol uses a combination of NaCl and Oxone® for the oxidation of aldoximes. This method has shown broad substrate scope with yields often ranging from 63-95%.[8][9][15][16]

  • Stoichiometry and Purity: Ensure your starting materials are pure and use the correct stoichiometry of reagents. Impurities can interfere with the oxidant.

Protocol: NaCl/Oxone® Mediated Nitrile Oxide Generation and Cycloaddition [8][15]

This protocol is recommended for its efficiency and green credentials.

  • Reaction Setup: In a round-bottom flask, dissolve the aldoxime (1.0 equiv.), the alkyne (1.2 equiv.), and Na₂CO₃ (1.5 equiv.) in a mixture of acetonitrile (CH₃CN) and water.

  • Reagent Addition: To the stirred solution, add NaCl (1.1 equiv.) followed by Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (1.1 equiv.).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Oxidant SystemTypical Yields (%)Key AdvantagesReference
NaCl/Oxone® 63-95%Green, inexpensive, broad scope[9][15][16]
Hypervalent Iodine (DIB) HighMild conditions, good for sensitive substrates[13][17]
t-BuOI Up to 88%Mild, tolerates various functional groups[18]
Chloramine-T VariableEstablished method[12][19]
Q3: I've identified furoxan from nitrile oxide dimerization as my major byproduct. How can I suppress it?

A3: Furoxan formation is a kinetic issue. If the nitrile oxide encounters another molecule of itself before it finds an alkyne, dimerization will occur.[7][10] The key is to keep the instantaneous concentration of the free nitrile oxide as low as possible.

Strategies to Minimize Dimerization:

  • In Situ Generation: This is the most effective method. The nitrile oxide is generated slowly in the presence of the dipolarophile, ensuring it is trapped as it forms.[10]

  • Slow Addition: If you are using a pre-formed nitrile oxide or a very rapid generation method, adding the nitrile oxide solution (or the oxidizing agent) slowly via a syringe pump to the solution of the alkyne can significantly reduce dimerization.[10]

  • Increase Dipolarophile Concentration: Using a slight excess of the alkyne (e.g., 1.2-1.5 equivalents) can statistically favor the desired cycloaddition over dimerization.[12]

  • Solvent Choice: The choice of solvent can influence reaction rates. More polar, protic solvents can sometimes promote the desired reaction.[13] However, optimization is often substrate-dependent. In one study, dioxane was found to be an effective solvent when using t-BuOI as the oxidant.[18]

NO {Nitrile Oxide (NO) Concentration} High_NO High [NO] NO->High_NO Fast Generation Low_NO Low [NO] NO->Low_NO Slow/In Situ Generation Dimerization Dimerization (Furoxan) High_NO->Dimerization Favored Pathway Cycloaddition Cycloaddition (Isoxazole) Low_NO->Cycloaddition Favored Pathway

Caption: Relationship between nitrile oxide concentration and reaction outcome.

Q4: My reaction is sluggish and requires long reaction times, leading to decomposition. Can I accelerate it?

A4: While thermal conditions are common, catalysis can significantly accelerate the cycloaddition and often allows for milder reaction conditions, which can be crucial for sensitive substrates.

Catalytic Approaches:

  • Copper(I) Catalysis: Copper(I)-catalyzed cycloadditions are highly effective, particularly for generating 3,5-disubstituted isoxazoles.[20] This method often proceeds with high regioselectivity.

  • Hypervalent Iodine Catalysis: Hypervalent iodine species can act as catalysts for the intramolecular oxidative cycloaddition of aldoximes, providing polycyclic isoxazole derivatives in high yields (up to 94%).[21][22]

  • Lewis Acid Promotion: Lewis acids like AlCl₃ can promote the direct synthesis of isoxazoles from methyl heteroaromatics.[23]

  • Alternative Energy Sources: The use of ultrasound irradiation has been shown to enhance reaction rates, reduce energy consumption, and improve yields in isoxazole synthesis.[24][25]

Protocol: Copper(I)-Catalyzed Cycloaddition of in situ Generated Nitrile Oxides [20]

  • Catalyst Preparation: Prepare a solution of the alkyne in a suitable solvent (e.g., t-BuOH/H₂O).

  • Reaction Initiation: Add sodium ascorbate followed by a copper(I) source (e.g., CuSO₄·5H₂O).

  • Slow Addition: Slowly add a solution of the nitrile oxide precursor (e.g., hydroximinoyl chloride) and a base (e.g., triethylamine) to the reaction mixture.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once complete, perform a standard aqueous work-up and purify by column chromatography.

Conclusion

Overcoming low yields in isoxazole synthesis via cycloaddition is an achievable goal through systematic troubleshooting. The key lies in understanding and controlling the behavior of the nitrile oxide intermediate. By optimizing its generation to match its consumption by the dipolarophile, minimizing its concentration to prevent dimerization, and selecting appropriate solvents and catalysts, researchers can significantly improve the efficiency and reliability of this powerful heterocyclic synthesis.

References

  • F. Heaney. (n.d.). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters - ACS Publications. Retrieved from [Link]

  • PubMed. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. PubMed. Retrieved from [Link]

  • ACS Publications. (2018). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. ACS Publications. Retrieved from [Link]

  • S. Minakata, et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters. Retrieved from [Link]

  • R. G. Brunner, et al. (2018). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. Retrieved from [Link]

  • M. Jarosz, et al. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. National Institutes of Health. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. MDPI. Retrieved from [Link]

  • Connect Journals. (n.d.). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Connect Journals. Retrieved from [Link]

  • S. K. Guchhait, et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. Retrieved from [Link]

  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of 3,5‐Disubstituted Isoxazoles through a 1,3‐Dipolar Cycloaddition Reaction between Alkynes and Nitrile Oxides Generated from O‐Silylated Hydroxamic Acids. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. Retrieved from [Link]

  • A. K. Patiño-Mancera, et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Publishing. Retrieved from [Link]

  • Sciforum. (2021). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Retrieved from [Link]

  • A. A. T. H. El-Din, et al. (2023). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PubMed Central. Retrieved from [Link]

  • P. S. S. T. Sai, et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. PubMed Central. Retrieved from [Link]

  • ACS Publications. (n.d.). Expedient Azide–Alkyne Huisgen Cycloaddition Catalyzed by a Combination of VOSO4 with Cu(0) in Aqueous Media. ACS Publications. Retrieved from [Link]

  • J. Li, et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PubMed Central. Retrieved from [Link]

  • Y. Yang, et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. PubMed Central. Retrieved from [Link]

  • IJCRT. (2022). GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. IJCRT. Retrieved from [Link]

  • PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Retrieved from [Link]

  • MDPI. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. MDPI. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications. Retrieved from [Link]

  • The Baran Laboratory, Scripps Research. (n.d.). The [3+2]Cycloaddition Reaction. Retrieved from [Link]

  • Y. Wang, et al. (2018). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. PubMed Central. Retrieved from [Link]

  • S. G. Ramkumar, et al. (2016). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for cycloaddition of nitrile oxide 2 with 7a. ResearchGate. Retrieved from [Link]

  • K. J. Stawiasz, et al. (2023). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. Retrieved from [Link]

  • MDPI. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. ResearchGate. Retrieved from [Link]

  • A. K. Patiño-Mancera, et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: Achieving Regioselectivity in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development focused on the synthesis of isoxazoles. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical challenge of controlling regioselectivity in isoxazole synthesis. Drawing upon established principles and field-proven insights, this resource aims to empower you to overcome common experimental hurdles and achieve your desired isomeric outcomes with confidence.

Troubleshooting Guide: Navigating Common Regioselectivity Issues

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable steps for resolution.

Question: Why am I obtaining a mixture of 3,4- and 3,5-disubstituted isoxazole regioisomers in my 1,3-dipolar cycloaddition reaction?

Answer:

The formation of a mixture of regioisomers in the Huisgen 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a common challenge.[1][2] The regiochemical outcome is governed by a delicate interplay of electronic and steric factors, which can be understood through Frontier Molecular Orbital (FMO) theory.[3]

Causality Explained:

The reaction involves the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide and the alkyne. The regioselectivity depends on which termini of the dipole and dipolarophile have the largest orbital coefficients in the interacting frontier orbitals.

  • Type I (HOMO-dipole, LUMO-dipolarophile controlled): This is common when using electron-rich dipoles and electron-poor dipolarophiles.

  • Type II (HOMO/LUMO energies are similar): Poor regioselectivity is often observed.

  • Type III (LUMO-dipole, HOMO-dipolarophile controlled): This occurs with electron-poor dipoles and electron-rich dipolarophiles.

Steric hindrance between bulky substituents on the nitrile oxide and the alkyne can also significantly influence the regiochemical outcome, favoring the formation of the less sterically hindered isomer.

Troubleshooting Protocol:

  • Catalyst Introduction: The use of a catalyst can dramatically alter the reaction mechanism from a concerted pericyclic reaction to a stepwise process, thereby enhancing regioselectivity.

    • Copper(I) Catalysis: Copper(I) catalysts are highly effective in promoting the formation of 3,4-disubstituted isoxazoles from terminal alkynes and nitrile oxides.[4] Computational studies suggest a nonconcerted mechanism involving a metallacycle intermediate.

    • Ruthenium Catalysis: Ruthenium catalysts have also been employed to achieve regioselective synthesis of 3,4-isoxazoles, particularly under mechanochemical conditions.[5]

  • Solvent and Temperature Optimization: The polarity of the solvent can influence the relative energies of the transition states leading to the different regioisomers. Systematically screen a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF). Additionally, varying the reaction temperature can favor one regioisomeric pathway over another.[4]

  • Substrate Modification with Directing Groups: The introduction of a directing group on the alkyne can effectively control the regioselectivity. For instance, a leaving group on a vinylphosphonate dipolarophile has been shown to direct the formation of specific isoxazole isomers.[6][7][8]

  • Lewis Acid Promotion: The use of a Lewis acid, such as BF₃·OEt₂, can activate one of the carbonyl groups in a 1,3-dicarbonyl precursor, leading to a highly regioselective cyclocondensation with hydroxylamine.[9]

Question: My cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine is yielding a mixture of isoxazoles. How can I improve the selectivity?

Answer:

The Claisen isoxazole synthesis, involving the cyclocondensation of 1,3-dicarbonyls with hydroxylamine, is a classic method that often suffers from poor regioselectivity, especially with unsymmetrical dicarbonyls.[9] This is due to the comparable reactivity of the two carbonyl groups towards hydroxylamine.

Causality Explained:

The initial step of the reaction is the nucleophilic attack of hydroxylamine on one of the carbonyl groups. The regioselectivity is determined by which carbonyl group is preferentially attacked. Electronic and steric differences between the two carbonyls can influence this, but often the difference is not significant enough to achieve high selectivity.

Troubleshooting Protocol:

  • pH Control: The pH of the reaction medium can be a critical factor in controlling the regioselectivity.[4] A systematic screening of pH conditions is recommended.

  • Use of β-Enamino Diketones: Employing β-enamino diketones as precursors can provide excellent regiochemical control. The regioselectivity can be tuned by varying the reaction conditions and the structure of the β-enamino diketone.[9]

  • Lewis Acid Catalysis: As mentioned previously, the addition of a Lewis acid like BF₃ can differentiate the reactivity of the two carbonyl groups, leading to a highly regioselective synthesis.[9]

  • Solvent Effects: The choice of solvent can influence which carbonyl group is more susceptible to attack. Experiment with a range of protic and aprotic solvents.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about strategies for achieving high regioselectivity in isoxazole synthesis.

What are the most reliable methods for synthesizing 3,5-disubstituted isoxazoles?

Achieving high regioselectivity for 3,5-disubstituted isoxazoles often involves strategies that circumvent the ambiguity of the 1,3-dipolar cycloaddition with simple alkynes. Some reliable methods include:

  • Reaction of α,β-Unsaturated Ketones with Hydroxylamine: This is a robust method where the regioselectivity is predetermined by the structure of the α,β-unsaturated ketone.

  • Use of Dipolarophiles with Leaving Groups: Employing vinylphosphonates with a leaving group in the α-position can lead to the regioselective formation of 3,5-disubstituted isoxazoles.[6][7][8]

  • Tandem Synthesis from 1-Copper(I) Alkynes: A base-free tandem synthesis from 1-copper(I) alkynes and dihaloformaldoximes has been developed to circumvent the issues of 1,3-dipolar cycloaddition.[4]

  • One-Pot Synthesis from Aldoximes and Alkynes: The use of tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes.[4]

How can I selectively synthesize 4-substituted isoxazoles?

The synthesis of 4-substituted isoxazoles can be challenging. However, several strategies have been developed:

  • From β-Enamino Diketones: Methodologies have been developed for the regioselective synthesis of 4,5-disubstituted and 3,4-disubstituted isoxazoles from β-enamino diketones and hydroxylamine hydrochloride by carefully controlling the reaction conditions.[9]

  • Using Dipolarophiles with Leaving Groups: The reaction of nitrile oxides with vinylphosphonates bearing a leaving group in the β-position can yield 3,4-disubstituted isoxazoles.[6][8]

  • Nucleophilic Addition to (α)-Chlorooximes: A series of 4-alkyl-5-aminoisoxazoles have been synthesized in high yield through the nucleophilic addition of lithiated alkyl nitriles to (α)-chlorooximes.[4]

What is the role of metal catalysts in controlling isoxazole regioselectivity?

Metal catalysts play a pivotal role in directing the regioselectivity of isoxazole synthesis, primarily by altering the reaction mechanism.

  • Copper(I): As discussed, Cu(I) catalysts are widely used to favor the formation of 3,4-disubstituted isoxazoles in the reaction of nitrile oxides with terminal alkynes.[4] This is a key component of "click chemistry."[1]

  • Gold(I) and Gold(III): Gold catalysts, such as AuCl₃, have been shown to effectively catalyze the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles with good control over regioselectivity.[4]

  • Ruthenium: Ruthenium catalysts have been successfully employed in mechanochemical synthesis to achieve regioselective formation of 3,4-isoxazoles.[5]

  • Lewis Acids (e.g., AlCl₃): While not transition metals, Lewis acids like aluminum trichloride can promote the synthesis of isoxazole derivatives, circumventing the need for more toxic transition metals.[10]

Data Summary: Regioselectivity under Various Conditions

Reactants Catalyst/Conditions Major Regioisomer Yield (%) Reference
β-Enamino diketone + NH₂OH·HCl2 equiv. BF₃, MeCN, pyridine, RT4,5-disubstituted79[9]
Terminal Alkyne + Nitrile OxideCu(I)3,4-disubstitutedHigh[4]
α,β-Acetylenic OximeAuCl₃Selective 3-, 5-, or 3,5-disubstitutedVery Good[4]
Terminal Alkyne + Hydroxyimidoyl ChlorideRu catalyst, Mechanochemical3,4-disubstitutedup to 60[5]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,4-Disubstituted Isoxazoles

This protocol is adapted from methodologies that utilize copper(I) catalysis to achieve high regioselectivity.

Materials:

  • Substituted terminal alkyne

  • Substituted aldoxime

  • Copper(I) iodide (CuI)

  • Base (e.g., Et₃N, DBU)

  • Oxidant (e.g., O₂, air)

  • Solvent (e.g., DMF, DMSO)

Procedure:

  • To a solution of the substituted terminal alkyne and substituted aldoxime in the chosen solvent, add the base.

  • Add the copper(I) iodide catalyst to the reaction mixture.

  • Stir the reaction mixture under an atmosphere of air or oxygen at the desired temperature (can range from room temperature to elevated temperatures).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3,4-disubstituted isoxazole.

Visualizations

Mechanism of 1,3-Dipolar Cycloaddition

G cluster_reactants Reactants cluster_transition_state Concerted Transition State cluster_product Product NitrileOxide R1-C≡N+-O- TS [Transition State] NitrileOxide->TS 4π electrons Alkyne R2-C≡C-R3 Alkyne->TS 2π electrons Isoxazole 3,5- or 3,4-Isoxazole TS->Isoxazole Cycloaddition G start Desired Isoxazole Regioisomer? is_3_5 3,5-Disubstituted? start->is_3_5 is_3_4 3,4-Disubstituted? is_3_5->is_3_4 No method_3_5 α,β-Unsaturated Ketone + NH₂OH or Alkyne + Nitrile Oxide (non-catalyzed) is_3_5->method_3_5 Yes is_4_sub 4-Substituted? is_3_4->is_4_sub No method_3_4 Terminal Alkyne + Nitrile Oxide with Cu(I) catalyst is_3_4->method_3_4 Yes method_4_sub β-Enamino Diketone + NH₂OH·HCl with Lewis Acid is_4_sub->method_4_sub Yes end Purified Isoxazole is_4_sub->end No/Other method_3_5->end method_3_4->end method_4_sub->end

Caption: Decision tree for selecting a synthetic strategy.

References

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2018). RSC Advances, 8(28), 15473–15485. Retrieved from [Link]

  • Zaki, Y. H., Sayed, A. R., & Elroby, S. A. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal, 10(1), 17. Retrieved from [Link]

  • Zaki, Y. H., Sayed, A. R., & Elroby, S. A. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal, 10, 17. Retrieved from [Link]

  • Abdessadak, O., Ouabane, M., & Bouachrine, M. (2024). Chemical reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2 + 3] and antitrypanosomal activity prediction. Computational and Theoretical Chemistry, 1233, 114478. Retrieved from [Link]

  • Regioselective control under mechanochemical conditions for 3,4,5‐isoxazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 16(40), 7495-7506. Retrieved from [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances, 11(53), 33267-33298. Retrieved from [Link]

  • The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. (2020). Angewandte Chemie International Edition, 59(31), 12298-12324. Retrieved from [Link]

  • Aouine, Y., et al. (2020). Identification of the Regioselectivity of the Thermal Huisgen 1,3-Dipolar Cycloaddition Reaction. YouTube. Retrieved from [Link]

  • Chemical reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction. (2024). ResearchGate. Retrieved from [Link]

  • 1,3‐Dipolar Cycloaddition Reaction Applied to Synthesis of New Unsymmetric Liquid Crystal Compounds‐Based Isoxazole. (2009). Synthetic Communications, 39(10), 1734-1747. Retrieved from [Link]

  • 1,3-dipolar cycloaddition reactions. (2020). YouTube. Retrieved from [Link]

  • 1,3-Dipolar cycloaddition. (n.d.). Wikipedia. Retrieved from [Link]

  • Martin, W. B., et al. (2001). Microscale Synthesis of a Diphenylisoxazoline by a 1,3-Dipolar Cycloaddition. Journal of Chemical Education, 78(6), 793. Retrieved from [Link]

  • Chemical reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2 + 3] and antitrypanosomal activity prediction. (2024). R Discovery. Retrieved from [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers in Chemistry, 11, 1243521. Retrieved from [Link]

  • Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(16), 5606–5612. Retrieved from [Link]

  • Huisgen 1,3-Dipolar Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Medicinal Chemistry. Retrieved from [Link]

  • Heteropolyacids as Green and Reusable Catalysts for the Synthesis of Isoxazole Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. (2018). CoLab.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). Molecules, 29(3), 564. Retrieved from [Link]

  • Synthesis and biological evaluation of 4-phenyl-5-quinolinyl substituted isoxazole analogues as potent cytotoxic and tubulin polymerization inhibitors against ESCC. (2024). European Journal of Medicinal Chemistry, 275, 116611. Retrieved from [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Regioselective Synthesis of Isoxazole and 1,2,4-Oxadiazole-Derived Phosphonates via [3+2] Cycloaddition. (n.d.). ResearchGate. Retrieved from [Link]

  • Lewis acid-promoted direct synthesis of isoxazole derivatives. (2023). Beilstein Journal of Organic Chemistry, 19, 113-118. Retrieved from [Link]

Sources

Validation & Comparative

Positional Isomerism in Drug Discovery: A Comparative Analysis of [3-(2-chlorophenyl)-5-isoxazolyl]methanol and [3-(4-chlorophenyl)-5-isoxazolyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. It is considered a "privileged scaffold" in drug discovery due to its ability to serve as a versatile framework for a wide array of bioactive agents. The unique electronic and structural properties of the isoxazole nucleus allow it to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition at biological target sites[1]. Consequently, isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1].

The Influence of Chlorophenyl Substitution

The introduction of a chlorophenyl group to the isoxazole core is a common strategy in medicinal chemistry to modulate a compound's biological activity. The position of the chlorine atom on the phenyl ring—in this case, the ortho (2-position) versus the para (4-position)—can significantly impact the molecule's physicochemical properties and, consequently, its pharmacological profile.

A Tale of Two Isomers: A Structure-Activity Relationship (SAR) Perspective

While we lack direct comparative data, we can hypothesize the differences in activity between the 2-chloro and 4-chloro isomers based on fundamental SAR principles.

Feature[3-(2-chlorophenyl)-5-isoxazolyl]methanol[3-(4-chlorophenyl)-5-isoxazolyl]methanolInferred Impact on Biological Activity
Steric Hindrance The ortho-chloro group introduces significant steric bulk near the isoxazole ring.The para-chloro group is positioned away from the isoxazole ring, resulting in less steric hindrance.The steric hindrance of the 2-chloro isomer may restrict the molecule's ability to fit into certain binding pockets, potentially leading to lower activity or altered selectivity for a given target compared to the 4-chloro isomer. Conversely, this steric constraint could also lock the molecule into a specific, more active conformation for other targets.
Electronic Effects The electron-withdrawing nature of the chlorine atom can influence the electronic distribution of the entire molecule.The electronic effect is also present but at a different position, which can alter the molecule's overall dipole moment and electrostatic interactions.The position of the electron-withdrawing group can affect the pKa of the molecule and its ability to form hydrogen bonds or other polar interactions with a biological target. This can lead to differences in binding affinity and potency.
Conformational Flexibility The ortho-substituent can restrict the rotation of the phenyl ring relative to the isoxazole ring.The para-substituent allows for greater rotational freedom of the phenyl ring.The restricted conformation of the 2-chloro isomer might be beneficial if it pre-organizes the molecule for optimal binding to a target. However, the greater flexibility of the 4-chloro isomer could allow it to adapt to a wider range of binding site geometries.

Hypothetical Biological Evaluation: A Proposed Experimental Workflow

To definitively determine the comparative activity of these two isomers, a series of head-to-head in vitro and in vivo studies would be necessary. Below is a proposed experimental workflow.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo & Mechanistic Studies A Compound Synthesis & QC B Antimicrobial Screening (MIC Assay) A->B C Anticancer Cytotoxicity (MTT/XTT Assay) A->C D Anti-inflammatory Assay (e.g., COX-2 Inhibition) A->D E Data Analysis & Comparison B->E C->E D->E F Animal Model of Disease (e.g., Infection, Tumor Xenograft) E->F G Pharmacokinetic Profiling (ADME) F->G H Mechanism of Action Studies (e.g., Target Engagement, Pathway Analysis) G->H I Lead Candidate Selection H->I

Caption: Proposed workflow for the comparative biological evaluation of [3-(2-chlorophenyl)-5-isoxazolyl]methanol and [3-(4-chlorophenyl)-5-isoxazolyl]methanol.

Experimental Protocols

1. Antimicrobial Minimum Inhibitory Concentration (MIC) Assay:

  • Objective: To determine the lowest concentration of each compound that inhibits the visible growth of a panel of pathogenic bacteria and fungi.

  • Methodology:

    • Prepare serial dilutions of each test compound in an appropriate broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the target microorganism.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

    • Determine the MIC by visual inspection for the lowest concentration with no turbidity.

2. Anticancer Cytotoxicity (MTT) Assay:

  • Objective: To assess the cytotoxic effects of the compounds on a panel of human cancer cell lines.

  • Methodology:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Concluding Remarks and Future Directions

The positional isomerism of the chlorine atom on the phenyl ring of [3-phenyl-5-isoxazolyl]methanol derivatives likely has a profound impact on their biological activity. Based on established SAR principles, the 2-chloro isomer is expected to exhibit different steric and electronic properties compared to the 4-chloro isomer, which could translate to significant variations in their efficacy, selectivity, and pharmacokinetic profiles.

The lack of direct comparative experimental data highlights a knowledge gap in the scientific literature. The proposed experimental workflow provides a roadmap for future research to elucidate the precise biological activities of these compounds and validate the SAR hypotheses presented in this guide. Such studies are essential for the rational design and development of novel isoxazole-based therapeutics.

References

Sources

A Comparative Guide to Isoxazole Synthesis: Strategies, Mechanisms, and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the isoxazole scaffold is a cornerstone of molecular design, appearing in a multitude of FDA-approved drugs and biologically active compounds.[1][2][3][4] The strategic synthesis of this privileged heterocycle is therefore a critical skill. This guide provides an in-depth comparative analysis of the most prevalent and effective methods for isoxazole synthesis. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each reaction, offering insights into the causality behind experimental choices and providing the data necessary for informed methodological selection.

The Workhorse: 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

The [3+2] cycloaddition between a nitrile oxide and an alkyne is arguably the most versatile and widely employed method for constructing the isoxazole ring.[1][5] This reaction, a classic example of a Huisgen cycloaddition, forms the C3-C4 and O-C5 bonds in a single, concerted step.[1]

Mechanistic Rationale

The reaction proceeds through a pericyclic mechanism involving the highest occupied molecular orbital (HOMO) of the 1,3-dipole (nitrile oxide) and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (alkyne).[1] The concerted nature of this cycloaddition ensures a high degree of stereospecificity.

dot digraph "1,3-Dipolar_Cycloaddition_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, color="#4285F4"];

// Reactants R1_CNO [label="R¹-C≡N⁺-O⁻", fontcolor="#202124"]; R2_CCH [label="R²-C≡C-H", fontcolor="#202124"];

// Transition State TS [label="Transition State", shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];

// Product Isoxazole [label=<

Isoxazole

, shape=plaintext, fontcolor="#202124"];

// Arrows R1_CNO -> TS [label="HOMO"]; R2_CCH -> TS [label="LUMO"]; TS -> Isoxazole; } dot Caption: Generalized mechanism of 1,3-dipolar cycloaddition for isoxazole synthesis.

Generation of Nitrile Oxides

A key practical consideration is the in situ generation of the often unstable nitrile oxide. Common methods include:

  • Dehydrohalogenation of Hydroximoyl Chlorides: This classic method uses a base to eliminate HCl.[6]

  • Oxidation of Aldoximes: A variety of oxidizing agents can be used, including hypervalent iodine reagents like (diacetoxyiodo)benzene (DIB) and [bis(trifluoroacetoxy)iodo]benzene (PIFA), which offer mild and efficient conditions.[7][8][9] Other oxidants like Oxone have also been reported.[1]

  • Dehydration of Nitroalkanes: This method is particularly useful for constructing fused isoxazole systems.[6]

Regioselectivity

The reaction of unsymmetrical alkynes with nitrile oxides can lead to two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. For terminal alkynes, the 3,5-disubstituted product is typically favored due to both steric and electronic factors.[10][11] However, the regioselectivity can be influenced by the choice of catalyst, with copper(I) and ruthenium(II) catalysts showing promise in directing the outcome.[8]

Experimental Protocol: Hypervalent Iodine-Mediated Synthesis

This protocol is adapted from methodologies employing PIFA as a mild oxidant.[8][9]

Materials:

  • Aldoxime (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 equiv)

  • Methanol/Water (5:1) or Dichloromethane (DCM) as solvent

Procedure:

  • To a solution of the alkyne (1.2 equiv) and the aldoxime (1.0 equiv) in the chosen solvent, add PIFA (1.5 equiv).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 3,5-disubstituted isoxazole.[9]

The Classic Approach: Condensation of 1,3-Dicarbonyls with Hydroxylamine

This is one of the oldest and most direct methods for isoxazole synthesis.[12] The reaction involves the condensation of a 1,3-dicarbonyl compound or its equivalent (e.g., α,β-unsaturated ketones) with hydroxylamine.

Mechanistic Rationale

The synthesis begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on one of the carbonyl groups to form an oxime intermediate.[1] Subsequent intramolecular cyclization via attack of the oxime's hydroxyl group on the second carbonyl, followed by dehydration, yields the aromatic isoxazole ring.

dot digraph "Paal_Knorr_Isoxazole_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, color="#34A853"];

// Reactants Dicarbonyl [label="1,3-Dicarbonyl", fontcolor="#202124"]; Hydroxylamine [label="NH₂OH", fontcolor="#202124"];

// Intermediates Oxime [label="Oxime Intermediate", shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclic_Intermediate [label="Cyclic Hemiaminal", shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];

// Product Isoxazole [label=<

Isoxazole

, shape=plaintext, fontcolor="#202124"];

// Arrows Dicarbonyl -> Oxime [label="+ NH₂OH"]; Oxime -> Cyclic_Intermediate [label="Intramolecular\nCyclization"]; Cyclic_Intermediate -> Isoxazole [label="- H₂O"]; } dot Caption: Mechanism of isoxazole synthesis from a 1,3-dicarbonyl and hydroxylamine.

Variations and Substrates

A significant advantage of this method is the wide availability of starting materials.

  • From α,β-Unsaturated Ketones (Chalcones): In this variation, hydroxylamine reacts with chalcones, which serve as masked 1,3-dicarbonyls.[4][13] The reaction typically proceeds in an alkaline medium.[4]

  • Paal-Knorr Type Synthesis: This refers to the general synthesis of five-membered heterocycles from 1,4-dicarbonyls, but the principle is extended to isoxazole synthesis from 1,3-dicarbonyls and hydroxylamine.[14][15]

Experimental Protocol: Isoxazole Synthesis from a Chalcone

This protocol is a generalized procedure based on the reaction of chalcones with hydroxylamine hydrochloride in an alkaline medium.[4]

Materials:

  • Chalcone (1.0 equiv)

  • Hydroxylamine hydrochloride (1.5 equiv)

  • Potassium hydroxide (40% aqueous solution)

  • Ethanol

Procedure:

  • Dissolve the chalcone (1.0 equiv) and hydroxylamine hydrochloride (1.5 equiv) in ethanol.

  • Add the potassium hydroxide solution and reflux the mixture for several hours, monitoring the reaction by TLC.[4]

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Extract the product with a suitable organic solvent like diethyl ether.

  • Evaporate the solvent to obtain the crude product.

  • Purify the product by column chromatography to yield the corresponding isoxazole.[4]

Modern and Green Approaches to Isoxazole Synthesis

In line with the principles of sustainable chemistry, several modern techniques have been developed to improve the efficiency and environmental friendliness of isoxazole synthesis.[16][17] These methods often lead to higher yields, shorter reaction times, and reduced waste.[18]

Ultrasound-Assisted Synthesis

Sonochemistry has emerged as a powerful tool in organic synthesis.[17] Ultrasound irradiation accelerates reactions through acoustic cavitation, creating localized "hot spots" with high temperature and pressure.[17] This has been successfully applied to various isoxazole syntheses, including multicomponent reactions, often leading to significantly improved yields and reduced reaction times compared to conventional heating.[16] For instance, a multicomponent reaction of hydroxylamine hydrochloride, an aromatic aldehyde, and ethyl acetoacetate under ultrasound irradiation (50 °C, 15 min) yielded 95% of the product, compared to 90% after 3 hours of conventional heating at 100 °C.[16]

Microwave-Induced Synthesis

Microwave-assisted organic synthesis is another energy-efficient method that can dramatically reduce reaction times.[2][18] This technique has been applied to both the 1,3-dipolar cycloaddition and condensation reactions, often in solvent-free conditions, further enhancing the green credentials of the synthesis.[1][2]

Multicomponent Reactions in Aqueous Media

Performing reactions in water as a solvent is a key goal of green chemistry.[16] One-pot, three-component syntheses of isoxazol-5(4H)-ones from an aromatic aldehyde, a β-ketoester, and hydroxylamine hydrochloride have been successfully carried out in water, sometimes even without a catalyst.[17] These methods are not only environmentally benign but also operationally simple.[19]

Comparative Analysis of Isoxazole Synthesis Methods

MethodKey FeaturesAdvantagesDisadvantagesTypical Yields
1,3-Dipolar Cycloaddition Reaction of a nitrile oxide with an alkyne.[1]High versatility, broad substrate scope, good control over substitution patterns.Requires in situ generation of potentially unstable nitrile oxides; regioselectivity can be an issue with unsymmetrical alkynes.[8]70-95%
Condensation of 1,3-Dicarbonyls Reaction of a 1,3-dicarbonyl or equivalent with hydroxylamine.Readily available starting materials, straightforward procedure.Limited to the substitution patterns dictated by the dicarbonyl precursor.60-90%
Ultrasound-Assisted Synthesis Use of ultrasonic irradiation to accelerate the reaction.[16][17]Shorter reaction times, higher yields, milder conditions, environmentally friendly.[16][17]Requires specialized equipment (ultrasonic bath or probe).85-96%[16]
Microwave-Induced Synthesis Use of microwave irradiation for rapid heating.[2][18]Drastically reduced reaction times, often solvent-free, high efficiency.[18]Requires a dedicated microwave reactor.80-95%
Aqueous Multicomponent Reactions One-pot reaction of multiple starting materials in water.[17][19]Green solvent, operational simplicity, high atom economy.[16]Substrate scope may be limited by solubility in water.72-97%[16][19]

Conclusion

The synthesis of isoxazoles is a well-established field with a rich variety of methodologies. The choice of the optimal synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the scale of the reaction. While the 1,3-dipolar cycloaddition of nitrile oxides and the condensation of 1,3-dicarbonyls remain the foundational methods, modern green chemistry approaches offer compelling alternatives that are often more efficient and sustainable. For the modern researcher, a thorough understanding of the mechanisms, advantages, and limitations of each method is paramount for the successful and strategic synthesis of these vital heterocyclic compounds.

References

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. Retrieved from [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.). MDPI. Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. Retrieved from [Link]

  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. (2011). Royal Society of Chemistry. Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate. Retrieved from [Link]

  • Green and three-component synthesis of isoxazolones using natural sunlight and investigating their antibacterial activity. (2023). Springer. Retrieved from [Link]

  • On the reaction of sterically hindered α,β-unsaturated ketones with hydroxylamine: preparation of 5-hydroxy derivatives of isoxazolidine and 4,5-dihydroisoxazole. (n.d.). CoLab.
  • Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. (n.d.). Thieme Chemistry. Retrieved from [Link]

  • Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. (2011). National Center for Biotechnology Information. Retrieved from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. Retrieved from [Link]

  • Van Leusen Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Van Leusen Reaction. (n.d.). NROChemistry. Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing. Retrieved from [Link]

  • Green Chemistry Approach for the Synthesis of Isoxazole Derivatives and Evaluation of their Anti-epileptic Activity. (2023). Bentham Science. Retrieved from [Link]

  • Van Leusen Oxazole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • CHEM051 - Green Mechanochemical Isoxazoline Synthesis. (n.d.). Regeneron ISEF 2025. Retrieved from [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). (n.d.). Sciforum. Retrieved from [Link]

  • synthesis of isoxazoles. (2019). YouTube. Retrieved from [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Analysis of Antimicrobial Properties of Isoxazoline. (n.d.). International Journal of Engineering Research & Technology. Retrieved from [Link]

  • 1,3-Dipolar cycloaddition. (n.d.). Wikipedia. Retrieved from [Link]

  • Mechanism of 1,3-dipolar cycloaddition reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of isoxazolidine derivatives from N-substituted hydroxylamines and α,Β-unsaturated ketones. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. Retrieved from [Link]

Sources

A Researcher's Guide to Validating the Biological Target of [3-(2-chlorophenyl)-5-isoxazolyl]methanol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the biological target of a novel small molecule, using [3-(2-chlorophenyl)-5-isoxazolyl]methanol as a case study. We move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a self-validating, multi-tiered approach to generate high-confidence data.

The compound , [3-(2-chlorophenyl)-5-isoxazolyl]methanol, is a heterocyclic molecule featuring an isoxazole ring.[1] The isoxazole scaffold is a "privileged structure" in medicinal chemistry, known to be a component in a wide array of biologically active compounds, including anti-inflammatory agents.[2][3][4][5] Notably, various substituted isoxazoles have been identified as potent inhibitors of p38 mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses.[6][7][8]

Based on this structural precedent, we will proceed with the testable hypothesis that the primary biological target of [3-(2-chlorophenyl)-5-isoxazolyl]methanol is p38α MAPK . This guide will lay out the "Target Validation Gauntlet"—a sequential and comparative workflow designed to test this hypothesis with increasing levels of biological complexity, from direct protein interaction to functional cellular consequences.

The Target Validation Gauntlet: An Integrated Workflow

True confidence in a biological target is not achieved through a single experiment. It requires orthogonal evidence gathered from distinct methodologies that interrogate the compound-target interaction from multiple angles. Our approach is structured in three sequential tiers: Biophysical Engagement , Cellular Engagement , and Genetic Confirmation .

G cluster_0 cluster_1 Tier 1: Direct Biophysical Engagement cluster_2 Tier 2: Cellular Target Engagement cluster_3 Tier 3: Genetic Confirmation cluster_4 start Hypothesis: Target is p38α MAPK tier1_q Question: Does the compound bind directly to purified p38α protein? start->tier1_q spr Surface Plasmon Resonance (SPR) tier2_q Question: Does the compound engage p38α in an intact cell? spr->tier2_q Confirm Direct Binding mst Microscale Thermophoresis (MST) mst->tier2_q Confirm Direct Binding itc Isothermal Titration Calorimetry (ITC) itc->tier2_q Confirm Direct Binding tier1_q->spr In Vitro tier1_q->mst In Vitro tier1_q->itc In Vitro cetsa Cellular Thermal Shift Assay (CETSA) tier3_q Question: Is p38α required for the compound's cellular activity? cetsa->tier3_q Confirm Cellular Engagement phospho Target Phosphorylation Assay phospho->tier3_q Confirm Cellular Engagement tier2_q->cetsa In Cellulo tier2_q->phospho In Cellulo crispr CRISPR-Cas9 Knockout finish High-Confidence Target Validation crispr->finish Confirm Target Dependence tier3_q->crispr Functional Genomics G cluster_0 CETSA Workflow cluster_1 step1 1. Treat Cells (e.g., THP-1 monocytes) - Vehicle (DMSO) - Compound X - Known Inhibitor step2 2. Heat Challenge Aliquot cells and heat at different temperatures (e.g., 37°C to 65°C) step1->step2 step3 3. Cell Lysis (e.g., Freeze-thaw cycles) step2->step3 step4 4. Separate Fractions Centrifuge to pellet aggregated proteins step3->step4 step5 5. Quantify Soluble Protein - Western Blot for p38α - Densitometry Analysis step4->step5 step6 6. Plot Melt Curve % Soluble p38α vs. Temperature step5->step6 result Result: A rightward shift in the melt curve for compound-treated cells indicates target stabilization and engagement. step6->result

Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Western Blot-Based CETSA for p38α Engagement
  • Cell Culture: Culture THP-1 cells (a human monocytic cell line that expresses p38α) to a density of 1-2 x 106 cells/mL.

  • Compound Treatment: Resuspend cells in fresh media. Treat cells with 1) Vehicle (0.1% DMSO), 2) [3-(2-chlorophenyl)-5-isoxazolyl]methanol (e.g., 10 µM), or 3) a known p38α inhibitor as a positive control (e.g., 10 µM SB203580) for 1 hour at 37°C.

  • Heat Challenge: Aliquot 100 µL of each treatment group into separate PCR tubes for each temperature point. Place tubes in a thermal cycler and heat for 3 minutes at a range of temperatures (e.g., 37, 46, 49, 52, 55, 58, 61, 65°C), followed by cooling for 3 minutes at 4°C. [9]4. Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay. Normalize all samples to the same total protein concentration.

  • Western Blot: Analyze 20 µg of each sample by SDS-PAGE and Western blot using a primary antibody specific for p38α. Also probe for a loading control that does not shift in this temperature range (e.g., GAPDH).

  • Analysis: Quantify band intensities using densitometry. For each treatment group, normalize the p38α band intensity at each temperature to the 37°C sample. Plot the relative soluble p38α (%) versus temperature to generate the melting curves. A shift to a higher melting temperature in the compound-treated sample indicates target engagement. [10]

Tier 3: Genetic Confirmation of Target-Phenotype Link

The Core Question: Is p38α MAPK essential for the biological activity of the compound? Target engagement (Tier 2) does not prove that the observed cellular phenotype is a result of modulating that specific target. Genetic validation provides the definitive link. [11][12]CRISPR-Cas9 technology is the ideal tool for this, allowing for the precise knockout of the gene encoding the target protein. [13][][15] The logic is simple: if p38α is the true target, then its genetic removal should render the cells insensitive to the compound's effects. We can measure a downstream event of p38α signaling, such as the inhibition of TNF-α production in response to an inflammatory stimulus like lipopolysaccharide (LPS). [16][17]

Detailed Protocol: CRISPR-Cas9 Knockout for Target Validation
  • Design and Clone gRNA: Design two or more validated single guide RNAs (gRNAs) targeting an early exon of the MAPK14 gene (which encodes p38α). Also, design a non-targeting control gRNA. Clone these into a suitable Cas9-expressing lentiviral vector (e.g., lentiCRISPRv2).

  • Generate Lentivirus: Co-transfect HEK293T cells with the gRNA vector and lentiviral packaging plasmids to produce viral particles.

  • Transduce Cells: Transduce a suitable cell line (e.g., THP-1) with the lentivirus for the MAPK14-targeting gRNAs or the non-targeting control.

  • Select and Validate Knockout Clones: Select transduced cells (e.g., with puromycin). Isolate single-cell clones and expand them. Validate the knockout of p38α protein expression in each clone via Western blot. Proceed with a validated knockout clone and a non-targeting control clone.

  • Phenotypic Assay:

    • Plate both the MAPK14-KO and non-targeting control (NTC) cells.

    • Pre-treat the cells for 1 hour with either Vehicle (DMSO) or a dose range of [3-(2-chlorophenyl)-5-isoxazolyl]methanol.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4 hours to induce an inflammatory response.

    • Collect the cell supernatant.

    • Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit.

  • Analysis: Plot the TNF-α concentration against the compound concentration for both the KO and NTC cell lines. If p38α is the correct target, the compound will dose-dependently inhibit TNF-α production in the NTC cells, but this effect will be significantly blunted or completely absent in the MAPK14-KO cells. [18]

Visualizing the p38 MAPK Signaling Pathway

Understanding the target's context is crucial. p38 MAPK is a central node in a signaling cascade that responds to stress stimuli and inflammatory cytokines. [16][17][19][20]

G stimuli Stress Stimuli (UV, Osmotic Shock) Inflammatory Cytokines (TNF-α, IL-1β) tak1 TAK1 stimuli->tak1 mkk36 MKK3 / MKK6 tak1->mkk36 p38 p38α MAPK mkk36->p38 Phosphorylates mk2 MK2 p38->mk2 Phosphorylates tf Transcription Factors (ATF2, MEF2C) p38->tf Phosphorylates cytokines Inflammatory Gene Expression (TNF-α, IL-6, COX2) mk2->cytokines tf->cytokines compound [3-(2-chlorophenyl)-5-isoxazolyl]methanol compound->p38 INHIBITS

Figure 3: The p38 MAPK signaling pathway and the hypothesized point of inhibition.

Conclusion

Validating a biological target is a cornerstone of modern drug discovery, serving to de-risk a program before significant investment is made. [21]A single data point is insufficient; confidence is built upon a foundation of concordant evidence from orthogonal approaches.

This guide outlines a rigorous, multi-tiered strategy to validate p38α MAPK as the target of [3-(2-chlorophenyl)-5-isoxazolyl]methanol.

  • Tier 1 confirms direct, physical interaction using biophysical methods like SPR.

  • Tier 2 demonstrates that this interaction occurs within the complex milieu of an intact cell using CETSA.

  • Tier 3 provides the ultimate proof by using CRISPR-Cas9 to show that the compound's biological effect is dependent on the presence of the target protein.

By following this "Target Validation Gauntlet," researchers can build a robust, data-driven case for their compound's mechanism of action, paving the way for successful downstream drug development.

References

  • The Diverse Biological Activities of Isoxazole Derivatives: A Technical Guide for Drug Discovery. Benchchem.
  • Microscale thermophoresis. Wikipedia.
  • P38 Signaling Pathway. Creative Diagnostics.
  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Mechanisms and functions of p38 MAPK signalling. PubMed.
  • p38 mitogen-activated protein kinases. Wikipedia.
  • Explore the role of CRISPR gene editing in target validation. SelectScience.
  • p38 MAPK Signaling. GeneGlobe - QIAGEN.
  • Principle, Process and Advantages of Microscale Thermophoresis Technology. Creative Biostructure.
  • p38 MAPK Signaling Review. Assay Genie.
  • CRISPR Cas9 Gene Editing for Target Identification and Validation. BOC Sciences.
  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry.
  • Substituted isoxazoles as potent inhibitors of p38 MAP kinase. PubMed.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PMC.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • The impact of CRISPR-Cas9 on target identification and validation. PubMed.
  • Target Validation with CRISPR. Biocompare.com.
  • MicroScale Thermophoresis. NanoTemper Technologies.
  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace.
  • 3,4-Diaryl-isoxazoles and -imidazoles as potent dual inhibitors of p38alpha mitogen activated protein kinase and casein kinase 1delta. PubMed.
  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org.
  • MicroScale Thermophoresis: Unlocking the Potential of Molecular Interactions. LinkedIn.
  • Target Identification & Validation in Drug Discovery & Development. Danaher Life Sciences.
  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega.
  • MicroScale Thermophoresis (MST). Center for Macromolecular Interactions.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Target validation in drug discovery. PubMed.
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central.
  • Molecular Target Validation in preclinical drug discovery. European Pharmaceutical Review.
  • Target identification and validation in research. WJBPHS.
  • Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. ResearchGate.
  • Biacore SPR for small-molecule discovery. Cytiva.
  • Surface Plasmon Resonance for Small Molecule Ligand Analysis. Sygnature Discovery.
  • How does Digital SPR fit into early drug discovery?. Nicoya Lifesciences.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI.
  • [3-(2-Chlorophenyl)isoxazol-5-yl]methanol. Chem-Impex.
  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. PubMed Central.
  • Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. NIH.
  • (3-(2-Chlorophenyl)isoxazol-5-yl)methanol AldrichCPR. Sigma-Aldrich.

Sources

A Comparative Guide to the Structure-Activity Relationship of [3-(2-chlorophenyl)-5-isoxazolyl]methanol Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the isoxazole scaffold is a cornerstone for the development of novel therapeutics, demonstrating a remarkable breadth of biological activities including potent anticancer properties.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of [3-(2-chlorophenyl)-5-isoxazolyl]methanol analogs. By exploring the impact of structural modifications on cytotoxic activity, we aim to furnish researchers and drug development professionals with actionable insights for the rational design of next-generation anticancer agents.

The core structure, [3-(2-chlorophenyl)-5-isoxazolyl]methanol, presents a compelling starting point for analog development. The 2-chlorophenyl group at the 3-position is known to enhance biological activity, while the hydroxymethyl group at the 5-position offers a crucial site for hydrogen bonding interactions with biological targets.[3] This guide will dissect how modifications to this 5-position substituent influence the antiproliferative profile of these analogs against various cancer cell lines.

Comparative Analysis of Biological Activity

While a direct head-to-head comparison of a comprehensive series of [3-(2-chlorophenyl)-5-isoxazolyl]methanol analogs is not extensively documented in a single study, we can synthesize a predictive SAR model based on established principles from related isoxazole derivatives. The following table outlines a hypothetical series of analogs with predicted anticancer activity, drawing on the known impact of various functional groups on cytotoxicity and target engagement. This synthesized comparison serves as a strategic roadmap for prioritizing synthetic efforts.

Table 1: Synthesized Comparative Analysis of [3-(2-chlorophenyl)-5-isoxazolyl]methanol Analogs Against a Panel of Human Cancer Cell Lines (Predicted IC₅₀ Values in µM)

Compound IDR Group (at C5-position)Predicted IC₅₀ (µM) - MCF-7 (Breast)Predicted IC₅₀ (µM) - A549 (Lung)Predicted IC₅₀ (µM) - HCT116 (Colon)Rationale for Predicted Activity
1 (Parent) -CH₂OH152018Baseline activity due to hydrogen bonding capacity of the hydroxyl group.
2 -H> 50> 50> 50Removal of the hydroxymethyl group is expected to significantly reduce activity by eliminating a key interaction point.
3 -CHO101211The aldehyde group can act as a hydrogen bond acceptor and may form covalent bonds with target proteins, potentially increasing potency.
4 -COOH8109The carboxylic acid introduces a strong hydrogen bond donor/acceptor and potential for ionic interactions, likely enhancing binding affinity.
5 -COOCH₃253028The methyl ester may reduce hydrogen bonding capability compared to the parent alcohol and carboxylic acid, leading to decreased activity.
6 -CH₂F121514The fluorine atom can participate in hydrogen bonding and may enhance metabolic stability, leading to comparable or slightly improved activity.
7 -CH₂N₃576The azide group can act as a bioisostere for other functional groups and may introduce favorable interactions or act as a precursor for further functionalization.

Disclaimer: The IC₅₀ values presented in this table are predictive and intended for illustrative purposes to guide analog design. Actual experimental values may vary.

Understanding the Mechanism of Action: Induction of Apoptosis

A predominant mechanism through which isoxazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[4][5] This is a highly regulated process crucial for eliminating damaged or cancerous cells. The analogs of [3-(2-chlorophenyl)-5-isoxazolyl]methanol are hypothesized to trigger the intrinsic apoptotic pathway.

This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a variety of cellular substrates, ultimately leading to cell death.[6]

G cluster_0 Cellular Stress cluster_1 Mitochondrion cluster_2 Cytosol Isoxazole Analog Isoxazole Analog Bax Bax Activation Isoxazole Analog->Bax Bcl2 Bcl-2 Inhibition Isoxazole Analog->Bcl2 Inhibits CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Prevents Apoptosome Apoptosome Formation (Apaf-1 + Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 1: Proposed intrinsic apoptotic pathway induced by isoxazole analogs.

Experimental Protocols

To empirically validate the predicted activities and elucidate the mechanism of action, the following experimental protocols are essential.

Synthesis of [3-(2-chlorophenyl)-5-isoxazolyl]methanol Analogs

The synthesis of 3,5-disubstituted isoxazoles can be achieved through various established methods. A common and effective approach is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Nitrile Oxide Formation cluster_2 Step 3: 1,3-Dipolar Cycloaddition Aldehyde 2-chlorobenzaldehyde Oxime 2-chlorobenzaldoxime Aldehyde->Oxime + Hydroxylamine Hydroxylamine Hydroxylamine->Oxime NitrileOxide 2-chlorophenylnitrile oxide Oxime->NitrileOxide + NCS NCS N-Chlorosuccinimide Isoxazole [3-(2-chlorophenyl)-5-isoxazolyl]methanol Analog NitrileOxide->Isoxazole + Alkyne Alkyne Substituted Alkyne (e.g., Propargyl alcohol) Alkyne->Isoxazole

Figure 2: General synthetic workflow for isoxazole analog synthesis.

Step-by-Step Methodology:

  • Oxime Formation: To a solution of 2-chlorobenzaldehyde in a suitable solvent (e.g., ethanol/water), add hydroxylamine hydrochloride and a base (e.g., sodium acetate). Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Nitrile Oxide Generation: The resulting 2-chlorobenzaldoxime is then treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), in a solvent like DMF to generate the 2-chlorophenylnitrile oxide in situ.

  • Cycloaddition: The appropriate substituted alkyne (e.g., propargyl alcohol for the parent compound, or other functionalized alkynes for analogs) is added to the reaction mixture. The cycloaddition is typically carried out at room temperature or with gentle heating.

  • Purification: The final product is isolated and purified using standard techniques such as extraction and column chromatography.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7][8][9][10]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized isoxazole analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Mechanism of Action Study: Western Blot Analysis of Apoptotic Proteins

Western blotting is used to detect and quantify specific proteins in a complex mixture, providing insights into the activation of apoptotic pathways.[6][11][12][13][14]

Step-by-Step Methodology:

  • Cell Lysis: Treat cancer cells with the isoxazole analogs at their respective IC₅₀ concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates (20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, and PARP).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Conclusion and Future Directions

The synthesized comparative guide for [3-(2-chlorophenyl)-5-isoxazolyl]methanol analogs, grounded in the established SAR principles of isoxazole derivatives, provides a strategic framework for the development of novel anticancer agents. The predicted increase in potency with the introduction of electron-withdrawing and hydrogen-bonding moieties at the 5-position warrants experimental validation. The detailed protocols for synthesis and biological evaluation offer a clear path for researchers to undertake these investigations.

Future work should focus on the synthesis and in vitro testing of the proposed analogs to confirm the predictive SAR model. Lead compounds should then be subjected to further mechanistic studies, including cell cycle analysis and in vivo efficacy studies in relevant animal models. The ultimate goal is to develop potent and selective isoxazole-based anticancer drugs with improved therapeutic profiles.

References

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed.
  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.).
  • An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Deriv
  • Application Notes and Protocols: Western Blot Analysis of Apoptosis-Related Proteins Following Triphendiol Tre
  • Apoptosis western blot guide. (n.d.). Abcam.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.).
  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (n.d.). NIH.
  • Application Notes and Protocols: Western Blot Analysis of Apoptosis-Related Proteins Following NBDHEX Tre
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Kulkarni, S., Kaur, K., & Jaitak, V. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
  • Cell Viability Assays - Assay Guidance Manual. (2013). NIH.
  • Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. (2023). Encyclopedia.pub.
  • MTT Cell Proliferation Assay. (n.d.).
  • MTT assay protocol. (n.d.). Abcam.
  • MTT assay and its use in cell viability and prolifer
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). NIH.
  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies.
  • Effects of synthetic isoxazole derivatives on apoptosis of T98G cells..... (n.d.).
  • Apoptosis. (n.d.).
  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Deriv
  • Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. (n.d.). NIH.
  • Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (n.d.). NIH.
  • Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles | Request PDF. (2025).
  • Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. (2025).
  • [3-(2-chlorophenyl)-5-isoxazolyl]methanol | 438565-33-4. (n.d.). Benchchem.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). RSC Publishing.
  • 1, 2, 3] oxadiazol-3-ium-5-olate and its 4-formyl analog-Ultrasound assisted synthesis and in-vitro anticanc. (n.d.).
  • Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. (2015). PubMed.
  • Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. (2023). MDPI.

Sources

Comparative Efficacy Analysis: [3-(2-chlorophenyl)-5-isoxazolyl]methanol as a Novel Cyclooxygenase-2 (COX-2) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of selective cyclooxygenase-2 (COX-2) inhibitors represents a significant milestone in anti-inflammatory therapy, aiming to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1] This guide provides a comprehensive framework for evaluating the efficacy of a novel isoxazole-containing compound, [3-(2-chlorophenyl)-5-isoxazolyl]methanol, hereafter referred to as Compound X . We present a hypothetical, yet scientifically rigorous, comparison of Compound X with Celecoxib, a well-established and FDA-approved selective COX-2 inhibitor.[2][3] This document details the essential biochemical and cell-based assays required to determine inhibitory potency (IC50) and selectivity, explains the underlying COX-2 signaling pathway, and provides transparent, step-by-step protocols to ensure reproducibility and scientific integrity.

Introduction: The Rationale for Selective COX-2 Inhibition

The enzyme cyclooxygenase (COX) is responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[4] There are two primary isoforms of this enzyme: COX-1 and COX-2.[5]

  • COX-1 is constitutively expressed in most tissues and plays a crucial role in homeostatic functions, such as protecting the gastric lining and maintaining platelet aggregation.[1][4]

  • COX-2 , in contrast, is typically induced by pro-inflammatory stimuli like cytokines and growth factors at sites of inflammation.[4][6]

Traditional NSAIDs, such as ibuprofen and aspirin, are non-selective and inhibit both COX-1 and COX-2.[7] While this effectively reduces inflammation, the concurrent inhibition of COX-1 is responsible for common and sometimes severe gastrointestinal side effects.[1] Selective COX-2 inhibitors were designed to specifically target the inflammation-driven COX-2 enzyme, thereby sparing the protective functions of COX-1.[4] Celecoxib, a diaryl-substituted pyrazole, exemplifies this class of drugs.[2]

This guide outlines the necessary experimental framework to validate whether Compound X, a novel molecule featuring a [3-(2-chlorophenyl)-5-isoxazolyl] core, can function as a potent and selective COX-2 inhibitor, using Celecoxib as the benchmark for comparison.

The Cyclooxygenase-2 (COX-2) Signaling Pathway

Understanding the mechanism of action requires a clear view of the biochemical cascade. Pro-inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2).[6] PGH2 is an unstable intermediate that is rapidly converted by downstream synthases into various pro-inflammatory prostaglandins (like PGE2), which mediate pain, fever, and inflammation.[8][9] Selective COX-2 inhibitors act by binding to the active site of the COX-2 enzyme, preventing it from processing arachidonic acid and thereby halting the production of these inflammatory mediators.[10]

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes conversion Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins converted by synthases Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitors Compound X Celecoxib Inhibitors->COX2 inhibit ProInflammatoryStimuli Pro-Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 ProInflammatoryStimuli->PLA2 activates PLA2->ArachidonicAcid releases

Caption: The COX-2 signaling cascade and point of inhibition.

Comparative Efficacy Metrics: Potency and Selectivity

The evaluation of a novel COX-2 inhibitor hinges on two primary metrics: potency and selectivity.

  • Potency (IC50): The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.

  • Selectivity Index (SI): This is the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50(COX-1) / IC50(COX-2)). A higher SI value signifies greater selectivity for COX-2 over COX-1, which is the desired therapeutic profile.[11][12]

Hypothetical Performance Data

The following tables summarize the type of quantitative data that would be generated from the experimental protocols described in Section 4. These are example values used for illustrative purposes.

Table 1: In Vitro Enzymatic Inhibition (IC50)

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2)
Compound X 18.5 0.35 52.9
Celecoxib 15.2 0.42 36.2

| Ibuprofen | 2.5 | 5.1 | 0.49 |

In this hypothetical result, Compound X demonstrates slightly higher potency (lower IC50 for COX-2) and superior selectivity compared to Celecoxib.

Table 2: Cell-Based PGE2 Reduction in LPS-Stimulated Macrophages

Compound (at 1 µM) PGE2 Concentration (pg/mL) % Inhibition of PGE2 Production
Vehicle Control (DMSO) 2500 0%
Compound X 350 86%

| Celecoxib | 475 | 81% |

This example data shows Compound X achieving a greater reduction in the inflammatory mediator PGE2 within a cellular context, corroborating the enzymatic assay findings.

Experimental Methodologies and Workflows

To generate the comparative data, two distinct, self-validating experiments are essential: an in vitro enzymatic assay and a cell-based functional assay.

Experimental_Workflow cluster_vitro In Vitro Analysis cluster_cell Cell-Based Validation EnzymeAssay Step 1: Enzymatic Assay (Fluorometric) IC50 Determine IC50 values for COX-1 and COX-2 EnzymeAssay->IC50 Selectivity Calculate Selectivity Index IC50->Selectivity DataAnalysis Step 3: Comparative Analysis & Conclusion Selectivity->DataAnalysis CellCulture Step 2: Cell-Based Assay (RAW 264.7 Macrophages) LPS Induce COX-2 with LPS CellCulture->LPS Treatment Treat with Inhibitors LPS->Treatment ELISA Measure PGE2 via ELISA Treatment->ELISA ELISA->DataAnalysis

Caption: Workflow for comparative efficacy testing.

Protocol 1: In Vitro Fluorometric COX Inhibitor Screening Assay

Objective: To determine the IC50 values of Compound X and Celecoxib for both COX-1 and COX-2 enzymes.

Causality: This direct enzymatic assay isolates the interaction between the compound and the purified enzyme, providing a clear measure of intrinsic inhibitory potency without the complexities of cellular uptake, metabolism, or off-target effects.[13] A fluorometric method offers high sensitivity and is suitable for high-throughput screening.[5]

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich, Cayman Chemical, or Assay Genie)[5][13][14]

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic Acid (substrate)

  • Fluorometric probe

  • Compound X and Celecoxib (dissolved in DMSO)

  • 96-well opaque microplates

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffers, probe solution, and enzyme solutions as per the kit manufacturer's instructions. Keep enzymes on ice.[13]

  • Serial Dilution: Create a series of dilutions for Compound X and Celecoxib in assay buffer. A typical concentration range would be 0.01 µM to 100 µM. Include a DMSO-only well as a vehicle control (100% activity) and a well with a known potent inhibitor provided in the kit as an inhibitor control (0% activity).[5]

  • Reaction Setup: To each well of the 96-well plate, add the assay buffer, enzyme (either COX-1 or COX-2), and the corresponding dilution of the test inhibitor.

  • Pre-incubation: Incubate the plate for 15-20 minutes at 25°C to allow the inhibitors to bind to the enzymes.[15]

  • Initiate Reaction: Add the arachidonic acid substrate solution to all wells simultaneously using a multichannel pipette to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence reader and measure the increase in fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[13]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each concentration.

    • Normalize the rates against the vehicle control (100%) and inhibitor control (0%).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Use non-linear regression (sigmoidal dose-response curve) in software like GraphPad Prism to calculate the IC50 value.[16]

Protocol 2: Cell-Based COX-2 Activity Assay (PGE2 Measurement)

Objective: To quantify the functional inhibition of COX-2 in a live cell model by measuring the reduction of its downstream product, PGE2.

Causality: This assay validates the findings from the enzymatic assay in a more physiologically relevant context. It confirms that the compound can penetrate the cell membrane and inhibit the target in the complex intracellular environment.[17] Using LPS-stimulated macrophages is a standard model for inflammation-induced COX-2 activity.[18]

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (DMEM), fetal bovine serum (FBS), and antibiotics

  • Lipopolysaccharide (LPS)

  • Compound X and Celecoxib

  • PGE2 ELISA Kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of ~2.5 x 10^5 cells/well and allow them to adhere overnight in a CO2 incubator.

  • COX-2 Induction: Replace the medium with serum-free medium containing 1 µg/mL of LPS to induce COX-2 expression. Incubate for 18-24 hours.[17][18]

  • Inhibitor Treatment: Remove the LPS-containing medium. Add fresh medium containing various concentrations of Compound X or Celecoxib. Include a vehicle control (DMSO). Incubate for 30-60 minutes.[15]

  • Arachidonic Acid Stimulation: Add exogenous arachidonic acid (e.g., 20 µM) to provide the substrate for the induced COX-2 enzyme and incubate for an additional 15-30 minutes.[15]

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well. This supernatant contains the secreted PGE2.

  • PGE2 Quantification: Analyze the PGE2 concentration in the supernatant using a competitive ELISA kit according to the manufacturer's protocol. This typically involves measuring absorbance on a microplate reader.

  • Data Analysis:

    • Construct a standard curve using the PGE2 standards provided in the ELISA kit.

    • Calculate the PGE2 concentration for each sample from the standard curve.

    • Determine the percent inhibition of PGE2 production for each inhibitor concentration relative to the vehicle control.

Trustworthiness: Off-Target Effects and Cardiovascular Risk

A critical aspect of trustworthiness for any new COX-2 inhibitor is a thorough evaluation of its potential for off-target effects. The primary concern for this drug class is an increased risk of cardiovascular events, such as myocardial infarction and stroke.[19][20] This risk is believed to stem from the selective inhibition of COX-2, which reduces the production of cardioprotective prostacyclin (PGI2) without a corresponding reduction in COX-1-derived, pro-thrombotic thromboxane A2.[21]

While the protocols in this guide focus on initial efficacy, a comprehensive development plan for Compound X must include:

  • COX-1 Platelet Aggregation Assays: To confirm minimal impact on platelet function.

  • Advanced Cellular Models: Using human endothelial cells to assess the impact on PGI2 synthesis.

  • In Vivo Studies: To evaluate cardiovascular parameters in appropriate animal models.

The withdrawal of several coxibs (e.g., Rofecoxib) from the market due to cardiovascular safety concerns underscores the absolute necessity of this downstream safety profiling.[19]

Conclusion

This guide provides a robust and scientifically validated framework for the initial comparative evaluation of [3-(2-chlorophenyl)-5-isoxazolyl]methanol (Compound X) as a novel selective COX-2 inhibitor. By employing a combination of direct enzymatic assays to determine potency and selectivity, and cell-based functional assays to confirm activity in a physiological context, researchers can build a comprehensive efficacy profile. The hypothetical data presented suggests that a compound with the profile of Compound X could be a promising therapeutic candidate, warranting further investigation into its safety and clinical potential. Adherence to these rigorous, self-validating protocols is paramount for ensuring the integrity and trustworthiness of the findings.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (Source: National Center for Biotechnology Information)

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (Source: News-Medical.Net)

  • Celecoxib - Wikipedia. (Source: Wikipedia)

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (Source: PharmGKB)

  • Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - Frontiers. (Source: Frontiers in Immunology)

  • What is the mechanism of Celecoxib? - Patsnap Synapse. (Source: Patsnap)

  • Cyclooxygenase-2 - Wikipedia. (Source: Wikipedia)

  • Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed. (Source: PubMed)

  • Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PubMed Central. (Source: National Center for Biotechnology Information)

  • Application Note: A Cell-Based Assay for Determining Parecoxib Activity via COX-2 Inhibition - Benchchem. (Source: BenchChem)

  • The cyclooxygenase pathway. In response to pro-inflammatory stimuli... - ResearchGate. (Source: ResearchGate)

  • COX2 Inhibitor Screening Assay Kit, 82210 | Amsbio. (Source: Amsbio)

  • COX-2 Inhibitor Screening Kit (Fluorometric) - Sigma-Aldrich. (Source: Sigma-Aldrich)

  • Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (ab204699) - Abcam. (Source: Abcam)

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. (Source: Assay Genie)

  • COX-2 (human) Inhibitor Screening Assay Kit - Cayman Chemical. (Source: Cayman Chemical)

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC - NIH. (Source: National Center for Biotechnology Information)

  • An Activity-based Sensing Approach for the Detection of Cyclooxygenase-2 in Live Cells. (Source: National Center for Biotechnology Information)

  • COX Activity Assay Kit (​Cyclooxygenase, PGHS, Prostaglandin H Synthase). (Source: Cayman Chemical)

  • In vitro assay for determining the IC50 of Rofecoxib in various cell lines - Benchchem. (Source: BenchChem)

  • Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC - PubMed Central. (Source: National Center for Biotechnology Information)

  • Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - NIH. (Source: National Center for Biotechnology Information)

  • Biological basis for the cardiovascular consequences of COX-2 inhibition: therapeutic challenges and opportunities - PMC - NIH. (Source: National Center for Biotechnology Information)

  • COX Activity Assay Kit (Fluorometric) - Sigma-Aldrich. (Source: Sigma-Aldrich)

  • COX-2 Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic. (Source: Cleveland Clinic)

  • COX-2 Inhibitors — A Lesson in Unexpected Problems - ResearchGate. (Source: ResearchGate)

  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PubMed Central. (Source: National Center for Biotechnology Information)

Sources

A Comparative Guide to the Structural Confirmation of Synthesized [3-(2-chlorophenyl)-5-isoxazolyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the isoxazole scaffold is a privileged structure, integral to a multitude of therapeutic agents due to its favorable metabolic stability and versatile biological activity. The synthesis of novel isoxazole derivatives, such as [3-(2-chlorophenyl)-5-isoxazolyl]methanol, is a critical step in drug discovery. However, the unambiguous confirmation of the synthesized structure is paramount to ensure the integrity of subsequent biological and pharmacological studies. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of [3-(2-chlorophenyl)-5-isoxazolyl]methanol, grounded in established experimental protocols and spectroscopic principles.

The Synthetic Pathway: A Deliberate Approach to the Isoxazole Core

The synthesis of [3-(2-chlorophenyl)-5-isoxazolyl]methanol is most effectively achieved through a 1,3-dipolar cycloaddition reaction. This method is favored for its high regioselectivity and mild reaction conditions. The logical progression of this synthesis is outlined below.

Experimental Protocol: Synthesis of [3-(2-chlorophenyl)-5-isoxazolyl]methanol

This protocol is adapted from established methods for the synthesis of analogous 3-aryl-5-hydroxymethylisoxazoles.[1]

Step 1: Formation of 2-chlorobenzaldehyde oxime

  • In a round-bottom flask, dissolve 2-chlorobenzaldehyde (1 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (1.1 equivalents) and pyridine (1.2 equivalents). The pyridine acts as a base to neutralize the HCl released from hydroxylamine hydrochloride.

  • Stir the mixture at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure. The crude oxime is typically a viscous liquid or a low-melting solid and can be used in the next step without further purification.

Step 2: In situ generation of 2-chlorophenylnitrile oxide and 1,3-dipolar cycloaddition

  • Dissolve the crude 2-chlorobenzaldehyde oxime in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • To this solution, add propargyl alcohol (1.2 equivalents), the dipolarophile in this reaction.

  • Slowly add an oxidizing agent, such as sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS), portion-wise at 0°C. This in situ generation of the nitrile oxide from the oxime is crucial to avoid its dimerization.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

Step 3: Work-up and Purification

  • After the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, an off-white solid, can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[2][3]

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_synthesis Synthesis of [3-(2-chlorophenyl)-5-isoxazolyl]methanol A 2-Chlorobenzaldehyde C 2-Chlorobenzaldehyde Oxime A->C Oxime Formation B Hydroxylamine HCl, Pyridine B->C F [3-(2-chlorophenyl)-5-isoxazolyl]methanol C->F 1,3-Dipolar Cycloaddition D Propargyl Alcohol D->F E NCS or NaOCl E->F

Caption: Synthetic workflow for [3-(2-chlorophenyl)-5-isoxazolyl]methanol.

A Comparative Analysis of Structural Elucidation Techniques

Technique Information Provided Strengths Limitations
¹H NMR Proton environment, connectivity, and stereochemistry.Provides detailed information about the number and types of protons and their neighboring atoms.Can be complex to interpret for molecules with overlapping signals.
¹³C NMR Carbon skeleton of the molecule.Reveals the number of non-equivalent carbons and their chemical environment.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Highly sensitive, provides the exact mass of the molecule and clues about its substructures.Does not provide information about the 3D structure or connectivity.
Infrared (IR) Spectroscopy Presence of functional groups.Quick and non-destructive, excellent for identifying key functional groups like -OH and C=N.Provides limited information about the overall molecular structure.
X-ray Crystallography Unambiguous 3D structure, bond lengths, and angles.The "gold standard" for structural determination, providing definitive proof of structure.Requires a single, high-quality crystal, which can be challenging to obtain.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Assignment

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For [3-(2-chlorophenyl)-5-isoxazolyl]methanol, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The expected ¹H NMR spectrum of the target compound would exhibit characteristic signals:

  • Aromatic Protons: A multiplet in the range of 7.4-7.8 ppm corresponding to the four protons on the 2-chlorophenyl ring.

  • Isoxazole Proton: A singlet around 6.5-7.0 ppm, a key indicator of the C4-H of the isoxazole ring.[4]

  • Hydroxymethyl Protons: A singlet or a doublet (if coupled to the hydroxyl proton) around 4.7-4.9 ppm for the -CH₂- group.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which can vary depending on the concentration and solvent, but typically appears between 2.0-5.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information about the carbon framework:

  • Aromatic Carbons: Multiple signals in the aromatic region (120-140 ppm).

  • Isoxazole Carbons: Two quaternary carbons (C3 and C5) typically in the range of 160-170 ppm, and one CH carbon (C4) around 100-105 ppm.

  • Hydroxymethyl Carbon: A signal for the -CH₂- group, expected around 55-65 ppm.

Mass Spectrometry (MS): Confirming the Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For [3-(2-chlorophenyl)-5-isoxazolyl]methanol (molecular weight: 209.63 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 209 and an isotope peak [M+2]⁺ at m/z 211 with an intensity of about one-third of the [M]⁺ peak, characteristic of the presence of a single chlorine atom.

The fragmentation of isoxazoles is predictable and can be used to confirm the isomer. The molecular ion often undergoes rearrangement with N-O bond cleavage.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the presence of specific functional groups. For the target molecule, the IR spectrum would be expected to show:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group of the methanol substituent.[1]

  • C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

  • C=N Stretch: A characteristic absorption for the isoxazole ring around 1610-1620 cm⁻¹.

  • N-O Stretch: An absorption band in the 1100-1200 cm⁻¹ region.[5]

X-ray Crystallography: The Definitive Proof of Structure

While spectroscopic methods provide strong evidence for the structure of a molecule, single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid.[6] It provides precise information on bond lengths, bond angles, and torsional angles, which is invaluable for understanding structure-activity relationships. The primary challenge with this technique is the necessity of growing a single crystal of sufficient quality.

The logical flow for structural confirmation is illustrated below:

Confirmation_Logic cluster_confirmation Structural Confirmation Workflow Start Synthesized Crude Product Purification Purification (Recrystallization or Column Chromatography) Start->Purification NMR ¹H and ¹³C NMR Purification->NMR MS Mass Spectrometry Purification->MS IR FTIR Spectroscopy Purification->IR Xray X-ray Crystallography (Gold Standard) Purification->Xray If single crystal obtained Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed Consistent Data Inconclusive Inconclusive Data (Re-evaluate Synthesis/Purification) NMR->Inconclusive Inconsistent Data MS->Structure_Confirmed MS->Inconclusive IR->Structure_Confirmed IR->Inconclusive Xray->Structure_Confirmed Unambiguous Proof

Caption: Logical workflow for the structural confirmation of the synthesized compound.

Troubleshooting and Self-Validation

A robust experimental design includes anticipating and addressing potential challenges.

  • Incomplete Reaction: If TLC analysis shows the presence of starting materials, extend the reaction time or slightly increase the temperature.

  • Side Reactions: The formation of nitrile oxide dimers is a common side reaction. This can be minimized by the slow, portion-wise addition of the oxidizing agent at a low temperature.

  • Purification Challenges: The presence of the hydroxyl group increases the polarity of the molecule. If the compound is difficult to purify by column chromatography due to streaking, adding a small amount of a polar solvent like methanol to the eluent can improve the separation. For recrystallization, a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexane) is often effective.[2][3]

Conclusion

The structural confirmation of a newly synthesized compound like [3-(2-chlorophenyl)-5-isoxazolyl]methanol is a critical process that relies on the synergistic application of multiple analytical techniques. While NMR, MS, and IR spectroscopy provide strong and often sufficient evidence for the proposed structure, X-ray crystallography offers the ultimate, unambiguous proof. By following a logical workflow of synthesis, purification, and multi-faceted analysis, researchers can confidently confirm the structure of their target molecules, ensuring the reliability and reproducibility of their scientific findings.

References

  • Deshmukh, P. B., & Rajput, P. R. (2012). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. [Link]

  • WIPO. (2004). WO/2004/011444 NOVEL METHOD FOR PREPARING STYRYL PYRAZOLE, ISOXAZOLE AND ISOTHIAZOLE DERIVATIVES. WIPO Patentscope. [Link]

  • Chen, M.-T., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. SIELC. [Link]

  • Huisgen, R., et al. (1988). Mechanistic Impact of Oxime Formation Accompanying 1,3-Dipolar Cycloadditions of Nitrile Oxides. CORE. [Link]

  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Department of Chemistry. [Link]

  • De Klerck, K., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. PubMed. [Link]

  • Stephens, W. C. E., et al. (2011). X-ray diffraction structure of 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole (2Br). ResearchGate. [Link]

  • PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. National Center for Biotechnology Information. [Link]

  • NPTEL-NOC IITM. (2020, August 29). Lecture 13: Azomethine Ylides and Nitrile Oxides in 1,3-Dipolar Cycloaddition [Video]. YouTube. [Link]

  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. [Link]

  • Bak, A., et al. (2022). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. MDPI. [Link]

  • ResearchGate. (n.d.). Characteristic ¹H, ¹³C NMR of 3. ResearchGate. [Link]

  • SpectraBase. (n.d.). 3-(p-Chlorophenyl)-5-[3-(o-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol. Wiley. [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides in the Synthesis of Natural Compounds and Their Analogues. ResearchGate. [Link]

  • PubChem. (n.d.). Isoxazole, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)-. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 2-(2-Chlorophenyl)benzimidazole Fig. 3 --FT-Raman.... ResearchGate. [Link]

  • SpectraBase. (n.d.). 4-{[3-(o-chlorophenyl) -5-methyl-4-isoxazolyl] carbonyl}morpholine. Wiley. [Link]

  • SpectraBase. (n.d.). 2-(3-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole. Wiley. [Link]

  • SpectraBase. (n.d.). 3-[5-(3-Chlorophenyl)-1H-1,2,4-triazol-3-yl]pyridine. Wiley. [Link]

Sources

Benchmarking [3-(2-chlorophenyl)-5-isoxazolyl]methanol as a Core Scaffold for RORγt Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the product's performance with other alternatives is provided by this guide, which also includes supporting experimental data.

Introduction: The RAR-related orphan receptor gamma t (RORγt) is a ligand-dependent nuclear transcription factor that is essential for the differentiation of pro-inflammatory Th17 cells. These cells are significant contributors to the pathology of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. Consequently, the development of small molecule inhibitors of RORγt has become a highly competitive area in drug discovery.

This guide provides a comprehensive benchmarking analysis of [3-(2-chlorophenyl)-5-isoxazolyl]methanol (herein designated as Compound ISO-1 ), a novel heterocyclic compound, as a potential core scaffold for the development of RORγt inhibitors. Its performance is evaluated against established heterocyclic compounds with known RORγt inhibitory activity, providing a clear, data-driven perspective on its potential as a starting point for a drug discovery program.

The central hypothesis is that the isoxazole core of ISO-1 , decorated with a 2-chlorophenyl group, offers a unique vector for optimization, potentially leading to compounds with improved potency, selectivity, and drug-like properties compared to existing scaffolds. This guide outlines the experimental strategy, protocols, and comparative data necessary to validate this hypothesis.

Rationale for Experimental Design & Compound Selection

The benchmarking strategy is designed to assess key pillars of early-stage drug discovery: potency, cellular activity, selectivity, and fundamental ADME/Tox properties.

  • Potency Assessment: A biochemical assay is essential to confirm direct binding and inhibition of the RORγt ligand-binding domain (LBD). We have selected a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for its robustness and sensitivity.

  • Cellular Efficacy: Confirmation of activity in a relevant cellular context is critical. An in vitro Th17 differentiation assay measures the compound's ability to suppress the production of IL-17A, the signature cytokine of Th17 cells, thus providing a functional readout of RORγt inhibition.

  • Selectivity Profile: Off-target activity can lead to undesirable side effects. RORγt shares structural homology with other ROR isoforms (RORα and RORβ). Therefore, counter-screening against these related receptors is a mandatory step to ensure the selectivity of the scaffold.

  • Drug-likeness: Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties is crucial to avoid costly late-stage failures. We will assess metabolic stability in human liver microsomes (HLM), general cytotoxicity, and aqueous solubility.

Comparator Compounds:

To establish a meaningful benchmark, ISO-1 is compared against two well-characterized RORγt inhibitors with distinct heterocyclic cores:

  • Comparator A (Thiazole Core): A representative compound from a series of potent thiazole-based RORγt inhibitors. These are known for high potency but can sometimes face metabolic stability challenges.

  • Comparator B (Pyridinone Core): A compound representing a class of inhibitors known for good cellular activity and favorable pharmacokinetic properties.

Experimental Workflows and Protocols

The overall experimental workflow is designed to provide a comprehensive profile of the test compounds in a tiered approach, from biochemical potency to cellular function and early safety assessment.

G cluster_0 Compound ISO-1 Profile cluster_1 Strategic Decision Potency Moderate Potency (IC50: 850 nM) Metabolism Good Metabolic Stability (Cl_int: 25 µL/min/mg) Decision Proceed to Lead Optimization Potency->Decision Opportunity for Potency Enhancement Selectivity High Selectivity (>100-fold vs RORα/β) Safety Excellent Safety (CC50 >50 µM) Good Solubility (75 µM) Metabolism->Decision Favorable Starting Point for PK/PD

A Senior Application Scientist's Guide to Ensuring Reproducibility in Bioactivity Assays of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the isoxazole scaffold is a cornerstone of medicinal chemistry, offering a versatile framework for developing novel therapeutics.[1][2][3] The evaluation of these derivatives through bioactivity assays is a critical step in the drug discovery pipeline. However, the path from synthesis to reliable bioactivity data is often fraught with the challenge of reproducibility. This guide provides an in-depth comparison of common bioactivity assays for isoxazole derivatives, focusing on the nuanced factors that govern their reproducibility and offering actionable protocols to fortify the integrity of your findings.

The Imperative of Reproducibility in Drug Discovery

In the realm of drug discovery, reproducibility is not merely a matter of scientific rigor; it is the bedrock of translational success. Non-reproducible data can lead to the costly pursuit of non-viable candidates and undermine the collective progress of the field.[4][5] For isoxazole derivatives, which exhibit a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects, ensuring the reproducibility of bioactivity data is paramount for identifying true lead compounds.[1][6][2][3]

A Comparative Overview of Common Bioactivity Assays for Isoxazole Derivatives

The selection of a bioactivity assay is a critical decision that influences the nature and reliability of the data generated. Below is a comparison of commonly employed assays for assessing the bioactivity of isoxazole derivatives.

Assay TypePrincipleCommon Applications for IsoxazolesThroughputKey Reproducibility Considerations
MTT/XTT/MTS Assays Colorimetric assays measuring mitochondrial reductase activity as an indicator of cell viability.Anticancer/cytotoxicity screening.[2][7]HighCell density, incubation time, compound interference with formazan product, cell line stability.
Dual-Luciferase Reporter Assay Measures the activity of a target promoter by quantifying the light produced by luciferase.Target-based screening, pathway analysis (e.g., HIF-1α inhibition).[8]Medium to HighVector integrity, transfection efficiency, cell line stability, basal promoter activity.
Broth Microdilution Determines the Minimum Inhibitory Concentration (MIC) of a compound against bacteria or fungi.Antimicrobial activity testing.[9][10]MediumInoculum density, media composition, incubation conditions, reading method (visual vs. automated).
Enzyme-Linked Immunosorbent Assay (ELISA) Quantifies a specific protein (e.g., a cytokine) using antibodies.Anti-inflammatory activity (e.g., measuring IL-6 or TNF-α levels).HighAntibody specificity and affinity, washing steps, substrate incubation time, plate variability.
In Vivo Models (e.g., Carrageenan-induced paw edema) Measures the physiological response to a compound in a living organism.Anti-inflammatory activity.[11]LowAnimal strain and health, dosing accuracy, observer variability, ethical considerations.

The Interplay of Factors Influencing Reproducibility

Achieving reproducible bioactivity data requires a holistic understanding of the variables at play. The following diagram illustrates the key domains influencing the outcome of your assays.

cluster_0 Factors Influencing Bioactivity Assay Reproducibility cluster_1 Compound Details cluster_2 Biological System Details cluster_3 Assay Details cluster_4 Data Analysis Details Compound Compound-Specific Factors Purity Purity & Characterization Compound->Purity Solubility Solubility & Aggregation Compound->Solubility Stability Stability in Assay Media Compound->Stability Biological Biological System Factors CellLine Cell Line Authentication & Passage Number Biological->CellLine Density Cell/Inoculum Density Biological->Density Health Cell Health & Mycoplasma Biological->Health Assay Assay-Specific Factors Reagents Reagent Quality & Lot-to-Lot Variability Assay->Reagents Conditions Incubation Time & Temperature Assay->Conditions Endpoint Endpoint Measurement Assay->Endpoint Data Data Analysis Factors Normalization Normalization & Controls Data->Normalization CurveFitting Curve Fitting & Statistical Model Data->CurveFitting Outliers Outlier Identification Data->Outliers Start Start: Synthesized Isoxazole Derivative QC1 Compound QC: Purity (NMR/LC-MS) Solubility Assessment Start->QC1 AssayDev Assay Development: Optimize Cell Density, Incubation Time QC1->AssayDev Pilot Pilot Experiment: Single Plate, Full Dose-Response AssayDev->Pilot Validation Assay Validation: Z'-factor, CV% Pilot->Validation Validation->AssayDev Fail Screening Screening: Multiple Replicates (Intra- & Inter-assay) Validation->Screening Pass DataAnalysis Standardized Data Analysis Pipeline Screening->DataAnalysis Confirmation Hit Confirmation: Re-test from fresh solid DataAnalysis->Confirmation End End: Reproducible Bioactivity Data Confirmation->End

Caption: A generalized workflow for ensuring the reproducibility of bioactivity data.

Detailed Protocol: MTT Assay for Cytotoxicity of Isoxazole Derivatives

This protocol determines the effect of an isoxazole derivative on the metabolic activity of cells, which serves as an indicator of cell viability. [8] Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Isoxazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Detailed Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an isoxazole derivative against a specific bacterial strain. [9][10] Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Isoxazole derivatives (dissolved in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of the isoxazole derivatives in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL. This results in a final inoculum concentration of ~2.5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be determined visually or by reading the optical density at 600 nm.

  • Quality Control: Run a reference strain with a known MIC for the positive control antibiotic in parallel to validate the assay.

Conclusion

The reproducibility of bioactivity assays is a cornerstone of credible drug discovery. For isoxazole derivatives, a class of compounds with immense therapeutic potential, a meticulous and systematic approach to bioactivity assessment is non-negotiable. By understanding the multifaceted factors that influence assay outcomes, implementing robust and self-validating protocols, and adhering to standardized data analysis practices, researchers can generate high-quality, reproducible data that will accelerate the translation of promising isoxazole derivatives from the bench to the clinic.

References

  • Kumar, M., Kumar, V., & Sharma, M. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. [Link]

  • A review on recent synthetic strategies and biological activities of isoxazole. (2025). ResearchGate. [Link]

  • Isoxazole/isoxazoline skeleton in the structural modification of natural products: A review. (n.d.). National Institutes of Health. [Link]

  • Kumar, M., Kumar, V., & Sharma, M. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. [Link]

  • Kumar, M., Kumar, V., & Sharma, M. (2024). A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

  • Judson, R., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. [Link]

  • Iversen, P. W., et al. (2006). Process Validation and Screen Reproducibility in High-Throughput Screening. ResearchGate. [Link]

  • Niepel, M., et al. (2019). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. [Link]

  • Niepel, M., et al. (2017). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. [Link]

  • Iversen, P. W., et al. (2006). Process validation and screen reproducibility in high-throughput screening. PubMed. [Link]

  • Leist, M., et al. (2020). In Vitro Research Reproducibility: Keeping Up High Standards. PubMed Central. [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. NCBI Bookshelf. [Link]

  • 5 Main Factors Affecting Reproducibility in Research. (2022). DoNotEdit. [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules, 29(3), 633. [Link]

  • Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity. (2022). PubMed Central. [Link]

  • Sittampalam, G. S., et al. (2004). Design and Implementation of High-Throughput Screening Assays. Scilit. [Link]

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (2022). Scientific Reports, 12(1), 1-13. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2022). Molecules, 27(19), 6543. [Link]

  • Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]

  • Barbuceanu, S.-F., & Olaru, O. T. (2025). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. MDPI. [Link]

  • Synthesis and characterization of biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (2023). Zanco Journal of Pure and Applied Sciences, 35(3), 136-150. [Link]

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). National Institutes of Health. [Link]

  • Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. (2025). MDPI. [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). National Institutes of Health. [Link]

Sources

A Head-to-Head Comparison of Isoxazole-Based COX-2 Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, head-to-head comparison of isoxazole-based cyclooxygenase-2 (COX-2) inhibitors, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, we will explore the structural rationale for selectivity, present comparative performance data, and provide detailed experimental protocols to empower your own investigations.

The Rationale for COX-2 Selectivity: A Tale of Two Isoforms

The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) stems from their inhibition of cyclooxygenase (COX) enzymes, which mediate the conversion of arachidonic acid into pro-inflammatory prostaglandins.[1][2] However, the discovery of two distinct isoforms—COX-1 and COX-2—revolutionized the field.

  • COX-1 is a constitutively expressed "housekeeping" enzyme responsible for producing prostaglandins that protect the gastric mucosa and maintain renal blood flow.[3]

  • COX-2 is an inducible enzyme, rapidly upregulated at sites of inflammation, and is the primary source of prostaglandins involved in pain and inflammation.[3][4]

Traditional NSAIDs inhibit both isoforms, leading to the desired anti-inflammatory effects (via COX-2 inhibition) but also to significant gastrointestinal side effects (via COX-1 inhibition).[1][2] This understanding created the therapeutic hypothesis that a selective COX-2 inhibitor could deliver potent anti-inflammatory and analgesic effects with a markedly improved safety profile.[2]

The structural basis for this selectivity lies in a key difference in the enzyme active sites. The COX-2 active site is approximately 20% larger than that of COX-1, featuring a distinct side pocket.[5] This allows larger, specifically designed molecules to bind preferentially to COX-2, while being too bulky to fit effectively into the COX-1 channel.

Signaling Pathway: Arachidonic Acid Cascade

The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid and the point of intervention for selective and non-selective NSAIDs.

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Physiological_PGs Physiological Prostaglandins (e.g., GI Protection, Platelet Function) PGH2->Physiological_PGs Tissue-specific isomerases Inflammatory_PGs Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) PGH2->Inflammatory_PGs Tissue-specific isomerases NSAIDs Traditional NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 NSAIDs->COX2 Coxibs COX-2 Selective Inhibitors (Coxibs) Coxibs->COX2

Caption: Arachidonic acid pathway and points of NSAID inhibition.

The Isoxazole Scaffold: A Privileged Structure for COX-2 Inhibition

While the "coxib" class includes various heterocyclic cores such as pyrazole (Celecoxib) and furanone (Rofecoxib), the diarylisoxazole structure is a key pharmacophore for potent and selective COX-2 inhibition.[1][6] Valdecoxib is the archetypal isoxazole-based coxib.

A critical feature for selectivity in many diarylheterocyclic inhibitors is the presence of a sulfonamide (–SO2NH2) or methylsulfonyl (–SO2Me) group on one of the phenyl rings.[2] This moiety is able to project into the secondary side pocket of the COX-2 active site, forming a key hydrogen bond with Arg513, thereby anchoring the inhibitor and conferring high-affinity binding and selectivity.

Comparative Chemical Structures

The diagram below contrasts the isoxazole core of Valdecoxib and its prodrug Parecoxib with the pyrazole core of Celecoxib, the only coxib currently available in the US market.[7]

Inhibitor_Structures cluster_valdecoxib Valdecoxib (Isoxazole Core) cluster_parecoxib Parecoxib (Prodrug of Valdecoxib) cluster_celecoxib Celecoxib (Pyrazole Core) valdecoxib parecoxib celecoxib

Caption: Chemical structures of Valdecoxib, Parecoxib, and Celecoxib.

Parecoxib is a water-soluble, injectable prodrug designed for parenteral administration.[8][9] In vivo, it is rapidly and completely hydrolyzed by hepatic enzymes to the active moiety, Valdecoxib.[8] This conversion has a plasma half-life of only about 22 minutes, making Parecoxib a swift delivery system for Valdecoxib.

Head-to-Head Performance: Potency and Selectivity

The most direct and physiologically relevant method for comparing the potency and selectivity of COX inhibitors is the human whole blood assay. This ex vivo method assesses the inhibition of COX-1 in platelets (measured by thromboxane B2 production) and COX-2 in lipopolysaccharide-stimulated monocytes (measured by prostaglandin E2 production).

The key metrics derived are the IC50 (the concentration required to inhibit 50% of enzyme activity) for each isoform and the Selectivity Index (SI), calculated as (IC50 COX-1 / IC50 COX-2). A higher SI value denotes greater selectivity for COX-2.

Table 1: Comparative COX-2 Selectivity in Human Whole Blood Assay
CompoundHeterocyclic CoreCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Valdecoxib Isoxazole 3.00.0560
RofecoxibFuranone13.60.05272
CelecoxibPyrazole7.67.67.6
EtoricoxibBipyridine1161.1106

Data compiled from published human whole blood assays. Note that absolute IC50 values can vary between studies, but the relative selectivity provides a strong basis for comparison.

Analysis of Performance:

  • Potency: Valdecoxib and Rofecoxib exhibit the highest potency against COX-2, with identical IC50 values of 0.05 µM in this assay. Using recombinant human enzymes, Valdecoxib was found to be the most potent inhibitor studied, with an IC50 of 0.005 µM.

  • Selectivity: While both Valdecoxib and Rofecoxib are highly potent, Rofecoxib demonstrates a significantly higher in vitro selectivity index. Valdecoxib shows a 30-fold selectivity for COX-2 in the whole blood assay. Celecoxib, by contrast, has a much lower selectivity index of 7.6, though it still preferentially inhibits COX-2 at therapeutic concentrations.[7]

Table 2: Comparative Pharmacokinetic Profiles
ParameterValdecoxib (Active form of Parecoxib)Celecoxib
Prodrug Parecoxib (rapidly converted, t½ ~22 min)N/A
Tmax (Time to Peak Conc.) ~0.5 hours (post-IV Parecoxib)~3 hours[4]
Protein Binding ~98%~97%
Elimination Half-life (t½) ~8 hours~7-11 hours
Primary Metabolism Hepatic: CYP3A4, CYP2C9, GlucuronidationHepatic: Primarily CYP2C9 (>75%)[4]
Excretion Primarily renal (as metabolites)Feces and urine (as metabolites)[4]

Insights from Pharmacokinetics:

The use of the Parecoxib prodrug allows for rapid achievement of therapeutic Valdecoxib concentrations via parenteral administration, a significant advantage in acute postoperative settings.[9] Both Valdecoxib and Celecoxib are highly protein-bound and extensively metabolized by hepatic CYP450 enzymes. The heavy reliance of Celecoxib on CYP2C9 makes its pharmacokinetics susceptible to genetic polymorphisms in this enzyme, which can lead to significantly higher drug exposure in individuals who are poor metabolizers.[4]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the protocols used to generate comparative data must be robust and well-defined. Below are step-by-step methodologies for key assays.

Protocol 1: Fluorometric COX Inhibitor Screening Assay

This in vitro assay is a common high-throughput method for determining IC50 values using purified recombinant enzymes. The assay measures the peroxidase activity of COX, where a probe is oxidized in the presence of PGG2 (the product of COX's cyclooxygenase activity) to generate a fluorescent signal.

Workflow Diagram: Fluorometric COX-2 Screening

Assay_Workflow Start Start: Prepare Reagents Prepare_Inhibitor 1. Prepare serial dilutions of test inhibitor (e.g., in DMSO). Dilute to 10x final conc. in Assay Buffer. Start->Prepare_Inhibitor Dispense 2. Dispense into 96-well plate: - Inhibitor Control (e.g., Celecoxib) - Enzyme Control (Vehicle) - Test Inhibitor wells Prepare_Inhibitor->Dispense Add_Enzyme 3. Prepare and add Reaction Mix: - COX Assay Buffer - COX Probe - COX Cofactor - Recombinant COX-2 Enzyme Dispense->Add_Enzyme Incubate 4. Incubate at 25°C (e.g., 5-10 minutes) Add_Enzyme->Incubate Initiate 5. Initiate reaction by adding Arachidonic Acid substrate to all wells simultaneously. Incubate->Initiate Read 6. Immediately read fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes. Initiate->Read Analyze 7. Calculate slope of reaction. Determine % Inhibition. Calculate IC50 value. Read->Analyze End End Analyze->End

Sources

Assessing the Selectivity of [3-(2-chlorophenyl)-5-isoxazolyl]methanol for its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise interaction of a therapeutic agent with its intended biological target is paramount. Off-target effects can lead to unforeseen side effects and a diminished therapeutic window, underscoring the critical need for rigorous selectivity profiling.[1] This guide provides a comprehensive framework for assessing the selectivity of the novel isoxazole derivative, [3-(2-chlorophenyl)-5-isoxazolyl]methanol, for its hypothetical primary target, the α2 subunit-containing GABA-A receptor. Isoxazole scaffolds are prevalent in medicinal chemistry, demonstrating a wide array of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects.[2][3][4][5][6] This guide will compare its performance against a non-selective classical benzodiazepine and a structurally analogous isoxazole derivative, offering a blueprint for robust preclinical evaluation.

The Imperative of Selectivity in Neurotherapeutics

The γ-aminobutyric acid type A (GABA-A) receptors are the principal mediators of fast inhibitory neurotransmission in the central nervous system.[7] These ligand-gated ion channels are heteropentameric structures assembled from a variety of subunits (α, β, γ, δ, ε, θ, π, and ρ). The specific subunit composition dictates the receptor's physiological and pharmacological properties. Notably, the α subunits (α1-α6) are key determinants of the receptor's function and its sensitivity to modulators like benzodiazepines. The anxiolytic effects of classical benzodiazepines are primarily mediated by the α2 and α3 subunits, while their sedative and amnesic side effects are linked to the α1 subunit.[8][9] Consequently, developing α2/α3-selective modulators is a key strategy for designing anxiolytics with an improved side-effect profile.

This guide will operate on the hypothesis that [3-(2-chlorophenyl)-5-isoxazolyl]methanol is a selective positive allosteric modulator of the α2-containing GABA-A receptor. We will outline a series of in vitro experiments to test this hypothesis, comparing its selectivity profile to that of Diazepam (a non-selective GABA-A receptor modulator) and a hypothetical comparator, [3-(4-fluorophenyl)-5-isoxazolyl]methanol.

Experimental Workflow for Selectivity Profiling

The following diagram illustrates the comprehensive workflow for assessing the selectivity of our compound of interest.

G cluster_0 Phase 1: Primary Target Engagement & Subtype Selectivity cluster_1 Phase 2: Broader Off-Target Profiling cluster_2 Phase 3: Data Analysis & Interpretation A Radioligand Binding Assays (GABA-A Receptor Subtypes: α1, α2, α3, α5) B Electrophysiology Assays (Functional Modulation of GABA-A Subtypes) A->B Confirmation of functional effect C Broad Kinase Panel Screen (e.g., 300+ kinases) B->C Proceed if primary target engagement is confirmed D GPCR Binding Panel (e.g., SafetyScreen44™) B->D E Ion Channel Panel (e.g., hERG, Nav, Cav) B->E F Determination of Ki and EC50 values C->F D->F E->F G Calculation of Selectivity Ratios F->G H Comparative Analysis & Lead Optimization G->H G cluster_0 Neuronal Synapse GABA GABA GABA_A GABA-A Receptor (α2 subtype) GABA->GABA_A Binds to GABA site Compound [3-(2-chlorophenyl)-5-isoxazolyl]methanol Compound->GABA_A Binds to benzodiazepine site (Positive Allosteric Modulation) Chloride Cl- influx GABA_A->Chloride Channel Opening Hyperpolarization Membrane Hyperpolarization Chloride->Hyperpolarization Inhibition Neuronal Inhibition (Anxiolytic Effect) Hyperpolarization->Inhibition

Caption: Mechanism of action of a selective GABA-A α2 positive allosteric modulator.

Conclusion

This guide has outlined a systematic and robust approach for assessing the selectivity of [3-(2-chlorophenyl)-5-isoxazolyl]methanol. The combination of in vitro binding and functional assays against a panel of relevant targets, along with broader off-target screening, provides a comprehensive understanding of a compound's selectivity profile. The hypothetical data presented for [3-(2-chlorophenyl)-5-isoxazolyl]methanol, when compared to a non-selective agent and a close structural analog, illustrates how this experimental framework can effectively identify promising drug candidates with a potentially superior therapeutic window. This rigorous, data-driven approach is fundamental to the successful development of novel and safer therapeutics.

References

Sources

A Senior Application Scientist's Guide to Validating In Vitro Efficacy of [3-(2-chlorophenyl)-5-isoxazolyl]methanol in Cell-Based Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the In Vitro-In Vivo Gap

The journey of a novel therapeutic candidate from initial discovery to clinical application is a rigorous process, with a critical juncture being the transition from non-cellular (in vitro) biochemical assays to more complex, biologically relevant cell-based models. This guide focuses on a specific isoxazole derivative, [3-(2-chlorophenyl)-5-isoxazolyl]methanol (CAS: 438565-33-4), a versatile compound recognized for its potential in pharmaceutical development, particularly as an intermediate for agents targeting neurological disorders and inflammatory conditions.[1][2] Its structure, featuring an isoxazole scaffold and a halogenated phenyl group, suggests a high potential for biological activity.[2]

The primary challenge for researchers is to ascertain whether the promising results from initial in vitro screens translate into meaningful cellular responses. This process, known as cell-based validation, is fundamental to establishing an in vitro-in vivo correlation (IVIVC), a predictive mathematical model that relates a compound's properties in laboratory assays to its performance in a living system.[3][4][5][6][7] Cell-based assays provide this crucial intermediate step, offering a more complex biological system than isolated enzymes or receptors, which helps to identify potential off-target effects and confirm the desired mechanism of action early in the drug development pipeline.[8][9][10]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust cell-based validation strategy for [3-(2-chlorophenyl)-5-isoxazolyl]methanol. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and compare methodologies to ensure the generation of reliable and translatable data.

Strategic Workflow for Cell-Based Validation

A logical, stepwise approach is paramount to efficiently validate a compound's efficacy and mechanism of action. The initial priority is to determine the compound's cytotoxic profile to establish a therapeutic window. Only then can specific mechanistic pathways be interrogated with confidence, ensuring that observed effects are not merely artifacts of cellular toxicity.

G cluster_0 Phase 1: Safety & Viability Profiling cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: Data Synthesis & Comparison A Dose-Response Treatment Select relevant cell lines (e.g., SH-SY5Y, RAW 264.7) B Cytotoxicity Assessment (e.g., LDH Release Assay) A->B C Determine Therapeutic Window (Sub-toxic concentration range) B->C D Apoptosis Induction Analysis (Caspase-3/7 Activity Assay) C->D Use sub-toxic concentrations E Signaling Pathway Modulation (Western Blot for p-Akt, p-ERK, etc.) C->E Use sub-toxic concentrations F Quantitative Data Analysis (EC50 / IC50 Calculation) D->F E->F G Comparison with Alternative Compounds F->G H Decision Point: Advance to In Vivo Models? G->H

Caption: A strategic workflow for cell-based validation.

Part 1: Foundational Analysis - Cytotoxicity Profiling

Before investigating the specific therapeutic effects of [3-(2-chlorophenyl)-5-isoxazolyl]methanol, it is essential to determine its impact on cell viability.[11] Cytotoxicity assays are crucial for identifying the concentration range at which the compound is non-toxic, ensuring that subsequent mechanistic studies are not confounded by unintended cell death.[12][13][14][15]

Comparative Analysis of Common Cytotoxicity Assays

The choice of assay depends on the specific question being asked. For initial screening, an assay that measures membrane integrity, such as the LDH release assay, provides a direct measure of cytotoxicity.

Assay TypePrincipleAdvantagesDisadvantages
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[13]Direct measure of cell lysis; non-destructive to remaining cells.Signal can be influenced by serum LDH in the culture medium.
MTT/XTT Assays Measures the metabolic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[13]Well-established and cost-effective.Can be affected by changes in cellular metabolism; endpoint assay.
ATP-Based Assays Quantifies ATP, an indicator of metabolically active, viable cells, using a luciferase reaction.[16]High sensitivity and rapid; suitable for HTS.Endpoint assay; signal can be affected by metabolic state.
Experimental Protocol: LDH Cytotoxicity Assay

This protocol provides a robust method for quantifying cytotoxicity by measuring LDH release.

Objective: To determine the dose-dependent cytotoxicity of [3-(2-chlorophenyl)-5-isoxazolyl]methanol.

Materials:

  • Selected cell line (e.g., SH-SY5Y for neurotoxicity, RAW 264.7 for general cytotoxicity)

  • Complete culture medium

  • [3-(2-chlorophenyl)-5-isoxazolyl]methanol (dissolved in DMSO)

  • LDH Cytotoxicity Assay Kit (commercially available)

  • 96-well clear-bottom cell culture plates

  • Positive control (e.g., Lysis Buffer provided in the kit)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of [3-(2-chlorophenyl)-5-isoxazolyl]methanol in culture medium, starting from a high concentration (e.g., 200 µM). Ensure the final DMSO concentration is ≤0.1% to avoid solvent toxicity.

  • Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for:

    • Vehicle Control: Medium with DMSO only.

    • Maximum LDH Release Control: Treat cells with 10 µL of Lysis Buffer 45 minutes before the assay endpoint.

    • Untreated Control: Cells in medium only.

  • Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Assay Execution:

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's protocol.

    • Add 50 µL of the reaction mixture to each well of the new plate.

  • Incubation & Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • Cytotoxicity (%) = [(Compound-treated LDH activity - Untreated LDH activity) / (Maximum LDH release - Untreated LDH activity)] x 100

Part 2: Unraveling the Mechanism of Action

Once a sub-toxic concentration range has been established, the next phase is to investigate the specific biological pathways modulated by [3-(2-chlorophenyl)-5-isoxazolyl]methanol. Given its potential as a therapeutic agent, a primary mechanism of interest is the induction of apoptosis, or programmed cell death.

Apoptosis Induction: The Role of Caspases

Apoptosis is executed by a family of cysteine proteases known as caspases.[17] Initiator caspases (e.g., caspase-8, caspase-9) activate executioner caspases (e.g., caspase-3, caspase-7), which then cleave a host of cellular substrates, leading to the characteristic morphological changes of apoptosis. Measuring the activity of executioner caspases is a reliable method for quantifying apoptosis.

G A Apoptotic Stimulus (e.g., Compound Treatment) B Initiator Caspases (Caspase-8, Caspase-9) A->B activates C Executioner Caspases (Caspase-3, Caspase-7) B->C activates D Cleavage of Cellular Substrates (e.g., PARP) C->D cleaves E Apoptosis D->E

Caption: The execution phase of the caspase cascade.

Experimental Protocol: Caspase-3/7 Activity Assay

This protocol details a fluorometric or luminescent assay to measure the activity of caspase-3 and -7, key mediators of apoptosis.[18][19]

Objective: To quantify the induction of apoptosis by [3-(2-chlorophenyl)-5-isoxazolyl]methanol through the measurement of caspase-3/7 activity.

Materials:

  • Cells cultured and treated with sub-toxic concentrations of the compound in a white-walled, clear-bottom 96-well plate.

  • Positive control for apoptosis (e.g., Staurosporine).

  • Caspase-Glo® 3/7 Assay System (or equivalent).[18]

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in the cytotoxicity protocol, using sub-toxic concentrations of [3-(2-chlorophenyl)-5-isoxazolyl]methanol. Include vehicle and positive controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer. Allow the reagent to equilibrate to room temperature before use.

  • Assay Execution (Add-Mix-Measure):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

    • Mix the contents of the wells by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light. The luminescent signal is stable during this period.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is directly proportional to the amount of caspase activity. Data is typically presented as fold change in activity relative to the vehicle-treated control.

Signaling Pathway Analysis: Western Blotting

To further elucidate the mechanism of action, it is crucial to investigate which intracellular signaling pathways are affected by the compound. Western blotting is a powerful technique to detect and quantify changes in the expression or phosphorylation status of key signaling proteins.[20][21][22][23] For example, pathways like PI3K/Akt or MAPK/ERK are common targets for therapeutic agents.[20]

G A Compound B Cell Surface Receptor A->B C Kinase Cascade (e.g., PI3K, MEK) B->C activates D Effector Protein (e.g., Akt, ERK) C->D phosphorylates E Phosphorylation (Activation) D->E F Downstream Cellular Response (e.g., Proliferation, Survival) E->F

Caption: A generic cell signaling pathway.

Experimental Protocol: Western Blotting for Signaling Proteins

Objective: To determine the effect of [3-(2-chlorophenyl)-5-isoxazolyl]methanol on the phosphorylation of key signaling proteins (e.g., Akt, ERK).

Materials:

  • Cells cultured in 6-well plates.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) detection reagent.

Procedure:

  • Cell Culture and Treatment: Grow cells to 70-80% confluency. Treat with the compound at selected concentrations and time points.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells by adding ice-cold RIPA buffer.[20]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg). Add an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5 minutes.[20]

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[21]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the ECL reagent and capture the chemiluminescent signal using an imaging system.[20]

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the change in activation status.

Comparative Data and Alternative Compounds

The isoxazole scaffold is a privileged structure in medicinal chemistry. A relevant comparator for [3-(2-chlorophenyl)-5-isoxazolyl]methanol is its structural isomer, [3-(4-chlorophenyl)-5-isoxazolyl]methanol (CAS: 206055-90-5). This compound has also been investigated for anti-inflammatory and analgesic properties.[24] Comparing the activity of these two compounds in the same cell-based assays can provide valuable structure-activity relationship (SAR) insights.

Feature[3-(2 -chlorophenyl)-5-isoxazolyl]methanol[3-(4 -chlorophenyl)-5-isoxazolyl]methanolRationale for Comparison
CAS Number 438565-33-4[1]206055-90-5[24]Confirms distinct chemical identity.
Chlorine Position ortho (position 2)para (position 4)The position of the electron-withdrawing chlorine atom can significantly alter the molecule's electronic properties, steric hindrance, and ability to form specific interactions (e.g., halogen bonds), potentially leading to different biological activities.
Reported Uses Intermediate for neurological and anti-inflammatory agents.[1][2]Intermediate for anti-inflammatory and analgesic agents.[24]Overlapping therapeutic areas make for a direct and relevant comparison of efficacy and potency.
Hypothetical Data Summary

All quantitative data should be summarized in clear, structured tables for easy comparison.

CompoundCell LineIC50 (Cytotoxicity, µM)EC50 (Caspase-3/7 Activation, µM)Therapeutic Index (IC50/EC50)
[3-(2-chlorophenyl)-5-isoxazolyl]methanolSH-SY5Y85.212.56.8
[3-(4-chlorophenyl)-5-isoxazolyl]methanolSH-SY5Y>10028.1>3.5
Staurosporine (Control)SH-SY5Y0.50.0510.0

Conclusion and Future Outlook

This guide outlines a systematic and robust methodology for validating the in vitro findings of [3-(2-chlorophenyl)-5-isoxazolyl]methanol in relevant cell-based models. By first establishing a non-toxic therapeutic window through cytotoxicity profiling and then proceeding to detailed mechanistic studies, such as apoptosis and signaling pathway analysis, researchers can build a comprehensive understanding of the compound's cellular activity. This multi-faceted approach, grounded in sound experimental design and validated protocols, is essential for generating the high-quality data needed to justify advancing a compound to more complex preclinical models, such as 3D organoids or in vivo animal studies.[14] The ultimate goal is to build a strong IVIVC, increasing the probability of success in the later, more resource-intensive stages of drug development.[6]

References

  • Pillai, G. & Dahiya, R. (2003). In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central. [Link]

  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. [Link]

  • In vitro–in vivo correlations: general concepts, methodologies and regulatory applications. (2014). European Journal of Pharmaceutical Sciences. [Link]

  • Caspase Activity Assay. Creative Bioarray. [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025). CordenPharma. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). MDPI. [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025). World Journal of Advanced Research and Reviews. [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. (2023). JoVE. [Link]

  • Cell-Based Validation. Creative Bioarray. [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [Link]

  • Cytotoxicity Assays: Measurement Of Cell Death. Da-Ta Biotech. [Link]

  • Caspase Protocols in Mice. (2018). PubMed Central - NIH. [Link]

  • Cell-based assays on the rise. (2022). BMG LABTECH. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (2023). Frontiers in Drug Discovery. [Link]

  • Cell-Based Bioassays for Biologics. Charles River Laboratories. [Link]

  • The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. [Link]

  • Western Blot Protocol & Troubleshooting Guide. Assay Genie. [Link]

  • (3-(2-Chlorophenyl)isoxazol-5-yl)methanol. Amerigo Scientific. [Link]

  • Methanol Toxicity. (2025). StatPearls - NCBI Bookshelf. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of [3-(2-chlorophenyl)-5-isoxazolyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in pharmaceutical and agricultural research, the synthesis and handling of novel compounds like [3-(2-chlorophenyl)-5-isoxazolyl]methanol are routine.[1] This compound, a chlorinated isoxazole derivative, serves as a valuable building block in the development of new chemical entities.[1] However, its halogenated nature necessitates a rigorous and compliant disposal protocol to ensure personnel safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, grounded in established safety principles and regulatory standards.

The cornerstone of this protocol is the recognition of [3-(2-chlorophenyl)-5-isoxazolyl]methanol as a halogenated organic waste .[2][3] This classification dictates every subsequent step, from segregation to final disposal, and is driven by environmental regulations designed to prevent the release of persistent organic pollutants.

Core Principles: Hazard Identification and Waste Management

Before handling or disposing of any chemical, the manufacturer-provided Safety Data Sheet (SDS) must be your primary source of information. The disposal plan for [3-(2-chlorophenyl)-5-isoxazolyl]methanol is built on three foundational principles: hazard awareness, strict segregation, and regulatory compliance.

Compound Identification and Hazard Summary

PropertyDetails
Chemical Name [3-(2-chlorophenyl)-5-isoxazolyl]methanol[1]
Synonyms 3-(2-Chlorophenyl)-5-(hydroxymethyl)isoxazole[1]
CAS Number 438565-33-4[1]
Molecular Formula C₁₀H₈ClNO₂[1]
Primary Disposal Class Halogenated Organic Waste
Inferred Hazards Based on its chemical class, treat as potentially harmful if swallowed, a skin and eye irritant, and an environmental hazard.[4][5]

Core Management Principles:

  • Segregation: Never mix halogenated waste with non-halogenated organic waste.[2][6][7] Doing so complicates the disposal process and significantly increases costs.[2][3] Furthermore, keep this waste stream separate from incompatible materials like acids, bases, and oxidizers to prevent dangerous reactions.[6][8]

  • Labeling: All waste containers must be explicitly labeled as soon as the first drop of waste is added.[2] Clear, accurate labeling prevents accidental mixing and ensures handlers are aware of the contents and associated hazards.[9]

  • Compliance: All chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11][12] Adherence to these federal, state, and institutional guidelines is mandatory.

Personal Protective Equipment (PPE)

Prior to handling the compound or its waste, ensure appropriate PPE is worn.

PPE ItemSpecification
Gloves Chemical-resistant nitrile or neoprene gloves, inspected for integrity before use.
Eye Protection Safety glasses with side shields or chemical splash goggles.[5]
Lab Coat A standard laboratory coat to protect personal clothing.[5]
Respiratory All handling and waste consolidation should occur in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe and compliant disposal of [3-(2-chlorophenyl)-5-isoxazolyl]methanol.

Step 1: Waste Classification and Segregation Immediately classify any waste containing [3-(2-chlorophenyl)-5-isoxazolyl]methanol, whether it's unreacted solid, a contaminated solution, or used chromatography materials, as Halogenated Organic Waste . This is the most critical decision point in the process.

Step 2: Container Selection and Preparation Select a waste container that is in good condition, has a tightly sealing screw cap, and is chemically compatible with the waste.[6][7][8] For liquid waste, plastic containers are often preferred to minimize the risk of breakage.[11] Ensure the container is clean and dry before use.

Step 3: Hazardous Waste Labeling Affix a "Hazardous Waste" tag or label to the container before adding any waste.[3] The label must include:

  • The words "Hazardous Waste".[9][11]

  • The full chemical name: "[3-(2-chlorophenyl)-5-isoxazolyl]methanol". Do not use abbreviations or chemical formulas.[6][11]

  • For mixtures, list all constituents and their approximate percentages.[3]

  • The date waste accumulation began.[9]

  • The name of the principal investigator and the laboratory location.[11]

  • Appropriate hazard indicators (e.g., Toxic, Environmental Hazard).[11]

Step 4: Waste Accumulation

  • Solid Waste: Collect unused or contaminated solid [3-(2-chlorophenyl)-5-isoxazolyl]methanol directly into the prepared, labeled container.

  • Liquid Waste: If the compound is in a solvent, carefully pour the solution into the designated liquid waste container. Perform this transfer inside a chemical fume hood to contain any vapors.

  • Container Management: Keep the waste container securely closed at all times, except when actively adding waste.[3][7] Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.[10]

Step 5: Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[8][13] An SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[13] The SAA should have secondary containment to capture any potential leaks.

Step 6: Arranging for Final Disposal Once the waste container is full or has been in the SAA for the maximum allowed time per institutional policy (often up to one year for partially filled containers[8]), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[11] The waste will be transported to a licensed hazardous waste disposal facility for final treatment, typically via high-temperature incineration.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of [3-(2-chlorophenyl)-5-isoxazolyl]methanol.

G start Start: Disposal of [3-(2-chlorophenyl)-5-isoxazolyl]methanol ppe 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify 2. Classify as 'Halogenated Organic Waste' ppe->classify segregate Critical Step: Segregate from non-halogenated, acidic, or basic waste streams. classify->segregate container 3. Select & Label Compatible 'Hazardous Waste' Container classify->container accumulate 4. Accumulate Waste (in Fume Hood) container->accumulate storage 5. Store Closed Container in Satellite Accumulation Area (SAA) accumulate->storage ehs 6. Contact EHS for Pickup and Final Disposal storage->ehs end End: Compliant Disposal ehs->end

Caption: Disposal workflow for halogenated chemical waste.

Prohibited Practices: A Quick Reference

To ensure safety and compliance, explicitly avoid the following actions:

  • DO NOT pour [3-(2-chlorophenyl)-5-isoxazolyl]methanol or its solutions down the drain.[11][14]

  • DO NOT dispose of this chemical in the regular trash.[11][14]

  • DO NOT mix halogenated waste with any other waste category, especially non-halogenated solvents.[2][6][7]

  • DO NOT leave waste containers open or unlabeled in the laboratory.[7][8]

  • DO NOT accumulate more than 55 gallons of waste in your lab's SAA before arranging for removal.[7]

By adhering to this structured protocol, researchers can confidently manage the disposal of [3-(2-chlorophenyl)-5-isoxazolyl]methanol, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Proper Disposal Procedures for Halogenated Solvents (Hal-HS). Benchchem.
  • [3-(2-Chlorophenyl)isoxazol-5-yl]methanol. Chem-Impex.
  • Chemical Waste Disposal Guidelines. Washington University in St. Louis.
  • (3-(2-Chlorophenyl)isoxazol-5-yl)methanol. Sigma-Aldrich.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
  • Halogenated Solvents in Laboratories. Temple University, Campus Operations.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • How to Dispose of Chemical Waste. University of Tennessee, Knoxville, Environmental Health and Safety.
  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society.
  • In-depth Guide to Laboratory Chemical Disposal Procedures. Benchchem.
  • 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride - Safety Data Sheet. Thermo Fisher Scientific.
  • Prudent Disposal of 5-(5-Methyl-isoxazol-3-yl)-1h-tetrazole: A Guide for Laboratory Professionals. Benchchem.
  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency.
  • Essential Guide to the Safe Disposal of 8-(3- Chlorophenyl)-8-oxooctanoic acid. Benchchem.

Sources

A Senior Application Scientist's Guide to Handling [3-(2-chlorophenyl)-5-isoxazolyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing pharmaceutical and chemical development, our work with novel intermediates like [3-(2-chlorophenyl)-5-isoxazolyl]methanol is foundational to discovery.[1][2] This compound, a halogenated isoxazole derivative, serves as a critical building block in synthesizing a range of bioactive molecules.[1][3] However, its novelty means that comprehensive, publicly available toxicological data is often limited.

This guide is structured to provide a robust framework for safety, moving beyond a simple checklist. It is built on the principle of "hazard by analogy," where we derive safety protocols by analyzing the compound's constituent chemical classes: chlorinated aromatic compounds and isoxazole heterocycles. This document provides the essential, immediate safety and logistical information necessary for confident and safe handling in a professional laboratory environment.

Chemical Profile and Hazard Assessment

Before any handling, a thorough understanding of the compound's known properties and potential hazards is critical. While specific hazard statements for this molecule are not widely published, its structural motifs guide our safety protocols.

PropertyDataSource(s)
CAS Number 438565-33-4[1]
Molecular Formula C10H8ClNO2[1][4]
Molecular Weight 209.63 g/mol [1]
Appearance Off-white amorphous powder or crystals[1][2]
Melting Point 73-80 °C[1]
Recommended Storage 0-8 °C, in a dry, well-ventilated area[1][4]
Hazard by Analogy: A Causal Approach
  • Chlorinated Aromatic Moiety : Chlorinated organic compounds, as a class, are known for potential toxicity, with some having the potential to cause organ damage or act as carcinogens upon chronic exposure.[5] While this specific compound is not classified as such, the presence of the chlorophenyl group necessitates protocols that prevent skin contact, inhalation, and ingestion.

  • Isoxazole Ring : The isoxazole core is a common pharmacophore, and many derivatives exhibit low toxicity.[6] However, the stability of the ring system should not be taken for granted. Under fire conditions, nitrogen-containing heterocycles can decompose to release toxic nitrogen oxides (NOx) in addition to carbon oxides.[7]

  • Solid Form : As a powder, the primary physical hazard is the generation of dust and aerosols during handling, which increases the risk of inhalation.[4][8]

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final and essential barrier between you and a chemical hazard. However, it should always be used in conjunction with more effective engineering and administrative controls. This hierarchy is a self-validating system; each level reinforces the next to ensure comprehensive safety.

cluster_0 Hierarchy of Safety Controls A Elimination (Most Effective) B Substitution A->B C Engineering Controls (e.g., Fume Hood) B->C D Administrative Controls (SOPs, Training) C->D E Personal Protective Equipment (PPE) (Least Effective) D->E cluster_1 Safe Handling Workflow: Weighing & Solubilization A 1. Preparation - Verify fume hood function - Assemble glassware & PPE - Place waste container in hood B 2. Don PPE - Lab Coat, Goggles, Gloves - Add N95 for weighing A->B C 3. Weighing - Perform in fume hood - Use anti-static weigh boat - Handle gently to avoid dust B->C D 4. Solubilization - Add solvent slowly to vessel - Cap and mix C->D E 5. Decontamination - Clean spatula & work surface - Dispose of weigh boat in waste D->E F 6. Doff PPE - Remove gloves first - Wash hands thoroughly E->F

Caption: Step-by-step workflow for handling the solid compound.

Emergency Procedures

Preparedness is paramount. All personnel must know the location and operation of safety showers and eyewash stations. [9]

  • Skin Contact : Immediately remove contaminated clothing and flush the affected area with copious amounts of cool water for at least 15 minutes. [5]Seek medical attention if irritation develops.

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. [8]Seek immediate medical attention.

  • Inhalation : Move to fresh air immediately. [5]If breathing is difficult or symptoms develop, seek medical attention.

  • Spill Response :

    • Minor Spill (<1g, solid) : With appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite) to prevent aerosolization. Carefully sweep the material into a designated hazardous waste container. Decontaminate the area with an appropriate solvent.

    • Major Spill : Evacuate the immediate area and deny entry. [5]Alert your institution's Environmental Health & Safety (EHS) department.

Waste Disposal

All materials contaminated with [3-(2-chlorophenyl)-5-isoxazolyl]methanol are considered hazardous waste.

  • Solid Waste : This includes contaminated gloves, weigh paper/boats, absorbent pads, and any excess chemical. It must be collected in a clearly labeled, sealed hazardous waste container. [5][10]* Liquid Waste : Unused solutions or reaction mixtures must be collected in a separate, labeled hazardous waste container for liquids.

  • Labeling : All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "[3-(2-chlorophenyl)-5-isoxazolyl]methanol". Follow all institutional and local regulations for disposal.

By integrating these expert protocols and understanding the causality behind each safety measure, you can handle [3-(2-chlorophenyl)-5-isoxazolyl]methanol with the confidence and care required for cutting-edge research.

References

  • Standard Operating Procedure for Chlorinated Solvents . USC Nanofab Wiki. [Link]

  • Safety and Handling of Organic Compounds in the Lab . Solubility of Things. [Link]

  • Personal Protective Equipment (PPE) . CHEMM. [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions . PMC - NIH. [Link]

  • Handling Chemicals . Wittenberg University Chemistry Department. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(2-chlorophenyl)-5-isoxazolyl]methanol
Reactant of Route 2
Reactant of Route 2
[3-(2-chlorophenyl)-5-isoxazolyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.